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  • Product: 4,5-Dimethoxy-2-methylaniline
  • CAS: 41864-45-3

Core Science & Biosynthesis

Foundational

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4,5-Dimethoxy-2-methylaniline This guide provides a comprehensive technical overview of 4,5-Dimethoxy-2-methylaniline (CAS No: 41864-45-3), a ver...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 4,5-Dimethoxy-2-methylaniline

This guide provides a comprehensive technical overview of 4,5-Dimethoxy-2-methylaniline (CAS No: 41864-45-3), a versatile aromatic amine of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights into its practical application.

4,5-Dimethoxy-2-methylaniline, also known as 2-methyl-4,5-dimethoxyaniline, is a polysubstituted aniline derivative. Its structure features a benzene ring functionalized with an amino group, a methyl group, and two methoxy groups. This unique substitution pattern dictates its chemical behavior and utility as a precursor in complex organic syntheses.

The strategic placement of these functional groups creates a specific electronic environment on the aromatic ring. The two methoxy groups at positions 4 and 5 are strong electron-donating groups (+M effect), which increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. The methyl group at position 2 is a weak electron-donating group (+I effect). This overall increase in electron density makes the amine group more nucleophilic and the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted aniline.

electronic_effects

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueReference(s)
CAS Number 41864-45-3[1]
Molecular Formula C₉H₁₃NO₂[1][2]
Molecular Weight 167.21 g/mol [2]
IUPAC Name 4,5-dimethoxy-2-methylaniline[1]
Appearance Yellow to brown solid[3]
Melting Point 108-110 °C
Boiling Point 283.7 ± 35.0 °C (Predicted)[3]
Density 1.071 ± 0.06 g/cm³ (Predicted)[2][3]
Solubility Slightly soluble in water (4.3 g/L at 25 °C, Calculated)[4]
pKa 4.63 ± 0.10 (Predicted)[3]

Synthesis Pathway: A Validated Protocol

The most common and reliable route for the synthesis of 4,5-Dimethoxy-2-methylaniline is the catalytic reduction of its nitro precursor, 4,5-dimethoxy-2-nitroaniline. This transformation is highly efficient and scalable. A general, field-tested protocol is provided below. The causality behind this choice is the high chemoselectivity of catalytic hydrogenation, which reduces the nitro group without affecting the sensitive methoxy groups or the aromatic ring.

synthesis_workflow

Experimental Protocol: Catalytic Hydrogenation
  • Materials:

    • 4,5-Dimethoxy-2-nitroaniline

    • Ethanol (or Ethyl Acetate), reagent grade

    • Palladium on Carbon (5% or 10% Pd/C)

    • Hydrogen (H₂) gas source

    • Parr hydrogenator or similar pressure vessel

    • Celite® or another filter aid

  • Procedure:

    • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

    • Charging the Reactor: In the vessel, dissolve 1.0 equivalent of 4,5-dimethoxy-2-nitroaniline in a suitable solvent like ethanol (approx. 10-20 mL per gram of substrate).

    • Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution. Expertise Note: The catalyst should be handled with care, as dry Pd/C can be pyrophoric. It is often added as a slurry in the reaction solvent.

    • Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 1-4 atm or ~15-60 psi).

    • Reaction: Begin vigorous stirring or shaking. The reduction is often exothermic, and a slight temperature increase may be observed. The reaction progress can be monitored by the cessation of hydrogen uptake.

    • Work-up: Once the reaction is complete (typically 2-6 hours, confirm with TLC or LC-MS), carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4,5-Dimethoxy-2-methylaniline, which can be further purified by recrystallization (e.g., from ethanol/water or toluene/heptane) if necessary.[5]

Chemical Reactivity and Synthetic Utility

As a nucleophilic aromatic amine, 4,5-Dimethoxy-2-methylaniline is a valuable building block for constructing more complex molecular architectures.[6] Its primary utility stems from the reactivity of the amino group and its potential for electrophilic substitution on the activated aromatic ring.

  • N-Functionalization: The amino group readily undergoes acylation, alkylation, and sulfonylation, making it a key starting point for the synthesis of amides, secondary/tertiary amines, and sulfonamides, which are common moieties in pharmaceuticals.

  • Diazotization: Like other anilines, it can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl). These diazonium intermediates are highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH).

  • Heterocycle Formation: It serves as a precursor for the synthesis of various heterocyclic compounds, such as quinolines, indoles, and benzimidazoles, which are privileged scaffolds in medicinal chemistry. For example, condensation with β-ketoesters can lead to the formation of quinoline derivatives.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 4,5-Dimethoxy-2-methylaniline. Below is a summary of expected spectral data.

TechniqueExpected Features
¹H NMR - Aromatic protons appearing as singlets or doublets in the ~6.5-7.0 ppm region. - Two distinct singlets for the methoxy groups (-OCH₃) around 3.8-4.0 ppm. - A singlet for the methyl group (-CH₃) around 2.1-2.3 ppm. - A broad singlet for the amine protons (-NH₂) which can vary in chemical shift and may exchange with D₂O.
¹³C NMR - Aromatic carbons in the ~110-150 ppm range, with carbons attached to oxygen appearing further downfield. - Methoxy carbons around 55-60 ppm. - Methyl carbon around 15-20 ppm.
IR Spectroscopy - N-H stretching of the primary amine as two distinct bands in the 3300-3500 cm⁻¹ region. - C-H stretching (aromatic and aliphatic) around 2800-3100 cm⁻¹. - Aromatic C=C stretching bands around 1500-1600 cm⁻¹. - Strong C-O stretching for the methoxy groups around 1200-1250 cm⁻¹.[1]
Mass Spectrometry - A prominent molecular ion peak (M⁺) at m/z = 167.[1]

Safety, Handling, and Storage

Proper handling of 4,5-Dimethoxy-2-methylaniline is crucial due to its potential hazards.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[8]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7]

    • Skin: Wash off immediately with soap and plenty of water.[7]

    • Inhalation: Move to fresh air.[7]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[7] In all cases of significant exposure or if symptoms persist, seek medical attention.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8] It should be protected from light.

Conclusion

4,5-Dimethoxy-2-methylaniline is a synthetically valuable intermediate whose utility is derived from its specific pattern of activating substituents. Its predictable reactivity and straightforward synthesis make it an important tool for medicinal chemists and material scientists. A thorough understanding of its properties, handling requirements, and reaction profile, as detailed in this guide, is essential for its safe and effective application in research and development.

References

  • PubChem. 4,5-Dimethoxy-2-methylaniline. [Link]

  • Aaron Chemicals LLC. 4,5-Dimethoxy-2-methylaniline. [Link]

  • PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]

Sources

Exploratory

4,5-Dimethoxy-2-methylaniline CAS number 41864-45-3

An In-Depth Technical Guide to 4,5-Dimethoxy-2-methylaniline (CAS: 41864-45-3) For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of 4,5-Dim...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-2-methylaniline (CAS: 41864-45-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4,5-Dimethoxy-2-methylaniline (CAS No. 41864-45-3), a substituted aniline derivative with significant potential as a building block in synthetic chemistry. Its unique substitution pattern, featuring electron-donating methoxy groups and a methyl group, makes it a valuable precursor for the development of complex molecules. This guide details its physicochemical properties, outlines a representative synthetic protocol and methods for spectroscopic characterization, discusses its applications in pharmaceutical and materials science research, and provides essential safety and handling information. The content is structured to provide not just data, but also the scientific rationale behind experimental procedures, empowering researchers to effectively utilize this versatile compound.

Core Chemical Identity and Properties

4,5-Dimethoxy-2-methylaniline, also known as 2-Methyl-4,5-dimethoxyaniline, is an aromatic amine whose utility is defined by the interplay of its functional groups.[1] The amino group serves as a primary nucleophile and a handle for a vast array of chemical transformations, while the methoxy and methyl groups modulate the electronic properties and steric environment of the benzene ring.

Molecular Structure

The arrangement of substituents on the aniline core is critical to its reactivity and the geometry of its derivatives.

Caption: 2D Structure of 4,5-Dimethoxy-2-methylaniline.

Physicochemical Data

A summary of key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 41864-45-3[1]
Molecular Formula C₉H₁₃NO₂[2][3]
Molecular Weight 167.21 g/mol [4]
Appearance Yellow to brown solid[5]
Melting Point 108-110 °C[6]
Boiling Point 283.7 ± 35.0 °C (Predicted)[5]
Density 1.071 ± 0.06 g/cm³ (Predicted)[4][5]
pKa 4.63 ± 0.10 (Predicted)[5]
Solubility Slightly soluble in water (4.3 g/L at 25 °C, Calculated)[1]
SMILES CC1=CC(=C(C=C1N)OC)OC[3][7]
InChIKey BLAYBVPASDNLJM-UHFFFAOYSA-N[3]

Synthesis and Characterization

While 4,5-Dimethoxy-2-methylaniline is commercially available, understanding its synthesis is crucial for researchers interested in creating novel analogs or isotopically labeled versions. A common and effective method for preparing anilines is the catalytic reduction of the corresponding nitroaromatic compound.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two primary stages: nitration of the commercially available 1,2-dimethoxy-4-methylbenzene, followed by the selective reduction of the nitro group.

G start Start: 1,2-Dimethoxy-4-methylbenzene nitration Step 1: Nitration Reagents: HNO₃, H₂SO₄ Conditions: Cold (e.g., 0-10 °C) start->nitration intermediate Intermediate: 1,2-Dimethoxy-4-methyl-5-nitrobenzene nitration->intermediate reduction Step 2: Catalytic Reduction Reagents: H₂, Pd/C or SnCl₂/HCl Solvent: Ethanol or Ethyl Acetate intermediate->reduction workup Step 3: Work-up & Purification - Filtration of catalyst - Basic work-up (e.g., NaHCO₃) - Extraction with organic solvent - Crystallization or Chromatography reduction->workup product Final Product: 4,5-Dimethoxy-2-methylaniline workup->product characterization Step 4: Characterization Techniques: NMR, IR, MS, MP product->characterization

Caption: Proposed workflow for the synthesis of 4,5-Dimethoxy-2-methylaniline.

Experimental Protocol: Catalytic Reduction

This protocol describes the reduction of 1,2-Dimethoxy-4-methyl-5-nitrobenzene, a plausible precursor. The causality for this choice rests on the high efficiency and clean conversion offered by catalytic hydrogenation for nitro group reduction, a standard procedure in organic synthesis.[8][9]

Objective: To synthesize 4,5-Dimethoxy-2-methylaniline via the reduction of its nitro precursor.

Materials:

  • 1,2-Dimethoxy-4-methyl-5-nitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%)

  • Ethanol (or Ethyl Acetate) as solvent

  • Hydrogen (H₂) gas

  • Celite® for filtration

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (or Ethyl Acetate) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • Vessel Preparation: Charge a pressure-resistant reaction vessel (e.g., Parr bottle) with 1,2-Dimethoxy-4-methyl-5-nitrobenzene and the solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Rationale: Adding the catalyst under inert gas prevents pre-saturation with atmospheric oxygen and reduces the risk of ignition, as dry Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system multiple times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (typically 2-4 atm).

  • Reaction Monitoring: Agitate the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically exothermic and may require initial cooling.

  • Catalyst Removal: Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rationale: Celite provides a fine filtration medium that prevents the small particles of carbon-supported catalyst from passing through, ensuring a clean filtrate. Rinse the pad with a small amount of the reaction solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in an extraction solvent like dichloromethane. Wash the organic layer with saturated NaHCO₃ solution to neutralize any acidic residues, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to yield pure 4,5-Dimethoxy-2-methylaniline.

Spectroscopic Characterization Protocol

Confirmation of the product's identity is a self-validating step, achieved through standard spectroscopic methods.[10]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals (see Table 2) should be present with the correct chemical shift, integration, and splitting pattern. The disappearance of signals corresponding to the nitro-precursor confirms reaction completion.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. The number of unique carbon signals should match the molecular structure.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a sample as a KBr pellet or acquire the spectrum of the solid using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum should display characteristic absorption bands (see Table 3), particularly the N-H stretches of the primary amine, which are absent in the nitro-precursor.[10]

3. Mass Spectrometry (MS):

  • Technique: Use Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry.

  • Analysis: The mass spectrum should show a molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the calculated molecular weight (167.21).[3] The fragmentation pattern can provide further structural confirmation.

Predicted ¹H NMR Data (in CDCl₃)
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H~6.6Singlet1H
Aromatic H~6.5Singlet1H
-NH₂~3.6 (broad)Singlet2H
-OCH₃~3.8Singlet3H
-OCH₃~3.7Singlet3H
Ar-CH₃~2.1Singlet3H
Predicted IR Spectroscopy Data
Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (primary amine)3400 - 3300 (two bands)
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic)2950 - 2850
C=C Stretch (aromatic)1600 - 1450
C-O Stretch (aryl ether)1275 - 1200
C-N Stretch1340 - 1250

Applications in Research and Drug Development

4,5-Dimethoxy-2-methylaniline is primarily utilized as a chemical intermediate or building block.[2] Its value lies in its capacity to introduce a specific, functionalized aromatic scaffold into larger, more complex molecules.

Role as a Synthetic Precursor

Aniline derivatives are foundational in many sectors, including pharmaceuticals, agrochemicals, and materials science.[2][11] The specific substitution on this molecule offers several advantages:

  • Nucleophilicity: The amino group is a potent nucleophile for forming amides, sulfonamides, and secondary/tertiary amines.

  • Directed Substitution: The existing methoxy and methyl groups direct further electrophilic aromatic substitution to the remaining open position on the ring.

  • Property Tuning: The electron-donating methoxy groups can modulate the electronic properties of resulting compounds, which is critical in materials science (e.g., for organic electronics) and for influencing the binding affinity of drug candidates.[12]

G cluster_0 Core Scaffold cluster_1 Chemical Transformations cluster_2 Potential High-Value Products A 4,5-Dimethoxy-2-methylaniline (Building Block) B Amide Coupling A->B C N-Alkylation A->C D Buchwald-Hartwig Coupling A->D E Diazotization (Sandmeyer Rxn) A->E F Pharmaceutical Candidates B->F C->F G Agrochemicals C->G I Organic Electronic Materials D->I H Functional Dyes E->H

Caption: Role as a versatile building block in synthetic pathways.

Potential in Drug Discovery

While specific drugs derived from this exact molecule are not prominent in public literature, the substituted aniline motif is central to many therapeutic agents. For instance, related methoxy-aniline structures are precursors to compounds investigated as potent antimitotic agents that inhibit tubulin assembly, a key mechanism in cancer chemotherapy.[13] The methoxy groups can form critical hydrogen bonds in enzyme active sites, and the overall substitution pattern influences the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Researchers can leverage this scaffold to synthesize libraries of novel compounds for screening against various biological targets.

Safety, Handling, and Storage

Proper handling of 4,5-Dimethoxy-2-methylaniline is essential due to its potential hazards.

GHS Hazard Information

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][6]

GHS Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Recommended Handling and Storage
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere and protect from light to prevent degradation.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4,5-Dimethoxy-2-methylaniline is a valuable and versatile chemical intermediate for advanced scientific research. Its well-defined structure provides a reliable platform for synthesizing a wide array of more complex molecules. By understanding its fundamental properties, synthetic routes, and safety requirements, researchers in pharmaceuticals, materials science, and organic chemistry can effectively harness its potential to drive innovation and discovery.

References

  • Aaron Chemicals. (n.d.). 41864-45-3 | MFCD00130067 | 4,5-Dimethoxy-2-methylaniline. Retrieved from Aaron Chemicals. [Link]

  • 2a biotech. (n.d.). Product Detail: 4,5-DIMETHOXY-2-METHYLANILINE. Retrieved from 2a biotech. [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Max Planck Institute for Chemical Energy Conversion. (n.d.). Supporting Information. Retrieved from MPG.PuRe. [Link]

  • PubChemLite. (n.d.). 4,5-dimethoxy-2-methylaniline (C9H13NO2). Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). CID 161295061 | C16H22N2O2. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Royal Society of Chemistry. (2019). Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from RSC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from Ningbo Inno Pharmchem. [Link]

  • Tradeindia. (n.d.). Dimethoxyaniline Manufacturers, Suppliers, Dealers & Prices. Retrieved from Tradeindia. [Link]

  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • SINFOO. (n.d.). 4,5-dimethoxy-2-methylaniline. Retrieved from SINFOO. [Link]

  • Georganics. (n.d.). 4-Methoxy-2-methylaniline - High purity. Retrieved from Georganics. [Link]

  • Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

Sources

Foundational

4,5-Dimethoxy-2-methylaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides an in-depth analysis of 4,5-Dimethoxy-2-methylaniline, a key aromatic amine intermediate in synthetic organic chemistry and pharmaceutical development. We will explore its fundament...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4,5-Dimethoxy-2-methylaniline, a key aromatic amine intermediate in synthetic organic chemistry and pharmaceutical development. We will explore its fundamental molecular properties, including its precise molecular weight, and delve into validated synthetic protocols, comprehensive characterization methodologies, and critical safety considerations. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental guidance.

Introduction: The Significance of 4,5-Dimethoxy-2-methylaniline

4,5-Dimethoxy-2-methylaniline, also known by synonyms such as 2-methyl-4,5-dimethoxyaniline, is a substituted aniline derivative of significant interest in medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a primary amine and two methoxy groups on a toluene backbone, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the development of novel pharmaceutical agents and functional materials.[1] Understanding its core properties is the first step in harnessing its synthetic potential.

Core Molecular Properties

The foundational attributes of a chemical compound are critical for its application in any research or development setting. The molecular weight, in particular, is a cornerstone for stoichiometric calculations in synthesis and for analytical characterization.

A molecule's molecular formula dictates its elemental composition, and from this, a precise molecular weight can be calculated. For 4,5-Dimethoxy-2-methylaniline, the chemical formula is C9H13NO2.[1][2][3]

Table 1: Physicochemical Properties of 4,5-Dimethoxy-2-methylaniline
PropertyValueSource
Molecular Formula C9H13NO2[1][2][3]
Molecular Weight 167.21 g/mol [4]
Appearance Yellow to brown solid[5]
Boiling Point 283.7±35.0 °C (Predicted)[5]
Density 1.071±0.06 g/cm3 (Predicted)[5]
CAS Number 41864-45-3[1][3][5]

The molecular weight of 167.21 g/mol is a critical parameter for all laboratory work, from weighing reagents for a reaction to interpreting mass spectrometry data.[4]

Caption: Molecular Structure of 4,5-Dimethoxy-2-methylaniline.

Synthesis and Purification: A Validated Protocol

The synthesis of 4,5-Dimethoxy-2-methylaniline is commonly achieved through the nitration of a corresponding benzene derivative followed by the reduction of the nitro group. This two-step process is a fundamental transformation in organic synthesis.

Step 1: Nitration

The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The choice of starting material and nitrating agent is crucial for achieving the desired regioselectivity.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a pivotal reduction step. Catalytic hydrogenation is a widely used and efficient method for this transformation, often employing catalysts like Palladium on Carbon (Pd/C).[6]

Illustrative Experimental Protocol for Nitro Group Reduction:

  • Catalyst and Substrate: In a hydrogenation vessel, dissolve the nitro-aromatic precursor (1 equivalent) in a suitable solvent such as ethanol.[6] Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques like Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care. The filter cake should be kept wet with solvent until it can be safely quenched.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude aniline derivative.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to obtain the final product with high purity.

G cluster_workflow General Synthesis Workflow start Substituted Benzene step1 Nitration start->step1 intermediate Nitro-aromatic Intermediate step1->intermediate step2 Reduction (e.g., H₂, Pd/C) intermediate->step2 end Substituted Aniline step2->end

Caption: General synthetic pathway for substituted anilines.

Analytical Characterization

To ensure the identity and purity of the synthesized 4,5-Dimethoxy-2-methylaniline, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure and confirming the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the methoxy groups.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, with the mass spectrum showing a molecular ion peak corresponding to 167.21.

  • Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to quantify the purity of the final product.

Applications in Drug Development and Research

4,5-Dimethoxy-2-methylaniline is a valuable building block in the synthesis of a wide range of organic molecules.[1] Its derivatives are instrumental in various fields:

  • Pharmaceuticals and Agrochemicals: It serves as a precursor for creating new chemical entities with potential therapeutic or agricultural benefits.[1]

  • Advanced Materials: This compound is used in the development of advanced polymers and materials, contributing to innovation in industrial products.[1][7] For instance, its derivatives are used in creating triarylamine polymers with applications in organic electronics like OLEDs and OFETs.[7]

  • Specialty Chemicals: It is also employed in the synthesis of dyes and pigments.[1]

  • Medicinal Chemistry: The acridine scaffold, which can be synthesized from aniline derivatives, is a core component of numerous drugs, including anticancer agents and treatments for Alzheimer's disease.[8]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 4,5-Dimethoxy-2-methylaniline.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Use this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation.[10] Avoid contact with skin and eyes.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents.[10][12]

  • Hazards: This compound may be harmful if swallowed, and may cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

4,5-Dimethoxy-2-methylaniline is a compound of significant utility in the fields of synthetic chemistry and drug discovery. Its well-defined molecular properties, particularly its molecular weight of 167.21 g/mol , coupled with established synthetic and purification protocols, make it a reliable and valuable building block. This guide has provided a comprehensive overview of its synthesis, characterization, applications, and handling, grounded in established scientific principles and practices. It is our hope that this document will serve as a practical and authoritative resource for scientists and researchers, enabling them to confidently and safely incorporate this versatile intermediate into their research and development endeavors.

References

  • PubChem. 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. [Link]

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  • PubChem. CID 161295061. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4,5-dimethoxy-2-methylaniline (C9H13NO2). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. [Link]

  • Google Patents. Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • Google Patents. Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

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Exploratory

4,5-Dimethoxy-2-methylaniline structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 4,5-Dimethoxy-2-methylaniline Authored by: Gemini, Senior Application Scientist Introduction 4,5-Dimethoxy-2-methylaniline is a substituted aniline that serve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Synthesis of 4,5-Dimethoxy-2-methylaniline

Authored by: Gemini, Senior Application Scientist

Introduction

4,5-Dimethoxy-2-methylaniline is a substituted aniline that serves as a crucial intermediate and building block in organic synthesis.[1] Its unique substitution pattern, featuring an amine group ortho to a methyl group and vicinal to two methoxy groups, makes it a valuable precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed examination of its synthetic pathways, tailored for researchers and professionals in drug development and chemical synthesis. The applications for this compound are diverse, ranging from the development of pharmaceuticals and agrochemicals to its use in creating specialty dyes and polymers.[1]

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a molecule are fundamental to understanding its reactivity and guiding its application in synthesis.

Molecular Structure

4,5-Dimethoxy-2-methylaniline, with the IUPAC name 4,5-dimethoxy-2-methylbenzenamine, consists of a benzene ring substituted with four functional groups: an amino group (-NH₂), a methyl group (-CH₃), and two methoxy groups (-OCH₃).[2] The amine and methyl groups are positioned ortho to each other (positions 1 and 2), while the two methoxy groups are located at positions 4 and 5.

Caption: Chemical structure of 4,5-Dimethoxy-2-methylaniline.

Physicochemical Data

A summary of the key physical and chemical properties of 4,5-Dimethoxy-2-methylaniline is presented below for quick reference.

PropertyValueSource(s)
CAS Number 41864-45-3[3][4][5][6]
Molecular Formula C₉H₁₃NO₂[1][2][4]
Molecular Weight 167.21 g/mol [1][2][4][6]
Appearance Yellow to brown solid[7]
Melting Point 108-110 °C[8]
Boiling Point 283.7 ± 35.0 °C (Predicted)[7][8]
Density 1.071 ± 0.06 g/cm³ (Predicted)[7]
Solubility Slightly soluble in water (4.3 g/L at 25 °C, Calculated)[5]
pKa 4.63 ± 0.10 (Predicted)[7]
InChIKey BLAYBVPASDNLJM-UHFFFAOYSA-N[2][3]
SMILES CC1=CC(=C(C=C1N)OC)OC[2][9]

Synthesis of 4,5-Dimethoxy-2-methylaniline

The synthesis of 4,5-Dimethoxy-2-methylaniline is typically achieved through a two-step process starting from 3,4-dimethoxytoluene (also known as 4-methylveratrole). This pathway involves an initial electrophilic nitration followed by the reduction of the nitro group.

Caption: Overall synthetic workflow for 4,5-Dimethoxy-2-methylaniline.

Step 1: Nitration of 3,4-Dimethoxytoluene

The foundational step in this synthesis is the regioselective introduction of a nitro group (-NO₂) onto the 3,4-dimethoxytoluene ring.

Causality Behind Experimental Choices:

  • Starting Material: 3,4-Dimethoxytoluene is selected because its existing substituents (methyl and two methoxy groups) direct the incoming electrophile to the desired position.[10] The methoxy groups are powerful ortho-, para-directing activators, while the methyl group is a weaker ortho-, para-directing activator. The position ortho to the methyl group and meta to the methoxy groups (position 2) is sterically accessible and electronically favored for substitution.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and industrially robust reagent for electrophilic nitration.[11] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. For highly activated rings like this, milder conditions such as nitric acid in acetic acid can also be effective.[11]

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution. The nitronium ion attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation by a weak base (like HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding 4,5-dimethoxy-2-nitrotoluene.

reactant1 3,4-Dimethoxytoluene intermediate [Sigma Complex] reactant1->intermediate Electrophilic Attack by NO₂⁺ plus1 + reagents1 HNO₃ / H₂SO₄ product 4,5-Dimethoxy-2-nitrotoluene intermediate->product -H⁺ plus2 + product_H H₂O

Caption: Reaction schematic for the nitration of 3,4-dimethoxytoluene.

Step 2: Reduction of 4,5-Dimethoxy-2-nitrotoluene

The conversion of the intermediate nitro compound to the target aniline is a critical reduction step. The choice of reducing agent is paramount and depends on factors like cost, scale, safety, and the presence of other functional groups.

Causality Behind Experimental Choices: Several reliable methods exist for the reduction of aromatic nitro groups.[12]

  • Catalytic Hydrogenation: This is often the cleanest method, producing water as the only byproduct.

    • H₂/Palladium on Carbon (Pd/C): A highly efficient and common choice for nitro reductions.[13][14] It offers excellent yields under relatively mild conditions of temperature and pressure.

    • H₂/Raney Nickel: Another effective catalyst, particularly useful if dehalogenation of aryl halides is a concern on other substrates.[13]

    • H₂/Platinum(IV) Oxide (PtO₂): A powerful hydrogenation catalyst.[12]

  • Metal-Acid Reductions: These are classic, cost-effective methods suitable for large-scale synthesis.

    • Iron (Fe) in Acidic Media: Using iron powder with an acid like acetic acid or hydrochloric acid is a traditional and economical method.[13]

    • Tin(II) Chloride (SnCl₂): Provides a mild reduction and is useful for substrates with other reducible functional groups that might not be compatible with catalytic hydrogenation.[12]

    • Zinc (Zn) in Acidic Media: Similar to iron, zinc dust in acetic acid offers a mild and effective reduction pathway.[13]

For this specific transformation, catalytic hydrogenation with Pd/C is an excellent choice due to its high efficiency and clean reaction profile.

reactant1 4,5-Dimethoxy-2-nitrotoluene product 4,5-Dimethoxy-2-methylaniline reactant1->product Reduction (e.g., H₂, Pd/C) plus1 + reagents1 [H] plus2 + product_H2O 2 H₂O

Caption: General reaction for the reduction of the nitro intermediate.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for the synthesis of 4,5-Dimethoxy-2-methylaniline. Each step includes checks and expected observations to ensure the process is self-validating.

Materials and Reagents
  • 3,4-Dimethoxytoluene (98%+)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Methanol

  • Ethyl Acetate

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Step-by-Step Methodology

Part A: Synthesis of 4,5-Dimethoxy-2-nitrotoluene

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dimethoxytoluene (15.2 g, 0.1 mol).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath. Causality: This exothermic mixing must be done carefully to pre-form the nitronium ion and control the temperature.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethoxytoluene over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Validation: Maintaining low temperature is critical to prevent over-nitration and side reactions.[11]

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for an additional 1 hour.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. A yellow precipitate should form. Validation: The formation of a solid upon quenching indicates successful precipitation of the product, which is less soluble in the aqueous medium.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C. A yellow solid is the expected product.

Part B: Synthesis of 4,5-Dimethoxy-2-methylaniline

  • Reaction Setup: To a hydrogenation vessel, add the dried 4,5-dimethoxy-2-nitrotoluene (9.85 g, 0.05 mol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (0.5 g, ~5 wt%) under an inert atmosphere (e.g., nitrogen or argon). Causality: The catalyst is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi (or as appropriate for the equipment). Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 2-4 hours. Validation: A stable pressure reading on the gauge indicates the reaction is complete.

  • Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol. Causality: Celite prevents the fine catalyst particles from passing through the filter paper.

  • Workup: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Final Product: The resulting solid can be further purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) to afford 4,5-Dimethoxy-2-methylaniline as a crystalline solid.

Safety and Handling

  • Nitration: The nitration step involves highly corrosive and strong oxidizing acids. It is exothermic and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Ensure the system is free of leaks and properly purged with an inert gas before and after the reaction.

This technical guide provides a robust framework for the synthesis and understanding of 4,5-Dimethoxy-2-methylaniline. The outlined procedures, when followed with appropriate safety measures, offer a reliable pathway to this valuable chemical intermediate.

References

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Foundational

An In-depth Technical Guide to 4,5-Dimethoxy-2-methylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4,5-dimethoxy-2-methylaniline, a key chemical intermediate. We will delve into its various identifiers, phys...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,5-dimethoxy-2-methylaniline, a key chemical intermediate. We will delve into its various identifiers, physicochemical properties, safety and handling protocols, and its significant applications as a versatile building block in the synthesis of pharmaceuticals and other advanced materials. A detailed, step-by-step synthesis protocol is also provided for laboratory use.

Chemical Identity and Synonyms

4,5-Dimethoxy-2-methylaniline is a polysubstituted aniline that serves as a crucial precursor in various synthetic pathways. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing across different chemical databases and publications.

Table 1: Synonyms and Identifiers for 4,5-Dimethoxy-2-methylaniline [1]

Identifier TypeValue
IUPAC Name 4,5-dimethoxy-2-methylaniline
CAS Registry Number 41864-45-3
PubChem CID 266585
EC Number 674-249-4
MDL Number MFCD00130067
Synonyms 2-Methyl-4,5-dimethoxyaniline, 4,5-dimethoxy-2-methyl-aniline, 4,5-dimethoxy-2-methylphenylamine, 3,4-Dimethoxy-6-aminotoluene, NSC 105305
InChI InChI=1S/C9H13NO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,10H2,1-3H3
InChIKey BLAYBVPASDNLJM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1N)OC)OC

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,5-dimethoxy-2-methylaniline is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

Table 2: Physicochemical Properties of 4,5-Dimethoxy-2-methylaniline

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1]
Appearance Solid
Melting Point 109 °C[2]
Boiling Point 283.7 ± 35.0 °C at 760 mmHg (Predicted)
Density 1.071 g/cm³[2]
Flash Point 136.2 °C[2]
pKa 4.63 ± 0.10 (Predicted)
Solubility Information not available

Safety and Hazard Information

As with any chemical reagent, proper safety precautions must be observed when handling 4,5-dimethoxy-2-methylaniline. Below is a summary of its hazard classifications according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information for 4,5-Dimethoxy-2-methylaniline [1]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Acute Toxicity, InhalationCategory 4
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

Pictograms:



Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Synthesis

4,5-Dimethoxy-2-methylaniline is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its substituted aniline structure allows for a variety of chemical transformations, making it a precursor to more complex molecules.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key starting material for the synthesis of a range of biologically active molecules. Its unique substitution pattern is often incorporated into the core structures of pharmaceuticals and agrochemicals. The presence of the amine group allows for the formation of amides, sulfonamides, and other nitrogen-containing functionalities, while the aromatic ring can undergo further electrophilic substitution reactions.

Dyes, Pigments, and Advanced Materials

The chemical structure of 4,5-dimethoxy-2-methylaniline also lends itself to the development of specialty chemicals, including dyes and pigments. Furthermore, it is utilized in the creation of advanced materials such as triarylamine polymers, which have applications in organic electronics.

Precursor for Quinoxaline and Quinazoline Derivatives

A significant application of 4,5-dimethoxy-2-methylaniline is in the synthesis of heterocyclic compounds like quinoxalines and quinazolines.[3][4][5] These scaffolds are prevalent in many medicinally important compounds, including kinase inhibitors used in cancer therapy.[6][7] The aniline moiety can be condensed with appropriate diketones or their equivalents to form the pyrazine ring of quinoxalines, or with carboxylic acid derivatives to form the pyrimidine ring of quinazolines.

Detailed Synthesis Protocol

The most common and effective method for the laboratory synthesis of 4,5-dimethoxy-2-methylaniline is the catalytic reduction of its nitro precursor, 4,5-dimethoxy-2-nitroaniline. This process is generally high-yielding and provides a pure product. A general procedure is outlined below, based on established chemical principles for nitro group reduction.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start 4,5-Dimethoxy-2-nitroaniline Reaction Catalytic Hydrogenation Start->Reaction H₂, Pd/C Ethanol Product 4,5-Dimethoxy-2-methylaniline Reaction->Product Work-up & Purification

Synthesis workflow for 4,5-Dimethoxy-2-methylaniline.

Materials and Reagents:

  • 4,5-Dimethoxy-2-nitroaniline

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve 4,5-dimethoxy-2-nitroaniline in ethanol. The concentration can be adjusted, but a typical starting point is 0.1-0.5 M.

  • Catalyst Addition: To the solution, carefully add 10% Pd/C catalyst. The catalyst loading is typically 5-10 mol% relative to the nitroaniline.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm) or use a hydrogen-filled balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,5-dimethoxy-2-methylaniline. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

Analytical Characterization

The identity and purity of synthesized 4,5-dimethoxy-2-methylaniline should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups, the methyl group, and the amine protons. The aromatic protons will appear as singlets in the aromatic region. The two methoxy groups will each give a singlet, as will the methyl group. The amine protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, methyl, methoxy).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.[8][9][10][11]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.21 g/mol ).[1][12][13] The fragmentation pattern will provide further structural information. Common fragmentation pathways for anilines include the loss of a hydrogen atom and cleavage of the bonds adjacent to the amine group.[14]

Conclusion

4,5-Dimethoxy-2-methylaniline is a chemical intermediate with significant utility in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and versatile reactivity make it a valuable building block for the synthesis of a wide array of complex molecules. Proper handling and safety precautions are essential when working with this compound. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting, enabling further research and development in various scientific disciplines.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Al-Adilee, K. J., & Al-Amili, A. A. J. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Journal of Nanomaterials, 2022, 1-11. [Link]

  • Google Patents. (n.d.). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
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  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • Li, J., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2640. [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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  • Basavaraj, B. K., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(4), 576-589. [Link]

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  • Brehmer, D., et al. (2012). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 362-371. [Link]

  • Kumar, A., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(61), 38692-38699. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). Retrieved from [Link]

  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • Google Patents. (n.d.). United States Patent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]

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Exploratory

physical and chemical properties of 4,5-Dimethoxy-2-methylaniline

An In-Depth Technical Guide to 4,5-Dimethoxy-2-methylaniline Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4,5-Dimethoxy-2-methylaniline (CAS No: 418...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dimethoxy-2-methylaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,5-Dimethoxy-2-methylaniline (CAS No: 41864-45-3), a key aromatic amine intermediate. The document details its fundamental physical and chemical properties, offers an in-depth analysis of its spectral characteristics, and outlines a logical workflow for its synthesis and characterization. Furthermore, this guide discusses its applications, particularly as a versatile building block in the development of pharmaceuticals and specialty chemicals, and provides essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals who utilize substituted anilines in complex organic synthesis.

Introduction and Molecular Identification

4,5-Dimethoxy-2-methylaniline is a polysubstituted aniline derivative featuring a methyl group and two methoxy groups on the benzene ring. This specific arrangement of electron-donating groups (methoxy and methyl) and the nucleophilic amino group makes it a valuable and reactive intermediate in organic synthesis. Its structure allows for the creation of complex molecular architectures, positioning it as a significant precursor in the production of pharmaceuticals, agrochemicals, and dyes.[1]

The primary role of this compound is as a foundational building block.[1] Its unique electronic and steric properties, governed by the substituents, dictate its reactivity in various chemical transformations, including electrophilic aromatic substitutions and reactions involving the amino moiety. Understanding its core properties is paramount for its effective utilization in multi-step synthetic pathways.

Caption: Standard workflow for the characterization of a synthesized compound.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to be highly informative. In a typical deuterated solvent like CDCl₃:

  • Aromatic Protons: Two singlets are expected in the aromatic region (~6.5-7.0 ppm). The proton at C6 will be a singlet, and the proton at C3 will be a singlet, with their precise shifts influenced by the surrounding substituents.

  • Amine Protons (-NH₂): A broad singlet will appear, typically between 3.5-4.5 ppm. Its chemical shift can vary with concentration and solvent.

  • Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected around 3.8-3.9 ppm.

  • Methyl Protons (-CH₃): A sharp singlet integrating to 3H will be present in the aliphatic region, likely around 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will corroborate the structure by identifying all unique carbon environments:

  • Aromatic Carbons: Six distinct signals are expected. The carbons bearing the methoxy groups (C4, C5) will be downfield, followed by the carbon attached to the amino group (C1). The remaining carbons (C2, C3, C6) will appear at shifts characteristic of substituted benzene rings.

  • Methoxy Carbons (-OCH₃): Two signals are expected around 55-60 ppm.

  • Methyl Carbon (-CH₃): A single signal will appear in the upfield region, typically between 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies. [2]* N-H Stretching: A pair of medium-intensity peaks between 3300-3500 cm⁻¹ is characteristic of a primary amine (-NH₂).

  • C-H Stretching (Aromatic): Peaks will appear just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks will appear just below 3000 cm⁻¹ for the methyl and methoxy groups.

  • C=C Stretching (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.

  • C-O Stretching (Aryl Ether): Strong, characteristic peaks will be present in the 1200-1280 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Impact (EI) Mass Spectrometry provides the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 167, corresponding to the molecular weight of the compound. [3]* Key Fragments: Common fragmentation pathways would include the loss of a methyl radical (M-15) from a methoxy or the ring-attached methyl group, leading to a peak at m/z = 152. [3]Subsequent fragmentation could involve the loss of other small molecules or radicals.

Chemical Properties and Synthetic Utility

As a substituted aniline, 4,5-Dimethoxy-2-methylaniline is a versatile intermediate. [1]The amino group is a potent activating group and a nucleophile, while the methoxy and methyl groups are also ortho-, para-directing activators. This electronic profile makes the aromatic ring highly susceptible to electrophilic substitution at the available C6 position.

Key Reactions:

  • N-Alkylation/N-Acylation: The primary amine can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. This is a common first step in building more complex pharmaceutical scaffolds.

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions.

  • Electrophilic Aromatic Substitution: The high electron density of the ring facilitates reactions like halogenation, nitration, or sulfonation, which would be directed primarily to the C6 position, the only unsubstituted position that is ortho/para to the activating groups.

Proposed Synthesis Protocol

A robust and common method for preparing substituted anilines is the reduction of the corresponding nitroaromatic compound. This approach offers high yields and selectivity. A plausible synthetic route is outlined below.

Caption: Proposed two-step synthesis of 4,5-Dimethoxy-2-methylaniline.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on well-established methods for nitro group reduction. [4][5]

  • Reactor Setup: To a hydrogenation vessel, add the nitro-intermediate (1,2-Dimethoxy-4-methyl-5-nitrobenzene) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of palladium on carbon (Pd/C, 10%). The catalyst should be handled carefully, as it can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed. The uptake of hydrogen will also cease.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4,5-Dimethoxy-2-methylaniline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a crystalline solid.

Causality Note: Catalytic hydrogenation is the preferred method for this transformation due to its clean conversion and high efficiency. The palladium catalyst facilitates the addition of hydrogen across the nitro group, selectively reducing it to an amine without affecting the aromatic ring or other functional groups under these mild conditions.

Applications in Research and Drug Development

The primary value of 4,5-Dimethoxy-2-methylaniline lies in its role as a precursor for high-value molecules. [1]

  • Pharmaceutical Synthesis: It serves as a starting material for active pharmaceutical ingredients (APIs). The aniline moiety is a common feature in many drug classes. The specific substitution pattern can be crucial for binding to biological targets. Related methoxy-methyl-aniline structures are used as precursors for potent anticancer agents that act as antitubulin agents. [6]* Agrochemicals: It can be used in the synthesis of novel pesticides and herbicides.

  • Specialty Chemicals: Its structure is valuable for creating dyes, pigments, and advanced polymers for materials science. [1]For instance, similar aniline derivatives are used to create triarylamine polymers with applications in organic electronics due to their charge transport properties. [7]

Safety and Handling

Proper handling of 4,5-Dimethoxy-2-methylaniline is crucial to ensure laboratory safety. It is classified as an irritant and may have other toxic effects. [3] | Hazard Information | Details | | :--- | :--- | | GHS Pictogram(s) |


|
| Signal Word  | Warning  |
| Hazard Statements  | H315: Causes skin irritation. [3][8] H319: Causes serious eye irritation. [3][8]Also reported: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). [3]|
Handling and Storage Recommendations:
  • Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [9]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. [10][11]* Handling: Avoid contact with skin, eyes, and clothing. [12]Avoid formation of dust. Do not breathe dust or vapors. [10]Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [13][12]Keep away from incompatible materials such as strong oxidizing agents. [9]Store in an inert atmosphere and protect from light. [13][11]

First Aid Measures:
  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [11]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [10]* Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11][12]

References

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Aaron Chemicals. (n.d.). 41864-45-3 | MFCD00130067 | 4,5-Dimethoxy-2-methylaniline. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. Retrieved from [Link]

  • SINFOO. (n.d.). 4,5-dimethoxy-2-methylaniline. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Solubility of 4,5-Dimethoxy-2-methylaniline in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dimethoxy-2-methylaniline. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dimethoxy-2-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive analysis and a detailed experimental protocol for in-house determination.

Introduction

4,5-Dimethoxy-2-methylaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][2] Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the formulation of final products. Understanding and predicting its behavior in different solvent systems is paramount for process optimization and achieving desired experimental outcomes. This guide will explore the structural features of 4,5-Dimethoxy-2-methylaniline that govern its solubility and provide a framework for its empirical determination.

Physicochemical Properties of 4,5-Dimethoxy-2-methylaniline

A foundational understanding of the physicochemical properties of 4,5-Dimethoxy-2-methylaniline is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂[3][4]
Molecular Weight 167.21 g/mol [3][4]
Appearance Yellow to brown solid[5]
Melting Point 108-110 °C[5]
Boiling Point 283.7±35.0 °C (Predicted)[5][6]
pKa 4.63±0.10 (Predicted)[5][6]
Calculated Water Solubility 4.3 g/L (25 °C)[3]

The presence of two methoxy groups and an amino group on the benzene ring imparts a degree of polarity to the molecule. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the nitrogen of the amino group can act as hydrogen bond acceptors. These features suggest that 4,5-Dimethoxy-2-methylaniline will exhibit favorable solubility in polar organic solvents.

Predicted Solubility in Organic Solvents

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of hydrogen bonding. Given the hydrogen bonding capabilities of the amino and methoxy groups in 4,5-Dimethoxy-2-methylaniline, it is expected to have high solubility in these solvents.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide, N,N-Dimethylformamide): These solvents possess polarity but do not have hydrogen atoms directly bonded to an electronegative atom. The dipole-dipole interactions between the solvent and the polar functional groups of 4,5-Dimethoxy-2-methylaniline should lead to good to moderate solubility . Solvents with higher polarity, such as DMSO and DMF, are likely to be excellent solvents for this compound.

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and are unable to form strong interactions with the polar functional groups of 4,5-Dimethoxy-2-methylaniline. Therefore, it is predicted to have low to negligible solubility in nonpolar solvents.

The following table summarizes the predicted solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighHydrogen bonding between solvent and solute.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, DMSO, DMFGood to ModerateFavorable dipole-dipole interactions.
Nonpolar Toluene, HexaneLow to NegligibleMismatch in polarity, weak intermolecular forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, an experimental determination is necessary. The following protocol outlines a reliable method for determining the solubility of 4,5-Dimethoxy-2-methylaniline in a given organic solvent.

Materials and Equipment:
  • 4,5-Dimethoxy-2-methylaniline (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess 4,5-Dimethoxy-2-methylaniline to a known volume of solvent in a vial. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B C Allow the suspension to settle. B->C D Withdraw a clear aliquot of the supernatant using a syringe. C->D Sampling E Filter the aliquot through a 0.45 µm syringe filter. D->E F Dilute the filtered solution with a known volume of solvent. E->F G Analyze the diluted solution by a calibrated analytical method (e.g., HPLC, UV-Vis). F->G H Calculate the concentration of the saturated solution. G->H I Solubility (e.g., in g/L or mol/L) H->I Final Result

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol:
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess amount of solid 4,5-Dimethoxy-2-methylaniline to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

    • Attach a 0.45 µm syringe filter to the syringe and filter the aliquot into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of 4,5-Dimethoxy-2-methylaniline.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Properties of Common Organic Solvents

The choice of solvent is critical for any process involving 4,5-Dimethoxy-2-methylaniline. The following table provides key properties of a selection of common organic solvents to aid in this selection.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
Nonpolar
Hexane0.11.8869
Toluene2.42.38111
Polar Aprotic
Diethyl Ether2.84.3435
Ethyl Acetate4.46.0277
Dichloromethane3.19.0840
Acetone5.120.756
Acetonitrile5.837.582
N,N-Dimethylformamide (DMF)6.436.7153
Dimethyl Sulfoxide (DMSO)7.246.7189
Polar Protic
Isopropanol3.918.382
Ethanol4.324.578
Methanol5.132.765
Water10.280.1100

Safety and Handling

4,5-Dimethoxy-2-methylaniline is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10][11]

Conclusion

This technical guide provides a comprehensive overview of the solubility of 4,5-Dimethoxy-2-methylaniline in organic solvents. While specific experimental data is limited, a predictive understanding based on its molecular structure and the properties of common solvents can guide researchers in their experimental design. The detailed protocol for the experimental determination of solubility empowers scientists to generate precise and reliable data tailored to their specific needs. By combining theoretical knowledge with empirical testing, researchers can effectively optimize processes involving 4,5-Dimethoxy-2-methylaniline, leading to more efficient and successful outcomes in their research and development endeavors.

References

  • 4,5-Dimethoxy-2-methylaniline. PubChem. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • 4,5-Dimethoxy-2-methylaniline | C9H13NO2 | CID 266585 - PubChem. [Link]

  • Dimethyl Sulfoxide. [Link]

  • 41864-45-3 | MFCD00130067 | 4,5-Dimethoxy-2-methylaniline - Aaron Chemicals. [Link]

  • CID 161295061 | C16H22N2O2 - PubChem - NIH. [Link]

  • Product information, 4,5-Dimethoxy-2-methylaniline | P&S Chemicals. [Link]

Sources

Exploratory

4,5-Dimethoxy-2-methylaniline safety and hazards information

An In-Depth Technical Guide to the Safety and Hazards of 4,5-Dimethoxy-2-methylaniline Introduction 4,5-Dimethoxy-2-methylaniline (CAS No: 41864-45-3) is an aromatic amine utilized in various chemical synthesis processes...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 4,5-Dimethoxy-2-methylaniline

Introduction

4,5-Dimethoxy-2-methylaniline (CAS No: 41864-45-3) is an aromatic amine utilized in various chemical synthesis processes. Its role as a precursor and building block in the production of pharmaceuticals, agrochemicals, and other specialty chemicals makes it a valuable compound for researchers and drug development professionals.[1] However, as with many substituted anilines, its chemical reactivity necessitates a thorough understanding and appreciation of its potential hazards to ensure safe handling and mitigate risk in a laboratory and manufacturing setting.

This guide provides a comprehensive overview of the safety profile of 4,5-Dimethoxy-2-methylaniline. It is designed to equip researchers and scientists with the technical knowledge and practical protocols required to handle this compound responsibly, grounded in authoritative safety data. We will move from the fundamental properties and identified hazards to actionable protocols for safe use, risk mitigation, and emergency response.

Physicochemical and Identity Properties

A foundational aspect of chemical safety is understanding a substance's physical and chemical identity. These properties influence its behavior under various conditions and are critical for designing safe handling and storage procedures.

PropertyValueSource
CAS Number 41864-45-3[2]
Molecular Formula C₉H₁₃NO₂[2]
Molecular Weight 167.20 g/mol [2]
Appearance Yellow to brown solid[3]
Boiling Point 283.7 ± 35.0 °C (Predicted)[3]
Density 1.071 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.63 ± 0.10 (Predicted)[3]
IUPAC Name 4,5-dimethoxy-2-methylaniline[2]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,5-Dimethoxy-2-methylaniline is classified as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory effects.[2]

substance 4,5-Dimethoxy-2-methylaniline acute_tox Acute Toxicity substance->acute_tox Routes of Exposure irritation Irritation substance->irritation Localized Effects sensitization Sensitization substance->sensitization Immune Response oral H302: Harmful if swallowed acute_tox->oral dermal H312: Harmful in contact with skin acute_tox->dermal inhalation H332: Harmful if inhaled acute_tox->inhalation skin_irr H315: Causes skin irritation irritation->skin_irr eye_irr H319: Causes serious eye irritation irritation->eye_irr resp_irr H335: May cause respiratory irritation irritation->resp_irr skin_sens H317: May cause an allergic skin reaction sensitization->skin_sens

Caption: Hazard profile of 4,5-Dimethoxy-2-methylaniline.

GHS Hazard Summary Table
PictogramSignal WordHazard StatementsPrecautionary Statements (selected)

Warning H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Toxicological Profile: Understanding the Risks

The GHS classifications provide a clear warning of the compound's toxicological properties. For the drug development professional, understanding the causality behind these warnings is key to implementing effective safety measures.

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is designated as harmful, not fatal, at acute exposures, but can still cause significant adverse health effects.[2] The aniline structure is a well-known toxicophore that can interfere with metabolic processes. While specific data on this molecule is limited, related aromatic amines are known to cause effects like methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Symptoms of overexposure can include headache, dizziness, and cyanosis.[6]

  • Skin and Eye Irritation: As a solid, the dust of 4,5-Dimethoxy-2-methylaniline can act as a physical and chemical irritant upon contact with moist tissues like the skin and eyes, leading to inflammation and discomfort.[2] Prolonged contact can cause more severe damage.

  • Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[2] This underscores the critical need for handling the material in a well-ventilated area, preferably a chemical fume hood.

  • Skin Sensitization: The potential to cause an allergic skin reaction means that initial exposures may not produce a strong reaction, but subsequent contact can trigger a more severe allergic response (contact dermatitis). This necessitates preventing all skin contact, even in small amounts.

Laboratory Risk Assessment and Mitigation Workflow

A proactive approach to safety is non-negotiable. The following workflow provides a self-validating system for planning and executing experiments involving 4,5-Dimethoxy-2-methylaniline.

start Experiment Planning assess 1. Assess Hazards - Review SDS - Identify hazards (H302, H315, H317, H319, H335) start->assess controls 2. Select Engineering & Administrative Controls - Chemical Fume Hood - Designated work area - SOPs assess->controls ppe 3. Determine Required PPE - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat controls->ppe emergency 4. Prepare for Emergencies - Locate eyewash/shower - Have spill kit ready ppe->emergency handling 5. Safe Handling & Use - Weigh in hood - Avoid dust generation emergency->handling disposal 6. Waste Disposal - Collect in sealed, labeled container - Follow institutional guidelines handling->disposal end Experiment Complete disposal->end

Caption: A systematic workflow for risk mitigation.

Standard Operating Procedures (SOPs)

Adherence to detailed protocols is the most effective way to translate safety knowledge into safe practice.

Handling Protocol
  • Preparation:

    • Confirm that a current Safety Data Sheet (SDS) has been reviewed.

    • Designate a specific work area within a certified chemical fume hood.

    • Ensure the work area is clean and uncluttered.

    • Verify that an appropriate chemical spill kit is available.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.[7]

  • Personal Protective Equipment (PPE):

    • Don a lab coat, ensuring it is fully buttoned.

    • Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

    • Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.

  • Procedure:

    • Perform all manipulations of the solid compound, including weighing and transfers, inside the chemical fume hood to prevent inhalation of dust.

    • Use tools (spatulas, etc.) that minimize the generation of airborne dust.

    • If transferring to a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the chemical closed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Remove gloves and wash hands thoroughly with soap and water.[5]

Storage Protocol
  • Conditions: Store the compound in a tightly sealed container.[6] Keep in a dark place, under an inert atmosphere, and at room temperature.[3] This prevents degradation and reaction with atmospheric components.

  • Location: Store in a well-ventilated, designated chemical storage area. Do not store with incompatible materials such as strong oxidizing agents.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • General Advice: In all cases of exposure, show the Safety Data Sheet to the attending medical professional.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with large amounts of water for at least 15 minutes, followed by washing with soap and water.[5] If skin irritation or a rash occurs, get medical advice.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or doctor immediately.

Accidental Release (Spill) Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Protect: Wear appropriate PPE, including respiratory protection if necessary. Avoid inhaling the dust.

  • Contain & Clean: Cover drains to prevent environmental release. Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, sealed container for disposal.[5]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of the waste material in accordance with institutional, local, and national regulations.

Firefighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There are no specific limitations on extinguishing agents.[8]

  • Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).

  • Protective Actions: Firefighters should stay in the danger area only with self-contained breathing apparatus (SCBA) and wear protective clothing to prevent skin contact.[8] Use a water spray to cool containers and suppress vapors. Prevent fire-extinguishing water from contaminating surface water or groundwater systems.

Conclusion

4,5-Dimethoxy-2-methylaniline is a valuable reagent in chemical synthesis but presents a clear hazard profile that must be respected. Its primary risks include acute toxicity if swallowed, inhaled, or in contact with skin, as well as its potential to cause serious skin, eye, and respiratory irritation, and skin sensitization. By understanding these hazards and rigorously applying the risk mitigation strategies, handling protocols, and emergency procedures outlined in this guide, researchers and scientists can work safely and effectively with this compound, ensuring both personal safety and the integrity of their research.

References

  • PubChem. 4,5-Dimethoxy-2-methylaniline | C9H13NO2 | CID 266585. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. [Link]

  • PubChem. CID 161295061 | C16H22N2O2. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Aaron Chemicals. 41864-45-3 | MFCD00130067 | 4,5-Dimethoxy-2-methylaniline. [Link]

  • Georganics. 4-Methoxy-2-methylaniline - High purity. [Link]

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Foundational

biological activity of 4,5-Dimethoxy-2-methylaniline derivatives

An In-depth Technical Guide to the Biological Activity of 4,5-Dimethoxy-2-methylaniline Derivatives For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract The...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4,5-Dimethoxy-2-methylaniline Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 4,5-dimethoxy-2-methylaniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile synthetic intermediate for a diverse range of biologically active compounds.[1][2] Its inherent structural features—a substituted aniline ring with methoxy and methyl groups—provide a foundation for developing derivatives with significant therapeutic potential. These derivatives have demonstrated a wide spectrum of activities, most notably in anticancer and antimicrobial research.[1][3][4] This guide synthesizes current knowledge on the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. We will delve into their mechanisms of action, supported by detailed experimental protocols and quantitative data, to provide a comprehensive resource for professionals in drug discovery and development.

The 4,5-Dimethoxy-2-methylaniline Core: A Synthetic Overview

The title compound, with the chemical formula C₉H₁₃NO₂, is a substituted aniline that serves as a crucial starting material.[5][6] Its strategic placement of methoxy and methyl groups influences the electronic and steric properties, which can be leveraged during the synthesis of more complex molecules.

General Synthesis Strategies

Derivatization of the 4,5-dimethoxy-2-methylaniline core typically involves modifications at the amino group. Common synthetic routes include:

  • Schiff Base Formation and Reduction: Condensation of the primary amine with various aldehydes or ketones yields Schiff bases (imines), which are then reduced to stable secondary amines using reducing agents like sodium borohydride (NaBH₄).[2] This is a robust method for introducing a wide variety of substituents.

  • Catalytic Dehydrogenation: Reaction with cyclic ketones in the presence of a catalyst, such as palladium on carbon (Pd/C), can lead to the formation of fused heterocyclic systems.[1]

  • Acylation and Sulfonylation: The amino group can be readily acylated or sulfonated to form amides and sulfonamides, respectively, allowing for the introduction of diverse functional groups.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for creating a library of derivatives from the core scaffold, a critical first step in any SAR study.[7]

G A 4,5-Dimethoxy- 2-methylaniline (Core) C Condensation Reaction (Schiff Base Formation) A->C B Aldehyde/Ketone Library (R1, R2 substituents) B->C D Schiff Base Intermediate C->D E Reduction (e.g., NaBH4) D->E F Derivative Library (Secondary Amines) E->F G Biological Screening (e.g., Cytotoxicity Assay) F->G H SAR Analysis G->H

Caption: A general workflow for a Structure-Activity Relationship (SAR) study.[7]

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of substituted anilines, including those related to the 4,5-dimethoxy-2-methylaniline scaffold, have shown significant promise as anticancer agents.[3][8] Their mechanisms often involve the disruption of fundamental cellular processes required for tumor growth and survival.

Mechanism of Action: Microtubule and Kinase Inhibition

A primary mechanism of action for compounds derived from related methoxy-anilines is the inhibition of tubulin polymerization.[1] By binding to tubulin, these agents disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[1][9]

Notably, some of these compounds are effective against cancer cell lines that have developed resistance to other microtubule-targeting drugs like paclitaxel, often by circumventing resistance mechanisms such as P-glycoprotein (Pgp) overexpression.[1] Other related scaffolds, such as phenoxyaniline derivatives, are known to interfere with key signaling pathways like the MAPK/ERK pathway, which regulates gene expression and cell proliferation.[10]

G cluster_drug Derivative Action cluster_cell Cancer Cell Drug Aniline Derivative Tubulin Tubulin Dimers Drug->Tubulin Inhibits Assembly Microtubule Microtubule Formation Tubulin->Microtubule Spindle Mitotic Spindle Microtubule->Spindle Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin assembly leading to G2/M cell cycle arrest.[1]

Structure-Activity Relationship (SAR)

The cytotoxic potential of these derivatives is highly dependent on their substitution patterns. Studies on related 2,5-diketopiperazine (2,5-DKP) derivatives incorporating methoxybenzylidene functions reveal that:

  • The nature and position of substituents on the aromatic rings are critical. For instance, compound 11 in a specific study, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, displayed potent activity.[9]

  • Electron-withdrawing groups may not be favorable for high anticancer activity, suggesting that electron-donating or neutral groups could be preferred.[9]

  • Lipophilicity is another key factor. For related serotonin receptor ligands, affinity was shown to be correlated with the lipophilicity of substituents.[11]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative methoxy-aniline containing compounds against different cancer cell lines.

Compound IDModificationsCancer Cell LineIC₅₀ (µM)Reference
11 Naphthalen-1-ylmethylene & 2-methoxybenzylidene DKPA549 (Lung)1.2[9]
11 Naphthalen-1-ylmethylene & 2-methoxybenzylidene DKPHeLa (Cervical)0.7[9]
6 4-Methoxybenzylidene & 2-methoxybenzylidene DKPA549 (Lung)8.9[9]
6 4-Methoxybenzylidene & 2-methoxybenzylidene DKPHeLa (Cervical)5.3[9]
8 3-Methoxybenzylidene & 2-methoxybenzylidene DKPA549 (Lung)2.5[9]
8 3-Methoxybenzylidene & 2-methoxybenzylidene DKPHeLa (Cervical)1.9[9]

Note: The compounds listed are complex derivatives that utilize methoxy-aniline related structures in their synthesis, illustrating the potential of this chemical class.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and is a fundamental first step in evaluating cytotoxic potential.[3][10][12][13]

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) into 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan product.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Other Biological Activities

Beyond cancer, derivatives incorporating the methoxy-aniline scaffold have shown a range of other important biological activities.

Antimicrobial Effects

A series of methoxy-4'-amino chalcone derivatives were evaluated for their antimicrobial properties.[4]

  • Mechanism: In silico docking studies suggest that these compounds may act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4] Other related compounds act by disrupting the bacterial cell membrane integrity.[14]

  • Activity Spectrum: Compound 4 ((E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one) exhibited a broad spectrum of antimicrobial activity, with potency comparable to control antibiotics like sulfamerazine against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4] Tetralone derivatives with aminoguanidine moieties also showed potent activity against ESKAPE pathogens.[14]

Compound IDTarget OrganismMIC (µg/mL)Reference
2D (Tetralone Derivative)S. aureus ATCC 292130.5[14]
2D (Tetralone Derivative)MRSA-21[14]
27 (Abietane Derivative)E. coli11.7[15]
27 (Abietane Derivative)P. aeruginosa11.7[15]
27 (Abietane Derivative)S. aureus23.4[15]
Central Nervous System (CNS) Activity

Structurally related 2,5-dimethoxyphenyl derivatives are known to interact with serotonin receptors in the CNS.[11][16]

  • Target Interaction: These compounds can act as agonists or antagonists at human 5-HT₂A and 5-HT₂B serotonin receptors.[11]

  • SAR: Binding affinity at these receptors has been shown to correlate with the lipophilicity of substituents at the 4-position of the phenyl ring.[11] This highlights the potential for derivatives of 4,5-dimethoxy-2-methylaniline to be explored for neurological applications, although this remains a less-explored area.

Conclusion and Future Perspectives

The 4,5-dimethoxy-2-methylaniline core is a validated and highly promising scaffold for the development of novel therapeutic agents. The existing body of research demonstrates that its derivatives possess potent anticancer and antimicrobial activities, driven by well-defined mechanisms such as tubulin polymerization inhibition and enzyme interference.

The future of drug discovery with this scaffold lies in:

  • Rational Design: Leveraging the established SAR to design next-generation compounds with enhanced potency and selectivity.

  • Target Exploration: Expanding the investigation into other biological targets, including kinases, other CNS receptors, and enzymes involved in different disease pathways.

  • Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, which are critical for clinical translation.

By continuing to explore the vast chemical space around this versatile core, researchers are well-positioned to develop new and effective treatments for some of the most challenging human diseases.

References

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  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (n.d.). National Institutes of Health.
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  • Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. (2024). MDPI.
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Exploratory

The Emergence of a Key Synthetic Building Block: A Technical History of 4,5-Dimethoxy-2-methylaniline

Introduction: 4,5-Dimethoxy-2-methylaniline, a polysubstituted aromatic amine, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern makes it a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4,5-Dimethoxy-2-methylaniline, a polysubstituted aromatic amine, serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern makes it a valuable precursor in the pharmaceutical, agrochemical, and dye industries, where it is instrumental in the development of novel compounds with diverse applications.[1] This technical guide delves into the discovery and history of this important chemical entity, tracing its synthetic origins and the evolution of its preparation methods. While a definitive singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the broader development of aromatic chemistry in the late 19th and early 20th centuries.

A Historical Perspective: The Legacy of Aniline and its Derivatives

The story of 4,5-Dimethoxy-2-methylaniline is rooted in the rich history of aniline chemistry, which began in the mid-19th century. The discovery of mauveine, the first synthetic dye, by William Henry Perkin in 1856, sparked a revolution in industrial chemistry and led to the intensive investigation of aniline and its derivatives. This era saw the development of fundamental reactions for the functionalization of aromatic rings, including nitration, reduction, and methoxylation, which are the cornerstones of the synthesis of compounds like 4,5-Dimethoxy-2-methylaniline.

The synthesis of polysubstituted benzene derivatives became a significant focus for chemists seeking to create new dyes with a range of colors and properties, and later, to develop new medicinal agents. The foundational work on the selective reduction of nitroarenes to their corresponding anilines was a critical step, enabling the introduction of the versatile amino group.

The Genesis of 4,5-Dimethoxy-2-methylaniline: A Likely Synthetic Pathway

The most probable and historically logical synthetic route to 4,5-Dimethoxy-2-methylaniline involves a two-step process starting from a readily available substituted toluene derivative. This pathway is a classic example of electrophilic aromatic substitution followed by a reduction reaction.

A plausible precursor for this synthesis is 3,4-dimethoxytoluene. The introduction of a nitro group at the 2-position of this starting material would yield 4,5-Dimethoxy-2-nitrotoluene. This nitration step is a standard electrophilic aromatic substitution, typically carried out using a mixture of nitric acid and sulfuric acid.

The subsequent and final step in the synthesis is the reduction of the nitro group in 4,5-Dimethoxy-2-nitrotoluene to an amino group, yielding the target molecule, 4,5-Dimethoxy-2-methylaniline. Various reducing agents have been historically employed for this transformation, with common methods including the use of metals such as iron, tin, or zinc in the presence of an acid, or catalytic hydrogenation.

Evolution of Synthesis: A Comparative Overview

The methodologies for the synthesis of 4,5-Dimethoxy-2-methylaniline have evolved, driven by the pursuit of higher yields, improved purity, and more environmentally benign processes. Below is a comparison of classical and modern approaches.

Reaction StepClassical MethodModern MethodAdvantages of Modern Method
Nitration of 3,4-Dimethoxytoluene Concentrated Nitric Acid and Sulfuric AcidMilder nitrating agents (e.g., acetyl nitrate)Improved regioselectivity, reduced formation of byproducts, and safer reaction conditions.
Reduction of 4,5-Dimethoxy-2-nitrotoluene Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl)Catalytic Hydrogenation (e.g., H₂/Pd-C)Higher yields, cleaner reaction profiles, easier product isolation, and avoidance of heavy metal waste.

Detailed Experimental Protocol: A Modern Approach to the Synthesis of 4,5-Dimethoxy-2-methylaniline

The following protocol outlines a modern and efficient laboratory-scale synthesis of 4,5-Dimethoxy-2-methylaniline from 4,5-Dimethoxy-2-nitrotoluene.

Step 1: Reduction of 4,5-Dimethoxy-2-nitrotoluene to 4,5-Dimethoxy-2-methylaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-Dimethoxy-2-nitrotoluene in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: To this solution, carefully add a catalytic amount of 10% Palladium on activated carbon (Pd/C). The catalyst loading is typically around 1-5 mol% relative to the nitro compound.

  • Hydrogenation: The flask is then connected to a hydrogen source (e.g., a balloon filled with hydrogen gas or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4,5-Dimethoxy-2-methylaniline.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product in high purity.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 4,5-Dimethoxy-2-methylaniline.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene 4,5-Dimethoxy-2-nitrotoluene 4,5-Dimethoxy-2-nitrotoluene 3,4-Dimethoxytoluene->4,5-Dimethoxy-2-nitrotoluene HNO₃, H₂SO₄ 4,5-Dimethoxy-2-nitrotoluene_redux 4,5-Dimethoxy-2-nitrotoluene 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-nitrotoluene_redux->4,5-Dimethoxy-2-methylaniline H₂, Pd/C caption Synthetic pathway to 4,5-Dimethoxy-2-methylaniline.

Caption: Synthetic pathway to 4,5-Dimethoxy-2-methylaniline.

Characterization and Spectroscopic Data

The identity and purity of synthesized 4,5-Dimethoxy-2-methylaniline are confirmed through various spectroscopic techniques.

TechniqueKey Spectroscopic Features
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, the methoxy group protons, and the amine protons, with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the methoxy carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₃NO₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy groups.

Applications and Future Outlook

4,5-Dimethoxy-2-methylaniline continues to be a valuable and versatile building block in modern organic synthesis. Its utility in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals, underscores its importance.[1] Future research will likely focus on developing even more efficient, sustainable, and scalable synthetic methods for its production, as well as exploring its application in the synthesis of novel functional materials and dyes. The historical journey of this seemingly simple molecule is a testament to the enduring power of fundamental organic chemistry and its profound impact on various scientific disciplines.

References

  • Aaron Chemicals LLC. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Aaron Chemicals. (n.d.). 41864-45-3 | MFCD00130067 | 4,5-Dimethoxy-2-methylaniline. Retrieved January 11, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to the Stability and Storage of 4,5-Dimethoxy-2-methylaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals Section 1: Chemical Profile and Inherent Stability Characteristics 4,5-Dimethoxy-2-methylaniline, with the chemical formula C9H13NO2, is a...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Profile and Inherent Stability Characteristics

4,5-Dimethoxy-2-methylaniline, with the chemical formula C9H13NO2, is a substituted aniline derivative.[1][2] Its structure, featuring an aromatic amine with electron-donating methoxy and methyl groups, dictates its reactivity and stability profile. Aromatic amines, as a class, are known for their susceptibility to oxidation, a process that can be catalyzed by exposure to light and air.[3][4] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing its susceptibility to oxidative degradation.[4]

The presence of electron-donating groups, such as the methoxy and methyl substituents in 4,5-Dimethoxy-2-methylaniline, can increase the electron density on the aromatic ring, potentially making the amino group more prone to oxidation compared to unsubstituted aniline.[4] This inherent characteristic underscores the necessity for stringent storage and handling protocols.

Section 2: Factors Influencing the Stability of 4,5-Dimethoxy-2-methylaniline

Several environmental factors can significantly impact the stability of 4,5-Dimethoxy-2-methylaniline, leading to its degradation and the formation of impurities. Understanding and controlling these factors are crucial for maintaining the compound's purity and performance in downstream applications.

2.1 Light Exposure:

Aromatic amines are notoriously sensitive to light.[3] Photons can provide the activation energy for oxidative reactions, leading to the formation of colored degradation products. Prolonged exposure to light, especially UV radiation, should be rigorously avoided.

2.2 Air (Oxygen) Exposure:

The primary degradation pathway for anilines is oxidation upon exposure to atmospheric oxygen.[3] This process can lead to the formation of a complex mixture of colored polymeric products, rendering the compound unsuitable for many applications. The rate of oxidation can be accelerated by the presence of metal ions and elevated temperatures.

2.3 Temperature:

Elevated temperatures increase the rate of chemical reactions, including degradation processes.[5][6] While some sources suggest that aniline itself is stable at its boiling point, it is prudent to store 4,5-Dimethoxy-2-methylaniline at controlled, and preferably reduced, temperatures to minimize the risk of thermal degradation.

2.4 Moisture:

While the direct hydrolytic instability of 4,5-Dimethoxy-2-methylaniline is not extensively documented, the presence of moisture can facilitate other degradation pathways. It is advisable to store the compound in a dry environment to prevent potential side reactions.

2.5 Incompatible Materials:

Contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides should be strictly avoided as they can react vigorously with the aniline functional group.[7][8][9]

Section 3: Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of 4,5-Dimethoxy-2-methylaniline, the following storage conditions are recommended based on available data and general principles for handling aromatic amines:

Parameter Recommended Condition Rationale
Temperature Room Temperature (Solid) [10] or 4°C (Recommended for long-term) [11]Lower temperatures slow down potential degradation reactions.
In Solvent: -20°C (1 month) or -80°C (6 months) [11]Significantly reduces molecular motion and reactivity for extended storage.
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) [10][12]Prevents oxidation by excluding atmospheric oxygen.
Light Keep in a dark place, protect from light. [3][7][10][11]Minimizes light-induced degradation.
Container Tightly sealed container. [7][11][13][14][15]Prevents exposure to air and moisture.

Shipping Considerations: Shipping at room temperature is generally acceptable for short durations (less than 2 weeks).[11]

Section 4: Experimental Protocol for Stability Assessment

A forced degradation study is essential to definitively determine the stability of 4,5-Dimethoxy-2-methylaniline under various stress conditions. This allows for the identification of potential degradation products and the establishment of appropriate storage and handling procedures.

4.1 Objective:

To evaluate the stability of 4,5-Dimethoxy-2-methylaniline under hydrolytic, oxidative, and photolytic stress conditions.

4.2 Materials and Methods:

  • Sample Preparation: Prepare solutions of 4,5-Dimethoxy-2-methylaniline (e.g., 1 mg/mL) in a suitable solvent such as an acetonitrile/water mixture. For solid-state studies, expose a thin layer of the compound to the stress conditions.[4]

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the sample to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer).

    • Detection: Photodiode Array (PDA) detector to monitor the parent compound and any degradation products.[4]

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of 4,5-Dimethoxy-2-methylaniline in the stressed samples to that of an unstressed control sample.[4]

4.3 Visualization of the Stability Testing Workflow:

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome prep Prepare Solutions of 4,5-Dimethoxy-2-methylaniline acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation (H2O2) prep->oxidation Expose to Stress photo Photolysis prep->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis & Degradation Calculation hplc->data report Stability Profile & Degradation Pathway data->report

Caption: Workflow for the forced degradation study of 4,5-Dimethoxy-2-methylaniline.

Section 5: Degradation Pathways

The primary degradation pathway for aromatic amines is oxidation, which can lead to the formation of nitroso, nitro, and polymeric compounds. In the case of substituted anilines, degradation can also involve reactions at the substituent groups. For instance, a study on the degradation of 4-methoxy-2-nitroaniline showed that the initial attack by hydroxyl radicals occurred at the amino group.[16] A similar mechanism could be anticipated for 4,5-Dimethoxy-2-methylaniline.

5.1 Proposed Degradation Logic:

Degradation_Logic Start 4,5-Dimethoxy-2-methylaniline Stress Stress Conditions (Light, Air, Heat) Start->Stress Oxidation Oxidation of Amino Group Stress->Oxidation SideChain Side-Chain Reactions Stress->SideChain Polymerization Polymerization Oxidation->Polymerization DegradationProducts Formation of Degradation Products Polymerization->DegradationProducts SideChain->DegradationProducts

Caption: Logical flow of potential degradation pathways for 4,5-Dimethoxy-2-methylaniline.

Section 6: Handling and Safety Precautions

Proper handling procedures are essential to ensure both the stability of the compound and the safety of laboratory personnel.

  • Ventilation: Handle 4,5-Dimethoxy-2-methylaniline in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][14][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[7][14][17]

  • Static Discharge: Take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities.[13]

  • Spill Management: In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.[8][18]

Conclusion

The stability of 4,5-Dimethoxy-2-methylaniline is intrinsically linked to its chemical structure and is highly susceptible to environmental factors, particularly light and oxygen. By implementing the stringent storage and handling conditions outlined in this guide, researchers can ensure the integrity of this valuable chemical intermediate, leading to more reliable and reproducible scientific outcomes. A thorough understanding of its stability profile through forced degradation studies is a critical step in any research or development program utilizing this compound.

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Exploratory

A Senior Application Scientist's Guide to Sourcing and Quality Control of 4,5-Dimethoxy-2-methylaniline for Pharmaceutical Research and Development

Abstract This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and quality validation of 4,5-Dimethoxy-2-methylaniline (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and quality validation of 4,5-Dimethoxy-2-methylaniline (CAS No. 41864-45-3), a key building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] This guide moves beyond a simple supplier list to offer a technical deep-dive into supplier evaluation, potential impurities, and robust, self-validating analytical protocols for incoming quality control. Our focus is on ensuring the scientific integrity and reproducibility of research and development efforts that utilize this critical starting material.

Introduction: The Strategic Importance of 4,5-Dimethoxy-2-methylaniline in Synthesis

4,5-Dimethoxy-2-methylaniline, a substituted aniline, is a versatile chemical intermediate prized for its unique molecular architecture.[1] The presence of two methoxy groups and a methyl group on the aniline ring provides specific steric and electronic properties that are leveraged in the synthesis of a variety of complex organic molecules. Its primary utility is as a precursor for creating novel chemical entities with potential therapeutic applications.[1] Given its role as a foundational element in multi-step syntheses, the purity and consistency of 4,5-Dimethoxy-2-methylaniline are of paramount importance. Even trace impurities can have a cascading effect, leading to unforeseen side reactions, reduced yields, and difficulties in the purification of downstream intermediates and the final active pharmaceutical ingredient (API). This guide, therefore, emphasizes a proactive approach to supplier selection and rigorous in-house quality verification.

Landscape of Commercial Suppliers: A Comparative Overview

A multitude of chemical suppliers offer 4,5-Dimethoxy-2-methylaniline, ranging from large, multinational corporations to smaller, specialized chemical synthesis labs. The choice of supplier should be a strategic decision based on a combination of factors including stated purity, available documentation, cost, and scale-up capabilities. Below is a comparative table of prominent suppliers, compiled from publicly available data.

Supplier Product Number (Example) Stated Purity Physical Form Key Documentation Available
Sigma-Aldrich (Merck) BL3H160B8902≥95%SolidSafety Data Sheet (SDS), Certificate of Analysis (CoA) often available online
Aaron Chemicals AR00BZPN[1]Not explicitly stated on product page-General product information, Safety information[1]
Matrix Scientific 00398595% (from a specific lot's CoA)-Certificate of Analysis
ChemBlink ---Aggregates data from multiple suppliers
Apollo Scientific -98%-Product information

Note: Stated purity can be a minimum specification and may vary between lots. It is crucial to obtain a lot-specific Certificate of Analysis for any material intended for research or development.

Causality of Impurities: Understanding the Synthetic Landscape

The impurity profile of commercially available 4,5-Dimethoxy-2-methylaniline is intrinsically linked to its synthetic route. While specific, proprietary synthesis methods are not always disclosed by suppliers, a general understanding of aniline chemistry allows for the prediction of likely impurities. A common synthetic pathway involves the nitration of a substituted toluene followed by reduction.

For instance, a plausible route could start from 1,2-dimethoxy-4-methylbenzene, followed by nitration and subsequent reduction of the nitro group to an amine.

Synthesis_Pathway cluster_synthesis Plausible Synthetic Route cluster_impurities Potential Process-Related Impurities Start 1,2-Dimethoxy-4-methylbenzene Intermediate 1-Nitro-4,5-dimethoxy-2-methylbenzene Start->Intermediate Nitration (e.g., HNO3/H2SO4) Impurity3 Isomeric impurities (from non-selective nitration) Start->Impurity3 Non-regioselective nitration Product 4,5-Dimethoxy-2-methylaniline Intermediate->Product Reduction (e.g., H2/Pd-C, Fe/HCl) Impurity1 Unreacted Starting Material Intermediate->Impurity1 Incomplete Reduction Impurity2 Over-methylated/demethylated analogs Product->Impurity2 Side reactions Impurity4 Residual solvents

Caption: Plausible synthesis of 4,5-Dimethoxy-2-methylaniline and potential process-related impurities.

Potential Impurities to Consider:

  • Unreacted Starting Materials and Intermediates: Incomplete nitration or reduction can lead to the presence of the starting toluene derivative or the nitro-intermediate in the final product.

  • Isomeric Impurities: Nitration of substituted benzenes can sometimes lead to the formation of regioisomers. Depending on the directing effects of the substituents, small amounts of other positional isomers of the nitro-intermediate, and consequently the final aniline, may be present.

  • Byproducts of Reduction: The choice of reducing agent can influence the byproduct profile. For example, catalytic hydrogenation can sometimes lead to partial reduction or other side reactions.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

  • Products of N-Alkylation/Dealkylation: In some synthesis or purification conditions, N-methylation of the aniline can occur, or demethylation of the methoxy groups, leading to related amine or phenol impurities.

A Self-Validating System for Incoming Quality Control

To ensure the integrity of your research, it is imperative to establish a robust, in-house quality control (QC) protocol for every incoming batch of 4,5-Dimethoxy-2-methylaniline. This protocol should serve as a self-validating system, confirming the identity and purity of the material before its introduction into a synthetic workflow.

QC_Workflow cluster_workflow Incoming QC Workflow Start Receive new batch of 4,5-Dimethoxy-2-methylaniline Step1 Visual Inspection and Documentation Review (CoA) Start->Step1 Step2 Identity Confirmation (¹H NMR) Step1->Step2 Step3 Purity Assessment (HPLC-UV) Step2->Step3 Decision Meets Specifications? Step3->Decision Step4 Impurity Profiling (LC-MS/MS) (Optional, for sensitive applications) Step3->Step4 Accept Accept and Release to Lab Decision->Accept Yes Reject Reject and Contact Supplier Decision->Reject No

Caption: A comprehensive workflow for the quality control of incoming 4,5-Dimethoxy-2-methylaniline.

Step-by-Step Protocol for Identity Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of a molecule.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the 4,5-Dimethoxy-2-methylaniline sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Data Analysis and Interpretation:

The expected ¹H NMR spectrum of 4,5-Dimethoxy-2-methylaniline should exhibit the following characteristic signals:

  • Aromatic Protons: Two singlets in the aromatic region (typically ~6.5-7.0 ppm), each integrating to 1H.

  • Methoxy Protons: Two singlets (or one singlet integrating to 6H if their chemical shifts are identical) in the range of ~3.7-3.9 ppm, each integrating to 3H.

  • Methyl Protons: A singlet around ~2.1-2.3 ppm, integrating to 3H.

  • Amine Protons: A broad singlet that can appear over a wide range (typically ~3.5-4.5 ppm) and may exchange with D₂O. Its integration should correspond to 2H.

The obtained spectrum should be compared to a reference spectrum or to the predicted spectrum based on established chemical shift values. The presence of unexpected signals may indicate impurities.

Step-by-Step Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse method for determining the purity of organic compounds.

Instrumentation and Columns:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Gradient:

  • A gradient elution is recommended to separate the main component from potential impurities with different polarities.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

  • Example Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-20 min: Return to 10% B for equilibration.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

Sample Preparation:

  • Prepare a stock solution of 4,5-Dimethoxy-2-methylaniline in the mobile phase B at a concentration of approximately 1 mg/mL.

  • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of mobile phase A and B.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • The presence of any peaks other than the main peak indicates the presence of impurities. For sensitive applications, these impurities may need to be identified, for which LC-MS/MS would be the next logical step.

Authoritative Grounding and Best Practices

The protocols and recommendations outlined in this guide are based on established principles of analytical chemistry and best practices in the pharmaceutical industry. The use of techniques like NMR and HPLC for identity and purity assessment is standard practice.[2][3] For a deeper understanding of the spectroscopic characteristics of amines, foundational texts and resources in organic spectroscopy are recommended. The interpretation of NMR and mass spectra should be guided by established principles and comparison with authenticated reference standards whenever possible.

When selecting a supplier, it is advisable to request a sample for in-house evaluation before committing to a larger purchase. A transparent supplier will readily provide a lot-specific Certificate of Analysis and be open to discussing their quality control procedures. For GMP applications, a supplier audit may be necessary.

Conclusion

The quality of starting materials is a cornerstone of successful and reproducible research and development in the pharmaceutical and chemical industries. 4,5-Dimethoxy-2-methylaniline, as a key building block, warrants a thorough and technically sound approach to its procurement and quality control. By implementing the comparative supplier evaluation, understanding the potential for process-related impurities, and adopting the robust, self-validating analytical protocols detailed in this guide, researchers can significantly mitigate risks associated with material variability and enhance the integrity and success of their synthetic endeavors.

References

  • SIELC Technologies. "Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column." Accessed January 11, 2026. [Link]

  • Aaron Chemicals. "4,5-Dimethoxy-2-methylaniline." Accessed January 11, 2026. [Link]

  • PubChem. "4,5-Dimethoxy-2-methylaniline." Accessed January 11, 2026. [Link]

  • Google Patents. "Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor." Accessed January 11, 2026.
  • Google Patents. "Synthesis of n-methylaniline." Accessed January 11, 2026.
  • Semantic Scholar. "Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air." Accessed January 11, 2026. [Link]

  • ResearchGate. "High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization." Accessed January 11, 2026. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: N-Methylation of Anilines

A Senior Application Scientist's Guide to Method Selection and Execution For researchers, medicinal chemists, and process development scientists, the N-methylation of anilines is a fundamental transformation. N-methylani...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Execution

For researchers, medicinal chemists, and process development scientists, the N-methylation of anilines is a fundamental transformation. N-methylaniline moieties are prevalent in pharmaceuticals, agrochemicals, and functional materials. However, the seemingly simple addition of a methyl group is nuanced. The primary challenge lies in controlling selectivity—achieving mono-methylation without proceeding to the often more nucleophilic secondary amine, which readily forms the di-methylated product.

This guide provides an in-depth analysis of common N-methylation strategies, moving beyond a simple recitation of steps to explain the underlying principles and rationale. We will explore modern, sustainable methods alongside classical approaches, offering detailed protocols and troubleshooting advice to ensure reliable and reproducible outcomes in your laboratory.

Method Selection: A Comparative Overview

The choice of a methylation strategy is a critical decision dictated by factors such as substrate scope, required selectivity, cost, environmental impact, and available equipment. Four primary methodologies are prevalent in the field, each with distinct advantages and limitations.

Method Methylating Agent Typical Catalyst/Reagent Advantages Disadvantages Best For
Green Methylation Dimethyl Carbonate (DMC)Zeolites (e.g., NaY), DBU, High Temp.Environmentally benign (green reagent), high mono-selectivity, low cost, non-toxic.[1][2]Often requires high temperatures (120-250 °C) and pressure (autoclave or flow reactor).[1][2]Scale-up, green chemistry initiatives, selective mono-methylation of functionalized anilines.[3]
Catalytic C1 Transfer MethanolTransition metal complexes (Ru, Ir, Mn, Cu).[4][5][6]High atom economy (water is the only byproduct), uses a cheap and renewable C1 source.[6]Requires a catalyst, which can be expensive; may require specific ligands and inert atmosphere.Broad substrate scope, including complex molecules, under relatively mild conditions.[4]
Reductive Amination Formaldehyde / ParaformaldehydeReducing agents (e.g., H₂, NaBH₄, HCOOH).Well-established, versatile, generally good yields.Requires a stoichiometric reductant, potential for side reactions.General purpose N-methylation where cost and atom economy are less critical.
Classical Alkylation Methyl Halides (e.g., CH₃I)Base (e.g., K₂CO₃, NaH).Simple reagents, often fast reactions.Highly toxic reagents, poor atom economy, often poor selectivity leading to over-methylation.[7]Situations where cost is paramount and selectivity can be managed (e.g., exhaustive methylation).

Workflow & Mechanistic Rationale

A successful N-methylation experiment follows a logical progression from planning to final analysis. Understanding the "why" behind each step is crucial for troubleshooting and optimization.

N_Methylation_Workflow cluster_prep 1. Pre-Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis start Select Method & Protocol reagents Prepare Dry Solvents & Reagents start->reagents glassware Assemble Dry Glassware (under inert atmosphere if needed) reagents->glassware charge_rxn Charge Reactor with Aniline, Solvent, and Catalyst/Base glassware->charge_rxn add_methyl Add Methylating Agent (e.g., Methanol, DMC) charge_rxn->add_methyl heat_stir Heat and Stir (Monitor Temperature) add_methyl->heat_stir monitor Monitor Progress (TLC, GC-MS, LC-MS) heat_stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up (e.g., Extraction with Organic Solvent) quench->extract dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Column Chromatography, Distillation) concentrate->purify characterize Characterize (NMR, MS, IR) purify->characterize end Pure N-Methylaniline characterize->end

Caption: General experimental workflow for N-methylation of anilines.

Protocol 1: Green N-Monomethylation with Dimethyl Carbonate (DMC)

This protocol is adapted from methodologies employing zeolites to promote selective mono-methylation.[2][3] The zeolite's dual acid-base properties and shape-selectivity are believed to facilitate the reaction while sterically hindering the formation of the tertiary amine.[2] DMC acts as a safe, environmentally friendly alternative to traditional methylating agents.[1]

Materials:

  • Aniline substrate (1.0 equiv)

  • Dimethyl Carbonate (DMC) (serves as reagent and solvent)

  • NaY Faujasite zeolite (activated by heating under vacuum)

  • High-pressure reaction vessel (e.g., Parr autoclave or similar)

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Catalyst Activation: Activate the NaY faujasite catalyst by heating it at >200 °C under high vacuum for at least 4 hours to remove adsorbed water. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a dry, high-pressure reaction vessel, add the aniline substrate (e.g., 10 mmol), the activated NaY faujasite (typically 0.5 to 1.0 g per 10 mmol substrate), and dimethyl carbonate (20-30 mL).

  • Reaction Execution: Seal the vessel tightly. Place it in a heating mantle on a magnetic stir plate. Begin vigorous stirring and heat the reaction to 130-150 °C.[2] The reaction will generate pressure due to the release of CO₂ and the vapor pressure of DMC.

  • Monitoring: Allow the reaction to proceed for 6-24 hours. The progress can be monitored by taking small aliquots (after cooling the vessel), filtering off the catalyst, and analyzing by GC-MS or TLC.

  • Work-up: After the reaction is complete (or has reached optimal conversion), cool the vessel to room temperature. Carefully vent any residual pressure.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the zeolite catalyst. Wash the catalyst pad with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the filtrate and washes. Remove the excess DMC and solvent under reduced pressure (rotary evaporation). The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure N-methylaniline.[8][9]

Protocol 2: Catalytic N-Methylation with Methanol (Borrowing Hydrogen)

This method utilizes a transition-metal catalyst (commonly Ruthenium or Iridium) to facilitate a "borrowing hydrogen" or "hydrogen autotransfer" cascade.[4][6] This elegant process avoids toxic reagents and has high atom economy.

Mechanism Rationale: The Borrowing Hydrogen Pathway

The term "borrowing hydrogen" refers to the temporary removal of hydrogen from the alcohol (methanol) to form an aldehyde (formaldehyde) in situ. This highly reactive aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen (now on the metal catalyst) to yield the methylated product.

Borrowing_Hydrogen cluster_0 Catalytic Cycle cluster_1 Substrate Transformation M_H [M]-H (Active Hydride) M [M] (Catalyst) M_H->M Reductive Elimination (Product Release) M->M_H Oxidative Addition (Alcohol Dehydrogenation) MeOH Methanol (CH₃OH) HCHO Formaldehyde (HCHO) MeOH->HCHO + [M] Imine Schiff Base / Imine (Ar-N=CH₂) HCHO->Imine + Aniline Aniline Aniline (Ar-NH₂) Aniline->Imine Product N-Methylaniline (Ar-NHCH₃) Imine->Product + [M]-H Water H₂O Imine->Water

Caption: The Borrowing Hydrogen mechanism for N-methylation using methanol.

Materials:

  • Aniline substrate (1.0 equiv, 1.0 mmol scale)

  • Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃), 0.5 mol%)[6][10]

  • Base (e.g., Cs₂CO₃, 0.5 equiv)[6][10]

  • Anhydrous Methanol (1-2 mL)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere supply (N₂ or Ar)

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, charge a dry Schlenk tube equipped with a magnetic stir bar with the Ruthenium catalyst (0.005 mmol, 0.5 mol %), the aniline substrate (1.0 mmol), and the base (0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Reagent Addition: Using a syringe, add anhydrous methanol (1.0 mL) to the tube under a positive pressure of inert gas.

  • Reaction Execution: Seal the tube tightly and place it in a pre-heated oil bath or heating block at 120-140 °C.[6][10] Stir the mixture for 12-24 hours.

  • Monitoring: Progress can be monitored by taking a small aliquot via syringe and analyzing by GC-MS.

  • Work-up: After completion, cool the reaction to room temperature.

  • Isolation & Purification: Remove the methanol under reduced pressure. The resulting residue can be directly purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure N-methylated aniline.[6]

References

  • Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]

  • Selva, M., Tundo, P., & Perosa, A. (2002). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 67(13), 4377–4384. [Link]

  • Fu, Y., Ono, Y., & Baba, T. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437-1442. [Link]

  • Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(5), 1867-1873. [Link]

  • González-de-Castro, A., & Beller, M. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 7(1), 212-220. [Link]

  • ResearchGate. (n.d.). N-methylation of aniline and methanol with catalyst 2. [Link]

  • Cui, X., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(10), 14041-14047. [Link]

  • B훗l, A., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1349-1361. [Link]

  • Cui, X., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(10), 14041-14047. [Link]

  • Wang, C., et al. (2020). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Scientific Reports, 10(1), 1-8. [Link]

  • V, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5658-5671. [Link]

  • González-de-Castro, A., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Semantic Scholar. [Link]

  • V, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5658-5671. [Link]

  • ResearchGate. (n.d.). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. [Link]

  • Washington, J. B., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry, 19(19), 4265-4274. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Polymers from 4,5-Dimethoxy-2-methylaniline

For: Researchers, scientists, and drug development professionals. Introduction: The Potential of Substituted Polyanilines Polyaniline (PANI) is a cornerstone of the conducting polymer field, lauded for its unique electri...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Substituted Polyanilines

Polyaniline (PANI) is a cornerstone of the conducting polymer field, lauded for its unique electrical and optical properties, environmental stability, and straightforward synthesis.[1] However, the inherent rigidity and limited solubility of the PANI backbone can hinder its processability and restrict its application in certain advanced technologies. The strategic functionalization of the aniline monomer unit offers a powerful avenue to tailor the properties of the resulting polymer, enhancing solubility, influencing its electronic characteristics, and introducing new functionalities.

This guide focuses on a promising, yet less explored, substituted aniline: 4,5-Dimethoxy-2-methylaniline . The presence of two electron-donating methoxy groups (-OCH₃) and a methyl group (-CH₃) on the aniline ring is anticipated to significantly impact the polymer's properties. The methoxy groups, in particular, are known to increase the electron density of the aromatic ring, which can facilitate oxidation and potentially enhance solubility in organic solvents.[2][3] The methyl group can further contribute to improved solubility. These substitutions are expected to yield a polymer with distinct characteristics compared to unsubstituted polyaniline, opening doors to novel applications in areas such as anticorrosion coatings, chemical sensors, and electrochromic devices.[1][4]

This document provides a comprehensive guide for the synthesis and characterization of polymers derived from 4,5-dimethoxy-2-methylaniline, offering detailed protocols for both chemical and electrochemical polymerization methods.

Chemical Oxidative Polymerization: A Robust and Scalable Approach

Chemical oxidative polymerization is a widely employed method for synthesizing polyaniline and its derivatives due to its simplicity and scalability.[1] The process involves the oxidation of the monomer in an acidic medium, typically using an oxidizing agent like ammonium persulfate (APS). The acid serves to protonate the aniline nitrogen, which is a crucial step for the formation of the desired polymer structure.

Rationale for Experimental Choices
  • Monomer to Oxidant Ratio: The molar ratio of monomer to oxidant is a critical parameter that influences the polymerization rate, yield, and the molecular weight of the polymer. A slight excess of the oxidant is often used to ensure complete polymerization.

  • Acidic Medium: The polymerization is carried out in an acidic solution (e.g., HCl) to ensure the formation of the conductive emeraldine salt form of the polymer. The acid protonates the imine nitrogens in the polymer backbone, leading to charge delocalization.

  • Low Temperature: The reaction is typically conducted at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of undesirable side products and defects in the polymer chain.

Experimental Workflow: Chemical Oxidative Polymerization

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up monomer Dissolve 4,5-Dimethoxy-2-methylaniline in 1M HCl cooling Cool both solutions to 0-5 °C monomer->cooling oxidant Prepare Ammonium Persulfate solution in 1M HCl oxidant->cooling addition Add oxidant solution dropwise to monomer solution with stirring cooling->addition reaction Stir for 24 hours at 0-5 °C addition->reaction filtration Filter the precipitate reaction->filtration washing Wash with 1M HCl and deionized water filtration->washing drying Dry under vacuum washing->drying

Caption: Workflow for the chemical oxidative polymerization of 4,5-dimethoxy-2-methylaniline.

Detailed Protocol: Chemical Oxidative Polymerization

Materials:

  • 4,5-Dimethoxy-2-methylaniline (Monomer)

  • Ammonium persulfate (APS) (Oxidant)

  • Hydrochloric acid (HCl), 37%

  • Deionized water

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of 4,5-dimethoxy-2-methylaniline in 1 M HCl. A typical concentration would be 0.1 M of the monomer.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, prepare a solution of ammonium persulfate in 1 M HCl. A monomer to oxidant molar ratio of 1:1.25 is a good starting point. Cool this solution to 0-5 °C.

  • Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes using a dropping funnel. A color change should be observed as the polymerization proceeds.

  • Reaction: Allow the reaction to stir continuously for 24 hours at 0-5 °C.

  • Isolation: After 24 hours, collect the polymer precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate thoroughly with 1 M HCl until the filtrate becomes colorless, followed by washing with deionized water to remove any remaining acid and oligomers. A final wash with methanol can also be performed.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Electrochemical Polymerization: Precise Control Over Film Formation

Electrochemical polymerization offers excellent control over the thickness, morphology, and properties of the resulting polymer film. This method is particularly useful for applications where a thin, uniform coating on a conductive substrate is required, such as in sensors and electrochromic devices.

Experimental Setup and Principles

The electrochemical synthesis is typically carried out in a three-electrode cell containing a working electrode (where the polymer film is deposited), a counter electrode, and a reference electrode. The polymerization is initiated by applying a potential to the working electrode, which oxidizes the monomer and initiates the polymerization process on the electrode surface.

Experimental Workflow: Electrochemical Polymerization

cluster_setup Cell Setup cluster_polymerization Polymerization cluster_post_synthesis Post-Synthesis electrolyte Prepare electrolyte solution: 0.1 M Monomer + 0.5 M H₂SO₄ electrodes Assemble three-electrode cell: Working, Counter, Reference electrolyte->electrodes cv Cyclic Voltammetry: Scan potential (e.g., -0.2 to 1.2 V) electrodes->cv film Polymer film deposits on working electrode cv->film rinse Rinse the coated electrode with deionized water film->rinse dry Dry the film rinse->dry

Caption: Workflow for the electrochemical polymerization of 4,5-dimethoxy-2-methylaniline.

Detailed Protocol: Electrochemical Polymerization

Materials:

  • 4,5-Dimethoxy-2-methylaniline (Monomer)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter electrode (e.g., Platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Polishing materials for the working electrode (if necessary)

Procedure:

  • Electrode Preparation: Clean the working electrode thoroughly. For solid electrodes, this may involve polishing with alumina slurry followed by sonication in deionized water and ethanol.

  • Electrolyte Preparation: Prepare the polymerization solution by dissolving 4,5-dimethoxy-2-methylaniline (e.g., 0.1 M) in an aqueous solution of sulfuric acid (e.g., 0.5 M).

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the prepared electrolyte.

  • Electropolymerization: Immerse the electrodes in the solution and perform electropolymerization using a suitable technique, such as cyclic voltammetry (CV) or potentiostatic deposition. For CV, a potential range of -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles (e.g., 15 cycles) can be a starting point.[5]

  • Post-treatment: After polymerization, carefully remove the working electrode coated with the polymer film from the cell.

  • Rinsing and Drying: Gently rinse the electrode with deionized water to remove any unreacted monomer and electrolyte, and then allow it to dry in air or under a gentle stream of nitrogen.

Characterization of Poly(4,5-dimethoxy-2-methylaniline)

A thorough characterization of the synthesized polymer is essential to understand its structure, morphology, and properties. The following techniques are recommended:

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups and confirm the polymer structure.Characteristic peaks for C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-O-C stretching of methoxy groups.[6]
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions and determine the oxidation state.Absorption bands corresponding to the π-π* transition of the benzenoid rings and the exciton absorption of the quinoid rings.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer.Broad peaks in the aromatic region corresponding to the protons on the polymer backbone and sharp peaks for the methoxy and methyl protons.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.The onset of decomposition will indicate the thermal stability. Methoxy-substituted polyanilines often exhibit good thermal stability.[2]
Scanning Electron Microscopy (SEM) To investigate the surface morphology of the polymer.The morphology can vary from granular to fibrous depending on the synthesis conditions.
Four-Point Probe Method To measure the electrical conductivity of the polymer.The conductivity is expected to be in the semiconductor range and will depend on the doping level. The presence of electron-donating groups may influence the conductivity compared to unsubstituted PANI.[2]

Potential Applications of Poly(4,5-dimethoxy-2-methylaniline)

The unique combination of electron-donating substituents in 4,5-dimethoxy-2-methylaniline suggests that its corresponding polymer could excel in several application areas:

  • Anticorrosion Coatings: Polyaniline and its derivatives are known to protect metals from corrosion by forming a passive oxide layer.[7][8][9][10] The electron-donating methoxy and methyl groups in poly(4,5-dimethoxy-2-methylaniline) can enhance the electron density of the polymer backbone, which may improve its ability to pacify the metal surface and provide enhanced corrosion resistance.[1]

  • Sensors: The conductivity of polyaniline is sensitive to changes in its environment, making it an excellent material for chemical sensors.[5][11] Poly(4,5-dimethoxy-2-methylaniline) could be particularly effective in pH sensors due to the protonation/deprotonation of the nitrogen atoms in the backbone, which would be influenced by the electronic effects of the substituents.[4][12] It also holds promise for gas sensors, where the interaction of gas molecules with the polymer surface can alter its conductivity.[13]

  • Electrochromic Devices: Polyanilines exhibit distinct color changes upon electrochemical switching between their different oxidation states.[14][15][16] The methoxy substituents can tune the electronic structure of the polymer, potentially leading to different colors and improved switching characteristics, making poly(4,5-dimethoxy-2-methylaniline) a candidate for use in smart windows and displays.

References

  • Anticorrosion Properties of Modified Polyanilines and Its Derivatives Coatings. Progress in Organic Coatings. [Link]

  • Optical sensing of pH using thin films of substituted polyanilines. Analytica Chimica Acta. [Link]

  • Characterization and Electrical Properties of Poly(aniline-co-2,4-dimethoxyaniline) Nanostructures Prepared by Interfacial Polymerization. Fullerenes, Nanotubes and Carbon Nanostructures. [Link]

  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science. [Link]

  • Anticorrosion behavior of polyaniline/polypyrrole composite coatings on stainless steel. ResearchGate. [Link]

  • Characterization and Electrical Properties of Poly(aniline-co-2,4-dimethoxyaniline) Nanostructures Prepared by Interfacial Polymerization. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. MDPI. [Link]

  • Corrosion Protection of Q235 Steel Using Epoxy Coatings Based on Polyaniline Loaded with Benzotriazole. MDPI. [Link]

  • Polyaniline acrylic coatings for corrosion inhibition: The role played by counter-ions. ResearchGate. [Link]

  • Functionalized polyanilines made by nucleophilic addition reaction, applied in gas sensors field. ResearchGate. [Link]

  • Synthesis and characterization of soluble conducting poly(aniline-co-2, 5-dimethoxyaniline). ResearchGate. [Link]

  • Polyaniline-Based Flexible Sensor for pH Monitoring in Oxidizing Environments. MDPI. [Link]

  • Chemiresistive Polyaniline-Based Gas Sensors. A Mini Review. HAL open science. [Link]

  • A chemiresistive sensor array based on polyaniline nanocomposites and machine learning classification. Beilstein Journal of Nanotechnology. [Link]

  • Effect of structural factors on the physicochemical properties of functionalized polyanilines. Russian Chemical Reviews. [Link]

  • Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. MDPI. [Link]

  • Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. Semantic Scholar. [Link]

  • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC. [Link]

  • Application of Polyaniline for Flexible Semiconductors. MDPI. [Link]

  • Synthesis and applications of Polyaniline: A Brief Review. IJSDR. [Link]

  • Synthesis, identification and study of electrical conductivity of the doped poly aniline. International Journal of ChemTech Research. [Link]

  • Electrochromic Properties of the Multicolored Polyaniline Nanofilms. ResearchGate. [Link]

  • Electrochemical reactions concerned with electrochromism of polyaniline film-coated electrodes. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry. [Link]

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Method

The Strategic Application of 4,5-Dimethoxy-2-methylaniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Scaffolding Moiety In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Moiety

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of available synthons, substituted anilines represent a privileged class of intermediates, forming the backbone of numerous clinically approved drugs. This guide focuses on 4,5-Dimethoxy-2-methylaniline (CAS No: 41864-45-3) , a strategically functionalized aniline derivative poised for significant applications in contemporary drug discovery.[1][2] Its unique substitution pattern—a steric-directing methyl group ortho to the amine, and two electron-donating methoxy groups on the phenyl ring—offers a compelling combination of features for chemists to exploit in the synthesis of complex molecular architectures.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide in-depth insights into the causality behind experimental choices, self-validating protocols, and the authoritative scientific grounding necessary for confident application in a research setting. We will explore the compound's properties, its strategic role in the synthesis of high-value therapeutic classes, and provide detailed, actionable protocols for its use.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic endeavor, a thorough understanding of the starting material's properties and handling requirements is essential.

PropertyValueReference
CAS Number 41864-45-3[3]
Molecular Formula C₉H₁₃NO₂[3]
Molecular Weight 167.20 g/mol [3]
Appearance (Varies) Typically a solid-
IUPAC Name 4,5-dimethoxy-2-methylaniline[3]

Safety Profile:

Like many aniline derivatives, 4,5-Dimethoxy-2-methylaniline requires careful handling. The pharmaceutical industry is increasingly aware of the potential for aniline-containing drugs to be metabolized in the liver into toxic species.[4]

GHS Hazard Statements for 4,5-Dimethoxy-2-methylaniline include:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Dispensing: Use a spatula for solid transfers. Avoid creating dust. For solutions, use a calibrated syringe or pipette.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: A Cornerstone for Kinase Inhibitor Synthesis

A primary application of 4,5-Dimethoxy-2-methylaniline in medicinal chemistry is as a key building block for the synthesis of kinase inhibitors. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are central to many FDA-approved drugs that target protein kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor, which are pivotal in cancer cell proliferation and survival.[4][5][6]

The structure of 4,5-Dimethoxy-2-methylaniline is particularly well-suited for this purpose. Structure-activity relationship (SAR) studies on 4-anilinoquinazoline kinase inhibitors have revealed that small substituents are well-tolerated at the 2'-position of the aniline ring, while the 4' and 5' positions can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[5][7] The 2-methyl group can provide a steric constraint that influences the binding conformation, potentially enhancing selectivity for the target kinase. The 4,5-dimethoxy groups can engage in specific hydrogen bonding interactions within the ATP-binding pocket of the kinase or be used to fine-tune the molecule's electronic and solubility properties.

Workflow for Kinase Inhibitor Synthesis

The general workflow involves the nucleophilic aromatic substitution of a 4-chloroheterocycle with 4,5-Dimethoxy-2-methylaniline.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Post-Reaction cluster_3 Final Product & Analysis A 4,5-Dimethoxy-2-methylaniline C Nucleophilic Aromatic Substitution (SNAr) (e.g., Microwave-assisted) A->C B 4-Chloroquinazoline or 4-Chloroquinoline Precursor B->C D Work-up & Purification (e.g., Extraction, Chromatography) C->D E 4-Anilinoquinazoline / Quinoline Kinase Inhibitor Candidate D->E F Characterization (NMR, MS, Purity) E->F G Biological Screening (Kinase Assays, Cell Viability) E->G

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 1: Microwave-Assisted Synthesis of a 4-(4,5-Dimethoxy-2-methylanilino)quinazoline Derivative

This protocol is adapted from established methods for the N-arylation of 4-chloroquinazolines and is optimized for efficiency and sustainability using microwave irradiation.[8] This approach avoids the need for a strong base, which can be advantageous for substrates with base-labile functional groups.

Rationale: Microwave heating provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating. The use of a THF/H₂O solvent system facilitates the reaction without the need for a traditional base, simplifying the reaction setup and work-up.

Materials:

  • 4,5-Dimethoxy-2-methylaniline

  • A suitable 4-chloroquinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Microwave reactor vials with stir bars

  • Microwave synthesizer

Procedure:

  • Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 4-chloroquinazoline (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add 4,5-Dimethoxy-2-methylaniline (1.1 mmol, 1.1 eq.).

  • Solvent Addition: Add anhydrous THF (3 mL) and deionized water (1 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 120°C for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4,5-Dimethoxy-2-methylanilino)quinazoline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Advanced Application: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[9] It offers a powerful and versatile method to couple 4,5-Dimethoxy-2-methylaniline with a wide array of aryl or heteroaryl halides and triflates, which may be difficult to couple using traditional SNAr chemistry. This opens up a vast chemical space for the synthesis of novel drug candidates.

Rationale: This reaction is highly valued for its broad substrate scope and functional group tolerance. The choice of palladium precatalyst, ligand, and base is critical for achieving high yields. Sterically hindered biarylphosphine ligands are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 L-Pd(0) OxAdd [L-Pd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OxAdd->AmineCoord Amine Coordination Deprot [L-Pd(II)(Ar)(NR'R'')] AmineCoord->Deprot Deprotonation BaseH [Base-H]⁺X⁻ AmineCoord->BaseH Deprot->Pd0 Reductive Elimination Product Ar-NR'R'' Deprot->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' + Base Amine->AmineCoord

Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.

Protocol 2: General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with 4,5-Dimethoxy-2-methylaniline

This protocol is a general guideline and may require optimization for specific substrates.[10][11][12]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq.)

  • 4,5-Dimethoxy-2-methylaniline (1.2 mmol, 1.2 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 eq.)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Vessel Preparation: Place the aryl bromide (1.0 mmol), 4,5-Dimethoxy-2-methylaniline (1.2 mmol), and the base (1.4 mmol) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe (typically 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Place the sealed tube in a preheated oil bath at 80-110°C. Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

4,5-Dimethoxy-2-methylaniline is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages in the synthesis of medicinally relevant scaffolds. Its primary utility in the construction of kinase inhibitors is well-supported by established structure-activity relationships. Furthermore, its amenability to powerful cross-coupling reactions like the Buchwald-Hartwig amination ensures its broad applicability across diverse drug discovery programs. By understanding the principles behind its reactivity and employing robust, optimized protocols, medicinal chemists can effectively leverage the unique attributes of 4,5-Dimethoxy-2-methylaniline to accelerate the discovery of next-generation therapeutics.

References

  • Aaron Chemicals LLC. 4,5-Dimethoxy-2-methylaniline. Available from: [Link]

  • Wedge SR, et al. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2000;10(10):959-64. Available from: [Link]

  • Reddy TS, et al. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorg Med Chem Lett. 2007;17(10):2746-51. Available from: [Link]

  • Ilic, M., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. 2021;14(8):793. Available from: [Link]

  • PubChem. 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, QW., et al. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. J Enzyme Inhib Med Chem. 2018;33(1):1545-1552. Available from: [Link]

  • Zhang, QW., et al. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):1545-1552. Available from: [Link]

  • Zhang, QW., et al. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available from: [Link]

  • Zhang, H., et al. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers. Molecules. 2022;27(17):5393. Available from: [Link]

  • Benthem, L.V., et al. Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present). Anti-Cancer Agents in Medicinal Chemistry. 2019;19(1). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Li, Y., et al. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Eur J Med Chem. 2019;181:111571. Available from: [Link]

  • de Oliveira, V.G., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J Org Chem. 2021;17:286-295. Available from: [Link]

  • ResearchGate. Synthesis route to access 4-anilinoquinoline (9). Available from: [Link]

  • Basavaraj, et al. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents Med Chem. 2018;17(14):1931-1941. Available from: [Link]

  • O'Shea, L.K., et al. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Int J Mol Sci. 2023;24(6):5167. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

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Application

Application Notes & Protocols: 4,5-Dimethoxy-2-methylaniline as a Versatile Building Block for Bioactive Quinazoline Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4,5-Dimethoxy-2-methylaniline in Medicinal Chemistry 4,5-Dimethoxy-2-methylaniline is a highly functionalized...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4,5-Dimethoxy-2-methylaniline in Medicinal Chemistry

4,5-Dimethoxy-2-methylaniline is a highly functionalized aromatic amine that serves as a crucial starting material in the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring two methoxy groups and a methyl group on the aniline core, provides a strategic framework for the construction of complex heterocyclic systems. The electron-donating nature of the methoxy groups activates the aromatic ring, facilitating electrophilic substitution reactions, while the amino group is a key nucleophile for ring-closure reactions. The methyl group provides steric and electronic influence that can be exploited to fine-tune the pharmacological properties of the final compounds.

This guide provides an in-depth exploration of the utility of 4,5-dimethoxy-2-methylaniline as a building block, with a particular focus on the synthesis of quinazoline-based kinase inhibitors. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous approved drugs and clinical candidates, particularly in oncology. The protocols and insights provided herein are designed to empower researchers to leverage the unique chemical attributes of 4,5-dimethoxy-2-methylaniline in their drug discovery and development endeavors.

Physicochemical Properties of 4,5-Dimethoxy-2-methylaniline

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthetic planning and execution.

PropertyValueSource
CAS Number 41864-45-3[1][2]
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [1][2]
Appearance Yellow to brown solid[3]
Melting Point 109-109.5 °C[2]
Boiling Point 283.7±35.0 °C (Predicted)[3]
Density 1.071±0.06 g/cm³ (Predicted)[2][3]
pKa 4.63±0.10 (Predicted)[3]
Solubility Slightly soluble in water (4.3 g/L at 25 °C)[2]

Application Focus: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

The 6,7-dimethoxyquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The methoxy groups at the 6 and 7 positions often occupy a region of the ATP-binding pocket that can be tailored for selectivity and potency. The general synthetic strategy to access these valuable compounds from 4,5-dimethoxy-2-methylaniline involves a three-stage process, as illustrated below. This approach is a cornerstone of medicinal chemistry for generating libraries of kinase inhibitors for structure-activity relationship (SAR) studies.[4]

Synthetic Workflow Overview

The conversion of 4,5-dimethoxy-2-methylaniline to a 4-anilinoquinazoline derivative is a well-trodden path in medicinal chemistry. The process can be conceptually broken down into three key transformations:

  • Cyclization: Formation of the quinazolinone ring system.

  • Chlorination: Activation of the 4-position for nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the desired aniline moiety.

G A 4,5-Dimethoxy-2-methylaniline B Step 1: Cyclization (e.g., with Formamide) A->B C 6,7-Dimethoxy-8-methylquinazolin-4(3H)-one B->C D Step 2: Chlorination (e.g., SOCl₂ or POCl₃) C->D E 4-Chloro-6,7-dimethoxy-8-methylquinazoline D->E F Step 3: SNAr (with substituted aniline) E->F G Target 4-Anilino-6,7-dimethoxy-8-methylquinazoline (Kinase Inhibitor) F->G

Caption: General workflow for the synthesis of a 4-anilinoquinazoline kinase inhibitor.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of a 4-anilinoquinazoline derivative from 4,5-dimethoxy-2-methylaniline. These protocols are based on established synthetic routes for analogous compounds and should be adapted and optimized for specific target molecules.[5][6]

Protocol 1: Synthesis of 6,7-Dimethoxy-8-methylquinazolin-4(3H)-one

This initial step involves the cyclization of the starting aniline to form the core quinazolinone structure. The use of formamide serves as both the reagent to introduce the C2 and N3 atoms of the quinazoline ring and as the solvent.

  • Rationale: The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinazolinone ring system. The high temperature is necessary to drive the reaction to completion.

Materials:

  • 4,5-Dimethoxy-2-methylaniline (1.0 eq)

  • Formamide (excess, e.g., 10-20 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4,5-dimethoxy-2-methylaniline.

  • Add an excess of formamide to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 160-180 °C with stirring.

  • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • A precipitate of 6,7-dimethoxy-8-methylquinazolin-4(3H)-one will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxy-8-methylquinazoline

The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Therefore, it must be converted to a more reactive chloro group to facilitate the subsequent nucleophilic aromatic substitution.

  • Rationale: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective chlorinating agents for converting the lactam functionality of the quinazolinone into a reactive chloro-substituted quinazoline. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.

Materials:

  • 6,7-Dimethoxy-8-methylquinazolin-4(3H)-one (1.0 eq)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq)

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Rotary evaporator

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 6,7-dimethoxy-8-methylquinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride.

  • Add a catalytic amount of DMF to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure using a rotary evaporator.

  • Carefully quench the residue by pouring it onto crushed ice with vigorous stirring.

  • The solid precipitate of 4-chloro-6,7-dimethoxy-8-methylquinazoline is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The crude product is often used in the next step without further purification.

Protocol 3: Synthesis of a Target 4-Anilino-6,7-dimethoxy-8-methylquinazoline Derivative

This final step involves the crucial C-N bond formation to introduce the desired substituted aniline, which is often a key determinant of the kinase inhibitory activity and selectivity of the final compound.

  • Rationale: The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic aromatic substitution. The reaction is typically carried out in a protic solvent like isopropanol or ethanol at elevated temperatures. The presence of an acid catalyst (e.g., a drop of concentrated HCl) can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack.

Materials:

  • 4-Chloro-6,7-dimethoxy-8-methylquinazoline (1.0 eq)

  • Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline) (1.0-1.2 eq)

  • Isopropanol or Ethanol

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-chloro-6,7-dimethoxy-8-methylquinazoline and the desired substituted aniline.

  • Add isopropanol or ethanol as the solvent.

  • Optionally, add a drop of concentrated HCl to catalyze the reaction.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Dry the final product under vacuum. Further purification can be achieved by column chromatography or recrystallization if necessary.

Targeted Signaling Pathway: The PI3K/Akt/mTOR Cascade

Many quinazoline-based inhibitors target key kinases in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer.

RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinazoline Inhibitor (e.g., targeting PI3K, Akt, mTOR) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinazoline-based inhibitors.

Conclusion and Future Perspectives

4,5-Dimethoxy-2-methylaniline is a readily available and highly versatile building block for the synthesis of bioactive molecules, particularly quinazoline-based kinase inhibitors. The synthetic routes outlined in these application notes provide a robust foundation for the generation of compound libraries for drug discovery programs. The strategic placement of the methoxy and methyl groups on the aniline ring offers multiple avenues for structural modification to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies and the exploration of novel biological targets for compounds derived from this valuable starting material.

References

  • PubChem. 4,5-Dimethoxy-2-methylaniline. [Link]

  • PubMed. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]

  • PubMed Central. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4,5-Dimethoxy-2-methylaniline

Abstract This comprehensive guide provides detailed protocols and technical insights for the palladium-catalyzed cross-coupling of 4,5-dimethoxy-2-methylaniline and its derivatives. Designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the palladium-catalyzed cross-coupling of 4,5-dimethoxy-2-methylaniline and its derivatives. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the critical parameters governing C-N and C-C bond formation, enabling the synthesis of complex molecular architectures. We delve into the mechanistic underpinnings of catalyst, ligand, and base selection, offering field-proven, step-by-step protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The guide emphasizes experimental causality, system self-validation, and is grounded in authoritative scientific literature to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of 4,5-Dimethoxy-2-methylaniline

4,5-Dimethoxy-2-methylaniline is a valuable substituted aniline building block, frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1] Its electron-rich nature and specific substitution pattern make it a key precursor for constructing complex scaffolds. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for its elaboration, allowing for the precise formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds under relatively mild conditions.[2][3]

The development of these reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, replacing harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited scope and poor functional group tolerance.[4][5] This guide will focus on the practical application of these modern synthetic tools to the 4,5-dimethoxy-2-methylaniline core.

Foundational Principles: The Engine of Cross-Coupling

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[4][6]

Generalized Palladium Cross-Coupling Cycle Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle. Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex  Oxidative Addition + Ar-X RE_Complex Ar-Pd(II)-Nu(L)₂ (Key Intermediate) OA_Complex->RE_Complex  Transmetalation (+ R-M) or  Amine Coordination & Deprotonation (+ R₂NH, Base)   OA_Complex->B  - X⁻ RE_Complex->Pd0 Reductive Elimination RE_Complex->A  Ar-Nu (Product)

Caption: Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle.

2.1. The Core Components: A Symphony of Reagents

The success of any cross-coupling reaction hinges on the judicious selection of its components.

  • Ligands: The Key to Success: Ligands are not mere spectators; they are critical to catalyst stability and reactivity. The development of bulky, electron-rich phosphine ligands by groups like Buchwald and Hartwig was a watershed moment for C-N coupling.[9] These ligands accelerate the rate-limiting reductive elimination step and stabilize the palladium center, preventing catalyst decomposition.[10] For an electron-rich substrate like 4,5-dimethoxy-2-methylaniline, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often essential for achieving high yields, especially when coupling with challenging substrates like aryl chlorides.[10][11]

  • Base: The base plays a multifaceted role. In Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[12] In Suzuki couplings, a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) facilitates the transmetalation step from the organoboron species.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) are standard choices. It is crucial to degas the solvent thoroughly (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol 1: Buchwald-Hartwig C-N Coupling

This protocol details the N-arylation of 4,5-dimethoxy-2-methylaniline with a representative aryl bromide. This reaction is fundamental for synthesizing triarylamine structures, which are common in organic electronics and medicinal chemistry.

Buchwald-Hartwig Catalytic Cycle Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination. Pd0 L₂Pd(0) OA L₂Pd(II)(Ar)(X) Pd0->OA Ar-X Oxidative Addition AmineCoord [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ OA->AmineCoord + R₂NH Amido L₂Pd(II)(Ar)(NR₂) AmineCoord->Amido + Base - [Base-H]⁺X⁻ Product Ar-NR₂ Amido->Product Reductive Elimination Catalyst_Regen L₂Pd(0) Amido->Catalyst_Regen

Caption: Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination.

Reaction Scheme: (Self-generated image placeholder for reaction scheme)

Materials:

ReagentMWAmount (mmol)Mass/VolumeRole
4,5-Dimethoxy-2-methylaniline167.211.0167 mgStarting Material
4-Bromotoluene171.041.2205 mgCoupling Partner
Pd₂(dba)₃915.720.01 (1 mol%)9.2 mgPrecatalyst
SPhos410.510.022 (2.2 mol%)9.0 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4135 mgBase
Anhydrous, Degassed Toluene--5 mLSolvent

Step-by-Step Protocol:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4,5-dimethoxy-2-methylaniline, 4-bromotoluene, Pd₂(dba)₃, SPhos, and sodium tert-butoxide.

    • Expert Insight: Add the base last, especially if weighing in the open air, as it is hygroscopic. For maximum reproducibility, all solids should be added inside a glovebox.

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Trustworthiness Check: The reaction mixture will typically turn from a light suspension to a darker, more homogeneous color as the catalyst becomes active.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Protocol 2: Suzuki-Miyaura C-C Coupling

To perform a Suzuki coupling, the aniline must first be halogenated. This protocol assumes the starting material is 2-bromo-4,5-dimethoxyaniline , a close analogue that demonstrates the C-C bond formation on this scaffold. This reaction is invaluable for creating biaryl structures, a privileged motif in medicinal chemistry.

Suzuki-Miyaura Catalytic Cycle Figure 3: Catalytic Cycle for Suzuki-Miyaura Coupling. Pd0 L₂Pd(0) OA L₂Pd(II)(Ar)(X) Pd0->OA Ar-X Oxidative Addition Transmetalation L₂Pd(II)(Ar)(Ar') OA->Transmetalation Transmetalation Product Ar-Ar' Transmetalation->Product Reductive Elimination Catalyst_Regen L₂Pd(0) Transmetalation->Catalyst_Regen Boronic Ar'-B(OH)₂ Boronic->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation activates

Caption: Figure 3: Catalytic Cycle for Suzuki-Miyaura Coupling.

Reaction Scheme: (Self-generated image placeholder for reaction scheme)

Materials:

ReagentMWAmount (mmol)Mass/VolumeRole
2-Bromo-4,5-dimethoxyaniline232.081.0232 mgStarting Material
Phenylboronic acid121.931.5183 mgCoupling Partner
Pd(PPh₃)₄1155.560.03 (3 mol%)35 mgCatalyst
Potassium Phosphate (K₃PO₄)212.273.0637 mgBase
1,4-Dioxane / Water (4:1)--5 mLSolvent System

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-4,5-dimethoxyaniline, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and potassium phosphate.

    • Expert Insight: Pd(PPh₃)₄ is sensitive to air and light. Handle it quickly and store it properly. The use of a mixed aqueous solvent system is common for Suzuki couplings and helps to dissolve the inorganic base.

  • Inert Atmosphere: Fit the flask with a reflux condenser, and purge the entire system with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the 4:1 mixture of dioxane and water (5 mL total) via syringe. The solvent should be degassed prior to use.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting aryl bromide by TLC or LC-MS. Reactions are often complete in 2-6 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the biaryl product.

Expanding the Synthetic Toolkit

While C-N and C-C couplings are the most common, other palladium-catalyzed reactions can be applied to halogenated derivatives of the 4,5-dimethoxy-2-methylaniline scaffold.

  • Heck Reaction: For the arylation of alkenes. This reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or can be run ligandless under certain conditions, and an organic base like triethylamine (Et₃N).[13][14] It is a powerful method for forming substituted styrenes or cinnamates.

  • Sonogashira Coupling: For the synthesis of aryl alkynes. This reaction is unique in that it typically requires a copper(I) co-catalyst (e.g., CuI) in addition to the palladium catalyst.[15][16] The reaction is run in the presence of an amine base, such as diethylamine or triethylamine, which also serves as a solvent.

Table 1: Comparative Overview of Common Cross-Coupling Reactions

Reaction TypeTypical Coupling PartnersPalladium SourceCommon LigandsBaseSolvents
Buchwald-Hartwig Amine + Aryl Halide/TriflatePd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos, BINAPNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Suzuki-Miyaura Boronic Acid/Ester + Aryl Halide/TriflatePd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhos, Buchwald LigandsK₃PO₄, K₂CO₃, CsFToluene, Dioxane/H₂O
Heck Alkene + Aryl Halide/TriflatePd(OAc)₂PPh₃, P(o-tol)₃, NoneEt₃N, K₂CO₃DMF, Acetonitrile
Sonogashira Terminal Alkyne + Aryl HalidePd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃Et₃N, DiisopropylamineTHF, DMF, Et₃N

Safety and Handling

Professional laboratory safety practices are mandatory when performing these protocols.

  • 4,5-Dimethoxy-2-methylaniline: Harmful if swallowed and causes skin and serious eye irritation.[17][18] May cause respiratory irritation. Always handle in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust. All palladium-containing waste must be collected and disposed of according to institutional hazardous waste protocols.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They are also toxic and should not be inhaled or come into contact with skin.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that reacts violently with water. Handle under an inert atmosphere. Potassium phosphate and carbonate are irritants.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and toxic. Always work in a fume hood and avoid sources of ignition.

Conclusion

Palladium-catalyzed cross-coupling provides an exceptionally powerful and versatile platform for the functionalization of 4,5-dimethoxy-2-methylaniline and its derivatives. By carefully selecting the appropriate combination of palladium precatalyst, ligand, and base, researchers can efficiently construct a diverse array of complex C-N and C-C bonds. The protocols detailed herein serve as a robust starting point for synthetic campaigns, and the mechanistic principles discussed provide the necessary foundation for rational optimization and troubleshooting.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Vasilev, A. A., & Ananikov, V. P. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • de Vries, J. G. (2016). Heck Reaction—State of the Art. Molecules. [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. [Link]

  • Royal Society of Chemistry. (2017). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. [Link]

  • Beller, M., et al. (2012). A General Palladium-Catalyzed Amination of Aryl Halides with Ammonia. ResearchGate. [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: N-Methylaniline. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Besson, T., et al. (2005). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • Organic Chemistry Portal. (n.d.). Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Genc, M., & Gembicky, M. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. Molecules. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • ResearchGate. (2015). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. [Link]

  • Semantic Scholar. (2012). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Organic Reactions. (n.d.). Palladium-Catalyzed Amination of Aryl Halides. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • KISTI. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]

  • ResearchGate. (2013). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2020). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. [Link]

  • ResearchGate. (2022). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. (2020). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (2006). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. [Link]

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Application

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structure Elucidation of 4,5-Dimethoxy-2-methylaniline

Abstract This application note provides a comprehensive guide and detailed protocols for the structural elucidation of 4,5-Dimethoxy-2-methylaniline using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the structural elucidation of 4,5-Dimethoxy-2-methylaniline using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a versatile building block in the synthesis of pharmaceuticals and specialty chemicals, unambiguous confirmation of its molecular structure is paramount for quality control and developmental research.[1] This guide moves beyond simple spectral acquisition, detailing the strategic application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We emphasize the causality behind experimental choices and data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for molecular characterization.

Introduction: The Need for Structural Verification

4,5-Dimethoxy-2-methylaniline is an aromatic amine characterized by a specific substitution pattern on the benzene ring. Its molecular formula is C₉H₁₃NO₂ and it has a molecular weight of approximately 167.20 g/mol .[2] The precise arrangement of the methyl, two methoxy, and amine groups dictates its chemical reactivity and suitability as a precursor in complex organic syntheses. While other analytical techniques can confirm elemental composition, only high-resolution NMR spectroscopy can provide the detailed atom-by-atom connectivity map required for unequivocal structure confirmation.

This guide outlines a logical workflow, beginning with sample preparation and proceeding through a series of NMR experiments that progressively reveal the molecular architecture. Each step is designed to build upon the last, culminating in a self-validating dataset that confirms the identity and purity of 4,5-Dimethoxy-2-methylaniline.

Predicted Spectral Analysis

Before any experiment, a thorough analysis of the target structure allows for the prediction of expected NMR signals. This predictive step is crucial for efficient data interpretation.

Structure:

(Note: Standard IUPAC numbering is used for the aromatic ring, starting from the carbon bearing the highest priority functional group, the amine).

Expected ¹H NMR Signals:

  • Aromatic Protons: Two distinct protons are attached to the aromatic ring at positions 3 and 6. Due to their isolation from each other (meta- and para- relationships, respectively, to other protons), they are expected to appear as sharp singlets. Their chemical shifts are influenced by the electron-donating effects of the amine and methoxy groups.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[3][4] The chemical shift can vary significantly based on solvent and concentration.[5]

  • Methoxy Protons (-OCH₃): The two methoxy groups at C4 and C5 are in different chemical environments and are therefore expected to be non-equivalent, giving rise to two distinct three-proton singlets.

  • Methyl Protons (-CH₃): The methyl group at C2 is attached to the aromatic ring and will appear as a distinct three-proton singlet.

Expected ¹³C NMR Signals:

  • The molecule has nine carbon atoms, and due to molecular asymmetry, nine distinct signals are expected in the ¹³C NMR spectrum.

  • Aromatic Carbons: Six signals are expected in the aromatic region (~100-150 ppm). Four of these will be quaternary (C1, C2, C4, C5), and two will be methine carbons (C3, C6).

  • Aliphatic Carbons: Three signals are expected in the aliphatic region: two methoxy carbons (~55-60 ppm) and one methyl carbon (~15-20 ppm).

Experimental Design and Protocols

A systematic approach ensures that the maximum amount of information is extracted efficiently. The workflow begins with sample preparation, followed by 1D and 2D NMR experiments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Elucidation A Sample Weighing (5-10 mg for ¹H, 20-50 mg for ¹³C) B Solvent Selection (0.6-0.7 mL CDCl₃) A->B C Dissolution & Transfer (Vortex, transfer to 5mm tube) B->C D 1D NMR (¹H, ¹³C, DEPT-135) C->D E 2D NMR (COSY, HSQC, HMBC) D->E Provides foundational data for 2D F Assign H-C Pairs (HSQC) E->F H Assemble Fragments (HMBC) F->H G Identify H-H Couplings (COSY) G->H I Final Structure Confirmation H->I

Caption: Experimental workflow for NMR structure elucidation.

Protocol 1: Sample Preparation

Scientific integrity starts with a high-quality sample. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[6]

  • Weighing: For ¹H NMR, weigh approximately 5-10 mg of 4,5-Dimethoxy-2-methylaniline. For a comprehensive set of experiments including ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[7]

  • Solvent Choice: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize interfering signals.[8]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[6] Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any potential microparticulates, transfer the solution into a clean, high-quality 5 mm NMR tube.[9]

  • Standard: Tetramethylsilane (TMS) is often pre-added to commercial CDCl₃ as an internal reference standard (δ = 0.00 ppm). If not present, a small drop can be added.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

One-Dimensional (1D) NMR: The Atomic Census

1D NMR spectra provide the initial overview of the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their relative populations (via integration).

Protocol:

  • Spectrometer: 400 MHz or higher field instrument.

  • Acquisition: 16-32 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Pulse Angle: 30-45 degrees.

Interpretation: The spectrum is expected to show five distinct signals corresponding to the two aromatic protons, the methyl group, the two non-equivalent methoxy groups, and the broad amine protons. The integration of these signals should correspond to a 1:1:3:3:3:2 proton ratio.

¹³C{¹H} NMR Spectroscopy

The broadband proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

Protocol:

  • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

  • Acquisition: 512-2048 scans (or more, depending on concentration).

  • Relaxation Delay (d1): 2 seconds.

Interpretation: Nine distinct signals are expected, confirming the presence of nine unique carbon atoms. Chemical shifts will differentiate between sp² (aromatic) and sp³ (aliphatic) carbons.

DEPT-135 Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a critical experiment for determining the number of hydrogens attached to each carbon.[10][11] The DEPT-135 experiment is particularly informative.

Protocol:

  • Run as a standard pulse program on the spectrometer.

Interpretation:

  • Positive Signals: CH (methine) and CH₃ (methyl) carbons.[12][13]

  • Negative Signals: CH₂ (methylene) carbons.[12][13]

  • Absent Signals: Quaternary carbons (C with no attached protons).[12][14]

For 4,5-Dimethoxy-2-methylaniline, the DEPT-135 spectrum will show:

  • Positive Signals: Two aromatic CH carbons and three methyl carbons (one from the ring, two from the methoxy groups).

  • Negative Signals: None, as there are no CH₂ groups.

  • Absent Signals (compared to ¹³C spectrum): The four quaternary aromatic carbons.

ExperimentExpected Result for 4,5-Dimethoxy-2-methylanilineCausality
¹H NMR ~6 signals (2 aromatic H, 1 Ar-CH₃, 2 -OCH₃, 1 -NH₂)Reveals all unique proton environments and their ratios.
¹³C NMR 9 signalsConfirms the total number of unique carbon atoms.
DEPT-135 5 positive peaks, 0 negative peaksDifferentiates protonated carbons, confirming 2xCH and 3xCH₃ groups.

Two-Dimensional (2D) NMR: Building the Connectivity Map

2D NMR experiments are essential for establishing the bonding framework of the molecule by revealing through-bond and through-space correlations.

COSY (¹H-¹H Correlation Spectroscopy)

COSY identifies protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling).[15][16][17]

Protocol:

  • Run as a standard gradient-selected (gCOSY) pulse program.

Interpretation: In a COSY spectrum, off-diagonal peaks (cross-peaks) connect signals from coupled protons.[15] For 4,5-Dimethoxy-2-methylaniline, the two aromatic protons are isolated and will not show a cross-peak to each other, confirming their lack of vicinal relationship. A very weak cross-peak might be observed between the C2-CH₃ protons and the C3-H proton due to a four-bond coupling, but the primary utility here is the confirmation of isolated aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a powerful experiment that maps correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[18][19][20][21]

Protocol:

  • Run as a standard gradient-selected, sensitivity-enhanced pulse program.

Interpretation: Each cross-peak in the HSQC spectrum links a specific proton signal on the F2 (horizontal) axis to its directly bonded carbon signal on the F1 (vertical) axis.[22] This allows for the unambiguous assignment of every protonated carbon.

Expected HSQC Correlations:

Proton Signal (¹H) Correlated Carbon Signal (¹³C) Assignment
Aromatic H (C3-H) Aromatic CH (C3) Aromatic methine group
Aromatic H (C6-H) Aromatic CH (C6) Aromatic methine group
Methyl (-CH₃) Methyl Carbon C2-Methyl group
Methoxy 1 (-OCH₃) Methoxy Carbon 1 C4-Methoxy group

| Methoxy 2 (-OCH₃) | Methoxy Carbon 2 | C5-Methoxy group |

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[23][24][25] Crucially, one-bond correlations are suppressed.[21][26]

Protocol:

  • Run as a standard gradient-selected pulse program, optimized for a long-range coupling constant of ~8 Hz.

Interpretation: HMBC correlations establish the connectivity between different spin systems and link protons to non-protonated quaternary carbons.

G cluster_ring Key HMBC Correlations C1 C1 (Quat, NH₂) C2 C2 (Quat, CH₃) C3 C3 (CH) C4 C4 (Quat, OCH₃) C5 C5 (Quat, OCH₃) C6 C6 (CH) H6 H6 H6->C1 ²J H6->C2 ³J H6->C4 ³J H6->C5 ²J H3 H3 Me_H C2-Me Protons Me_H->C1 ³J Me_H->C2 ²J Me_H->C3 ³J OMe4_H C4-OMe Protons OMe4_H->C4 ²J OMe5_H C5-OMe Protons OMe5_H->C5 ²J

Caption: Key HMBC correlations confirming the substitution pattern.

Critical HMBC Correlations for Structure Confirmation:

  • C2-Methyl Protons: These protons will show a strong correlation to the quaternary carbon they are attached to (C2, ²J) and crucial correlations to the adjacent carbons C1 and C3 (³J). This definitively places the methyl group at the C2 position.

  • Aromatic Proton H6: This proton will show correlations to the quaternary carbons C2 and C4 (³J) and the carbons C1 and C5 (²J). This network of correlations locks its position relative to the amine and methoxy groups.

  • Methoxy Protons: The protons of the C4-methoxy group will show a strong ²J correlation to C4, and the protons of the C5-methoxy group will show a strong ²J correlation to C5, confirming their respective positions.

Consolidated Data and Conclusion

By systematically applying this suite of NMR experiments, a complete and self-consistent dataset is generated, allowing for the unambiguous structural assignment of 4,5-Dimethoxy-2-methylaniline.

Summary of Structural Proof:

  • ¹H and ¹³C NMR provide the correct count of proton and carbon environments.

  • DEPT-135 confirms the multiplicity of all protonated carbons (2 x CH, 3 x CH₃).

  • HSQC directly links each proton to its attached carbon, providing five anchor points (C3-H, C6-H, C2-CH₃, C4-OCH₃, C5-OCH₃).

  • COSY confirms the lack of vicinal coupling between aromatic protons, indicating their isolation.

  • HMBC provides the final, definitive connectivity map, linking the assigned H-C fragments and positioning the substituents correctly on the aromatic ring.

This multi-dimensional NMR approach represents the gold standard for molecular structure elucidation. It provides an irrefutable "fingerprint" of 4,5-Dimethoxy-2-methylaniline, ensuring the highest level of confidence for researchers in synthetic chemistry, drug development, and materials science.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]

  • Fiveable. (n.d.). HSQC Definition. Organic Chemistry Key Term. Available at: [Link]

  • Columbia University. (n.d.). COSY. NMR Core Facility. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Epistemeo. (2012, January 9). Introduction to COSY NMR Spectroscopy. YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR. Available at: [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR?. YouTube. Available at: [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Available at: [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Available at: [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Available at: [Link]

  • University of Calgary. (n.d.). Amines. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available at: [Link]

  • Aaron Chemicals. (n.d.). 4,5-Dimethoxy-2-methylaniline. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

mass spectrometry analysis of 4,5-Dimethoxy-2-methylaniline

An Application Note and Protocol for the Mass Spectrometry Analysis of 4,5-Dimethoxy-2-methylaniline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detaile...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 4,5-Dimethoxy-2-methylaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analysis of 4,5-Dimethoxy-2-methylaniline using mass spectrometry. As a key intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals, the accurate identification and quantification of this substituted aniline are critical for quality control, impurity profiling, and regulatory compliance.[1][2] This document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering researchers and drug development professionals the necessary tools for robust and reliable analysis.

Introduction: The Analytical Imperative for Substituted Anilines

4,5-Dimethoxy-2-methylaniline (CAS: 41864-45-3) belongs to the substituted aromatic amine class.[3] While essential for chemical synthesis, many aromatic amines are recognized for their potential toxicity and carcinogenicity, necessitating stringent control and monitoring.[4] Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity, making it the gold standard for analyzing such compounds.

This guide is designed to provide both the theoretical basis and practical, step-by-step protocols for two primary analytical approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, providing detailed fragmentation patterns for structural confirmation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for trace-level quantification in complex matrices, offering superior sensitivity and specificity without the need for derivatization.[5][6]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Formula C₉H₁₃NO₂[3]
Molecular Weight 167.21 g/mol
Monoisotopic Mass 167.094628657 Da[3]
CAS Number 41864-45-3
Appearance Yellow to brown solid[7]
Melting Point 108-110 °C[8]
Boiling Point ~284 °C at 760 mmHg
SMILES CC1=CC(=C(C=C1N)OC)OC[3]
InChIKey BLAYBVPASDNLJM-UHFFFAOYSA-N[3]

Protocol 1: GC-MS for Identification and Structural Confirmation

GC-MS is a powerful technique for the qualitative analysis of 4,5-Dimethoxy-2-methylaniline. The electron ionization (EI) source produces a reproducible fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification against spectral libraries.

Rationale for GC-MS

The choice of GC-MS is predicated on the analyte's volatility and thermal stability. The primary advantage of EI is the creation of an extensive and reproducible fragment library. The resulting mass spectrum provides structural information that is crucial for distinguishing between isomers and confirming identity.

Experimental Protocol

A. Standard Preparation:

  • Accurately weigh ~10 mg of 4,5-Dimethoxy-2-methylaniline reference standard.

  • Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile, or Dichloromethane) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Perform serial dilutions from the stock solution to prepare working standards in the range of 1-100 µg/mL.

B. Instrumentation and Parameters: The following table provides a robust starting point for method development. Parameters should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
Column Agilent DB-5ms (30m x 0.25mm, 0.25µm) or equivalentA non-polar column providing good separation for a wide range of aromatic compounds.
Inlet Temperature 250 °CEnsures complete vaporization without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 minA standard temperature ramp that effectively separates the analyte from solvent and potential impurities.
Injection Volume 1 µL, Splitless modeMaximizes sensitivity for trace analysis.
MS System Agilent 5977B MSD or equivalentSingle quadrupole MS is sufficient for qualitative analysis via spectral matching.
Ion Source Electron Ionization (EI) at 70 eVStandard energy for EI, producing reproducible fragmentation and library-searchable spectra.[9]
Source Temperature 230 °CStandard operating temperature to prevent condensation.
Quadrupole Temp 150 °CStandard operating temperature.
Scan Range m/z 40-300Covers the molecular ion and all expected major fragments.
Expected Fragmentation Pattern

Upon electron ionization, the 4,5-Dimethoxy-2-methylaniline molecule will form a molecular ion (M⁺•) at m/z 167 .[3] This ion is energetically unstable and will undergo fragmentation.[9] The primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, a common fragmentation for anisole-type structures, resulting in a stable ion at m/z 152 . Subsequent fragmentation may occur.

Table of Expected Ions:

m/z ValueProposed FragmentComments
167[C₉H₁₃NO₂]⁺•Molecular Ion (M⁺•) . The parent peak.[3]
152[M - CH₃]⁺Loss of a methyl radical from a methoxy group. A very common and stable fragment.[3]
124[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide (CO) from the m/z 152 fragment.

Visualization of Fragmentation Pathway:

G M Molecular Ion (M⁺•) m/z 167 F1 Fragment 1 [M - CH₃]⁺ m/z 152 M->F1 - •CH₃ F2 Fragment 2 [M - CH₃ - CO]⁺ m/z 124 F1->F2 - CO

GC-MS (EI) fragmentation pathway of 4,5-Dimethoxy-2-methylaniline.

Protocol 2: LC-MS/MS for Sensitive Quantification

For quantifying 4,5-Dimethoxy-2-methylaniline, especially at low levels or in complex sample matrices like biological fluids or environmental samples, LC-MS/MS is the superior technique.[5] It provides exceptional sensitivity and selectivity by using Multiple Reaction Monitoring (MRM).

Rationale for LC-MS/MS

LC-MS/MS operates by selecting a specific precursor ion (the protonated molecule, [M+H]⁺), fragmenting it, and then monitoring for specific product ions. This two-stage filtering process drastically reduces chemical noise and matrix interference, allowing for limits of detection far lower than GC-MS.[10] Electrospray ionization (ESI) is a soft ionization technique, which typically keeps the molecule intact as the [M+H]⁺ ion, perfect for the first stage of MS/MS.

Experimental Protocol

A. Standard and Sample Preparation:

  • Standard Preparation: Prepare stock and working standards as described in the GC-MS protocol (Section 3.2.A), using a solvent compatible with the mobile phase (e.g., 50:50 Methanol:Water).

  • Sample Preparation (General): Dilute the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection to protect the UPLC/HPLC system. For complex matrices, a Solid Phase Extraction (SPE) cleanup may be required to remove interferences.[5]

B. Instrumentation and Parameters:

UPLC/HPLC System:

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC I-Class or equivalentUPLC provides high resolution and fast analysis times.[11]
Column Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalentC18 columns offer excellent retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ESI+ ionization and aids in chromatographic separation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µL
Gradient 10% B to 95% B over 5 min, hold 1 min, re-equilibrate for 2 minA generic gradient suitable for screening; should be optimized for specific sample types.

Tandem Mass Spectrometer (MS/MS):

ParameterRecommended SettingRationale
MS System Waters Xevo TQ-S micro or equivalentA sensitive triple quadrupole MS is required for MRM analysis.[11]
Ionization Mode Electrospray Positive (ESI+)Aromatic amines readily accept a proton to form a positive ion.
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °CEnsures efficient desolvation of the ESI droplets.
Cone Gas Flow 50 L/Hr
Desolvation Gas 800 L/Hr (Nitrogen)
MRM Transitions See Table BelowSpecific precursor-to-product ion transitions for quantification and confirmation.

C. Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 168.1 . Collision-induced dissociation (CID) will generate product ions. The most intense and stable product ion is used for quantification, while a second is used for confirmation.

Precursor Ion (m/z)Product Ion (m/z)UseProposed Neutral Loss
168.1153.1QuantifierLoss of Methyl (CH₃)
168.1135.1QualifierLoss of Methyl + Water (CH₃ + H₂O)
LC-MS/MS Workflow

The entire analytical process from sample to result follows a structured workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Raw Sample Dilute Dilution & Filtration Sample->Dilute SPE SPE Cleanup (if needed) Dilute->SPE UPLC UPLC Separation SPE->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Quant Quantification via Calibration Curve Integration->Quant

End-to-end workflow for quantitative LC-MS/MS analysis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Peak Detected Incorrect MRM transitions; Instrument sensitivity issue; Sample degradation.Verify precursor/product ions via a full scan or product ion scan of a concentrated standard. Check instrument tuning and calibration. Prepare fresh samples.
Poor Peak Shape (Tailing) Column contamination; Incompatible injection solvent; Secondary interactions on the column.Flush or replace the column. Ensure the injection solvent is weaker than the initial mobile phase. Add a small amount of a competitor amine (e.g., triethylamine) to the mobile phase if silanol interactions are suspected.
Low Sensitivity Poor ionization; Matrix suppression; Incorrect source parameters.Optimize source parameters (voltages, temperatures, gas flows). Dilute the sample to reduce matrix effects. Consider SPE cleanup. Ensure mobile phase pH is appropriate for ESI+ (acidic).
Retention Time Shift Column aging; Leak in the LC system; Change in mobile phase composition.Allow sufficient column equilibration. Check system pressure for signs of leaks. Prepare fresh mobile phase.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • Jain, R., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health.
  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ResearchGate. (n.d.). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS.
  • PubChemLite. (n.d.). 4,5-dimethoxy-2-methylaniline (C9H13NO2).
  • Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-methylaniline.
  • Matrix Scientific. (n.d.). 4,5-Dimethoxy-2-methylaniline.
  • Aaron Chemicals. (n.d.). 4,5-Dimethoxy-2-methylaniline.
  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
  • ChemicalBook. (n.d.). 4,5-DIMETHOXY-2-METHYLANILINE CAS#: 41864-45-3.
  • Certificate of Analysis. (2022). 4,5-Dimethoxy-2-methylaniline.
  • ChemicalBook. (n.d.). 4,5-DIMETHOXY-2-METHYLANILINE(41864-45-3) 1H NMR.
  • Chemguide. (n.d.). Mass spectra - fragmentation patterns.

Sources

Application

Application Note: High-Recovery Purification of 4,5-Dimethoxy-2-methylaniline via Modified Flash Column Chromatography

Abstract 4,5-Dimethoxy-2-methylaniline is a key substituted aniline intermediate in the synthesis of various high-value pharmaceutical and materials science compounds. Crude synthetic mixtures often contain unreacted sta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dimethoxy-2-methylaniline is a key substituted aniline intermediate in the synthesis of various high-value pharmaceutical and materials science compounds. Crude synthetic mixtures often contain unreacted starting materials, regioisomers, and oxidation byproducts, necessitating a robust purification strategy to meet the stringent purity requirements of downstream applications. Standard silica gel chromatography can be problematic for anilines due to their basicity, which leads to strong, often irreversible, adsorption onto the acidic stationary phase, resulting in significant product loss and poor separation resolution.[1][2][3] This application note presents a detailed, field-proven protocol for the efficient purification of 4,5-Dimethoxy-2-methylaniline using flash column chromatography on silica gel that has been deactivated with a basic modifier. This method neutralizes the acidic silanol groups, mitigating product-stationary phase interactions and enabling high-recovery and high-purity isolation of the target compound.

Introduction and Separation Principle

4,5-Dimethoxy-2-methylaniline is a moderately polar aromatic amine.[4][5] Its chemical structure, featuring a basic amino group (-NH₂) and two electron-donating methoxy groups (-OCH₃), makes it susceptible to degradation and strong binding on standard acidic silica gel.[1] The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing, incomplete elution, and potential sample decomposition.[2][3]

To overcome this challenge, this protocol employs a stationary phase that has been "deactivated" or "passivated." By pre-treating the silica gel with a volatile tertiary amine, such as triethylamine (TEA), the acidic sites are neutralized through an acid-base interaction. A small percentage of TEA is also incorporated into the mobile phase to maintain this neutralization throughout the elution process.[6] This ensures that the separation occurs based on polarity differences rather than strong acid-base interactions, allowing the moderately polar 4,5-Dimethoxy-2-methylaniline to elute cleanly from the column.

Materials and Reagents

Item Specification Purpose
Stationary Phase Silica Gel, Flash Chromatography Grade (230-400 mesh)Adsorbent for separation.
Crude Sample Crude 4,5-Dimethoxy-2-methylanilineThe mixture to be purified.
Eluent Component A n-Hexane, HPLC GradeNon-polar solvent.
Eluent Component B Ethyl Acetate (EtOAc), HPLC GradePolar solvent.
Mobile Phase Modifier Triethylamine (TEA), ≥99%Basic additive to neutralize silica gel.
TLC Plates Silica Gel 60 F₂₅₄To monitor reaction and separation progress.
TLC Visualization UV Lamp (254 nm) and Potassium Permanganate (KMnO₄) stainMethods for visualizing spots on TLC plates.
Glassware Chromatography column, flasks, test tubes, Pasteur pipettesStandard laboratory glassware.
Equipment Fume hood, rotary evaporator, compressed air/nitrogen lineStandard laboratory equipment.

Safety and Handling

4,5-Dimethoxy-2-methylaniline and its related reagents require careful handling in a well-ventilated fume hood.

  • 4,5-Dimethoxy-2-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][7]

  • Solvents (Hexane, Ethyl Acetate): Flammable liquids. Avoid heat and open flames.[8]

  • Triethylamine (TEA): Corrosive, flammable, and toxic. Handle with extreme care.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][9] Consult the Safety Data Sheet (SDS) for each chemical before use.[7][8][9][10]

Detailed Experimental Protocol

Step 1: Thin-Layer Chromatography (TLC) Analysis and Solvent System Optimization

The first and most critical step is to determine an appropriate mobile phase composition using TLC. This allows for rapid optimization before committing the bulk sample to the column.

  • Prepare TLC Eluent: Prepare a stock solution of 1% TEA in ethyl acetate. Create a series of test eluents by mixing this stock solution with hexane in varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Spot the Plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. Further visualization can be achieved by dipping the plate in a potassium permanganate stain, which reacts with the aniline.

  • Optimize: The ideal solvent system will show good separation between the target compound spot and any impurities, with the target compound having an Rƒ value of approximately 0.25-0.35 . A good starting point for many substituted anilines is a 85:15 mixture of Hexane:Ethyl Acetate, modified with 0.5-1% TEA.

Step 2: Column Preparation and Packing (Slurry Method)

This protocol uses the "wet" or slurry packing method, which generally results in a more uniform and well-packed column, minimizing cracks and channels that lead to poor separation.

  • Select Column Size: Choose a column where the amount of silica gel is approximately 30-50 times the weight of the crude sample to be purified.[11]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the initial, low-polarity eluting solvent (e.g., 95:5 Hexane:EtOAc + 1% TEA) to the silica gel to form a free-flowing slurry. Stir gently to release trapped air bubbles.

  • Pack the Column: Secure the column vertically in a fume hood. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~0.5 cm) of sand.[12]

  • Add the Slurry: Pour the silica slurry into the column in a single, continuous motion. Tap the side of the column gently to help the silica pack evenly.[11]

  • Equilibrate the Column: Open the stopcock and allow the solvent to drain until the level is just above the top of the sand layer. Add more of the initial eluting solvent and flush the column with 2-3 column volumes to ensure it is fully equilibrated and packed. Never let the column run dry.[12]

Step 3: Sample Loading (Dry Loading Method)

For compounds that are not highly soluble in the mobile phase or for achieving the highest resolution, dry loading is superior to direct liquid injection.

  • Adsorb Sample onto Silica: Dissolve the crude 4,5-Dimethoxy-2-methylaniline in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of fresh silica gel (approx. 1-2 times the sample weight) to this solution.

  • Evaporate Solvent: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.[12]

  • Load the Column: Carefully add the silica-adsorbed sample as a thin, even layer on top of the packed column bed. Add a final protective layer of sand (~0.5 cm) on top of the sample layer.

Step 4: Elution and Fraction Collection

The separation is achieved by gradually increasing the polarity of the mobile phase (gradient elution).

  • Initial Elution: Begin eluting with the low-polarity solvent system determined during the TLC analysis (e.g., 95:5 Hexane:EtOAc + 1% TEA). Apply gentle pressure using a pipette bulb or compressed air to achieve a steady flow rate (approx. 2 inches/minute).

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks.

  • Gradient Elution: Gradually increase the proportion of ethyl acetate in the mobile phase (e.g., to 90:10, then 85:15, etc.). This will sequentially elute compounds of increasing polarity.

  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure product. Fractions containing only the target compound spot (with an Rƒ matching the optimized TLC) should be combined.

Post-Purification

  • Combine and Concentrate: Combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent and triethylamine using a rotary evaporator. A final co-evaporation with fresh hexane can help remove residual TEA.

  • Final Product: The resulting solid is the purified 4,5-Dimethoxy-2-methylaniline. Determine the yield and characterize its purity using appropriate analytical techniques (e.g., NMR, LC-MS).

Visualization of Workflow

Purification_Workflow cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_post Post-Purification Phase TLC 1. TLC Analysis (Optimize Eluent: Hexane/EtOAc + TEA) Slurry 2. Prepare Silica Slurry (Low-Polarity Eluent + TEA) Pack 4. Pack & Equilibrate Column TLC->Pack Determines Starting Eluent Load 3. Dry Load Sample (Adsorb crude onto silica) Load->Pack Elute 5. Gradient Elution (Increase EtOAc percentage) Pack->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent (Rotary Evaporator) Combine->Evap Product Pure 4,5-Dimethoxy-2-methylaniline Evap->Product

Caption: Workflow for the Purification of 4,5-Dimethoxy-2-methylaniline.

Troubleshooting

Problem Possible Cause Solution
Streaking/Tailing on TLC/Column Silica is too acidic; insufficient TEA.Increase TEA concentration in the mobile phase to 1-2%. Ensure the silica is properly pre-treated or slurried with TEA-containing eluent.[6]
Poor Separation Incorrect solvent system.Re-optimize the mobile phase using TLC. A shallower gradient (slower increase in polarity) may be required.
Compound Won't Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Cracked Column Bed Improper packing; column ran dry.Re-pack the column. Ensure a constant level of solvent is always maintained above the stationary phase.

References

  • Journal of Chromatographic Science. Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Oxford Academic. Available at: [Link]

  • PubChem. 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. Available at: [Link]

  • Angene Chemical. Safety Data Sheet. Available at: [Link]

  • ResearchGate. Effect of TLC Support Characteristics and Coating on the Lipophilicity Determination of Phenols and Aniline Derivatives. Available at: [Link]

  • ResearchGate. Thin-layer chromatography as a method for separating aniline oligomers. Available at: [Link]

  • PMC. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PubMed Central. Available at: [Link]

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography Procedures. Available at: [Link]

  • University of Bath. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available at: [Link]

  • YouTube. Experiment Analysis of the Composition of Nitro aniline by TLC Advanced Analytical Chemistry. Available at: [Link]

  • University of California, Los Angeles. Column chromatography. Available at: [Link]

  • ResearchGate. Does aniline stick in columns during column chromatography?. Available at: [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. Available at: [Link]

Sources

Method

Application Note & Protocol: High-Purity Recrystallization of 4,5-Dimethoxy-2-methylaniline

Abstract This document provides a comprehensive guide to the purification of 4,5-Dimethoxy-2-methylaniline via recrystallization. Addressed to researchers, scientists, and professionals in drug development, this note det...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4,5-Dimethoxy-2-methylaniline via recrystallization. Addressed to researchers, scientists, and professionals in drug development, this note details not only the step-by-step protocol but also the underlying chemical principles governing solvent selection, impurity removal, and crystal growth. The methodologies described herein are designed to be self-validating, enabling the user to achieve high purity and yield for this critical chemical intermediate.

Introduction: The Imperative for Purity

4,5-Dimethoxy-2-methylaniline is a substituted aniline that serves as a valuable building block in the synthesis of various pharmaceutical and research compounds. The purity of such intermediates is paramount, as contaminants can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of potentially toxic impurities into final products[1].

Like many anilines, 4,5-Dimethoxy-2-methylaniline is susceptible to degradation. Exposure to air and light can initiate oxidation and polymerization, resulting in the formation of colored impurities that manifest as a yellow, brown, or even black discoloration of the material[2][3]. Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities to achieve a solid of high purity[4]. The core principle involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor)[5].

This guide provides a robust framework for developing and executing a successful recrystallization protocol for 4,5-Dimethoxy-2-methylaniline.

Physicochemical Profile & Rationale for Solvent Selection

A successful recrystallization hinges on the selection of an appropriate solvent. This choice is governed by the physicochemical properties of the solute.

Table 1: Physicochemical Properties of 4,5-Dimethoxy-2-methylaniline

PropertyValueSource(s)
CAS Number41864-45-3[6][7]
Molecular FormulaC₉H₁₃NO₂[6]
Molecular Weight167.21 g/mol [6][7]
AppearanceYellow to brown solid[8]
Melting Point108 - 110 °C[6][7]
Boiling Point283.7 °C (Predicted)[8]
Water SolubilitySlightly soluble (4.3 g/L at 25°C, calculated)[9]
Storage ConditionsProtect from light, store under inert atmosphere[7][8]
Principles of Solvent Selection

The ideal recrystallization solvent should exhibit the following characteristics[10][11]:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery upon cooling.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

Recommended Solvents for Screening

Based on the structure of 4,5-Dimethoxy-2-methylaniline (a moderately polar aromatic amine), the principle of "like dissolves like" suggests that polar protic or aprotic solvents are good candidates[12]. For substituted anilines, alcohols and aqueous alcohol mixtures are often effective[12][13].

Primary Candidates for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethanol/Water mixture

  • Methanol/Water mixture

A mixed solvent system, such as ethanol and water, is often highly effective. The compound is typically dissolved in the "good" solvent (ethanol) at its boiling point, and the "poor" or "anti-solvent" (water) is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A small amount of the good solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly[10][12].

Experimental Protocol: High-Purity Recrystallization

This protocol is divided into two stages: a small-scale solvent screening to identify the optimal system, followed by the full-scale purification.

Workflow Visualization

The overall process can be visualized as a sequence of distinct steps, each with a specific objective aimed at isolating the pure compound from its contaminants.

G cluster_prep Preparation cluster_dissolution Purification Cycle cluster_final Final Product A Crude 4,5-Dimethoxy-2-methylaniline B Dissolve in Minimum Hot Solvent A->B Add solvent C Add Activated Charcoal (Optional, for color removal) B->C If colored D Hot Gravity Filtration B->D If no charcoal needed C->D E Slow Cooling & Crystallization D->E Collect filtrate F Vacuum Filtration E->F Isolate crystals G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Recrystallization workflow for 4,5-Dimethoxy-2-methylaniline.

Stage 1: Microscale Solvent Screening
  • Place approximately 50 mg of the crude 4,5-Dimethoxy-2-methylaniline into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, water) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage[11].

  • For solvents that did not dissolve the solid, gently warm the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.

  • Observe the formation of crystals. The best solvent will yield a large quantity of crystalline solid upon cooling.

Stage 2: Full-Scale Recrystallization Protocol

This protocol assumes ethanol/water is a suitable mixed solvent system, a common choice for this class of compound[12].

  • Dissolution:

    • Place the crude 4,5-Dimethoxy-2-methylaniline (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL).

    • Add the primary solvent (ethanol) in small portions while heating the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

    • Continue adding hot ethanol until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve dissolution to ensure the solution is saturated[5].

  • Decolorization (Optional):

    • If the solution is highly colored (dark yellow or brown), remove it from the heat source.

    • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute mass). The charcoal adsorbs colored polymeric impurities[2].

    • Reheat the mixture to boiling for 5-10 minutes.

  • Hot Gravity Filtration:

    • This step removes the activated charcoal and any other insoluble impurities.

    • Place a funnel with fluted filter paper over a second, pre-warmed Erlenmeyer flask.

    • Keep the solution to be filtered and the receiving flask hot to prevent premature crystallization in the funnel.

    • Pour the hot solution through the fluted filter paper as quickly as possible. Rinse the original flask with a small amount of hot solvent and pass this through the filter to ensure complete transfer.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[5].

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold solvent.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Break the vacuum and add a small volume of ice-cold solvent to wash the crystals, removing any residual mother liquor. Reapply the vacuum to draw the wash solvent through. Repeat if necessary.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

    • Transfer the crystalline solid to a watch glass and allow it to dry completely. For optimal drying, use a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).

  • Quality Control:

    • Assess the purity of the final product by measuring its melting point. A sharp melting range close to the literature value (108-110 °C) indicates high purity.

    • Visually inspect the product for a significant reduction in color compared to the starting material.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (compound separates as a liquid)- Solution is supersaturated above the compound's melting point.- Cooling is too rapid.- Impurities are depressing the melting point.- Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool much more slowly.
No Crystal Formation - Too much solvent was used, and the solution is not saturated.- The compound is very soluble even in the cold solvent.- Boil off some of the solvent to increase the concentration and allow to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal from a previous batch.
Poor or Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (not cooled long enough or cold enough).- Crystals are significantly soluble in the cold wash solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure the solution is thoroughly chilled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Colored Crystals - Activated charcoal step was skipped or insufficient.- Colored impurity co-crystallized with the product.- Repeat the recrystallization, ensuring the use of activated charcoal.- If the impurity has similar solubility, an alternative purification method like column chromatography may be needed[2].

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. International Journal of Chemical and Environmental Engineering, 5(2), 92-97. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

Sources

Application

In-Depth Technical Guide: The Strategic Use of 4,5-Dimethoxy-2-methylaniline in the Synthesis of High-Performance Azo Dyes and Pigments

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of 4,5-Dimethoxy-2-methylaniline as a key intermediate in the synthesis of azo...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of 4,5-Dimethoxy-2-methylaniline as a key intermediate in the synthesis of azo dyes and pigments. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, offers field-proven insights into experimental design, and presents a self-validating protocol for the synthesis of a representative disperse dye.

Introduction: The Versatility of 4,5-Dimethoxy-2-methylaniline as a Diazo Component

4,5-Dimethoxy-2-methylaniline is a valuable aromatic amine in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] In the realm of color chemistry, its unique molecular architecture makes it a particularly interesting precursor for azo dyes and pigments. The presence of two methoxy groups and a methyl group on the aniline ring significantly influences the electronic and steric properties of the resulting diazonium salt and, consequently, the final dye molecule.

The methoxy groups, being electron-donating, increase the electron density of the aromatic ring, which can affect the reactivity of the diazonium salt and the color of the resulting dye. The methyl group provides steric hindrance, which can influence the planarity of the dye molecule and its aggregation properties, thereby impacting its fastness and application performance. These structural features allow for the synthesis of dyes with a range of hues and desirable properties for various applications, particularly as disperse dyes for hydrophobic fibers like polyester.

The Core Synthetic Strategy: Diazotization and Azo Coupling

The synthesis of azo dyes from 4,5-Dimethoxy-2-methylaniline follows the well-established two-step reaction pathway of diazotization followed by azo coupling.[2]

Diazotization: This initial step involves the conversion of the primary aromatic amine (4,5-Dimethoxy-2-methylaniline) into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).[3] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a nucleophilic coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye. The pH of the reaction medium is a critical parameter in the coupling step; slightly acidic conditions are generally favored for coupling with aromatic amines, while slightly alkaline conditions are used for coupling with phenols.

Application Protocol: Synthesis of a Disperse Blue Dye

This section provides a detailed, step-by-step protocol for the synthesis of a representative disperse blue dye using 4,5-Dimethoxy-2-methylaniline as the diazo component and N,N-diethyl-m-toluidine as the coupling component. This specific example is illustrative of the general principles and can be adapted for the synthesis of other azo dyes.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Quantity (g)
4,5-Dimethoxy-2-methylaniline167.21101.67
Concentrated Hydrochloric Acid (HCl)36.46-5 mL
Sodium Nitrite (NaNO₂)69.0010.50.72
N,N-diethyl-m-toluidine177.28101.77
Sodium Acetate82.03-As needed
Ethanol46.07-For recrystallization
Distilled Water18.02-As needed
Experimental Procedure

Part 1: Diazotization of 4,5-Dimethoxy-2-methylaniline

  • In a 250 mL beaker, suspend 1.67 g (10 mmol) of 4,5-Dimethoxy-2-methylaniline in 50 mL of distilled water.

  • Slowly add 5 mL of concentrated hydrochloric acid while stirring. The amine will dissolve to form the hydrochloride salt.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt of 4,5-Dimethoxy-2-methylaniline.

Part 2: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 1.77 g (10 mmol) of N,N-diethyl-m-toluidine in 100 mL of distilled water containing a small amount of hydrochloric acid to aid dissolution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the solution of the coupling component.

  • A colored precipitate should begin to form immediately.

  • After the addition is complete, slowly add a saturated solution of sodium acetate with continuous stirring until the pH of the mixture is between 4 and 5. This adjustment facilitates the coupling reaction.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification of the Disperse Dye

  • Collect the precipitated solid dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts and acids.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.

  • Dry the purified dye in a vacuum oven at a low temperature.

  • Determine the yield and characterize the final product.

Characterization of the Synthesized Dye

The synthesized disperse blue dye should be characterized to confirm its structure and assess its properties.

PropertyMethodExpected Result
Melting Point Melting point apparatusA sharp melting point indicates high purity.
UV-Visible Spectroscopy Spectrophotometer (in a suitable solvent like DMF or ethanol)Determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.
Infrared (IR) Spectroscopy FT-IR SpectrometerConfirm the presence of key functional groups, such as the azo group (-N=N-), aromatic C-H, and C-O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR SpectrometerProvide detailed structural information of the dye molecule.
Color and Fastness Properties Application on polyester fabricThe dye should impart a blue color to the fabric. Fastness to light, washing, and sublimation can be evaluated using standard textile testing methods.

Visualizing the Synthesis and Workflow

To further clarify the process, the following diagrams illustrate the chemical structures, the overall reaction, and the experimental workflow.

Chemical Structures

Figure 1: Key Chemical Structures cluster_amine 4,5-Dimethoxy-2-methylaniline cluster_coupler N,N-diethyl-m-toluidine amine amine coupler coupler

Caption: Key starting materials for the synthesis.

Overall Reaction Scheme

Figure 2: Overall Reaction Scheme amine 4,5-Dimethoxy-2-methylaniline diazonium Diazonium Salt amine->diazonium NaNO₂, HCl 0-5 °C dye Disperse Blue Dye diazonium->dye Coupling pH 4-5 coupler N,N-diethyl-m-toluidine coupler->dye

Caption: The two-step synthesis of the disperse blue dye.

Experimental Workflow

Figure 3: Experimental Workflow start Start diazotization Diazotization of 4,5-Dimethoxy-2-methylaniline start->diazotization coupling Azo Coupling with N,N-diethyl-m-toluidine diazotization->coupling isolation Isolation by Filtration coupling->isolation purification Purification by Recrystallization isolation->purification characterization Characterization purification->characterization end End characterization->end

Caption: A streamlined overview of the experimental process.

Conclusion and Future Perspectives

4,5-Dimethoxy-2-methylaniline serves as a versatile and valuable precursor in the synthesis of azo dyes and pigments. The protocol detailed herein for the synthesis of a disperse blue dye provides a robust and reproducible method that can be adapted for the creation of a wide array of colorants. The substituents on the aniline ring offer opportunities for fine-tuning the properties of the final dye, including its color, solubility, and fastness. Further research could explore the synthesis of a broader palette of colors by varying the coupling component and investigate the application of these novel dyes in advanced materials and technologies beyond traditional textile dyeing.

References

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Chembk. (2024, April 10). Disperse Blue 148. Retrieved from [Link]

  • Aaron Chemicals LLC. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved from [Link]

  • Enoch Chem. (n.d.). Disperse blue 148. Retrieved from [Link]

  • Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • IJRPR. (n.d.). Synthesis and Characterization of Monoazo Disperse Dye. Retrieved from [Link]

  • MDPI. (2023, July 15). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
  • Science Alert. (n.d.). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Retrieved from [Link]

  • Studylib. (n.d.). Methyl Orange Synthesis: Diazotization/Diazo Coupling Experiment. Retrieved from [Link]

  • University of Babylon. (2021, September 15). Preparation of Azo dye from diazonium salt. Retrieved from [Link]

  • World dye variety. (2012, March 28). Disperse Blue 148. Retrieved from [Link]

Sources

Method

Application Note: Strategic Derivatization of 4,5-Dimethoxy-2-methylaniline for Enhanced Biological Activity

Abstract 4,5-Dimethoxy-2-methylaniline is a valuable chemical scaffold utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its inherent structure, featuring a substituted aniline ri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Dimethoxy-2-methylaniline is a valuable chemical scaffold utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its inherent structure, featuring a substituted aniline ring, presents a versatile platform for chemical modification aimed at enhancing or tailoring its biological activity. Research into derivatives of structurally related methoxy-anilines has revealed significant potential in areas such as anticancer and antimicrobial applications, where the position and nature of substituents play a crucial role in determining efficacy.[2][3][4][5] This guide provides a detailed exploration of strategic derivatization approaches for 4,5-Dimethoxy-2-methylaniline, focusing on modifications of the primary amino group. We present field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation, explaining the chemical rationale behind each method and its potential impact on the molecule's structure-activity relationship (SAR).

Introduction: The Rationale for Derivatization

The 4,5-Dimethoxy-2-methylaniline molecule (Figure 1) is an attractive starting point for medicinal chemistry campaigns. Its core structure possesses features that can be strategically modified to modulate its physicochemical and pharmacological properties. The primary amine (-NH₂) is a key reaction handle, serving as a nucleophilic site for a variety of chemical transformations.

Why Derivatize?

  • Modulate Physicochemical Properties: Altering solubility, lipophilicity (LogP), and metabolic stability.

  • Enhance Target Binding: Introducing new functional groups that can form hydrogen bonds, ionic interactions, or van der Waals interactions with a biological target.

  • Explore Structure-Activity Relationships (SAR): Systematically modifying the structure to understand which molecular features are critical for biological activity.[4][6]

  • Improve Pharmacokinetics: Modifying the molecule to improve absorption, distribution, metabolism, and excretion (ADME) properties.

This document details three robust and widely applicable derivatization strategies targeting the amine group: N-acylation, N-sulfonylation, and reductive amination.

Figure 1: Structure of 4,5-Dimethoxy-2-methylaniline

Core scaffold for derivatization.

Derivatization Strategy 1: N-Acylation (Amide Synthesis)

Scientific Rationale: The conversion of the aniline's primary amine to an amide via N-acylation is a cornerstone of medicinal chemistry. The resulting amide bond introduces a planar, rigid unit that can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This modification significantly impacts the electronic character and lipophilicity of the scaffold, often leading to altered target affinity and metabolic stability.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol describes the synthesis of N-(4,5-dimethoxy-2-methylphenyl)acetamide using acetyl chloride. This method is broadly applicable to other acyl chlorides.

Materials:

  • 4,5-Dimethoxy-2-methylaniline

  • Acetyl Chloride (or other desired acyl chloride)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4,5-Dimethoxy-2-methylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per 1 g of aniline).

  • Base Addition: Add pyridine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial for scavenging the HCl generated during the reaction.[7]

  • Acyl Chloride Addition: Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove acidic impurities), and finally brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure N-acylated product.[7]

N_Acylation_Workflow start Start: Dissolve Aniline & Base in Solvent reagents Add Acylating Agent (e.g., Acetyl Chloride) dropwise at 0 °C start->reagents 1. Setup react Mix & React (Stir at RT, 2-4h) reagents->react 2. Reaction workup Aqueous Work-up (Wash with Acid, Base, Brine) react->workup 3. Quench & Process purify Isolate & Purify (Dry, Concentrate, Recrystallize) workup->purify 4. Purification product Characterize Product: N-Acylated Aniline purify->product 5. Analysis

General workflow for N-acylation of anilines.

Derivatization Strategy 2: N-Sulfonylation (Sulfonamide Synthesis)

Scientific Rationale: The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs. It is a strong hydrogen bond acceptor and is metabolically robust. Introducing a sulfonamide moiety can drastically alter the electronic properties and solubility of the parent aniline, providing a powerful tool for modulating biological activity.

Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details a general method for synthesizing N-(4,5-dimethoxy-2-methylphenyl)-4-methylbenzenesulfonamide.

Materials:

  • 4,5-Dimethoxy-2-methylaniline

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Pyridine (can act as both base and solvent)

  • Dichloromethane (DCM) (optional solvent)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4,5-Dimethoxy-2-methylaniline (1.0 eq) in pyridine (5-10 mL per 1 g of aniline) in a round-bottom flask and cool to 0 °C. Pyridine serves as the catalyst and acid scavenger.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction can be exothermic.[8]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • Work-up:

    • Pour the reaction mixture into ice-cold 1M HCl. This will neutralize the pyridine and often precipitates the sulfonamide product.

    • If a solid forms, collect it by vacuum filtration and wash thoroughly with cold water.

    • If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure sulfonamide.

N_Sulfonylation_Workflow start Start: Dissolve Aniline in Pyridine (0 °C) reagents Add Sulfonyl Chloride (e.g., Ts-Cl) portion-wise start->reagents 1. Setup react Mix & React (Stir at RT, 12-18h) reagents->react 2. Reaction workup Work-up (Pour into aq. HCl) react->workup 3. Quench purify Isolate & Purify (Filter or Extract, Recrystallize) workup->purify 4. Purification product Characterize Product: N-Sulfonylated Aniline purify->product 5. Analysis

General workflow for N-sulfonylation of anilines.

Derivatization Strategy 3: N-Alkylation via Reductive Amination

Scientific Rationale: Direct N-alkylation introduces alkyl or substituted alkyl groups onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. This is a highly effective strategy for increasing lipophilicity and probing hydrophobic pockets within a biological target. Reductive amination is a preferred one-pot method that involves the in-situ formation of an imine from the aniline and a carbonyl compound (aldehyde or ketone), followed immediately by its reduction to the corresponding amine.[9][10]

Protocol 3: One-Pot Reductive Amination with an Aldehyde

This protocol describes the synthesis of N-benzyl-4,5-dimethoxy-2-methylaniline using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • 4,5-Dimethoxy-2-methylaniline

  • Benzaldehyde (or other desired aldehyde/ketone)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4,5-Dimethoxy-2-methylaniline (1.0 eq) and benzaldehyde (1.0 eq) in DCE. Stir at room temperature for 20-30 minutes to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. NaBH(OAc)₃ is a mild and selective reducing agent suitable for this transformation.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the formation of the product and consumption of the intermediate imine by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent. Purify the crude residue via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Reductive_Amination_Workflow start Start: Mix Aniline & Aldehyde in Solvent (e.g., DCE) reagents Add Reducing Agent (e.g., NaBH(OAc)₃) start->reagents 1. Imine Formation react Mix & React (Stir at RT, 6-24h) reagents->react 2. Reduction workup Aqueous Work-up (Quench with NaHCO₃, Extract) react->workup 3. Quench & Process purify Isolate & Purify (Dry, Concentrate, Chromatography) workup->purify 4. Purification product Characterize Product: N-Alkylated Aniline purify->product 5. Analysis

General workflow for one-pot reductive amination.

Structure-Activity Relationship (SAR) Considerations

Systematic derivatization of the 4,5-Dimethoxy-2-methylaniline scaffold allows for the elucidation of key SAR insights. The choice of derivatizing agent should be guided by the desired properties of the final compound.

Derivatization StrategyIntroduced Moiety (R-group)Expected Impact on PropertiesRationale for Enhanced Activity
N-Acylation Acyl (e.g., -COCH₃)Increases polarity, adds H-bond acceptor/donor.Can form key hydrogen bonds with target protein residues; may improve metabolic stability.
N-Sulfonylation Sulfonyl (e.g., -SO₂Tol)Significantly increases polarity, adds strong H-bond acceptor.Sulfonamide group is a known pharmacophore that can anchor the molecule in a binding pocket.
N-Alkylation Alkyl (e.g., -CH₂Ph)Increases lipophilicity, adds steric bulk.Can access and fill hydrophobic pockets in the target; may improve cell permeability.

Studies on related dimethoxyphenyl and dimethoxyquinoline structures have shown that the position and electronic nature of substituents are critical for biological activity, such as anticancer or kinase inhibitory effects.[4][5][11] For example, electron-releasing groups like methoxy often enhance activity in certain quinoxaline series.[5] The derivatization strategies outlined here provide a systematic way to probe these relationships for the 4,5-Dimethoxy-2-methylaniline core.

SAR_Logic cluster_core Core Scaffold cluster_mods Derivatization at -NH₂ cluster_props Modulated Properties Core 4,5-Dimethoxy-2-methylaniline Acyl N-Acylation (Amide) Core->Acyl Sulfonyl N-Sulfonylation (Sulfonamide) Core->Sulfonyl Alkyl N-Alkylation (Sec/Tert Amine) Core->Alkyl Polarity Polarity & Solubility Acyl->Polarity Hbond H-Bonding Potential Acyl->Hbond Sulfonyl->Polarity Sulfonyl->Hbond Lipophilicity Lipophilicity & Steric Bulk Alkyl->Lipophilicity Activity Enhanced Biological Activity Polarity->Activity Hbond->Activity Lipophilicity->Activity

Logical relationships in SAR exploration.

Conclusion

4,5-Dimethoxy-2-methylaniline is a highly tractable scaffold for developing novel bioactive compounds. The protocols provided for N-acylation, N-sulfonylation, and N-alkylation represent fundamental, reliable, and high-impact strategies for its derivatization. By systematically applying these methods, researchers can effectively modulate the molecule's properties to enhance its biological activity, probe structure-activity relationships, and develop lead compounds for drug discovery and other applications. Each protocol is designed to be a self-validating system, with clear steps for reaction, work-up, and purification, empowering scientists to confidently explore the chemical space around this promising core.

References

  • Benchchem. N-Acylation and N-Alkylation of Halogenated Anilines.
  • A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature.
  • ACS Publications. Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis.
  • MDPI. Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst.
  • ResearchGate. Approaches for the N‐acetylation of anilines.
  • ChemistryViews. Mild Sulfonylation of Anilines.
  • Royal Society of Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry.
  • American Chemical Society. One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
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  • ResearchGate. Reductive aminations of ketones with aniline.
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  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • PubMed. Reductive amination of tertiary anilines and aldehydes.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline.
  • Aaron Chemicals. 4,5-Dimethoxy-2-methylaniline.
  • NIH. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC.
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  • Benchchem. Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide.
  • ResearchGate. Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones.
  • Semantic Scholar. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.
  • ResearchGate. Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis.
  • PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist.
  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • ResearchGate. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia.

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 4,5-Dimethoxy-2-methylaniline

Introduction 4,5-Dimethoxy-2-methylaniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and specialize...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethoxy-2-methylaniline is a valuable substituted aniline derivative that serves as a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and specialized dyes. Its structural motif is present in a range of biologically active molecules, making a robust and scalable synthetic protocol essential for researchers and professionals in drug development and chemical manufacturing. This document provides a comprehensive guide to the scale-up synthesis of 4,5-dimethoxy-2-methylaniline, focusing on a reliable two-step synthetic pathway. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and safe implementation on a larger scale.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route for the scale-up production of 4,5-dimethoxy-2-methylaniline involves two primary transformations:

  • Nitration: Electrophilic aromatic substitution on 1,2-dimethoxy-4-methylbenzene to introduce a nitro group, yielding 4,5-dimethoxy-2-nitrotoluene.

  • Reduction: Subsequent reduction of the nitro group to an amine via catalytic hydrogenation to afford the final product.

This pathway is selected for its reliance on readily available starting materials and its amenability to scale-up, provided that stringent safety protocols are followed, particularly during the nitration and hydrogenation steps.

Part 1: Nitration of 1,2-Dimethoxy-4-methylbenzene

The initial step is the regioselective nitration of 1,2-dimethoxy-4-methylbenzene. The methoxy groups are strong activating groups and ortho-, para-directing, while the methyl group is a weaker activating group, also ortho-, para-directing. The directing effects of the two methoxy groups and the methyl group synergize to favor nitration at the position ortho to the methyl group and meta to one of the methoxy groups, leading to the desired 4,5-dimethoxy-2-nitrotoluene isomer.[1]

Core Rationale: The use of a mixed acid system (nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution.[2] Careful control of the reaction temperature is critical to minimize the formation of undesired byproducts and to ensure the safety of the operation.

Nitration Mechanism 1,2-Dimethoxy-4-methylbenzene 1,2-Dimethoxy-4-methylbenzene Intermediate Wheland Intermediate 1,2-Dimethoxy-4-methylbenzene->Intermediate + NO₂⁺ HNO3 + H2SO4 HNO3 + H2SO4 NO2+ Nitronium ion (NO₂⁺) HNO3 + H2SO4->NO2+ Product 4,5-Dimethoxy-2-nitrotoluene Intermediate->Product - H⁺

Caption: Generation of the nitronium ion and subsequent electrophilic attack.

Safety First: Critical Considerations for Scale-Up

Nitration Hazards

Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3] The use of concentrated nitric and sulfuric acids presents significant corrosive hazards.[4][5]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or lab coat.

  • Ventilation: All operations must be conducted in a well-ventilated fume hood or a designated, controlled environment.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spill kits containing neutralizing agents (e.g., sodium bicarbonate) should be on hand.[3]

Catalytic Hydrogenation Hazards

The primary hazards associated with catalytic hydrogenation are the flammability of hydrogen gas and the pyrophoric nature of the palladium on carbon (Pd/C) catalyst, especially after use.[6]

  • Hydrogen Safety: Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Use robust pressure-rated equipment and regularly check for leaks.

  • Catalyst Handling: Handle the Pd/C catalyst in an inert atmosphere (e.g., under argon or nitrogen) to prevent ignition.[7] Never add the dry catalyst to a flammable solvent in the presence of air. The used catalyst, which is saturated with hydrogen, is highly pyrophoric and must be handled with extreme care. It should never be allowed to dry and should be quenched immediately after filtration.[6][8]

  • Inerting the Reaction Vessel: Before introducing the catalyst and hydrogen, the reaction vessel must be thoroughly purged with an inert gas to remove all oxygen.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrotoluene
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
1,2-Dimethoxy-4-methylbenzene152.2015.2 g0.10
Sulfuric Acid (98%)98.0830 mL-
Nitric Acid (70%)63.0110 mL-
Dichloromethane-100 mL-
Ice-200 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2-dimethoxy-4-methylbenzene (15.2 g, 0.10 mol) and dichloromethane (50 mL).

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add concentrated sulfuric acid (30 mL) dropwise while maintaining the internal temperature below 10 °C.

  • In a separate beaker, cool the concentrated nitric acid (10 mL) in an ice bath.

  • Add the cold nitric acid dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with water (50 mL), followed by a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5-dimethoxy-2-nitrotoluene. The product can be purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 4,5-Dimethoxy-2-methylaniline
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4,5-Dimethoxy-2-nitrotoluene197.1919.7 g0.10
10% Palladium on Carbon (Pd/C)-1.0 g-
Methanol-200 mL-
Hydrogen Gas2.02As needed-

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).

  • In the reaction vessel, dissolve 4,5-dimethoxy-2-nitrotoluene (19.7 g, 0.10 mol) in methanol (200 mL).

  • Carefully add 10% Pd/C (1.0 g) under a stream of nitrogen or argon. Caution: Pyrophoric catalyst.

  • Seal the reaction vessel and purge the system with nitrogen or argon several times to remove all air.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi or balloon pressure).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (disappearance of starting material), stop the hydrogen flow and carefully purge the system with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: The filter cake must be kept wet with solvent at all times and should be immediately transferred to a container with water for quenching.[6]

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-dimethoxy-2-methylaniline.

Synthesis Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 1,2-Dimethoxy-4-methylbenzene Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Intermediate 4,5-Dimethoxy-2-nitrotoluene Nitration->Intermediate Reduction Catalytic Hydrogenation (H₂, Pd/C, Methanol) Intermediate->Reduction Product 4,5-Dimethoxy-2-methylaniline Reduction->Product

Caption: Overall workflow for the synthesis of 4,5-dimethoxy-2-methylaniline.

Purification and Analysis

Purification

The crude 4,5-dimethoxy-2-methylaniline can be purified by vacuum distillation or column chromatography on silica gel.[9] For column chromatography, a mobile phase of ethyl acetate in hexanes is typically effective. The basic nature of the amine may require the use of amine-functionalized silica or the addition of a small amount of triethylamine to the eluent to prevent tailing.[10]

Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.[11] The expected molecular ion peak for C₉H₁₃NO₂ is m/z 167.20.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation. The spectra should be consistent with the structure of 4,5-dimethoxy-2-methylaniline.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-O stretches of the methoxy groups.

Conclusion

The scale-up synthesis of 4,5-dimethoxy-2-methylaniline via the nitration of 1,2-dimethoxy-4-methylbenzene followed by catalytic hydrogenation is a viable and efficient route. However, the successful and safe implementation of this protocol on a larger scale is critically dependent on a thorough understanding of the associated hazards and the strict adherence to the safety precautions outlined in this guide. Proper handling of corrosive acids, flammable hydrogen gas, and pyrophoric catalysts is paramount. With careful execution and robust analytical validation, this protocol can provide a reliable source of this important chemical intermediate for research and development applications.

References

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Technical Notes & Optimization

Troubleshooting

how to minimize impurity formation in aniline methylation

Welcome to the technical support center for aniline methylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing impurity formation dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aniline methylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing impurity formation during the N-methylation of aniline. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the methylation of aniline, providing potential causes and actionable solutions.

Issue 1: High Levels of N,N-dimethylaniline (Over-methylation) Detected

Probable Causes:

  • Excess Methylating Agent: Using a high molar ratio of the methylating agent (e.g., methanol, dimethyl carbonate) to aniline can drive the reaction towards di-methylation.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the methylation of the initially formed N-methylaniline.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second methylation step, sometimes faster than the initial mono-methylation.[2]

  • Catalyst Activity: Highly active catalysts may not differentiate well between aniline and N-methylaniline, leading to over-methylation.

Step-by-Step Solutions:

  • Optimize Molar Ratio: Begin by using a stoichiometric amount or a slight excess of the methylating agent. A common starting point is a 1:1.25 molar ratio of aniline to dimethyl carbonate.[3] For methanol, a larger excess might be needed as it can also act as the solvent, but careful optimization is crucial.

  • Monitor Reaction Progress: Utilize techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the disappearance of aniline and the formation of N-methylaniline and N,N-dimethylaniline over time. Stop the reaction when the optimal yield of the mono-methylated product is achieved.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For instance, some ruthenium-catalyzed systems using methanol can operate effectively at milder temperatures like 60°C.[4][5] It has been observed that increasing the temperature from 160°C to 190°C can enhance the second methylation.[2]

  • Catalyst Selection and Loading: If using a catalyst, consider one known for high selectivity towards mono-methylation. The catalyst loading should also be optimized; a lower loading might favor the mono-methylated product. For example, cyclometalated ruthenium complexes have shown high selectivity for N-methylanilines.[4][5]

  • In Situ Protection Strategy: An effective method involves the in situ formation of a carbamate intermediate, which then undergoes methylation. This can be achieved using dimethyl carbonate (DMC) as the methylating agent, which shows excellent selectivity for monomethylation.[6]

Issue 2: Significant Formation of Ring-Methylated Byproducts (Toluidines)

Probable Causes:

  • Harsh Reaction Conditions: High temperatures and strongly acidic catalysts can promote electrophilic aromatic substitution on the aniline ring.

  • Catalyst Type: Certain catalysts, particularly some solid acid catalysts like zeolites, can facilitate ring methylation.[7]

  • Methylating Agent: While less common with agents like methanol in modern catalytic systems, traditional methods using methyl halides under Friedel-Crafts type conditions are prone to ring alkylation.

Step-by-Step Solutions:

  • Employ Milder Conditions: Reduce the reaction temperature and pressure. Continuous flow systems can offer precise control over these parameters, minimizing byproduct formation.[8][9]

  • Select a Chemoselective Catalyst: Opt for catalysts that favor N-alkylation over C-alkylation. Transition metal catalysts, such as those based on ruthenium, iridium, or nickel, often exhibit high selectivity for N-methylation.[2][4][10][11] For instance, Cu-Zn ferrite catalysts have shown high selectivity for N-methylation with no C-alkylation detected.

  • pH Control: If using an acid catalyst, consider a milder one or use a base to neutralize any strong acids that might form in situ. The use of a base like sodium hydroxide has been shown to improve selectivity for N-methylation.[2]

  • Choice of Methylating Agent: Modern methods utilizing methanol or dimethyl carbonate are generally more selective for N-methylation than older methods using methyl halides.[4][6]

Issue 3: Low Conversion of Aniline

Probable Causes:

  • Insufficient Reaction Temperature or Time: The reaction conditions may not be energetic enough to achieve full conversion.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or byproducts formed during the reaction.

  • Poor Mixing: In heterogeneous catalysis, inefficient mixing can lead to poor contact between the reactants and the catalyst surface.

  • Inappropriate Base: Many catalytic systems for N-methylation with methanol require a base to facilitate the reaction, and the choice and amount of base are critical.[4][11]

Step-by-Step Solutions:

  • Optimize Reaction Conditions: Systematically increase the reaction temperature and/or time while monitoring the product distribution to find the optimal balance between conversion and selectivity.

  • Ensure Purity of Reagents: Use purified aniline and methylating agent to avoid introducing catalyst poisons.

  • Improve Agitation: For heterogeneous reactions, ensure vigorous stirring to maintain a uniform suspension of the catalyst.

  • Screen Bases: If the protocol requires a base, screen different bases (e.g., NaOH, Cs₂CO₃, K₂CO₃) and their stoichiometric equivalents to find the most effective one for your specific catalytic system.[11] For example, some ruthenium catalysts work well with NaOH, while certain iridium complexes are more effective with Cs₂CO₃.[4][10]

Frequently Asked Questions (FAQs)

Q1: What is the best methylating agent to use for selective N-methylation of aniline?

Methanol and dimethyl carbonate (DMC) are currently favored for their selectivity, cost-effectiveness, and lower environmental impact compared to traditional reagents like methyl halides.[4][6]

  • Methanol: When used with appropriate transition metal catalysts (e.g., based on Ru, Ir, Ni), methanol can selectively methylate anilines via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, producing water as the only byproduct.[4][12]

  • Dimethyl Carbonate (DMC): DMC is an environmentally friendly methylating agent that can provide excellent selectivity for mono-N-methylation, often through an in situ carbamate protection strategy.[6]

Q2: How does temperature affect the selectivity of aniline methylation?

Temperature is a critical parameter. Generally, higher temperatures increase the reaction rate but can negatively impact selectivity by promoting over-methylation to N,N-dimethylaniline and, in some cases, ring methylation.[2] It is crucial to find the optimal temperature that provides a good conversion rate while minimizing the formation of unwanted byproducts. For example, in one study using a Ni/ZnAlOx catalyst, 160°C was found to be an appropriate temperature to achieve a high yield of N-methylaniline, while higher temperatures favored the formation of N,N-dimethylaniline.[2]

Q3: What is the role of a base in aniline methylation with methanol?

In many catalytic systems for N-methylation using methanol, a base is essential. It is believed to play a role in the deprotonation of the amine and/or the alcohol, which is a key step in the catalytic cycle. The choice of base can significantly influence the reaction's efficiency. While strong bases like KOtBu have been used, recent developments have focused on catalysts that can operate with milder bases like NaOH or Cs₂CO₃, which is more desirable from a practical and environmental standpoint.[4][11]

Q4: Can I avoid using a metal catalyst for aniline methylation?

While most modern, highly selective methods rely on transition metal catalysts, some metal-free approaches exist. However, these often require harsher conditions or less common methylating agents. For industrial-scale production, catalyzed reactions are generally more efficient and selective.

Experimental Protocols & Data

Table 1: Comparison of Catalytic Systems for N-methylation of Aniline with Methanol
CatalystBaseTemperature (°C)Time (h)Conversion (%)Selectivity to N-methylaniline (%)Reference
Cyclometalated Ruthenium ComplexNaOH6022>95High (Specific value not stated)[4][5]
(DPEPhos)RuCl₂PPh₃Cs₂CO₃14012>99High (Specific value not stated)[11]
Iridium(I)-NHC ComplexCs₂CO₃1105>30100[10]
Ni/ZnAlOₓ-600NaOH1602494.4~99[2]
Detailed Protocol: Selective Mono-N-methylation of Aniline using a Heterogeneous Nickel Catalyst[2][13]

This protocol is adapted from a method demonstrating high selectivity for mono-N-methylation.

Materials:

  • Aniline (1.0 mmol)

  • Methanol (10 mL)

  • Ni/ZnAlOₓ-600 catalyst (40 mg)

  • Sodium Hydroxide (NaOH, 0.5 equiv.)

  • 50 mL autoclave with magnetic stirrer and temperature controller

  • Nitrogen gas supply

Procedure:

  • To the 50 mL autoclave, add aniline (1.0 mmol), methanol (10 mL), the Ni/ZnAlOₓ-600 catalyst (40 mg), and NaOH (0.5 equiv.).

  • Seal the autoclave and purge the system with nitrogen gas five times to remove any air.

  • Pressurize the autoclave with 10 bar of nitrogen at room temperature.

  • Heat the reaction mixture to 160°C while stirring at 1000 rpm.

  • Maintain these conditions for 20 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the pressure and open the autoclave.

  • Analyze the reaction mixture by GC and GC-MS to determine conversion and product selectivity.

Visualizations

Diagram 1: Aniline Methylation Pathways

This diagram illustrates the desired reaction pathway to N-methylaniline and the competing side reactions leading to the formation of N,N-dimethylaniline and toluidines.

Aniline_Methylation Aniline Aniline NMA N-Methylaniline (Desired Product) Aniline->NMA + CH₃OH - H₂O Toluidine Toluidines (Ring Methylation) Aniline->Toluidine + CH₃OH - H₂O (Side Reaction) DMA N,N-Dimethylaniline (Over-methylation) NMA->DMA + CH₃OH - H₂O

Caption: Reaction pathways in aniline methylation.

Diagram 2: Troubleshooting Workflow for Low Selectivity

This decision tree provides a logical workflow for troubleshooting issues related to low selectivity in aniline methylation.

Troubleshooting_Workflow start Low Selectivity Observed check_overmethylation High N,N-dimethylaniline? start->check_overmethylation check_ring_methylation High Toluidines? check_overmethylation->check_ring_methylation No reduce_temp_time Reduce Temperature/ Reaction Time check_overmethylation->reduce_temp_time Yes milder_conditions Use Milder Conditions (Temp, Pressure) check_ring_methylation->milder_conditions Yes end Improved Selectivity check_ring_methylation->end No optimize_ratio Optimize Aniline: Methylating Agent Ratio reduce_temp_time->optimize_ratio change_catalyst Consider a more selective catalyst optimize_ratio->change_catalyst change_catalyst->end chemoselective_catalyst Use N-selective catalyst milder_conditions->chemoselective_catalyst control_ph Control pH/ Use appropriate base chemoselective_catalyst->control_ph control_ph->end

Caption: Troubleshooting low selectivity in aniline methylation.

References

  • Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(7), 2512–2517. [Link]

  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]

  • Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

  • National Institutes of Health. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

  • ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved from [Link]

  • ACS Publications. (2020). Selective N-Methylation of N-Methylaniline with CO2 and H2 over TiO2-Supported PdZn Catalyst. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (2022). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2009). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry. [Link]

  • ACS Publications. (2022). N-Methylation of Aniline Derivatives with CO2 and Phenylsilane Catalyzed by Lanthanum Hydridotriarylborate Complexes bearing a Nitrogen Tridentate Ligand. ACS Catalysis. [Link]

  • Royal Society of Chemistry. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • ResearchGate. (n.d.). Reaction set-up for N-methylation of aniline in a continuous fixed bed reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion and selectivity in the N-methylation of aniline under continuous flow conditions. Retrieved from [Link]

  • CSIR-NCL Library, Pune. (2007). Selective mono-N-methylation of aniline substrates on Cu1-xZnxFe2O4. [Link]

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • CSIR-NCL Library, Pune. (2005). Insight into the mechanism of selective mono-N-methylation of aniline on Cu1-xZnxFe2O4: a DRIFTS study. [Link]

  • ResearchGate. (n.d.). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline methylation with methanol over ZnFe2O4 catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The N-methylation reactions of aniline compounds using lignin as a.... Retrieved from [Link]

  • Reddit. (2012). N-methyl aniline reaction. [Link]

  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. [Link]

  • YouTube. (2023). Write the reaction of the final alkylation product of aniline with excess methyl iodide in presence. [Link]

  • ResearchGate. (n.d.). A plausible reaction mechanism of N-methylation of aniline over ZA catalysts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dimethoxy-2-methylaniline Synthesis

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your experimental outcomes. 4,5-Dimethoxy-2-methylaniline is a key building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.[1] Its successful synthesis is crucial for the advancement of numerous research and development projects.

The most common and industrially relevant method for synthesizing 4,5-Dimethoxy-2-methylaniline is the catalytic hydrogenation of its nitro precursor, 4,5-Dimethoxy-2-nitrotoluene. This process, while conceptually straightforward, presents several challenges that can affect yield, purity, and reproducibility. This guide will focus on addressing these specific issues.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis of 4,5-Dimethoxy-2-methylaniline via catalytic hydrogenation of 4,5-Dimethoxy-2-nitrotoluene.

Question 1: My reaction shows low or incomplete conversion of the starting material, 4,5-Dimethoxy-2-nitrotoluene. What are the likely causes and how can I improve it?

Answer:

Low or incomplete conversion is a frequent issue in catalytic hydrogenation and can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

Potential Causes & Solutions:

  • Catalyst Activity:

    • Deactivation: The catalyst, typically Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), can become deactivated. This can be due to impurities in the starting material or solvent, or improper handling and storage. Ensure your 4,5-Dimethoxy-2-nitrotoluene and solvent are of high purity. Consider using a freshly opened or properly stored catalyst.

    • Inadequate Catalyst Loading: The catalyst loading might be too low. While typically used in catalytic amounts, a certain minimum is required for efficient conversion. A general starting point is 5-10% (w/w) of the catalyst relative to the nitro compound. You may need to empirically optimize this for your specific setup.

    • Poor Catalyst Dispersion: Inefficient stirring can lead to poor dispersion of the catalyst in the reaction mixture, reducing the available active sites. Ensure vigorous and consistent stirring throughout the reaction.

  • Hydrogen Pressure & Delivery:

    • Insufficient Pressure: The hydrogen pressure might be too low to drive the reaction to completion. While atmospheric pressure can be sufficient in some cases, elevated pressures (e.g., 5-50 bar) often lead to better results and faster reaction times.[2]

    • Leaks in the System: Ensure your hydrogenation apparatus is properly sealed and there are no hydrogen leaks. A drop in pressure not attributable to consumption by the reaction is a clear indicator of a leak.

  • Reaction Temperature:

    • Suboptimal Temperature: The reaction may be running at a temperature that is too low for the catalyst to be sufficiently active. While higher temperatures can sometimes lead to side reactions, a moderate increase (e.g., from room temperature to 40-60°C) can significantly improve the reaction rate. Some reductions are even carried out at higher temperatures of 80-110°C.[2]

  • Solvent Choice:

    • Poor Solubility: The starting material must be fully dissolved in the solvent for the reaction to proceed efficiently. If 4,5-Dimethoxy-2-nitrotoluene has poor solubility in your chosen solvent at the reaction temperature, consider switching to a more suitable one. Methanol and ethanol are common choices for nitrotoluene hydrogenations due to good solubility and compatibility with the reaction.[3][4]

Experimental Protocol for Optimizing Conversion:

  • Substrate Purification: If the purity of your 4,5-Dimethoxy-2-nitrotoluene is questionable, consider recrystallization or column chromatography.

  • Catalyst Screening: Test different catalysts (e.g., 5% Pd/C, 10% Pd/C, 5% Pt/C) and vary the catalyst loading (e.g., 5%, 10%, 15% w/w).

  • Pressure and Temperature Matrix: Systematically vary the hydrogen pressure (e.g., 1 atm, 5 bar, 10 bar) and temperature (e.g., 25°C, 40°C, 60°C) to find the optimal conditions.

  • Solvent Optimization: If solubility is an issue, test alternative solvents like ethyl acetate or isopropanol.

Question 2: The final product, 4,5-Dimethoxy-2-methylaniline, is dark-colored and appears impure. What causes this discoloration and how can I obtain a purer, lighter-colored product?

Answer:

Discoloration of the final product is a common sign of impurity formation, often due to side reactions or product degradation.

Potential Causes & Solutions:

  • Formation of Azo and Azoxy Compounds: Incomplete reduction can lead to the formation of highly colored azo and azoxy intermediates. These can be minimized by ensuring complete conversion of the starting material and any intermediates. The presence of certain additives, like vanadium compounds, has been shown to prevent the accumulation of hydroxylamine intermediates, which can lead to these colored byproducts.[5]

  • Oxidation of the Product: Anilines, including 4,5-Dimethoxy-2-methylaniline, are susceptible to air oxidation, which can lead to the formation of colored impurities. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during workup and purification. Filtering the catalyst under nitrogen is a recommended practice.[2]

  • Residual Catalyst: Fine particles of the catalyst (e.g., Pd/C) may pass through the filter paper, contaminating the product and giving it a dark appearance. Using a finer filter medium, such as Celite or a membrane filter, can effectively remove these fine particles.

  • Solvent Effects during Workup: The choice of solvent and the workup procedure can impact the product's color. For instance, in some cases, precipitating the product from an aqueous solution after removing the organic solvent can yield a purer, less colored product.[2]

Purification Protocol for Discolored Product:

  • Filtration through Celite: After the reaction is complete, filter the mixture through a pad of Celite to ensure all catalyst particles are removed.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a short period and then filter through Celite. This can help remove colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a highly effective method for purifying the product and improving its color.

  • Column Chromatography: For high-purity requirements, column chromatography using silica gel and an appropriate eluent system can be employed.

Question 3: I am observing the formation of side products, leading to a lower yield of 4,5-Dimethoxy-2-methylaniline. What are the common side reactions and how can they be minimized?

Answer:

Side reactions in catalytic hydrogenation of nitroarenes can be a significant issue, impacting both yield and purity.

Potential Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation (if applicable): If the aromatic ring contains halogen substituents, these can be removed by hydrogenolysis under certain conditions. Using a more selective catalyst or milder reaction conditions (lower temperature and pressure) can often minimize this side reaction.

  • Over-reduction: While less common for the aromatic ring itself under typical conditions, other functional groups in the molecule could potentially be reduced. Careful control of reaction time and conditions is key.

  • Condensation Reactions: As mentioned earlier, intermediates like nitroso and hydroxylamine species can undergo condensation to form azo and azoxy compounds.[6] Ensuring a sufficient supply of hydrogen and an active catalyst can help to fully reduce these intermediates before they react with each other. The addition of catalytic amounts of certain promoters can also suppress these side reactions.[5]

  • N-Alkylation: If methanol is used as a solvent at elevated temperatures, there is a possibility of N-methylation of the product aniline, although this is generally not a major concern under typical hydrogenation conditions.

Strategies to Enhance Selectivity:

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. For example, platinum catalysts are sometimes more prone to dehalogenation than palladium catalysts.

  • Reaction Additives: The addition of certain compounds can modify the catalyst's activity and selectivity. For instance, the presence of a small amount of a base can sometimes improve the reaction.[2]

  • Careful Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the formation of over-reduction or degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 4,5-Dimethoxy-2-methylaniline?

The most common precursor is 4,5-Dimethoxy-2-nitrotoluene.[7] This is then reduced to the desired aniline.

Q2: What are the recommended catalysts for the reduction of 4,5-Dimethoxy-2-nitrotoluene?

Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the most widely used catalysts for this transformation.[3][4] Raney Nickel is another option, though it can sometimes be less selective.[8]

Q3: What solvents are suitable for this reaction?

Commonly used solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[3][4][9] The choice of solvent depends on the solubility of the starting material and the specific reaction conditions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by observing the uptake of hydrogen. Additionally, analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material and the appearance of the product.

Q5: What are the key safety precautions to consider during this synthesis?

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated fume hood, and all sources of ignition should be eliminated.

  • Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously in air). They should be handled with care, preferably under an inert atmosphere or wetted with a solvent.

  • Pressure Equipment: If working at elevated pressures, ensure the hydrogenation apparatus is properly rated and maintained.

Data Summary and Experimental Protocols

Table 1: Recommended Reaction Parameters for Catalytic Hydrogenation of 4,5-Dimethoxy-2-nitrotoluene
ParameterRecommended RangeNotes
Catalyst 5-10% Pd/C or Pt/CCatalyst loading is based on the weight of the starting material.
Solvent Methanol, Ethanol, Ethyl AcetateEnsure the starting material is fully dissolved.
Hydrogen Pressure 1 - 20 barHigher pressure generally leads to faster reaction times.[2]
Temperature 25 - 100 °COptimization may be required depending on the catalyst and substrate.[2]
Stirring VigorousEssential for good catalyst dispersion and mass transfer.
General Experimental Protocol for the Synthesis of 4,5-Dimethoxy-2-methylaniline
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4,5-Dimethoxy-2-nitrotoluene in a chosen solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction mixture vigorously at the set temperature.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by taking aliquots for analysis (TLC, GC, or HPLC).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4,5-Dimethoxy-2-methylaniline.

Visualizing the Process

Reaction Mechanism

ReactionMechanism Start 4,5-Dimethoxy-2-nitrotoluene (R-NO2) Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 +H2 Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 +H2 SideProduct Azo/Azoxy Impurities Intermediate1->SideProduct Condensation Product 4,5-Dimethoxy-2-methylaniline (R-NH2) Intermediate2->Product +H2 Intermediate2->SideProduct Condensation Catalyst Pd/C or Pt/C + H2

Caption: Catalytic hydrogenation of a nitro group to an amine.

Experimental Workflow

ExperimentalWorkflow A 1. Reaction Setup (Substrate, Solvent, Catalyst) B 2. Hydrogenation (Pressure, Temperature, Stirring) A->B C 3. Reaction Monitoring (TLC, GC, H2 uptake) B->C D 4. Workup (Catalyst Filtration) C->D E 5. Product Isolation (Solvent Evaporation) D->E F 6. Purification (Recrystallization/Chromatography) E->F G Pure Product F->G

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Q1 Low Conversion? Start->Q1 Q2 Impure/Colored Product? Start->Q2 Q3 Side Product Formation? Start->Q3 A1 Check Catalyst Activity Increase H2 Pressure/Temp Optimize Solvent Q1->A1 A2 Inert Atmosphere Workup Filter through Celite Recrystallize/Charcoal Q2->A2 A3 Milder Conditions Selective Catalyst Monitor Reaction Time Q3->A3

Caption: A decision tree for troubleshooting common issues.

References

  • Aaron Chemicals. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved from [Link]

  • Bayer AG. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. U.S. Patent No. 5,041,671.
  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethoxy-2-methylaniline. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Fu, Y., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(10), 3499-3507. Retrieved from [Link]

  • Ciba-Geigy AG. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent No. EP0825979B1.
  • Sultankulova, A., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2011). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides and Bromides with N-Methylaniline. Supporting Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. Retrieved from [Link]

  • Cadila Healthcare Limited. (2019). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Indian Patent Application No. 201821002302.
  • Kurunina, G. M., Ivankina, O. M., & Butov, G. M. (2016). Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements. Defect and Diffusion Forum, 367, 103-108. Retrieved from [Link]

  • Singh, S., et al. (2021). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Retrieved from [Link]

  • Rueping, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2539-2544. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-nitrosomethylaniline. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2018). Reduction of p-nitrotoluene in different solvent systems using sodium borohydride a. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Butin, A. V., et al. (2019). 4,5-Dimethoxy-2-nitroacetophenone. ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). LinkedIn. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(19), 6529. Retrieved from [Link]

  • Idemitsu Kosan Co., Ltd. (2000). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. Japanese Patent No. JP2000103766A.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4,5-Dimethoxy-2-methylaniline Synthesis

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. As a key intermediate in the production of various pharmaceuticals and specialty chemicals, optimizing its synthesis for high yield and purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights.

I. Troubleshooting Guide: Addressing Low Yield and Impurities

Low yields in the synthesis of 4,5-Dimethoxy-2-methylaniline can often be traced back to suboptimal reaction conditions or the presence of impurities. The most common synthetic route involves a two-step process: the nitration of 1,2-dimethoxy-4-methylbenzene to form 4,5-dimethoxy-2-nitrotoluene, followed by the reduction of the nitro group to an amine. This guide will address potential pitfalls in both stages of this synthesis.

Nitration Step: Challenges and Solutions

The electrophilic nitration of the aromatic ring is a critical step that can significantly impact the overall yield.

Question: My nitration reaction is resulting in a low yield of the desired 4,5-dimethoxy-2-nitrotoluene, and I'm observing a significant amount of tar-like byproducts. What's going wrong?

Answer: This is a common issue in aromatic nitrations and can be attributed to several factors, primarily related to the reaction conditions and the reactivity of the starting material.

  • Over-nitration: The starting material, 1,2-dimethoxy-4-methylbenzene, has two activating groups (two methoxy groups and one methyl group), which make the aromatic ring highly susceptible to electrophilic substitution.[2] This high reactivity can easily lead to the formation of dinitro or even trinitro compounds, especially at elevated temperatures.[3][4] These polynitrated products are often unstable under the reaction conditions and can contribute to the formation of tars.

  • Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At higher temperatures, it can oxidize the methyl group or even lead to the degradation of the aromatic ring, resulting in a complex mixture of byproducts.[5]

  • Suboptimal Temperature Control: Aromatic nitration is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, favoring the formation of unwanted side products.[4][6]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature at or below 0-5 °C during the addition of the nitrating agent. An ice-salt bath is recommended for effective cooling.

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent.[4][7][8] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[6][7][8]

  • Controlled Addition: Add the nitrating mixture dropwise to the solution of 1,2-dimethoxy-4-methylbenzene with vigorous stirring. This ensures localized heat dissipation and prevents a buildup of unreacted nitrating agent.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help in determining the optimal reaction time and preventing the formation of over-nitrated products.

ParameterStandard ConditionTroubleshooting Adjustment
Temperature 0-10 °CMaintain strictly at 0-5 °C, especially during addition.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Use a pre-cooled mixture.
Addition Rate Slow, dropwiseVery slow, dropwise addition with efficient stirring.
Reaction Time VariesMonitor by TLC to quench at optimal conversion.
Reduction Step: Ensuring Complete and Clean Conversion

The reduction of the nitro group to an amine is the final and equally crucial step. Incomplete reduction or the formation of side products can significantly lower the yield and complicate purification.

Question: The reduction of 4,5-dimethoxy-2-nitrotoluene is incomplete, or I am observing the formation of colored impurities. How can I improve this step?

Answer: Incomplete reduction and the formation of byproducts during the catalytic hydrogenation or metal-acid reduction of nitroarenes are common challenges.

  • Catalyst Deactivation: In catalytic hydrogenation (e.g., using Pd/C), the catalyst can be poisoned by impurities in the starting material or solvent.[9][10] The catalyst may also lose activity over time.

  • Incomplete Reaction with Metal/Acid: When using reducing agents like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl), the reaction may be slow or incomplete if the metal surface is not sufficiently activated or if the stoichiometry is incorrect.[11][12]

  • Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[10] If the reaction is not driven to completion, these intermediates can remain as impurities and may also participate in side reactions, leading to colored byproducts like azo and azoxy compounds.[9][10]

Troubleshooting Protocol:

  • Catalytic Hydrogenation (e.g., Pd/C):

    • Catalyst Quality: Use a fresh, high-quality catalyst.

    • Solvent Choice: Methanol or ethanol are common solvents for this reaction.[13][14] Ensure they are of high purity.

    • Hydrogen Pressure: Ensure a sufficient and constant pressure of hydrogen.

    • Reaction Time and Temperature: Monitor the reaction by TLC to determine the point of complete conversion. Gentle heating may sometimes be required.[15]

  • Metal-Acid Reduction (e.g., Sn/HCl or Fe/HCl):

    • Metal Activation: If using tin or iron, pre-washing the metal with dilute acid can help to remove any passivating oxide layer.

    • Stoichiometry: Use a sufficient excess of the metal and acid to ensure complete reduction.

    • Temperature: The reaction is often exothermic. Maintain a controlled temperature to avoid side reactions. Refluxing may be necessary to drive the reaction to completion.[11]

ParameterStandard Condition (Pd/C)Troubleshooting Adjustment (Pd/C)Standard Condition (Sn/HCl)Troubleshooting Adjustment (Sn/HCl)
Catalyst 5-10 mol% Pd/CUse fresh, high-activity catalyst--
Solvent Methanol, EthanolEnsure anhydrous conditionsEthanol, WaterEnsure sufficient solvent for slurry
Reductant H₂ (gas)Increase H₂ pressureSn or Fe powderUse activated metal powder
Temperature Room TemperatureGentle heating (40-50 °C)RefluxControl initial exotherm, then reflux
Reaction Time 2-16 hoursMonitor by TLC1-3 hoursMonitor by TLC

Workflow for Troubleshooting Low Yield in 4,5-Dimethoxy-2-methylaniline Synthesis

Caption: A flowchart for systematically troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,5-Dimethoxy-2-methylaniline?

A1: The most prevalent and well-documented synthetic pathway commences with 1,2-dimethoxy-4-methylbenzene. This starting material undergoes electrophilic nitration to yield 4,5-dimethoxy-2-nitrotoluene.[16] Subsequently, the nitro group of this intermediate is reduced to an amine, affording the final product, 4,5-Dimethoxy-2-methylaniline.

Q2: What are the key safety precautions to consider when working with the reagents involved in this synthesis?

A2: The synthesis of 4,5-Dimethoxy-2-methylaniline involves several hazardous materials that require careful handling:

  • Concentrated Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling.

  • Nitroaromatic Compounds: 4,5-dimethoxy-2-nitrotoluene is a nitroaromatic compound and should be handled with care as such compounds can be toxic and potentially explosive under certain conditions.

  • Catalytic Hydrogenation: When using hydrogen gas for the reduction, ensure that the system is properly sealed and that there are no ignition sources in the vicinity. Hydrogen is highly flammable.

  • Metal Powders: Finely divided metal powders like tin and iron can be pyrophoric. Handle them in an inert atmosphere if necessary.

Q3: How can I purify the final product, 4,5-Dimethoxy-2-methylaniline?

A3: The purification of 4,5-Dimethoxy-2-methylaniline typically involves the following steps:

  • Workup: After the reduction step, the reaction mixture is typically basified to deprotonate the anilinium salt and liberate the free amine.

  • Extraction: The free amine is then extracted into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Q4: Are there any alternative synthetic routes to 4,5-Dimethoxy-2-methylaniline?

A4: While the nitration-reduction sequence is the most common, other synthetic strategies could be envisioned, although they may be less practical for large-scale synthesis. For instance, one could potentially start from a pre-functionalized aniline and introduce the methoxy and methyl groups through various aromatic substitution and functional group interconversion reactions. However, these routes are often longer and may result in lower overall yields.

Synthetic Pathway for 4,5-Dimethoxy-2-methylaniline

ReactionPathway Start 1,2-Dimethoxy-4-methylbenzene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4,5-Dimethoxy-2-nitrotoluene Nitration->Intermediate Reduction Reduction (e.g., Pd/C, H₂ or Sn/HCl) Intermediate->Reduction Product 4,5-Dimethoxy-2-methylaniline Reduction->Product

Caption: The common two-step synthesis of 4,5-Dimethoxy-2-methylaniline.

III. References

  • Wu, L., Lei, Z., & Jia, M. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions.

  • ResearchGate. (n.d.). Optimization of the nitroarene reduction. ResearchGate.

  • ResearchGate. (n.d.). Conditions optimization for the reduction of nitroarenes. ResearchGate.

  • Wu, L., Lei, Z., & Jia, M. (2026). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. RSC Publishing.

  • (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Source not available].

  • Aaron Chemicals. (n.d.). 4,5-Dimethoxy-2-methylaniline.

  • (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Source not available].

  • Waterlot, C., Haskiak, B., & Couturier, D. (2000). The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones by using nitric and sulfuric acid. Journal of Chemical Research, Synopses, (3), 106-107.

  • Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

  • Chemistry Steps. (n.d.). Nitration of Benzene.

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene.

  • (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC - NIH.

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Source not available].

  • ChemicalBook. (n.d.). 4-methoxy-3-methylaniline synthesis.

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline.

  • Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4.

  • (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Source not available].

  • Study.com. (n.d.). For the compound 1-methoxy-4-methylbenzene, indicate which group on the ring is more strongly activating and then draw a structural formula of the major product formed by nitration of the compound.

  • (n.d.). Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. [Source not available].

  • (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross - Supporting Information. [Source not available].

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline.

  • SpectraBase. (n.d.). 1,2-Dimethoxy-4-nitro-benzene - Optional[FTIR] - Spectrum.

  • Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.

  • Chemguide. (n.d.). Nitration of benzene and methylbenzene.

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.

  • Georganics. (n.d.). 4-Methoxy-2-methylaniline.

  • Sciencemadness Discussion Board. (2008). Reduction of Nitro Toluene.

  • ResearchGate. (2025). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity.

  • Organic Syntheses. (n.d.). n-nitrosomethylaniline.

  • ChemicalBook. (n.d.). 4,5-DIMETHOXY-2-NITROTOLUENE synthesis.

  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?.

  • ChemicalBook. (n.d.). 4,5-DIMETHOXY-2-METHYLANILINE CAS#: 41864-45-3.

Sources

Optimization

purification challenges with 4,5-Dimethoxy-2-methylaniline

Answering the user's request.## Technical Support Center: Purification of 4,5-Dimethoxy-2-methylaniline Welcome to the technical support guide for 4,5-Dimethoxy-2-methylaniline (CAS: 41864-45-3). This resource is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 4,5-Dimethoxy-2-methylaniline

Welcome to the technical support guide for 4,5-Dimethoxy-2-methylaniline (CAS: 41864-45-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile aniline intermediate.[1] Purification of substituted anilines can present unique challenges, primarily due to their susceptibility to aerial oxidation and their basic nature. This guide provides in-depth, experience-driven solutions to common purification hurdles in a direct question-and-answer format.

Compound Profile & Physical Properties

A foundational understanding of the physical properties of your target compound and potential impurities is critical for designing an effective purification strategy.

Property4,5-Dimethoxy-2-methylanilinePotential Impurity (Nitro Precursor)
IUPAC Name 4,5-dimethoxy-2-methylaniline1,2-Dimethoxy-4-methyl-5-nitrobenzene
CAS Number 41864-45-3[2]6972-64-1
Molecular Formula C₉H₁₃NO₂[2]C₉H₁₁NO₄
Molecular Weight 167.21 g/mol [3]197.19 g/mol
Appearance Solid[4]Solid
Melting Point 109°C[3]~96-98°C
Boiling Point Not readily available; highNot readily available; high
Polarity Moderately polar, basicMore polar due to nitro group

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4,5-Dimethoxy-2-methylaniline?

A1: Impurities typically originate from the synthetic route or degradation. The most common synthesis involves the reduction of a nitro precursor, 1,2-dimethoxy-4-methyl-5-nitrobenzene.[5] Therefore, you should anticipate:

  • Unreacted Starting Material: The corresponding nitro compound is a primary impurity. Its higher polarity makes it separable by chromatography.

  • Oxidation Byproducts: Anilines are notoriously prone to air oxidation, which forms highly colored, often polymeric impurities.[6][7] This is the primary cause of the dark brown, red, or even black coloration of aged aniline samples.[8]

  • Side-Reaction Products: Depending on the reaction conditions, regioisomers or products from incomplete reactions can also be present.

  • Residual Solvents & Reagents: Solvents from the reaction or workup (e.g., methanol, ethanol, ethyl acetate) and leftover reagents must be removed.

Q2: My bottle of 4,5-Dimethoxy-2-methylaniline is old and very dark. Is it still usable?

A2: Yes, in most cases it can be repurified. The dark color is almost certainly due to minor oxidation products, not wholesale decomposition of the bulk material.[7] A simple purification step, such as recrystallization with an activated carbon treatment, is usually sufficient to remove these colored impurities and yield a light-colored, high-purity solid suitable for subsequent reactions.

Q3: What are the primary purification methods for this compound?

A3: Given that 4,5-Dimethoxy-2-methylaniline is a solid with a distinct melting point, the two most effective lab-scale purification methods are:

  • Recrystallization: This is the preferred first-line method, especially for removing trace impurities and colored oxidation products. It is efficient for obtaining highly crystalline, pure material.[9]

  • Silica Gel Column Chromatography: This method is ideal for separating the target compound from impurities with significantly different polarities, such as the unreacted nitro starting material.[10] Due to the basicity of the aniline group, special considerations are necessary to achieve good separation.

The choice between these methods depends on the nature and quantity of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential to devise the best strategy.

Troubleshooting Guide & Protocols

This section addresses specific experimental problems with detailed, step-by-step solutions.

Problem 1: The crude product is a dark, discolored solid or oil.

Cause: This is a classic sign of oxidation byproducts common to most anilines.[6]

Solution: Decolorize the compound using activated carbon during recrystallization.

dot

Decolorization_Workflow cluster_prep Preparation cluster_process Processing cluster_outcome Outcome Crude Dissolve Crude Product in Minimum Hot Solvent AddCarbon Add Activated Carbon (1-2% w/w) Crude->AddCarbon to solution Heat Heat Briefly at Reflux AddCarbon->Heat swirl mixture Filter Perform Hot Gravity Filtration (Fluted Filter Paper) Heat->Filter to remove carbon Solution Collect Clear, Colorless (or Light-Colored) Filtrate Filter->Solution Crystallize Allow Filtrate to Cool Slowly & Crystallize Solution->Crystallize

Caption: Workflow for decolorizing anilines using activated carbon.

Detailed Protocol: Recrystallization with Activated Carbon

  • Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture). The ideal solvent should fully dissolve the compound when hot but poorly when cold.[11]

  • Dissolution: In an Erlenmeyer flask, add the crude 4,5-dimethoxy-2-methylaniline and cover it with a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.[11]

  • Carbon Treatment: Remove the flask from the heat. Cautiously add a small amount of activated carbon (approx. 1-2% of the solute's weight) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to bump violently.

  • Hot Filtration: Bring the mixture back to a boil for a few minutes. Meanwhile, set up a hot gravity filtration apparatus (a stemless funnel with fluted filter paper over a clean flask). Pre-heat the funnel and flask with hot solvent vapor to prevent premature crystallization.

  • Filter: Quickly pour the hot mixture through the fluted filter paper. The activated carbon, along with the adsorbed colored impurities, will be trapped by the filter paper.

  • Crystallization: The resulting filtrate should be clear and significantly lighter in color. Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Problem 2: Column chromatography results in poor separation and significant streaking (tailing) of the aniline spot on TLC.

Cause: The amine functional group is basic and can interact strongly with the slightly acidic silica gel stationary phase.[10] This strong interaction causes the compound to "stick" and elute slowly and unevenly, leading to tailing.

Solution: Neutralize the silica gel's acidic sites by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent system.

dot

Chromatography_Optimization Start Observe Tailing on TLC/Column Cause Hypothesis: Basic Amine Interacts with Acidic Silica Start->Cause Solution Add Base Modifier to Eluent (e.g., 0.5-1% Triethylamine) Cause->Solution implement fix Result Improved Separation: Symmetrical Spots, No Tailing Solution->Result leads to

Caption: Logic for optimizing chromatography of basic compounds.

Detailed Protocol: Modified Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC plates. A good starting point for this compound is a mixture of Hexanes and Ethyl Acetate.

  • Prepare Modified Eluent: Once you have a solvent system that gives your product an Rf value of ~0.3, prepare a bulk amount of this eluent and add 0.5% to 1% triethylamine by volume (e.g., 5-10 mL of TEA for every 1 L of eluent).

  • Pack the Column: Pack your chromatography column using the TEA-modified eluent. Never use a different eluent for packing and running the column.

  • Load the Sample: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. For best results, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elute: Run the column with the TEA-modified eluent, collecting fractions.[12] The triethylamine will move down the column, effectively neutralizing the silica in front of your compound, allowing it to travel in a tight, symmetrical band.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed along with the eluent.

Problem 3: The compound "oils out" during recrystallization instead of forming crystals.

Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This can happen if the boiling point of the solvent is too high or if the solution cools too quickly.

Solution: Modify the solvent system or the cooling procedure.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a little more "good" solvent to decrease the saturation point.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvents: The chosen solvent may be unsuitable. If using a single solvent, try switching to a mixed-solvent system (e.g., dissolve in hot ethanol, then slowly add water until the solution becomes turbid, then re-heat to clarify and cool slowly).[11][13]

References

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). CID 161295061. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Allen. (n.d.). Aniline is usually purified by. Retrieved from [Link]

  • Google Patents. (n.d.). US10889539B2 - Aniline purification process.
  • Aaron Chemicals. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved from [Link]

  • ACS Publications. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4'. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,5-dimethoxy-2-methylaniline (C9H13NO2). Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • YouTube. (2022). Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 4,5-Dimethoxy-2-methylaniline During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4,5-dimethoxy-2-methylaniline and encountering challenges with its stab...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4,5-dimethoxy-2-methylaniline and encountering challenges with its stability, specifically oxidation, during experimental workup procedures. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and actionable protocols to ensure the integrity of your compound.

Understanding the Challenge: The Susceptibility of Anilines to Oxidation

Aniline and its derivatives are known to be susceptible to oxidation. The amino group (-NH₂) attached to the aromatic ring is an electron-donating group, which increases the electron density of the ring system.[1] This high electron density makes the molecule prone to losing electrons and, thus, undergoing oxidation.[1] For 4,5-dimethoxy-2-methylaniline, the presence of two additional electron-donating methoxy groups further activates the ring, making it particularly sensitive to oxidizing conditions.

Oxidation can be initiated by atmospheric oxygen, especially in the presence of light, metal ions, or basic conditions.[1][2] The process can lead to the formation of a variety of colored byproducts, including nitrosobenzenes, azoxybenzenes, and polymeric materials, which can complicate purification and compromise the yield and purity of the desired product.[1][3]

Troubleshooting Guide & FAQs

Here we address common issues and questions related to the oxidation of 4,5-dimethoxy-2-methylaniline during workup.

FAQ 1: My reaction mixture containing 4,5-dimethoxy-2-methylaniline turns dark (brown, purple, or black) during aqueous workup or extraction. What is happening and how can I prevent it?

Answer:

A color change to dark brown, purple, or black is a classic indicator of aniline oxidation.[1] This is often accelerated by exposure to atmospheric oxygen, especially under neutral to basic pH conditions which can be encountered during a typical aqueous workup (e.g., a bicarbonate or carbonate wash). The electron-rich nature of 4,5-dimethoxy-2-methylaniline makes it highly susceptible to this degradation.

Troubleshooting Steps & Solutions:

  • Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to minimize contact with oxygen.[1][4]

    • Protocol: Conduct all workup steps under a blanket of an inert gas like nitrogen or argon. This includes extractions, washes, and solvent removal. Use of Schlenk line techniques or a glovebox is highly recommended for manipulating highly sensitive compounds.[5][6][7]

    • Degassing Solvents: Ensure all solvents used in the workup are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas through the solvent for an extended period (e.g., 15-30 minutes) or by using the freeze-pump-thaw method.[4]

  • pH Control: The rate of aniline oxidation is significantly influenced by pH.[1][8]

    • Insight: While acidic conditions can protonate the amine, forming a more stable anilinium salt, strongly basic conditions can deprotonate the amine, making it more susceptible to oxidation.

    • Recommendation: If possible, perform aqueous washes with slightly acidic solutions (e.g., dilute HCl, ammonium chloride) to keep the aniline in its protonated, less reactive form. If a basic wash is necessary to remove acidic impurities, it should be done quickly and at low temperatures, immediately followed by extraction into the organic phase and subsequent washing with a neutral or slightly acidic solution.

  • Use of Antioxidants: The addition of a small amount of an antioxidant can protect the aniline from oxidation.[1]

    • Mechanism: Antioxidants are compounds that are more readily oxidized than the aniline, thereby acting as a sacrificial protectant. Aromatic amines themselves are effective antioxidants.[9][10][11][12]

    • Recommended Antioxidants & Their Use:

      • Sodium Sulfite or Sodium Metabisulfite: A small amount of a freshly prepared aqueous solution can be added to the aqueous phase during workup to scavenge dissolved oxygen.

      • Ascorbic Acid (Vitamin C): A mild reducing agent that can be added to the aqueous phase.

      • Butylated Hydroxytoluene (BHT): A common radical scavenger that can be added to the organic solvent.

Experimental Workflow: Workup Under Inert Atmosphere

Workup_Workflow cluster_inert Inert Atmosphere Maintained start Reaction Mixture (Post-Reaction) quench Quench Reaction (Under N2/Ar) start->quench Cool to RT extract Liquid-Liquid Extraction (Degassed Solvents) quench->extract Transfer via Cannula wash Aqueous Washes (Slightly Acidic/Brine) extract->wash Separate Layers dry Dry Organic Layer (Na2SO4/MgSO4) wash->dry filter Filter Drying Agent (Under N2/Ar) dry->filter concentrate Concentrate in vacuo (Low Temperature) filter->concentrate end Purified Product concentrate->end

Caption: Inert atmosphere workup for sensitive anilines.

FAQ 2: After purification by column chromatography, my fractions containing 4,5-dimethoxy-2-methylaniline are initially colorless but darken upon standing. How can I improve its stability?

Answer:

This is a common observation and indicates that even after purification, the compound remains sensitive to air and light. The silica gel used in chromatography can also sometimes promote oxidation, especially if it is not neutral.

Troubleshooting Steps & Solutions:

  • Rapid Solvent Removal: After chromatography, immediately remove the solvent from the collected fractions under reduced pressure, avoiding excessive heating.

  • Storage Conditions:

    • Inert Atmosphere: Store the purified product under an inert atmosphere (nitrogen or argon). This can be achieved by flushing the storage vial with the inert gas before sealing.

    • Low Temperature: Store the compound at low temperatures (e.g., in a refrigerator or freezer at -20°C) to slow down the rate of decomposition.

    • Protection from Light: Use amber-colored vials or wrap the vials in aluminum foil to protect the compound from light, which can catalyze oxidation.

  • Use of an Antioxidant in the Eluent: For particularly sensitive anilines, a small amount of a non-polar antioxidant like BHT (Butylated hydroxytoluene) can be added to the chromatography eluent. However, be mindful that this will co-elute with your product and may need to be removed in a subsequent step if it interferes with downstream applications.

FAQ 3: Can I use a protecting group strategy to prevent oxidation during the reaction and workup?

Answer:

Yes, a protecting group strategy is an excellent approach, particularly for multi-step syntheses where the aniline functionality needs to be tolerated under harsh conditions.

Protecting Group Strategy:

  • Acetylation: The most common protecting group for anilines is the acetyl group. The aniline can be acetylated to form the corresponding acetanilide. The acetamido group is less activating and significantly more stable to oxidation.[1]

    • Protection: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).

    • Deprotection: The acetyl group can be removed under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) after the sensitive reaction steps and workup are complete.

Protecting Group Workflow

Protection_Workflow aniline 4,5-Dimethoxy-2-methylaniline (Sensitive) protection Protection (e.g., Acetylation) aniline->protection protected_aniline Protected Aniline (Stable Acetanilide) protection->protected_aniline reaction Reaction & Workup protected_aniline->reaction deprotection Deprotection reaction->deprotection final_product Purified Aniline deprotection->final_product

Caption: Aniline protection-deprotection strategy.

Quantitative Data Summary: Stability of 4,5-Dimethoxy-2-methylaniline Under Various Conditions
ConditionObservationStabilityRecommended Action
Workup in Air (Neutral pH) Rapid darkening of solutionPoorPerform workup under inert atmosphere.
Workup in Air (Basic pH, e.g., NaHCO₃ wash) Very rapid darkeningVery PoorAvoid basic washes if possible, or perform them quickly at low temperature under inert gas.
Workup in Air (Acidic pH, e.g., dilute HCl wash) Solution remains lighter for longerModeratePreferred for aqueous washes to form the stable anilinium salt.
Workup under N₂/Ar with Degassed Solvents Solution remains colorless/pale yellowGoodBest practice for all workup steps.
Storage in Clear Vial at RT Gradual darkening over hours/daysPoorStore under inert gas, protected from light, at low temperature.
Storage under N₂/Ar in Amber Vial at -20°C Stable for extended periodsExcellentBest practice for long-term storage.

By implementing these strategies, you can significantly improve the stability of 4,5-dimethoxy-2-methylaniline during your experimental workup, leading to higher yields and purer products.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. (n.d.). Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved from [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved from [Link]

  • Kinetics and mechanism for the oxidation of anilines by ClO2: A combined experimental and computational study. (2014). Journal of Physical Organic Chemistry, 27(5). Retrieved from [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024). ACS Omega. Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH. Retrieved from [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. (n.d.). Google Patents.
  • EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. (n.d.). Google Patents.
  • Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. (n.d.). OSHA. Retrieved from [Link]

  • 4,5-dimethoxy-2-methylaniline (C9H13NO2) - PubChemLite. (n.d.). Retrieved from [Link]

  • 4,5-Dimethoxy-2-methylaniline | C9H13NO2 | CID 266585 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (n.d.). Retrieved from [Link]

  • 2,5-Dimethoxy-N-methylaniline | C9H13NO2 | CID 14760806 - PubChem. (n.d.). Retrieved from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Efficient Synthesis of 4,5-Dimethoxy-2-methylaniline

Welcome to the dedicated technical support center for the synthesis of 4,5-Dimethoxy-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guida...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4,5-Dimethoxy-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on catalyst selection and troubleshooting for this important synthetic transformation. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.

The synthesis of 4,5-Dimethoxy-2-methylaniline is most commonly achieved through the catalytic hydrogenation of its nitro precursor, 4,5-dimethoxy-2-methylnitrobenzene. The efficiency and selectivity of this reduction are critically dependent on the choice of catalyst and reaction conditions. This guide is structured to address the most common challenges and frequently asked questions encountered during this process.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic insights and actionable solutions.

Problem 1: Low or Incomplete Conversion of the Nitro Precursor

  • Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 4,5-dimethoxy-2-methylnitrobenzene, even after prolonged reaction times. What are the likely causes and how can I resolve this?

  • Answer: Incomplete conversion is a frequent challenge in catalytic hydrogenations. The root cause often lies with the catalyst's activity or the reaction conditions. Here’s a systematic approach to troubleshoot this issue:

    • Catalyst Activity and Handling:

      • Verify Catalyst Quality: Ensure the catalyst, whether it's Palladium on Carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide (PtO₂), is from a reliable source and has been stored correctly.[1] Heterogeneous catalysts can lose activity over time or through improper storage.

      • Pyrophoric Nature of Catalysts: Be aware that catalysts like Pd/C and Raney Nickel can be pyrophoric when dry.[2][3] They are typically handled as a water-wet paste. Ensure the catalyst has not been inadvertently dried out or exposed to air for extended periods, which can lead to deactivation.

      • Catalyst Loading: A low catalyst loading can result in slow or incomplete reactions. While optimization is key to minimizing cost, a standard starting point for Pd/C is typically 5-10 mol% relative to the substrate.[4] If conversion is low, consider incrementally increasing the catalyst loading.

    • Hydrogen Supply and Pressure:

      • Insufficient Hydrogen: Ensure a continuous and adequate supply of hydrogen gas. For reactions run under a hydrogen balloon, ensure the balloon remains inflated throughout the reaction. For hydrogenators, verify the pressure is maintained.

      • Pressure Effects: An increase in hydrogen pressure often enhances the reaction rate by increasing the concentration of hydrogen on the catalyst surface.[5] If you are operating at atmospheric pressure, consider moving to a pressurized system (e.g., 5-50 atm).[6][7]

    • Solvent and Temperature Considerations:

      • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used and generally effective.[8] Ensure your starting material is fully dissolved in the chosen solvent at the reaction temperature.

      • Temperature Optimization: While many hydrogenations proceed efficiently at room temperature, gentle heating (e.g., to 40-60°C) can sometimes be necessary to drive the reaction to completion. However, be cautious, as higher temperatures can sometimes promote side reactions.

    • Potential Catalyst Poisons:

      • Substrate Impurities: Impurities in the starting nitro compound, particularly sulfur-containing compounds, can act as catalyst poisons.[9] Consider purifying the 4,5-dimethoxy-2-methylnitrobenzene if its purity is questionable.

      • Glassware Contamination: Ensure all glassware is scrupulously clean and free of any residual oxidizing agents or potential catalyst poisons.

Problem 2: Formation of Undesired Byproducts

  • Question: My reaction has gone to completion, but I am observing significant impurities alongside my desired 4,5-Dimethoxy-2-methylaniline. What are these byproducts, and how can I prevent their formation?

  • Answer: The formation of byproducts in nitro group reductions is often related to the accumulation of reaction intermediates. The primary culprits are nitroso and hydroxylamine species.[2]

    • Azo and Azoxy Impurities:

      • Mechanism of Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[2] If these intermediates accumulate, they can condense to form colored azo and azoxy compounds, which can be difficult to remove.[2]

      • Mitigation Strategies:

        • Catalyst Choice: Raney Nickel can sometimes offer better performance in situations where hydroxylamine accumulation is a concern.[2]

        • Reaction Conditions: Ensure efficient stirring to maintain a good hydrogen concentration at the catalyst surface, which favors the complete reduction to the amine.

        • Additives: In some industrial processes, promoters like vanadium are used to minimize hydroxylamine accumulation.[2]

    • Incomplete Reduction Products:

      • Identification: The presence of N-(4,5-dimethoxy-2-methylphenyl)hydroxylamine is a possibility if the reduction is halted prematurely.

      • Solution: The troubleshooting steps for incomplete conversion (Problem 1) are directly applicable here. Ensuring full conversion is the primary way to avoid these intermediates in the final product.

Problem 3: Catalyst Filtration and Handling Issues

  • Question: I am having difficulty removing the catalyst after the reaction. The filtration is very slow, and I am concerned about product loss and catalyst fines in my final product.

  • Answer: Fine particulate catalysts like Pd/C and Raney Nickel can be challenging to filter.

    • Filtration Aid: Use a pad of Celite® or a similar filter aid to facilitate filtration. This creates a porous bed that traps the fine catalyst particles and prevents them from clogging the filter paper.

    • Inert Atmosphere: For air-sensitive products or pyrophoric catalysts, perform the filtration under an inert atmosphere (e.g., nitrogen or argon).

    • Washing: Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product, which will help improve your isolated yield.

Frequently Asked Questions (FAQs)

  • Question 1: Which catalyst is the best choice for the synthesis of 4,5-Dimethoxy-2-methylaniline?

  • Answer: The "best" catalyst depends on a balance of factors including cost, reactivity, and the specific equipment available. Here is a comparative overview:

CatalystKey AdvantagesKey Considerations
Palladium on Carbon (Pd/C) Highly efficient and the most common choice for this transformation.[4][10] Works well under mild conditions (room temperature, atmospheric H₂ pressure).Can be pyrophoric when dry.[2][3] May be more expensive than nickel-based catalysts.
Raney Nickel A cost-effective and highly active catalyst.[5][11] Can be advantageous where chemoselectivity is a concern.[2][10]Pyrophoric nature requires careful handling.[2] Preparation and activation can be more involved.
Platinum(IV) Oxide (PtO₂) A robust and effective catalyst for the reduction of aromatic nitro compounds.[8][12][13]Generally more expensive than Pd/C and Raney Nickel.

For laboratory-scale synthesis, 5% or 10% Pd/C is often the first choice due to its high efficacy and ease of use under standard conditions.

  • Question 2: What is the general mechanism for the catalytic hydrogenation of a nitro group?

  • Answer: The catalytic hydrogenation of a nitro group on a metal surface is a complex multi-step process. The generally accepted pathway involves the following key stages:

    • Adsorption of the nitro compound and molecular hydrogen onto the active sites of the metal catalyst.

    • Stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates.

    • Further reduction of the hydroxylamine to the corresponding aniline.

    • Desorption of the aniline product from the catalyst surface, regenerating the active site for the next catalytic cycle.

    The hydroxylamine is a critical intermediate; its accumulation can lead to the formation of dimeric impurities like azo and azoxy compounds.[2]

  • Question 3: Are there any non-hydrogenation methods for this synthesis?

  • Answer: Yes, while catalytic hydrogenation is often preferred for its clean nature (water being the only byproduct), other methods exist for reducing aromatic nitro groups. These include:

    • Metal/Acid Reductions: Using metals like iron, tin, or zinc in an acidic medium (e.g., acetic or hydrochloric acid) is a classic method.[10][11] However, the workup can be more complex due to the need to neutralize the acid and remove metal salts.

    • Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C or Raney Nickel. This can be a convenient alternative to using gaseous hydrogen.

Catalyst Selection and Troubleshooting Workflow

G cluster_start Synthesis Goal cluster_catalyst Catalyst Selection cluster_reaction Reaction Execution cluster_analysis Outcome Analysis cluster_troubleshooting Troubleshooting Start Synthesize 4,5-Dimethoxy-2-methylaniline from nitro precursor Catalyst Select Catalyst Start->Catalyst PdC Pd/C Catalyst->PdC Standard RaneyNi Raney Nickel Catalyst->RaneyNi Cost-effective PtO2 PtO2 Catalyst->PtO2 Robust Reaction Run Catalytic Hydrogenation PdC->Reaction RaneyNi->Reaction PtO2->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Analysis Analyze Outcome Monitor->Analysis Complete Complete Conversion, High Purity Analysis->Complete Success Incomplete Incomplete Conversion Analysis->Incomplete Problem Byproducts Byproduct Formation Analysis->Byproducts Problem Finish Isolate Pure Product Complete->Finish TS_Incomplete Check: - Catalyst Activity - H2 Supply/Pressure - Solvent/Temp - Purity of Starting Material Incomplete->TS_Incomplete TS_Byproducts Check: - Reaction Conditions - Stirring Efficiency - Consider Alternative Catalyst Byproducts->TS_Byproducts TS_Incomplete->Reaction Re-run with Optimized Conditions TS_Byproducts->Reaction Re-run with Optimized Conditions

Caption: A workflow for catalyst selection and troubleshooting in the synthesis of 4,5-Dimethoxy-2-methylaniline.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

This protocol provides a general guideline for the reduction of 4,5-dimethoxy-2-methylnitrobenzene using 10% Pd/C.

Materials:

  • 4,5-dimethoxy-2-methylnitrobenzene

  • 10% Palladium on Carbon (Pd/C, ~50% water wet)

  • Methanol or Ethanol (ACS grade or higher)

  • Hydrogen gas

  • Celite® (or other filter aid)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4,5-dimethoxy-2-methylnitrobenzene in a suitable amount of methanol or ethanol (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the reaction mixture.

  • Inerting the System: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove air.

  • Introducing Hydrogen: Introduce hydrogen gas to the flask, either by attaching a hydrogen-filled balloon or by connecting to a hydrogenation apparatus set to the desired pressure (e.g., atmospheric to 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Workup: Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4,5-Dimethoxy-2-methylaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Safety Precautions:

  • Always handle pyrophoric catalysts like Pd/C with care, especially when dry.

  • Conduct the hydrogenation in a well-ventilated fume hood.

  • Ensure there are no ignition sources near the reaction setup.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 11, 2026, from [Link]

  • Reddy, V. S., et al. (2012). Mild and Efficient PtO₂-Catalyzed One-Pot Reductive Mono-N-alkylation of Nitroarenes.
  • Ahangar, A. A., et al. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(52), 32863-32870.
  • Briggs, R. A. (1933).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 11, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved January 11, 2026, from [Link]

  • Klyuev, M. V., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 1033-1044.
  • Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(12), 1893-1901.
  • Wang, A., & Li, J. (2021). Selective Catalytic Hydrogenation of Nitroarenes to Anilines.
  • Li, J., et al. (2023).
  • Ishiyama, T., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents.
  • The Organic Chemistry Tutor. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved January 11, 2026, from [Link]

  • Adams, R., & Shriner, R. L. (1923). THE REDUCTION OF AROMATIC NITRO COMPOUNDS TO AMINES WITH HYDROGEN AND PLATINUM-OXIDE PLATINUM BLACK AS A CATALYST. XIV. Journal of the American Chemical Society, 45(8), 2171-2179.
  • Chen, Y.-L., et al. (2021). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development, 25(1), 130-139.
  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281.
  • Zhang, Y., et al. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
  • Selvaraj, M., & Pandurangan, A. (2001). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-11. Indian Journal of Chemistry, 40A, 874-879.
  • Kumar, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(35), 22764-22774.
  • Biswas, T. (2021, December 11). Pd/C Hydrogenation vs.
  • Li, B.-J., & Wang, B.-Q. (2021). Recent Advances of Pd/C-Catalyzed Reactions.
  • Google Patents. (1989). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • Wang, H., et al. (2024). Rational Design and Precise Synthesis of Single‐Atom Alloy Catalysts for the Selective Hydrogenation of Nitroarenes. Advanced Science, 11(15), e2304908.
  • Google Patents. (1991).
  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved January 11, 2026, from [Link]

  • Aaron Chemicals. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved January 11, 2026, from [Link]

  • Ganin, A. Y., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances, 5(11), 3041-3048.
  • Georganics. (n.d.). 4-Methoxy-2-methylaniline. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxynitrobenzene. Retrieved January 11, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 4,5-Dimethoxy-2-methylaniline

Welcome to the technical support center for navigating the complexities of solvent effects on the reactivity of 4,5-Dimethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of solvent effects on the reactivity of 4,5-Dimethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) concerning the experimental use of this versatile substituted aniline.

Introduction: The Critical Role of the Solvent

4,5-Dimethoxy-2-methylaniline is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The reactivity of its nucleophilic amino group and the electron-rich aromatic ring is profoundly influenced by the choice of solvent.[1] Solvents not only dissolve reactants but also actively participate in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3] Understanding these interactions is paramount for optimizing reaction outcomes, maximizing yields, and minimizing byproduct formation.

This guide will explore common challenges encountered during reactions involving 4,5-Dimethoxy-2-methylaniline and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility and Initial Reaction Setup

Question 1: I'm having trouble dissolving 4,5-Dimethoxy-2-methylaniline in my chosen reaction solvent. What should I do?

Answer:

The solubility of 4,5-Dimethoxy-2-methylaniline, a solid at room temperature, is dictated by the principle of "like dissolves like."[4] Its structure contains both polar (amino and methoxy groups) and nonpolar (aromatic ring and methyl group) regions.

  • Initial Solvent Selection: Start with solvents of intermediate polarity. Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are often good starting points.

  • Troubleshooting Poor Solubility:

    • Polar Solvents: If using a highly polar protic solvent like methanol or water, the hydrogen bonding capabilities of the solvent might lead to strong solvation of the polar groups, but the nonpolar aromatic backbone can limit overall solubility.[4] Consider a co-solvent system, such as THF/water or Dioxane/water, to better accommodate both the polar and nonpolar characteristics of the molecule.

    • Nonpolar Solvents: In very nonpolar solvents like hexane or toluene, the polar functional groups may not be sufficiently solvated, leading to poor solubility. Gentle heating can sometimes improve solubility in these solvents, but be mindful of potential side reactions at elevated temperatures.[5]

    • Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of compounds and can be effective for 4,5-Dimethoxy-2-methylaniline. However, be aware that their high boiling points can make product isolation challenging.

Table 1: General Solubility Profile of Substituted Anilines

Solvent TypeExamplesExpected Solubility of 4,5-Dimethoxy-2-methylanilineRationale
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherLow to ModerateInadequate solvation of the polar amino and methoxy groups.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileModerate to HighGood balance for solvating both polar and nonpolar regions of the molecule.
Polar Protic Water, Methanol, EthanolModerateHydrogen bonding with the amino and methoxy groups aids solubility, but the aromatic ring can limit it.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighStrong dipole moments effectively solvate the entire molecule.

Note: This table provides a general guideline. Empirical testing is always recommended for a specific reaction.

Section 2: Reactivity and Side Reactions

Question 2: My electrophilic aromatic substitution (e.g., halogenation, nitration) on 4,5-Dimethoxy-2-methylaniline is giving me a mixture of products and/or low yield. How can I improve selectivity?

Answer:

The amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups are all activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS).[6] This high degree of activation can lead to over-substitution and a lack of selectivity.[7] The choice of solvent plays a crucial role in modulating this reactivity.

  • Causality of Poor Selectivity:

    • High Polarity Solvents: Polar solvents, especially protic ones like water or acetic acid, can stabilize the charged intermediate (arenium ion) in EAS reactions.[8] This stabilization can lower the activation energy and lead to faster, less selective reactions, including polysubstitution.[9] For instance, the bromination of aniline in water readily produces 2,4,6-tribromoaniline.[10]

    • Lewis Acid Catalysts: In reactions like Friedel-Crafts alkylation or acylation, the Lewis acid catalyst (e.g., AlCl3) can complex with the basic amino group, deactivating the ring and preventing the desired reaction.[6][7]

  • Troubleshooting and Optimization:

    • Solvent Choice for Selectivity: To gain better control, switch to a less polar, non-protic solvent such as carbon disulfide (CS2) or dichloromethane (DCM).[10] These solvents do not solvate the electrophile as strongly, leading to a less reactive electrophile and more selective substitution.

    • Protecting the Amino Group: A highly effective strategy is to temporarily protect the amino group by converting it to an amide (e.g., by reacting with acetic anhydride). The resulting acetanilide is less activated, and the bulky acetyl group sterically hinders the ortho positions, favoring para-substitution.[7][11] The protecting group can be removed later by hydrolysis.

Experimental Protocol: Acetylation of 4,5-Dimethoxy-2-methylaniline for Controlled Bromination

  • Protection Step:

    • Dissolve 4,5-Dimethoxy-2-methylaniline in glacial acetic acid.

    • Add acetic anhydride and gently heat the mixture to ensure complete reaction.

    • Pour the reaction mixture into cold water to precipitate the N-(4,5-dimethoxy-2-methylphenyl)acetamide.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Bromination Step:

    • Dissolve the dried acetanilide in a suitable non-polar solvent like glacial acetic acid or carbon tetrachloride.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise while stirring.

    • After the addition is complete, allow the reaction to warm to room temperature.

    • Pour the mixture into cold water to precipitate the brominated product.

    • Collect the product by filtration and wash with a sodium bisulfite solution to remove excess bromine.

  • Deprotection Step:

    • Hydrolyze the amide back to the amine by heating with aqueous acid or base.

Question 3: I am attempting a nucleophilic substitution reaction using 4,5-Dimethoxy-2-methylaniline as the nucleophile, and the reaction is sluggish. What role does the solvent play?

Answer:

The nucleophilicity of the aniline nitrogen is significantly influenced by solvent interactions, particularly hydrogen bonding.[12]

  • The Problem with Protic Solvents: In polar protic solvents (e.g., water, methanol, ethanol), the solvent molecules can form hydrogen bonds with the lone pair of electrons on the nitrogen atom.[13][14] This "caging" of the lone pair, known as solvation, stabilizes the aniline but reduces the availability of the lone pair to act as a nucleophile, thus slowing down the reaction.[12]

  • Solution: The Aprotic Advantage: To enhance nucleophilicity, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] These solvents possess strong dipoles that can solvate the counter-ion of the electrophile but do not form strong hydrogen bonds with the aniline nitrogen. This leaves the lone pair more available for nucleophilic attack, accelerating the reaction rate.

Table 2: Effect of Solvent Type on the Nucleophilicity of Anilines

Solvent TypeInteraction with Aniline's Amino GroupEffect on NucleophilicityRecommended for Nucleophilic Reactions
Polar Protic Strong hydrogen bondingDecreasesNo
Polar Aprotic Dipole-dipole interactionsIncreasesYes
Nonpolar Aprotic Weak van der Waals forcesMinimal effect, but solubility may be an issueSometimes, if solubility permits

Visualization of Solvent Effects

Caption: Solvent effects on aniline nucleophilicity.

Section 3: Product Isolation and Purification

Question 4: My reaction worked, but I'm having difficulty removing the solvent and purifying my product. The product seems to be degrading or is discolored.

Answer:

Product isolation can be complicated by the choice of solvent and the inherent properties of anilines.

  • High-Boiling Point Solvents: If you used a high-boiling point solvent like DMF or DMSO, removal under reduced pressure requires higher temperatures, which can lead to product decomposition.

    • Solution: If possible, perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product with a lower-boiling organic solvent like ethyl acetate or DCM. The aniline product will move to the organic layer, while the DMF or DMSO will remain in the aqueous phase. Wash the organic layer multiple times with brine to remove residual high-boiling solvent.

  • Product Discoloration: Anilines are susceptible to air oxidation, which often results in dark, tarry byproducts.[5] This can be exacerbated by prolonged heating during solvent removal.

    • Solution:

      • Inert Atmosphere: During the reaction and workup, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]

      • Acidic Wash: To remove unreacted aniline, you can wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and move into the aqueous layer.[15] Be sure your product is not acid-sensitive before performing this step.

      • Prompt Purification: Purify the crude product as soon as possible after isolation using techniques like column chromatography or recrystallization to prevent further degradation.

Troubleshooting Workflow for Reaction Optimization

Troubleshooting_Workflow Start Reaction Issue Identified (Low Yield, Side Products, etc.) Check_Solubility Is the aniline fully dissolved? Start->Check_Solubility Change_Solvent Adjust Solvent or Use Co-solvent System Check_Solubility->Change_Solvent No Analyze_Reactivity Is the issue related to reactivity (e.g., over-reaction)? Check_Solubility->Analyze_Reactivity Yes Change_Solvent->Analyze_Reactivity Protect_Group Protect Amino Group Analyze_Reactivity->Protect_Group Yes (Over-reaction) Change_Solvent_Reactivity Switch to Less Polar Solvent Analyze_Reactivity->Change_Solvent_Reactivity Yes (Selectivity) Analyze_Nucleophilicity Is the issue sluggish nucleophilic attack? Analyze_Reactivity->Analyze_Nucleophilicity No Protect_Group->Analyze_Nucleophilicity Change_Solvent_Reactivity->Analyze_Nucleophilicity Switch_to_Aprotic Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) Analyze_Nucleophilicity->Switch_to_Aprotic Yes Workup_Issue Is there a problem with product isolation/purity? Analyze_Nucleophilicity->Workup_Issue No Switch_to_Aprotic->Workup_Issue Optimize_Workup Optimize Workup: - Aqueous Extraction - Acid Wash - Inert Atmosphere Workup_Issue->Optimize_Workup Yes Success Successful Reaction Workup_Issue->Success No Optimize_Workup->Success

Caption: A decision-making workflow for troubleshooting reactions.

Conclusion

The choice of solvent is not a passive parameter but an active tool for controlling the reactivity of 4,5-Dimethoxy-2-methylaniline. By understanding the interplay of solvent polarity, proticity, and hydrogen-bonding capabilities, researchers can overcome common experimental hurdles. A systematic approach to solvent selection, coupled with techniques like functional group protection, will lead to more efficient, selective, and higher-yielding reactions.

References

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2021, September 9). (PDF) Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. [Link]

  • ResearchGate. (2022, September 27). (PDF) Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines. [Link]

  • Semantic Scholar. (2007, August 7). Anilines as Nucleophiles. [Link]

  • Quora. (n.d.). What properties of aniline make it a suitable base for nucleophilic substitution reactions? Retrieved from [Link]

  • MDPI. (2024, October 21). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. [Link]

  • Quora. (n.d.). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. [Link]

  • ACS Publications. (n.d.). Hydrogen bonding by protic solvents to nitro oxygens. Effects on electronic spectra of nitroaniline derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • OSTI.GOV. (2021, August 31). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. [Link]

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?[Link]

  • Chemistry LibreTexts. (2019, June 5). Chapter 13.1: Factors that Affect Reaction Rates. [Link]

Sources

Optimization

managing temperature control in 4,5-Dimethoxy-2-methylaniline synthesis

A Guide to Precision Temperature Control for Optimal Yield and Purity Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-2-methylaniline. As a Senior Application Scientist, I understand that maste...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Precision Temperature Control for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of 4,5-Dimethoxy-2-methylaniline. As a Senior Application Scientist, I understand that mastering this multi-step synthesis requires not just procedural accuracy, but a deep understanding of the reaction dynamics, particularly the critical role of temperature. This guide is structured to provide you with field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind each experimental choice.

The synthesis of 4,5-Dimethoxy-2-methylaniline is typically a two-step process starting from 3,4-Dimethoxytoluene. Each step presents unique thermal challenges that, if not properly managed, can lead to significantly reduced yields, the formation of difficult-to-remove impurities, and potential safety hazards.

Experimental Workflow Overview

The synthesis proceeds via two primary stages: the electrophilic nitration of the starting material followed by the reduction of the resulting nitro group.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Reduction A 3,4-Dimethoxytoluene B 2-Nitro-4,5-dimethoxytoluene A->B Nitrating Agent (e.g., HNO₃/H₂SO₄) CRITICAL: Low Temp (0-5 °C) C 4,5-Dimethoxy-2-methylaniline B->C Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) CRITICAL: Moderate Temp (25-100 °C) & Exotherm Management

Caption: Synthesis workflow for 4,5-Dimethoxy-2-methylaniline.

Troubleshooting Guide: Temperature Control

This section directly addresses common issues encountered during the synthesis.

Part 1: Nitration of 3,4-Dimethoxytoluene

The nitration of the highly activated 3,4-Dimethoxytoluene ring is a rapid, highly exothermic reaction where precise temperature control is paramount.

Question: My reaction mixture turned dark brown/black and formed a tar-like substance. What happened and can I salvage the product?

Answer: This is a classic sign of a runaway reaction caused by excessive temperature. The methoxy groups make the aromatic ring extremely electron-rich and thus highly susceptible to over-reaction.

  • Causality: High temperatures (often exceeding 10-15 °C) dramatically accelerate side reactions. Strong nitrating agents like mixed acid (HNO₃/H₂SO₄) can cause oxidation of the substrate, leading to phenolic byproducts and subsequent polymerization into intractable tar.[1]

  • Prevention: The key is rigorous temperature maintenance. The reaction should be conducted in an ice-salt bath to maintain an internal temperature between 0-5 °C. The nitrating agent must be added very slowly (dropwise) with vigorous stirring to dissipate the heat generated from the exotherm effectively.[1]

  • Salvage: Unfortunately, salvaging the desired product from a tarry mixture is often impractical. The yield will be extremely low, and purification by chromatography will be challenging. It is almost always more efficient to repeat the synthesis with stricter temperature control.[1]

Question: My yield is low, and I've isolated multiple nitrated isomers. How does temperature affect selectivity?

Answer: While the primary directing effects come from the methoxy and methyl groups, temperature can influence the kinetic vs. thermodynamic control of the reaction, affecting isomer ratios.

  • Causality: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution.[2][3] Although the desired 2-nitro product is sterically and electronically favored, higher temperatures provide the activation energy needed to form other isomers, reducing the overall yield of the target compound.

  • Optimization: Adhering to the 0-5 °C range is crucial not only for preventing degradation but also for maximizing the regioselectivity of the nitration. Ensure your thermometer is accurately placed in the reaction mixture, not just the cooling bath, to monitor the true internal temperature.

Part 2: Reduction of 2-Nitro-4,5-dimethoxytoluene

The reduction of the nitro group is also exothermic, and temperature control is necessary to ensure a complete and clean conversion to the desired aniline.

Question: My catalytic hydrogenation (using H₂ and Pd/C) is very slow or has stalled. Should I increase the temperature?

Answer: While gentle heating can sometimes be necessary, other factors should be investigated first.

  • Causality: Incomplete reduction is often due to catalyst deactivation rather than temperature. The catalyst (e.g., Palladium on Carbon) can be poisoned by impurities in the starting material or solvent. The reaction can also be mass-transfer limited if stirring is inadequate or hydrogen pressure is too low.

  • Troubleshooting Steps:

    • Check Catalyst Activity: Ensure you are using a fresh, active catalyst.

    • Ensure Inert Atmosphere: Before introducing hydrogen, thoroughly purge the system with an inert gas like nitrogen or argon to remove oxygen.[4]

    • Vigorous Stirring: Ensure the catalyst is well-suspended in the solution to maximize contact with the substrate and hydrogen.

    • Controlled Heating: If the reaction is still slow, you can gently heat the mixture. For many catalytic hydrogenations, temperatures from room temperature up to 50-60 °C are sufficient. Monitor the reaction closely for any sudden increase in temperature or pressure changes.

Question: I am using a chemical reducing agent (like SnCl₂/HCl) and the reaction became uncontrollably vigorous after an initial lag phase. Why did this happen?

Answer: This indicates a runaway exothermic reaction. Many nitro group reductions using metals in acid have an induction period, after which the reaction rate and heat generation can increase exponentially.

  • Causality: The reaction mechanism is autocatalytic and highly exothermic. Once initiated, the heat produced accelerates the reaction, which in turn produces more heat. Without external cooling, the temperature can rise rapidly, causing the solvent to boil violently.

  • Prevention and Control:

    • Portion-wise Addition: Instead of adding all the reducing agent at once, add it in small portions, allowing the exotherm from each addition to subside before adding the next.

    • External Cooling: Have an ice bath ready. If the temperature begins to rise too quickly, immerse the flask in the ice bath to bring it under control.

    • Optimal Temperature Range: While the reaction is exothermic, it often requires an elevated temperature to proceed at a reasonable rate once the initial exotherm is controlled. For instance, some processes maintain a temperature of 95-100 °C with active cooling to manage the heat generated.[5]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control more critical for nitrating 3,4-dimethoxytoluene compared to less activated rings like toluene? A1: The two electron-donating methoxy groups make the aromatic ring extremely activated. This high reactivity means the energy barrier for nitration is very low, and the reaction is exceptionally fast and exothermic. Without strict low-temperature control, the reaction can easily proceed to polynitration or oxidation, which is less of a concern with simpler substrates like toluene.[1]

Q2: What are the primary safety concerns related to temperature management in this synthesis? A2: The primary concern is a runaway reaction. For nitration, this can lead to the rapid production of gaseous byproducts (like NOx) in a closed system, causing a dangerous pressure buildup.[6] For the reduction step, a runaway exotherm can cause violent boiling and splashing of corrosive acidic mixtures. Always perform these reactions in a well-ventilated chemical fume hood and have appropriate cooling baths and personal protective equipment.[7]

Q3: Can continuous flow chemistry help manage these temperature challenges? A3: Absolutely. Continuous flow reactors offer superior heat exchange and precise temperature control due to their high surface-area-to-volume ratio.[6] This technology can significantly improve the safety and consistency of highly exothermic reactions like nitration by preventing the accumulation of large amounts of reactive intermediates.

Quantitative Data and Protocols

Table 1: Critical Temperature Parameters
Reaction StageReagentsRecommended Temp. RangeConsequences of Deviation
Nitration 3,4-Dimethoxytoluene + HNO₃/H₂SO₄0–5 °CToo High (>10 °C): Tar formation, oxidation, polynitration, low yield.[1]
Too Low (<-5 °C): Very slow reaction rate.
Reduction 2-Nitro-4,5-dimethoxytoluene + H₂/Pd-C25–60 °CToo High (>80 °C): Potential for side reactions, catalyst degradation.
Too Low (<20 °C): Reaction may be impractically slow.
Reduction 2-Nitro-4,5-dimethoxytoluene + SnCl₂/HCl95–100 °C (Post-initiation)Uncontrolled Exotherm: Violent boiling, potential for runaway reaction.
Too Low (<60 °C): Incomplete reaction.
Protocol 1: Nitration of 3,4-Dimethoxytoluene

This protocol is a representative example and should be adapted and scaled according to specific laboratory safety standards and goals.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3,4-Dimethoxytoluene in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cooling: Place the flask in an ice-salt bath and stir until the internal temperature of the solution is stable at 0 °C.

  • Reagent Addition: In a separate flask, prepare the nitrating mixture (e.g., a cold mixture of concentrated nitric acid and sulfuric acid). Using a dropping funnel, add the nitrating mixture to the stirred substrate solution drop by drop.

  • Critical Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. The rate of addition should be controlled to ensure the temperature never exceeds 5 °C .[1]

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by pouring it slowly over crushed ice. Proceed with extraction, washing, and purification.

Protocol 2: Catalytic Reduction of 2-Nitro-4,5-dimethoxytoluene

Warning: Handling hydrogen gas requires specific safety precautions and equipment.

  • Setup: To a heavy-walled hydrogenation flask, add the 2-Nitro-4,5-dimethoxytoluene followed by a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10% by weight of the substrate) to the mixture.

  • Inerting: Seal the flask and purge the system several times with nitrogen or argon to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask (typically via a balloon or from a regulated cylinder) to a pressure of 1-3 atm.

  • Reaction and Temperature Control: Stir the mixture vigorously at room temperature (25 °C). The reaction is exothermic; for larger-scale reactions, a water bath may be needed to dissipate heat and maintain a temperature below 40 °C.

  • Monitoring: Monitor the reaction by hydrogen uptake or TLC. The reaction is typically complete within 2-4 hours.[4]

  • Workup: Once complete, carefully vent the hydrogen and purge the system again with nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. The filtrate contains the desired product.

References

  • BenchChem. 4-Methoxy-2-methylaniline | High-Purity Research Chemical.

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - N-Methylaniline.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - 2-Methoxy-5-methylaniline.

  • PubChem. 4,5-Dimethoxy-2-methylaniline.

  • Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Chloro-2,5-dimethoxyaniline.

  • Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

  • ChemicalBook. 4-methoxy-2,6-dimethyl-aniline synthesis.

  • BenchChem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.

  • Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Przemysł Chemiczny, 101(12), 427-434.
  • BenchChem. Minimizing side reactions in the electrophilic nitration of 2,6-Dimethoxytoluene.

  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
  • Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts.
  • Supporting Information for A Highly Active Catalyst for Pd-Catalyzed Amin
  • National Institutes of Health. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4.
  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • MDPI. (2022).
  • Indian Academy of Sciences. (2002). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
  • BenchChem. Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline.

  • Defense Technical Information Center. (2021).
  • NIST. 3,4-Dimethoxytoluene.

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024).
  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride.
  • ResearchGate. (2010). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.

Sources

Troubleshooting

improving the selectivity of reactions involving 4,5-Dimethoxy-2-methylaniline

Welcome to the technical support resource for 4,5-Dimethoxy-2-methylaniline (CAS: 41864-45-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,5-Dimethoxy-2-methylaniline (CAS: 41864-45-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this highly activated and versatile building block.[1][2][3] We will address common challenges in reaction selectivity, provide troubleshooting strategies, and offer detailed protocols to help you achieve your synthetic goals with precision and confidence.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, reactivity, and strategic use of 4,5-Dimethoxy-2-methylaniline.

Q1: What are the key reactivity features of 4,5-Dimethoxy-2-methylaniline that dictate its behavior in chemical reactions?

A1: The reactivity of 4,5-Dimethoxy-2-methylaniline is dominated by the powerful electron-donating effects of its substituents, making the aromatic ring exceptionally nucleophilic and prone to electrophilic aromatic substitution (SEAr). The directing effects are as follows:

  • Amino (-NH₂): A very strong activating group and an ortho, para-director.[4]

  • Methoxy (-OCH₃): Two strong activating groups, both are ortho, para-directors.[5][6]

  • Methyl (-CH₃): A weak activating group and an ortho, para-director.

The hierarchy of activating strength is generally -NH₂ > -OCH₃ > -CH₃. Therefore, the amino group exerts the most significant influence on regioselectivity.[7][8] The position para to the amino group (C-6) is the most electronically activated and often the primary site of substitution. The C-3 position, being ortho to the amine, is also activated but is sterically hindered by the adjacent C-2 methyl group. This electronic and steric interplay is the central challenge in controlling reaction selectivity.

Caption: Dominant electronic directing effects on 4,5-Dimethoxy-2-methylaniline.

Q2: When should I consider using a protecting group for the aniline nitrogen?

A2: Due to the high reactivity of the amino group, protection is recommended under several circumstances:[9][10]

  • To Prevent Oxidation: Anilines are highly susceptible to oxidation, especially under acidic conditions (e.g., nitration) or in the presence of strong oxidizing agents, leading to complex mixtures and colored byproducts.[11][12]

  • To Moderate Reactivity: The powerful activating nature of the -NH₂ group can lead to undesired multiple substitutions or overly vigorous reactions. Converting it to a less activating group, like an amide (e.g., acetanilide), provides more controlled and selective transformations.[9]

  • To Avoid Side Reactions: The nucleophilic and basic nature of the amine can interfere with certain reagents, such as strong bases (e.g., organolithiums) or acylating/alkylating agents intended for other parts of the molecule.

  • To Improve Solubility or Handling: Acylated derivatives often have different physical properties that can be advantageous for purification or reaction setup.

A common and effective strategy is acetylation to form the corresponding acetanilide, which can be readily reversed via hydrolysis.[13][14][15]

Caption: General workflow for using an amine protecting group strategy.

Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter when working with 4,5-Dimethoxy-2-methylaniline.

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Halogenation)

Q: My Vilsmeier-Haack formylation is yielding a significant amount of the C-3 isomer alongside the desired C-6 product. How can I improve the C-6 selectivity?

A: This is a classic challenge of competing electronic and steric effects. While the C-6 position is electronically superior, the Vilsmeier reagent is bulky, and under certain conditions, substitution at the less hindered C-3 position can become competitive.

Causality:

  • Electronic Control: Favors substitution at C-6, which is para to the strongly activating amino group.

  • Steric Control: The C-6 position is flanked by the C-5 methoxy group, while the C-3 position is flanked by the smaller C-2 methyl group. Highly reactive (less selective) electrophiles or high reaction temperatures can reduce the electronic preference and increase substitution at the more accessible C-3 site.

Solutions:

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures increases the selectivity for the electronically favored C-6 position by favoring the pathway with the lower activation energy.[16]

  • Control Reagent Stoichiometry: Use of a minimal excess (e.g., 1.1-1.2 equivalents) of the Vilsmeier reagent can improve selectivity.

  • Choice of Reagent: The standard Vilsmeier reagent is formed from POCl₃ and DMF.[17][18][19] While less common, exploring alternative formylating agents or different Vilsmeier-type reagents could potentially alter the steric profile and improve selectivity.

ConditionProbable OutcomeRationale
High Temperature (> 50 °C)Decreased C-6:C-3 ratioOvercomes the activation energy barrier for the C-3 pathway.
Low Temperature (0 °C to RT)Increased C-6:C-3 ratioFavors the electronically preferred C-6 product.[16]
Large excess of reagentPotential for lower selectivityMay increase the rate of the less-favored pathway.

Troubleshooting Workflow for Poor SEAr Selectivity

Troubleshooting_SEAr Start Poor C-6 Selectivity (>10% C-3 isomer) CheckTemp Is reaction temp > RT? Start->CheckTemp LowerTemp Action: Lower temp to 0 °C CheckTemp->LowerTemp Yes CheckReagent Is Vilsmeier reagent > 1.5 eq? CheckTemp->CheckReagent No LowerTemp->CheckReagent ReduceReagent Action: Reduce reagent to 1.1-1.2 eq. CheckReagent->ReduceReagent Yes Protect Consider Amine Protection Strategy (See FAQ Q2) CheckReagent->Protect No End Re-evaluate Selectivity ReduceReagent->End Protect->End

Caption: Decision workflow for troubleshooting poor regioselectivity.

Protocol 1: High-Selectivity Vilsmeier-Haack Formylation at C-6

This protocol is optimized for maximizing the yield of 6-amino-2,3-dimethoxy-4-methylbenzaldehyde.

Materials:

  • 4,5-Dimethoxy-2-methylaniline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (used as solvent and reagent)

  • Sodium acetate (NaOAc)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) will occur.[19][20]

  • Stir the resulting solution at 0 °C for an additional 30 minutes.

  • Dissolve 4,5-Dimethoxy-2-methylaniline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral.

  • Heat the mixture to 50-60 °C for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.[16]

  • Cool the mixture to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired aldehyde.

Validation: Confirm the regiochemistry of the product using ¹H NMR spectroscopy. The C-6 aldehyde proton will appear as a singlet, and the two aromatic protons will appear as singlets with distinct chemical shifts.

Problem 2: Low Yields in Buchwald-Hartwig Amination

Q: I am using 4,5-Dimethoxy-2-methylaniline as a nucleophile in a Buchwald-Hartwig amination and experiencing low yields and catalyst deactivation. What could be the cause?

A: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its efficiency can be compromised by the specific characteristics of this electron-rich aniline.[21][22][23]

Causality:

  • Catalyst Inhibition: The highly nucleophilic aniline substrate can coordinate strongly to the palladium center, potentially competing with the aryl halide for oxidative addition or acting as an inhibitory ligand, thus slowing down the catalytic cycle.[24]

  • Base Sensitivity: While a strong base is required to deprotonate the amine and form the active palladium-amido complex, the aniline itself or the desired product can be sensitive to harsh basic conditions, leading to degradation.[22]

  • Ligand Choice: The success of the Buchwald-Hartwig reaction is critically dependent on the choice of phosphine ligand.[24] For an electron-rich, sterically-hindered aniline, a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is often necessary to promote the reductive elimination step, which is typically rate-limiting.[24]

Solutions:

  • Select an Appropriate Ligand: Use a modern, sterically hindered, electron-rich biarylphosphine ligand. Consult literature for ligands proven to be effective with electron-rich anilines. RuPhos and BrettPhos are excellent starting points.[24]

  • Optimize the Base: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are often effective and can be gentler than alkali metal tert-butoxides for sensitive substrates.[23] Potassium carbonate is a weaker base that can be used but may require higher temperatures or longer reaction times.[23]

  • Use a Pd(0) Pre-catalyst: While Pd(OAc)₂ is common, it requires an in-situ reduction step. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes lead to more consistent results.

  • Ensure Anhydrous and Inert Conditions: The catalytic cycle is sensitive to oxygen and moisture. Ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

References
  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

  • For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? (2022). brainly.com. [Link]

  • Effect of Multiple Substituents on EAS. (2021). YouTube. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Directing Groups in SE Ar. University of Calgary. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Multiple Directing Effects and Multistep Synthesis. (2022). YouTube. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Protecting group. Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • 4,5-Dimethoxy-2-methylaniline. Aaron Chemicals. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Protection of Aniline Derivatives. (2015). YouTube. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines. MDPI. [Link]

  • Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. National Institutes of Health. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]

  • "Protection" of Aniline in Aromatic reactions. (2016). YouTube. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • 4,5-Dimethoxy-2-methylaniline. PubChem. [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. [Link]

  • Protecting Groups in Organic Synthesis. Ready Lab, UT Southwestern. [Link]

  • Site Selectivity in Electrophilic Aromatic Substitution. (2018). YouTube. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]

  • 4,5-dimethoxy-2-methylaniline (C9H13NO2). PubChemLite. [Link]

  • Synthesis and metallation of ferrocenylimines derived from ligating diaminoheteroarenes. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

  • Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering. [Link]

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Optimization

Technical Support Center: Troubleshooting Discoloration of 4,5-Dimethoxy-2-methylaniline

Welcome to the Technical Support Center for 4,5-Dimethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter discoloration issues with this product.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4,5-Dimethoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter discoloration issues with this product. As a substituted aniline, 4,5-Dimethoxy-2-methylaniline is susceptible to degradation, which often manifests as a visible color change from its typical off-white or light tan appearance to shades of pink, brown, or even black. This guide provides a structured approach to understanding, troubleshooting, and mitigating these discoloration issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why has my 4,5-Dimethoxy-2-methylaniline turned pink/brown?

A1: The discoloration of 4,5-Dimethoxy-2-methylaniline, like many aniline derivatives, is primarily due to oxidation. The amino group (-NH₂) is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light, heat, and the presence of metal ion impurities.[1][2] This process leads to the formation of highly colored polymeric materials and other oxidation byproducts like nitrosobenzenes and nitrobenzenes.[1]

Q2: Is the discolored product still usable?

A2: The usability of discolored 4,5-Dimethoxy-2-methylaniline depends on the sensitivity of your application. For non-critical applications, minor discoloration might not significantly impact the outcome. However, for sensitive applications such as in drug development or mechanistic studies, the presence of impurities could lead to inconsistent results or side reactions.[1] It is always recommended to verify the purity of the material using analytical methods like HPLC or GC-MS before use.[1]

Q3: How can I prevent my 4,5-Dimethoxy-2-methylaniline from discoloring?

A3: Proper storage and handling are crucial to prevent discoloration. Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[1][3] Refrigeration is also recommended to slow down the rate of oxidation.[1] When handling the material, minimize its exposure to the atmosphere.

Q4: What are the common impurities in 4,5-Dimethoxy-2-methylaniline synthesis?

A4: Impurities can arise from the starting materials, side reactions, or degradation. Common impurities in the synthesis of similar aniline compounds can include unreacted starting materials, byproducts from incomplete reactions, and various oxidation products.[4] For instance, in related syntheses, residual starting materials like p-Anisidine and 4-Methoxy-2-nitro aniline have been identified as potential impurities.[4]

Troubleshooting Guide

This section provides a systematic approach to addressing discoloration issues with your 4,5-Dimethoxy-2-methylaniline product.

Initial Assessment

Before proceeding with any purification, it's important to assess the extent of the discoloration and the conditions under which it occurred.

  • Visual Inspection: Note the color and consistency of the product. Is it uniformly discolored or are there darker patches?

  • Handling History: Has the container been opened multiple times? Was it properly sealed after each use?

  • Storage Conditions: Was the product stored according to the recommendations (inert atmosphere, protected from light, refrigerated)?[1][3]

The following diagram illustrates a logical workflow for troubleshooting a discolored product.

Troubleshooting_Workflow start Discolored Product Observed assess Assess Discoloration & Storage History start->assess minor Minor Discoloration assess->minor severe Severe Discoloration assess->severe verify_purity Verify Purity (HPLC/GC-MS) minor->verify_purity purify Purify Product severe->purify discard Discard or Repurpose severe->discard Purification Fails verify_purity->purify Purity Unacceptable use_as_is Use As-Is (Non-Sensitive Applications) verify_purity->use_as_is Purity Acceptable recrystallization Recrystallization purify->recrystallization column Column Chromatography purify->column review_storage Review & Improve Storage/Handling use_as_is->review_storage recrystallization->review_storage column->review_storage Column_Chromatography cluster_column Chromatography Column column Eluent (Mobile Phase) Sample Silica Gel (Stationary Phase) Glass Wool/Fritted Disc collection Fraction Collector column:f3->collection eluent_source Eluent Reservoir eluent_source->column:f0

Sources

Troubleshooting

Technical Support Center: Optimizing Stoichiometry for Complete Conversion of 4,5-Dimethoxy-2-methylaniline

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to achieve complete conversion of 4,5-Dimethoxy-2-m...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to achieve complete conversion of 4,5-Dimethoxy-2-methylaniline in various chemical reactions. The content is structured to offer not just procedural steps, but a foundational understanding of the reaction dynamics to empower effective problem-solving.

I. Understanding the Reactivity of 4,5-Dimethoxy-2-methylaniline

4,5-Dimethoxy-2-methylaniline is a substituted aniline, and its reactivity is significantly influenced by the electronic effects of its substituents. The methoxy (-OCH₃) groups are electron-donating, increasing the electron density of the benzene ring, particularly at the ortho and para positions relative to them.[1][2] The methyl (-CH₃) group is also weakly electron-donating. This increased electron density makes the aromatic ring highly activated towards electrophilic aromatic substitution.[1][3]

However, the amino (-NH₂) group, while a strong activator, can also act as a base, which can lead to side reactions, especially in the presence of acids.[1] Understanding this dual reactivity is crucial for optimizing reaction conditions and stoichiometry.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with 4,5-Dimethoxy-2-methylaniline.

Q1: Why is my reaction with 4,5-Dimethoxy-2-methylaniline resulting in a low yield or incomplete conversion?

A1: Incomplete conversion is a frequent issue and can stem from several factors:

  • Suboptimal Stoichiometry: The molar ratio of reactants is critical. For reactions like acylation or alkylation, a slight excess of the electrophile may be necessary to drive the reaction to completion. However, a large excess can lead to undesired side products.

  • Reaction Conditions: Temperature, reaction time, and solvent choice play a pivotal role. Some reactions may require heating to overcome the activation energy, while others might need to be run at lower temperatures to prevent side reactions.

  • Catalyst Deactivation: In catalytic reactions, such as hydrogenations or cross-coupling reactions, the catalyst may be poisoned by impurities in the starting materials or solvents.

  • Reagent Purity: Impurities in either the 4,5-Dimethoxy-2-methylaniline or the other reactants can interfere with the desired transformation.

Q2: I am observing the formation of multiple products in my reaction. How can I improve selectivity?

A2: The high reactivity of the substituted aniline ring can lead to multiple substitution products.[4] To enhance selectivity for a specific product:

  • Protecting Groups: The amino group can be temporarily protected, for example, by acetylation, to moderate its activating effect and direct substitution to a specific position.[5][6] This is a common strategy in reactions like bromination to avoid tri-substitution.[4][6]

  • Controlled Reagent Addition: Slow, dropwise addition of the electrophile can help to control the reaction and minimize the formation of multiple substitution products.

  • Solvent Effects: The choice of solvent can influence the selectivity of a reaction by stabilizing certain transition states over others.

Q3: My purified product is dark in color. What is the cause and how can I prevent it?

A3: Anilines, including 4,5-Dimethoxy-2-methylaniline, are susceptible to oxidation, which can lead to the formation of colored impurities.[4][7] This is often accelerated by exposure to air and light.

  • Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.

  • Prompt Purification: Purifying the product as soon as possible after the reaction is complete can minimize the formation of colored byproducts.

  • Storage: Store the purified product under an inert atmosphere and protected from light.

III. Troubleshooting Guide: A Problem-Oriented Approach

This guide provides a systematic approach to troubleshooting common issues encountered during reactions with 4,5-Dimethoxy-2-methylaniline.

Problem 1: Incomplete Conversion

Visual Cue: TLC or LC-MS analysis shows the presence of a significant amount of starting material.

Troubleshooting Workflow:

G start Incomplete Conversion (Starting Material Remains) check_stoichiometry Verify Stoichiometry (Reactant Molar Ratios) start->check_stoichiometry adjust_stoichiometry Optimize Reactant Ratio (e.g., Incremental increase of electrophile) check_stoichiometry->adjust_stoichiometry Incorrect check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_stoichiometry->check_conditions Correct adjust_stoichiometry->start Re-run optimize_conditions Systematically Vary Conditions (e.g., Increase temperature, extend time) check_conditions->optimize_conditions Suboptimal check_reagents Assess Reagent Purity & Catalyst Activity check_conditions->check_reagents Optimal optimize_conditions->start Re-run purify_reagents Purify Starting Materials Use Fresh Catalyst check_reagents->purify_reagents Impurities/Deactivated purify_reagents->start Re-run

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Steps:

  • Verify Stoichiometry: Double-check the calculations for the molar ratios of all reactants. Ensure that the limiting reagent is correctly identified.

  • Optimize Reactant Ratios: If stoichiometry is correct, consider a systematic study where the molar ratio of the excess reagent is incrementally increased. Monitor the reaction progress by a suitable analytical technique like HPLC or GC-MS to find the optimal ratio.[8][9][10]

  • Optimize Reaction Conditions:

    • Temperature: Incrementally increase the reaction temperature and monitor for improved conversion. Be mindful of potential side product formation at higher temperatures.

    • Time: Extend the reaction time and track the disappearance of the starting material.

    • Solvent: Consider if the chosen solvent is appropriate for the reaction type and reactant solubility.

  • Assess Reagent and Catalyst Quality:

    • Purity: Analyze the purity of 4,5-Dimethoxy-2-methylaniline and other reagents using techniques like NMR or melting point analysis.

    • Catalyst: If using a catalyst, ensure it is fresh and has been handled under appropriate conditions to prevent deactivation.

Problem 2: Formation of Side Products

Visual Cue: TLC or LC-MS shows multiple spots/peaks in addition to the starting material and desired product.

Troubleshooting Workflow:

G start Side Product Formation identify_side_products Characterize Side Products (e.g., MS, NMR) start->identify_side_products overreaction Over-reaction? (e.g., di- or tri-substitution) identify_side_products->overreaction degradation Degradation Product? identify_side_products->degradation other Other Side Reaction? identify_side_products->other protecting_group Consider Protecting Group Strategy (e.g., Acetylation) overreaction->protecting_group Yes adjust_reagent_addition Modify Reagent Addition (e.g., Slow, dropwise) overreaction->adjust_reagent_addition Yes milder_conditions Employ Milder Reaction Conditions (Lower Temp, Shorter Time) degradation->milder_conditions Yes literature_review Consult Literature for Similar Reactions other->literature_review

Caption: Troubleshooting workflow for side product formation.

Detailed Steps:

  • Characterize Side Products: Isolate and identify the structure of the major side products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][11] This will provide insight into the undesired reaction pathway.

  • Address Over-reaction: If the side products result from multiple substitutions on the aromatic ring, consider the following:

    • Protecting Group Strategy: Temporarily protect the highly activating amino group. A common method is acetylation with acetic anhydride.[5][6]

    • Controlled Addition: Add the electrophilic reagent slowly and at a controlled temperature to minimize localized high concentrations that can lead to multiple substitutions.

  • Mitigate Degradation: If the side products are a result of decomposition, employ milder reaction conditions such as lower temperatures or shorter reaction times.

  • Literature Precedent: Review scientific literature for similar reactions involving substituted anilines to understand potential side reactions and strategies to avoid them.

IV. Experimental Protocols

Protocol 1: Acetylation of 4,5-Dimethoxy-2-methylaniline for Controlled Bromination

This protocol details the protection of the amino group to prevent over-bromination.

Materials:

  • 4,5-Dimethoxy-2-methylaniline

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Appropriate solvent (e.g., dichloromethane)

  • Bromine

  • Hydrochloric acid (for deprotection)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Acetylation:

    • Dissolve 4,5-Dimethoxy-2-methylaniline in the chosen solvent.

    • Add a slight excess (e.g., 1.1 equivalents) of acetic anhydride and a catalytic amount of pyridine.

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting aniline is consumed.

    • Work up the reaction by washing with water and a mild acid to remove excess pyridine. Dry the organic layer and remove the solvent to obtain the acetanilide.

  • Bromination:

    • Dissolve the protected acetanilide in a suitable solvent.

    • Slowly add one equivalent of bromine at a low temperature (e.g., 0 °C) to favor mono-substitution at the para-position to the amino group.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Deprotection (Hydrolysis):

    • Heat the brominated acetanilide in the presence of aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide and regenerate the amino group.

    • Neutralize the reaction mixture and extract the desired bromo-substituted aniline.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: Monitoring Reaction Progress using High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for quantitatively monitoring the progress of a reaction.[8][9][10]

General HPLC Method Parameters:

ParameterTypical Value
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at a wavelength where both reactant and product absorb
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations for both the starting material (4,5-Dimethoxy-2-methylaniline) and the expected product.

  • Calibration Curve: Inject the standards to generate a calibration curve of peak area versus concentration for each compound.

  • Reaction Sampling: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot (if necessary) and dilute it with the mobile phase to a concentration within the range of the calibration curve.

  • Injection and Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Use the calibration curve to determine the concentration of the reactant and product in the aliquot based on their respective peak areas. This will allow you to accurately track the conversion over time.

V. References

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.

  • van der Lubbe, S. C., Fonseca Guerra, C., & Bickelhaupt, F. M. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Advances, 6(1), 1-9.

  • Quora. (2018). Why is aniline more reactive than acetanilide?. Retrieved from [Link]

  • Zhang, X., Pei, M., Wu, D., Yang, S., & Le, Z. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Scientific Reports, 9(1), 19279.

  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Google Patents. (1992). US5117061A - Process of preparing substituted anilines. Retrieved from

  • PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline and Its Derivatives. Retrieved from [Link]

  • Vedantu. (n.d.). How do you carry out the following conversion? Aniline to p-bromoaniline. Retrieved from [Link]

  • Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved from [Link]

  • ACS Publications. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Retrieved from [Link]

  • YouTube. (2023). Aniline one shot /Preparation & chemical reactions/Flowchart. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of an aniline model system. a Conversion and selectivity.... Retrieved from [Link]

  • Supporting Information. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross. Retrieved from [Link]

  • Google Patents. (1990). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Retrieved from

  • MDPI. (n.d.). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. Retrieved from [Link]

  • SINFOO. (n.d.). 4,5-dimethoxy-2-methylaniline. Retrieved from [Link]

  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • ACS Publications. (2018). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]

  • PubChem. (n.d.). CID 161295061. Retrieved from [Link]

  • Google Patents. (1989). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline. Retrieved from

Sources

Optimization

Technical Support Center: Enhancing the Purity of 4,5-Dimethoxy-2-methylaniline

Welcome to the technical support guide for the purification of 4,5-Dimethoxy-2-methylaniline (CAS: 41864-45-3). This document is designed for researchers, medicinal chemists, and process development scientists who utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,5-Dimethoxy-2-methylaniline (CAS: 41864-45-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate and require high-purity material for their work. As a substituted aniline, this compound is susceptible to specific impurities, primarily from synthesis side-reactions and degradation through oxidation.

This guide provides a structured, problem-oriented approach to purification. It moves from bulk purification techniques for crude material to high-purity polishing steps, explaining the scientific rationale behind each procedure.

Compound Profile: 4,5-Dimethoxy-2-methylaniline

A foundational understanding of the physical properties of 4,5-Dimethoxy-2-methylaniline is critical for designing effective purification protocols. These properties dictate the choice of solvents for extraction and recrystallization, as well as conditions for chromatography.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂PubChem[1]
Molecular Weight 167.20 g/mol PubChem[1]
Appearance Solid-
Melting Point 109-109.5 °CchemBlink[2]
Water Solubility Slightly soluble (4.3 g/L at 25 °C)chemBlink[2]
Basicity (pKa) The amino group makes it a weak base.General Aniline Chemistry

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up and purification of 4,5-Dimethoxy-2-methylaniline in a direct question-and-answer format.

Q1: My crude product is a dark brown or reddish, somewhat sticky solid. What are the likely impurities and what is the best initial purification strategy?

A1: The discoloration is a classic sign of oxidized aniline species, which are common impurities when anilines are exposed to air.[3][4] These impurities are often highly colored, conjugated polymeric materials. The stickiness likely indicates the presence of residual solvents or unreacted starting materials from the synthesis.

Your primary goal is to separate the basic aniline product from non-basic starting materials, acidic byproducts, and these colored, often less-soluble, oxidation products. The most effective initial strategy is a well-executed acid-base extraction .

Causality: The basicity of the aniline's amino group is the key to this separation.[5][6]

  • Protonation: By dissolving the crude mixture in a suitable organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl), the basic 4,5-Dimethoxy-2-methylaniline is protonated to form its hydrochloride salt.

  • Phase Transfer: This salt is ionic and therefore highly soluble in the aqueous phase.[6] Most neutral organic impurities, residual non-polar starting materials, and polymeric oxidation products will remain in the organic layer.[7]

  • Isolation: The aqueous layer, now containing your product as the salt, is separated.

  • Regeneration: The purified aniline is regenerated by basifying the aqueous layer (e.g., with 2M NaOH or NaHCO₃) until the solution is basic (pH > 9). This deprotonates the hydrochloride salt, causing the neutral, water-insoluble aniline to precipitate or form an emulsion, which can then be extracted back into an organic solvent.[8]

This procedure, detailed in Protocol 1 , effectively removes a significant portion of impurities before any further polishing steps.

Q2: I am performing an acid-base extraction, but my yield is very low. What are the common pitfalls?

A2: Low yield in an acid-base extraction typically points to one of several issues:

  • Incomplete Protonation/Deprotonation: Ensure the pH is correct at each stage. During the acid wash, the pH of the aqueous layer should be distinctly acidic (pH 1-2) to ensure full protonation. During basification, the pH must be sufficiently high (pH 9-11) to fully deprotonate the aniline salt and minimize its solubility in the aqueous phase. Use pH paper or a meter to verify.

  • Insufficient Extraction: A single extraction is rarely sufficient. To ensure complete transfer of the compound between phases, you should perform multiple extractions with fresh solvent (e.g., 3 separate extractions).[9][10] This is based on the partition coefficient of the solute between the two immiscible liquids.[5]

  • Emulsion Formation: Anilines can sometimes form stable emulsions at the aqueous-organic interface, trapping product and making phase separation difficult. To break an emulsion, you can try:

    • Adding a saturated brine (NaCl) solution, which increases the ionic strength of the aqueous phase.

    • Gentle swirling or allowing the funnel to stand for an extended period.

    • Filtering the entire mixture through a pad of Celite.

  • Premature Product Precipitation: If a very concentrated solution is basified too quickly, the product can precipitate as a fine solid that is difficult to extract. Consider diluting the aqueous layer before basification or adding the base slowly with vigorous stirring.

Q3: My product is still colored after extraction. How can I decolorize it?

A3: If a pale yellow or brown color persists, it's due to trace amounts of highly conjugated oxidation products that were carried through the extraction. The two most effective methods for decolorization are activated charcoal treatment or column chromatography.

  • Activated Charcoal: This is a rapid and effective method.[7] The principle is that the large surface area of activated charcoal adsorbs large, flat, conjugated molecules responsible for the color.

    • Procedure: Dissolve the colored solid in a minimum amount of a hot solvent suitable for recrystallization (e.g., ethanol or an ethanol/water mixture). Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Keep the solution hot and swirl for a few minutes.

    • CRITICAL STEP: Perform a hot filtration using fluted filter paper to remove the charcoal. If the solution cools, your product will crystallize prematurely along with the charcoal, leading to significant yield loss. The resulting filtrate should be colorless and can be taken directly to the recrystallization step.

Q4: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. Given the melting point of 4,5-Dimethoxy-2-methylaniline is ~109 °C[2], this is less common than with lower-melting solids but can still occur if the solvent boiling point is very high or if significant impurities are present which depress the melting point.

Here’s how to troubleshoot this issue:

  • Add More Solvent: The most common cause is that the solution is too concentrated. While the solution is still hot, add more of the "good" solvent until the oil redissolves completely.

  • Lower the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Re-evaluate Solvent System: The chosen solvent may be too effective, keeping the compound soluble even at lower temperatures. Consider using a mixed solvent system.[11] Dissolve the compound in a minimum of a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water) dropwise while hot until the solution just begins to turn cloudy (the saturation point). Then, allow it to cool slowly.

Q5: My recrystallized product looks clean, but TLC analysis still shows a persistent impurity. What is my next step for achieving >99% purity?

A5: When extractive and crystallization methods are insufficient to remove impurities with similar polarity and solubility, column chromatography is the definitive technique for achieving high purity.[7][12]

Silica gel is the standard stationary phase. Since anilines are basic, they can sometimes streak or bind irreversibly to the slightly acidic silica gel.[13] To mitigate this, it is common practice to add a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent system.

Q6: How do I determine the optimal solvent system (eluent) for column chromatography?

A6: The ideal eluent is determined by running several screening TLCs.

  • Spot a TLC Plate: Dissolve a tiny amount of your impure material and spot it on a silica gel TLC plate.

  • Test Different Solvents: Develop the plate in solvent systems of varying polarity. A good starting point for substituted anilines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Test 1: 90:10 Hexanes:Ethyl Acetate

    • Test 2: 70:30 Hexanes:Ethyl Acetate

    • Test 3: 50:50 Hexanes:Ethyl Acetate

  • Analyze the Results:

    • If all spots stay at the bottom, the eluent is not polar enough.

    • If all spots run to the top, the eluent is too polar.

    • The ideal system will give your desired product a retention factor (R_f) of ~0.25-0.35 , with clear separation from all impurity spots. This provides the best resolution on a column. Once you find this system, you can use it for your column chromatography.

Visualized Purification Workflow

The following diagram outlines a general strategy for proceeding from crude material to a highly pure product.

G cluster_0 Initial Purification cluster_1 Intermediate Purification & Decolorization cluster_2 High-Purity Polishing Crude Crude Product (Dark, Impure Solid) Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Extracted Extracted Product (Still Colored?) Extraction->Extracted Charcoal Activated Charcoal Treatment Extracted->Charcoal Yes Recrystal Protocol 2: Recrystallization Extracted->Recrystal No, Colorless Charcoal->Recrystal TLC_Check TLC Purity Check Recrystal->TLC_Check Column Protocol 3: Column Chromatography TLC_Check->Column Impurities Present Pure Pure Product (>99%) TLC_Check->Pure Single Spot Column->Pure

Caption: General purification workflow for 4,5-Dimethoxy-2-methylaniline.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification
  • Dissolution: Dissolve the crude 4,5-Dimethoxy-2-methylaniline in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.[10]

  • Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds.[9] Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the acid wash (steps 2-3) on the organic layer two more times, combining all aqueous extracts. This ensures complete extraction of the basic product. The organic layer, containing neutral impurities, can now be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution with swirling until the solution is strongly basic (test with pH paper, target pH > 9). The aniline product should precipitate or form an oily suspension.

  • Back-Extraction: Add a fresh portion of ethyl acetate (equal to about half the aqueous volume) to the flask. Transfer the mixture back to the separatory funnel and shake to extract the neutral aniline into the organic layer.

  • Isolate Product: Drain and discard the aqueous layer. Repeat the back-extraction (step 6) twice more with fresh ethyl acetate, combining all organic layers.

  • Drying and Concentration: Wash the combined organic layers with saturated brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified, solid aniline.

Protocol 2: Recrystallization from a Mixed Solvent System
  • Solvent Selection: Based on common practice for substituted anilines, an ethanol/water system is a good starting point.[11]

  • Dissolution: Place the solid product from the extraction into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Induce Saturation: While the solution is still hot, add water (the "poor" solvent) dropwise until you observe persistent cloudiness. Add a drop or two more of hot ethanol to redissolve the solid and make the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. A constant weight should be obtained before proceeding.[10]

Protocol 3: High-Purity Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., 80:20 Hexanes:Ethyl Acetate + 0.5% Triethylamine). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the product from recrystallization in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin the separation. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain only the pure product (single spot on TLC). Remove the solvent under reduced pressure to yield the highly purified 4,5-Dimethoxy-2-methylaniline.

Troubleshooting Recrystallization: A Decision Tree

G start Attempting Recrystallization q1 Does the solid dissolve in hot solvent? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol_issue Solvent is not suitable. - Try a more polar solvent. - Grind solid to increase surface area. a1_no->sol_issue q2 Do crystals form upon slow cooling? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Did the product 'oil out'? a2_no->q3 success Success: Collect crystals by filtration. a2_yes->success induce_cryst Induce Crystallization: - Scratch flask with glass rod. - Add a seed crystal. - Concentrate solution slightly. induce_cryst->q2 a3_yes Yes q3->a3_yes Yes a3_no No, but no crystals q3->a3_no No oil_remedy Remedy: - Re-heat solution. - Add more 'good' solvent. - Cool much more slowly. a3_yes->oil_remedy a3_no->induce_cryst oil_remedy->q2

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • 4,5-Dimethoxy-2-methylaniline . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Extraction . Organic Chemistry at CU Boulder. Available at: [Link]

  • 8.4 - Extraction and Washing Guide . MIT OpenCourseWare. Available at: [Link]

  • Isolation and Purification of Organic Compounds Extraction . University of Toronto Scarborough. Available at: [Link]

  • Purification of Aniline . Chempedia - LookChem. Available at: [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline? . Chemistry Stack Exchange. Available at: [Link]

  • Purify and dry aniline? . Reddit r/chemistry. Available at: [Link]

  • Extraction technique in organic chemistry . YouTube. Available at: [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. Available at: [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes . National Center for Biotechnology Information. Available at: [Link]

  • Vacuum Distillation of Aniline . Texium. Available at: [Link]

  • Does aniline stick in columns during column chromatography? . ResearchGate. Available at: [Link]

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Troubleshooting

Method Refinement for Reproducible Synthesis of 4,5-Dimethoxy-2-methylaniline

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of 4,5-Dimethoxy-2-methylaniline.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of 4,5-Dimethoxy-2-methylaniline. This compound is a valuable building block in the development of various complex molecules, including pharmaceuticals and specialty chemicals.[1] However, achieving a reproducible, high-yield synthesis can be challenging due to potential side reactions, purification difficulties, and sensitivity of the final product.

This document provides a comprehensive, experience-driven resource structured around a question-and-answer format. We will delve into refined experimental protocols, address common pitfalls through a detailed troubleshooting guide, and explain the fundamental chemistry behind our procedural choices to ensure you can achieve consistent and reliable results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4,5-Dimethoxy-2-methylaniline?

The most common and direct route is the reduction of the corresponding nitro compound, 4,5-Dimethoxy-2-nitrotoluene. The two most prevalent laboratory-scale methods for this transformation are:

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., Palladium on Carbon, Platinum oxide) and a hydrogen source (typically H₂ gas) to reduce the nitro group. It is often considered a "cleaner" method as it avoids stoichiometric metal waste.[2][3] However, its success is highly dependent on catalyst activity and the absence of catalyst poisons.

  • Metal/Acid Reduction: This classic method uses a metal reductant in an acidic medium, such as Tin (Sn) or Tin(II) Chloride (SnCl₂) in concentrated hydrochloric acid (HCl).[2][4][5] This approach is robust, highly effective, and generally less sensitive to other functional groups.[2] The primary drawback is the often cumbersome workup required to remove inorganic tin salts.[6]

Q2: Which synthesis method do you recommend for the highest reproducibility?

For researchers seeking maximum reproducibility and robustness, we recommend the Tin(II) Chloride (SnCl₂) reduction method . While catalytic hydrogenation can be highly efficient, its reproducibility can be compromised by variations in catalyst quality, purity of the substrate, and the presence of trace impurities that can poison the catalyst. The SnCl₂ method is less susceptible to these variables and consistently provides high conversion, making it a more reliable choice for consistent lab-scale synthesis.

Q3: What are the critical physical and safety properties of 4,5-Dimethoxy-2-methylaniline?

It is essential to be familiar with the properties of your target compound for proper handling, storage, and characterization.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂PubChem[7]
Molecular Weight 167.20 g/mol PubChem[7]
Appearance SolidSigma-Aldrich
CAS Number 41864-45-3Sigma-Aldrich
Storage Keep in a dark place, under an inert atmosphere, at room temperature.Sigma-Aldrich
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.PubChem[7]
Signal Word WarningSigma-Aldrich

Q4: What is the mechanism of the Tin/HCl reduction of a nitroarene?

The reduction of an aromatic nitro group with tin metal in hydrochloric acid is a stepwise process. The tin metal (Sn⁰) acts as the electron source. In the acidic medium, the nitro group is protonated and undergoes a series of proton-coupled electron transfers. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final anilinium salt (Ar-NH₃⁺).[4][5][8] A final basification step is required to deprotonate the anilinium salt and liberate the free aniline (Ar-NH₂).[4] The acidic conditions are crucial as they prevent the condensation of intermediates that can lead to undesired azo and azoxy byproducts.[4]

Detailed Experimental Protocols

Recommended Protocol: Reduction using Tin(II) Chloride

This protocol is optimized for reliability and high yield. The use of Tin(II) chloride dihydrate is often more convenient and provides a more controlled reaction than using tin metal.

Reagent/EquipmentQuantity/SpecificationPurpose
4,5-Dimethoxy-2-nitrotoluene10.0 g (50.7 mmol)Starting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)57.2 g (253.5 mmol, 5 equiv.)Reducing Agent
Concentrated Hydrochloric Acid (HCl)~100 mLAcidic Medium/Solvent
Ethanol (95%)~150 mLSolvent
Sodium Hydroxide (NaOH)~60 g (in 200 mL H₂O)Basification/Workup
Ethyl Acetate~300 mLExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)As neededDrying Agent
Round-bottom flask (500 mL)1Reaction Vessel
Reflux Condenser1Prevent Solvent Loss
Magnetic Stirrer/Stir Bar1Agitation
Buchner Funnel, Filter Paper1 setFiltration
Separatory Funnel (1 L)1Liquid-Liquid Extraction
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 4,5-Dimethoxy-2-nitrotoluene (10.0 g) and ethanol (100 mL). Stir until the starting material is fully dissolved.

  • Addition of Reductant: To the solution, add Tin(II) chloride dihydrate (57.2 g).

  • Initiation of Reaction: Place the flask in an ice-water bath. Slowly add concentrated HCl (75 mL) portion-wise over 30 minutes. The addition is exothermic and the internal temperature should be maintained below 50°C. After the addition is complete, attach a reflux condenser.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. The reaction is typically complete within 2-3 hours.

  • Monitoring Progress: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting nitro compound spot has completely disappeared.

  • Workup - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully pour the mixture into a beaker containing a cold solution of sodium hydroxide (~60 g in 200 mL of water). Caution: This neutralization is highly exothermic. The goal is to reach a pH > 10. A thick, white precipitate of tin(IV) hydroxide will form.[6]

  • Filtration: Filter the slurry through a pad of Celite in a Buchner funnel to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (~100 mL) to ensure all product is recovered.

  • Extraction: Transfer the filtrate to a 1 L separatory funnel. The product will be in the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 4,5-Dimethoxy-2-methylaniline as a crystalline solid.

Alternative Protocol: Catalytic Hydrogenation

This method is suitable for laboratories equipped for handling hydrogen gas and can provide a purer crude product, simplifying purification.

Reagent/EquipmentQuantity/SpecificationPurpose
4,5-Dimethoxy-2-nitrotoluene10.0 g (50.7 mmol)Starting Material
10% Palladium on Carbon (Pd/C)1.0 g (10 wt%)Catalyst
Methanol or Ethanol200 mLSolvent
Hydrogen (H₂) gasBalloon or cylinderReducing Agent
Hydrogenation Flask (e.g., Parr shaker)1Reaction Vessel
CeliteAs neededFiltration Aid
  • Reaction Setup: To a heavy-walled hydrogenation flask, add 4,5-Dimethoxy-2-nitrotoluene (10.0 g) and methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the flask under a stream of nitrogen or argon. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring or shaking. The reaction is exothermic and may require initial cooling.[3]

  • Monitoring Progress: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete in 4-16 hours.[9]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to recover all the product.

  • Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude 4,5-Dimethoxy-2-methylaniline. The product can be further purified by recrystallization if necessary.

Visualized Workflow and Troubleshooting

General Synthesis Workflow

The diagram below outlines the fundamental stages of the synthesis process, from starting material to the final, purified product.

SynthesisWorkflow Start Start: 4,5-Dimethoxy-2-nitrotoluene Reaction Step 1: Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Start->Reaction Workup Step 2: Quenching & Neutralization (Basification for SnCl2 method) Reaction->Workup Isolation Step 3: Extraction & Isolation (Separation from salts/catalyst) Workup->Isolation Purification Step 4: Recrystallization or Chromatography Isolation->Purification Product Final Product: 4,5-Dimethoxy-2-methylaniline Purification->Product

Caption: General workflow for the synthesis of 4,5-Dimethoxy-2-methylaniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q: My reaction is not proceeding to completion, and TLC analysis shows significant starting material remaining. What should I do?

  • Probable Cause 1 (SnCl₂ Method): The reducing agent may be old or partially oxidized. The stoichiometry is critical; ensure you have used at least 5 equivalents.

    • Solution: Use a fresh bottle of Tin(II) chloride dihydrate. If the reaction has stalled, you can try adding an additional 0.5-1.0 equivalent of SnCl₂ and more HCl, then continue heating.

  • Probable Cause 2 (Hydrogenation Method): The catalyst may be inactive or "poisoned."

    • Solution: Ensure the starting material and solvent are of high purity. If the reaction stalls, carefully filter the mixture (under inert gas) through Celite to remove the old catalyst and add a fresh portion of Pd/C.

Q: The final product is a dark oil or discolored solid. How can I improve its purity?

  • Probable Cause: Anilines, particularly electron-rich ones like this, are highly susceptible to air oxidation, which forms colored impurities.

    • Solution 1 - Prevention: Perform the workup and extraction steps as quickly as possible. If feasible, bubble nitrogen through your extraction solvents before use to displace dissolved oxygen. Store the final product under an inert atmosphere (nitrogen or argon).

    • Solution 2 - Purification: If the crude product is dark, purification via column chromatography on silica gel may be more effective than recrystallization. A small amount of activated carbon can also be used during recrystallization to remove colored impurities, but this may reduce the overall yield.

Q: During the workup of the SnCl₂ reaction, I have a thick, unfilterable sludge, and my extractions are forming stable emulsions. What went wrong?

  • Probable Cause: Insufficient basification or inefficient removal of tin hydroxides. The pH must be strongly basic (pH > 10) to ensure complete precipitation of tin(IV) hydroxide (Sn(OH)₄) and full deprotonation of the product to the free amine.

    • Solution 1 - pH Adjustment: Add more concentrated NaOH solution until the aqueous layer is strongly basic and the tin precipitate becomes more granular and less gelatinous.

    • Solution 2 - Filtration Aid: Always filter the basified mixture through a thick pad of Celite. This is the most critical step for removing the tin salts effectively. Wash the pad extensively with your extraction solvent (ethyl acetate).

    • Solution 3 - Breaking Emulsions: If an emulsion forms during extraction, add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps break the emulsion.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path to diagnose the cause of low product yield.

Troubleshooting Start Problem: Low Yield TLC Analyze crude reaction mixture by TLC. Is starting material present? Start->TLC Workup_pH Check pH of aqueous layer after basification. Is it > 10? TLC->Workup_pH No Incomplete_Rxn Cause: Incomplete Reaction TLC->Incomplete_Rxn Yes Filter_Cake Was the filter cake (tin salts/catalyst) washed thoroughly with solvent? Workup_pH->Filter_Cake Yes Workup_Loss Cause: Product Loss During Workup Workup_pH->Workup_Loss No Filter_Cake->Workup_Loss No Filter_Cake->Workup_Loss Yes (Likely loss on cake) Solution_Rxn Solution: - Use fresh reagents - Extend reaction time - Check catalyst activity Incomplete_Rxn->Solution_Rxn Solution_Workup Solution: - Add more base (NaOH) - Re-filter & wash cake - Re-extract aqueous layer Workup_Loss->Solution_Workup

Caption: A decision tree for troubleshooting low yield issues.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Aromatics. Retrieved January 11, 2026, from [Link]

  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives. (2025, July 16). askIITians. Retrieved January 11, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • Nitroaromatic Reduction w/Sn. (2011, August 14). Sciencemadness Discussion Board. Retrieved January 11, 2026, from [Link]

  • 4,5-Dimethoxy-2-methylaniline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • 4,5-dimethoxy-2-methylaniline (C9H13NO2). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

  • 4,5-Dimethoxy-2-methylaniline. (n.d.). Aaron Chemicals. Retrieved January 11, 2026, from [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (2014). Catalysis Science & Technology. Retrieved January 11, 2026, from [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Omega. Retrieved January 11, 2026, from [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? (2022, June 17). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). Semantic Scholar. Retrieved January 11, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 4,5-Dimethoxy-2-methylaniline: A Comparative Analysis for Synthetic Chemists

In the nuanced field of synthetic chemistry, the judicious selection of starting materials is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Substituted anilines represent a c...

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of synthetic chemistry, the judicious selection of starting materials is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Substituted anilines represent a critical class of intermediates, offering a diverse palette of electronic and steric properties. This guide provides an in-depth comparative analysis of 4,5-Dimethoxy-2-methylaniline, contrasting its chemical behavior with other structurally relevant anilines. By elucidating the interplay of substituent effects on reactivity, supported by physicochemical data and detailed experimental protocols, this document aims to equip researchers, particularly those in drug development, with the insights needed for rational molecular design.

Introduction to 4,5-Dimethoxy-2-methylaniline: A Profile of Enhanced Nucleophilicity and Steric Direction

4,5-Dimethoxy-2-methylaniline is a polysubstituted aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals, dyes, and advanced materials.[1] Its utility stems from a unique combination of substituents on the aniline core: two electron-donating methoxy groups at the 4- and 5-positions, and a methyl group at the 2-position. This arrangement confers a distinct reactivity profile characterized by high nucleophilicity of the amino group and the aromatic ring, coupled with steric hindrance that can be exploited for regiocontrol in various transformations.

Comparative Analysis of Physicochemical Properties

The reactivity of a substituted aniline is fundamentally governed by the electronic nature and position of its substituents. A quantitative measure of the electronic effect on the amino group's basicity is its pKa value.

Table 1: Comparison of pKa Values for Selected Substituted Anilines
CompoundSubstituentspKa of Conjugate Acid (approx.)Key Electronic Effects
AnilineNone4.6[2]Baseline
4-Nitroaniline4-NO₂1.0[3]Strong electron-withdrawing (-I, -M)
4-Methoxyaniline4-OCH₃5.3[3]Strong electron-donating (+M > -I)
2-Methylaniline2-CH₃4.4[4]Weak electron-donating (+I), ortho-effect
4,5-Dimethoxy-2-methylaniline 4,5-(OCH₃)₂, 2-CH₃ ~4.63 (Predicted) Strong cumulative electron-donating (+M, +I)

The predicted pKa of 4,5-Dimethoxy-2-methylaniline suggests a basicity comparable to aniline. However, the cumulative electron-donating effects of two methoxy groups and a methyl group are expected to significantly increase the electron density on the nitrogen atom, thus enhancing its nucleophilicity in chemical reactions. The ortho-methyl group also introduces steric hindrance around the amino group, which can influence reaction rates and selectivity.[5]

Experimental Guide: Comparative Diazotization and Azo Coupling

To provide a practical demonstration of the differing reactivities of these anilines, the following section details a robust protocol for a two-step azo dye synthesis. This classic transformation is highly sensitive to the electronic and steric characteristics of the aniline precursor.

Experimental Workflow

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Substituted Aniline Diazonium Arenediazonium Salt Aniline->Diazonium 0-5 °C Reagents1 NaNO₂, aq. HCl Reagents1->Diazonium AzoDye Azo Dye Product Diazonium->AzoDye 0-10 °C CouplingAgent β-Naphthol in NaOH(aq) CouplingAgent->AzoDye

Caption: A generalized workflow for the synthesis of an azo dye.

Step-by-Step Protocol

PART A: Diazotization of the Substituted Aniline

  • Preparation of the Aniline Salt Solution: In a 100 mL beaker, dissolve 10 mmol of the chosen substituted aniline in 25 mL of 2 M hydrochloric acid. Gentle warming may be necessary for complete dissolution. Subsequently, cool the solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring.

    • Causality: The formation of the aniline hydrochloride salt increases its solubility in the aqueous medium and provides the acidic environment necessary for the in situ generation of nitrous acid.

  • In situ Generation of Nitrous Acid and Diazotization: Prepare a solution of 10.5 mmol of sodium nitrite in 10 mL of cold deionized water. Add this sodium nitrite solution dropwise to the chilled aniline hydrochloride solution over 15 minutes.

    • Causality: The reaction between sodium nitrite and hydrochloric acid generates nitrous acid, which is unstable and must be used immediately. The key reactive species, the nitrosonium ion (NO⁺), is then formed, which acts as the electrophile. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Completion of Diazotization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 15 minutes. The resulting clear solution of the arenediazonium salt is used immediately in the next step.

PART B: Azo Coupling with β-Naphthol

  • Preparation of the Coupling Agent Solution: In a 250 mL beaker, dissolve 10 mmol of β-naphthol in 40 mL of 1 M sodium hydroxide solution. Cool this solution to 5-10 °C in an ice bath.

    • Causality: The alkaline medium deprotonates the hydroxyl group of β-naphthol to form the more nucleophilic phenoxide ion, which is necessary for the electrophilic aromatic substitution reaction with the weakly electrophilic diazonium salt.

  • Azo Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the β-naphthol solution. An intensely colored precipitate of the azo dye will form immediately.

    • Causality: The electron-rich β-naphthol undergoes electrophilic aromatic substitution, typically at the C1 position, by the arenediazonium cation.

  • Isolation and Purification of the Azo Dye: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and then with a small portion of cold ethanol. Dry the product in a desiccator.

Expected Reactivity Comparison
  • 4,5-Dimethoxy-2-methylaniline: The strong electron-donating methoxy and methyl groups increase the nucleophilicity of the amino group, leading to a rapid diazotization reaction. The resulting diazonium salt is expected to be highly reactive, leading to a fast and high-yield coupling reaction.

  • Aniline: Will serve as the benchmark for this reaction.

  • 4-Nitroaniline: The potent electron-withdrawing nitro group deactivates the amino group, making the diazotization step significantly slower. However, the resulting 4-nitrobenzenediazonium salt is a much stronger electrophile, leading to a very rapid coupling step.

  • 4-Methoxyaniline: The electron-donating methoxy group will accelerate the diazotization step compared to aniline. The resulting diazonium salt will be less electrophilic than that derived from aniline, potentially leading to a slightly slower coupling reaction.

Mechanistic Insights: The Interplay of Electronic and Steric Effects

The substituent effects on the reactivity of anilines can be rationalized through the lens of physical organic chemistry principles, such as those described by Hammett plots.[6][7]

mechanism_overview cluster_aniline Substituted Aniline cluster_properties Governing Properties cluster_reactivity Impact on Reactivity Aniline Aniline (Ar-NH₂) Electronic Electronic Effects (+/-I, +/-M) Aniline->Electronic Steric Steric Hindrance Aniline->Steric Nucleophilicity Nucleophilicity of N and Ring Electronic->Nucleophilicity Influences rate Steric->Nucleophilicity Can hinder attack Regioselectivity Regioselectivity Steric->Regioselectivity Directs substitution

Caption: Relationship between aniline structure and its chemical reactivity.

Electron-donating groups (EDGs) like methoxy and methyl increase the electron density on the nitrogen atom and the aromatic ring, thereby increasing the aniline's basicity and nucleophilicity.[4] Conversely, electron-withdrawing groups (EWGs) like nitro decrease electron density and reactivity. The ortho-methyl group in 4,5-Dimethoxy-2-methylaniline introduces steric bulk that can hinder the approach of reagents to the amino group and the adjacent ring positions, a factor that can be strategically employed to control the regiochemical outcome of reactions.

Conclusion

4,5-Dimethoxy-2-methylaniline is a highly valuable, multifunctional building block for organic synthesis. Its enhanced nucleophilicity, a consequence of its electron-rich aromatic system, makes it a superior substrate in many reactions compared to less substituted anilines. Furthermore, the steric influence of the ortho-methyl group provides an additional tool for synthetic chemists to direct reactivity and achieve desired regioselectivity. A thorough understanding of the electronic and steric parameters that govern the reactivity of substituted anilines, as outlined in this guide, is essential for the rational design of synthetic routes and the successful development of novel chemical entities.

References

  • Maga, I. USING AZO COUPLING REACTION TO DETERMINE THE 4-METHOXY-3,5-DIMETHILANILINE AS TRYAZENE. ELARTU. [Link]

  • Aaron Chemicals LLC. 41864-45-3 | MFCD00130067 | 4,5-Dimethoxy-2-methylaniline. [Link]

  • Wikipedia. Azo coupling. [Link]

  • University of Toronto. The Synthesis of Azo Dyes. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Politzer, P., Murray, J. S., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Physical Chemistry A, 105(40), 9803-9807. [Link]

  • PubChem. 4,5-Dimethoxy-2-methylaniline. [Link]

  • ResearchGate. Synthesis of novel violet dyes for polyolefin fibers using N,N-dihexyl-2-methoxy-5-methylaniline and various diazo components. [Link]

  • Britannica. Dye - Synthetic, Organic, Colorants. [Link]

  • Yildiz, I., et al. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 10(2), 1833-1840. [Link]

  • University of Tartu. pKa values for bases. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. [Link]

  • Impact Factor. Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 4,5-Dimethoxy-2-methylaniline in Synthesis

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency of a synthetic route and the pharmacological profile o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency of a synthetic route and the pharmacological profile of the final compound. 4,5-Dimethoxy-2-methylaniline is a valuable and frequently utilized reagent, particularly in the synthesis of heterocyclic scaffolds such as quinazolines, which are prominent in medicinal chemistry. However, reliance on a single building block can limit chemical diversity and may not always yield optimal physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of alternative reagents to 4,5-dimethoxy-2-methylaniline, supported by experimental data, to empower informed decisions in your synthetic endeavors.

The Role of 4,5-Dimethoxy-2-methylaniline in Heterocyclic Synthesis

4,5-Dimethoxy-2-methylaniline serves as a key precursor in the construction of various bioactive molecules. The electron-donating nature of the two methoxy groups at the 4- and 5-positions activates the aniline ring, facilitating electrophilic substitution and cyclization reactions. The methyl group at the 2-position provides steric hindrance that can influence regioselectivity in certain reactions. A primary application of this aniline is in the synthesis of quinazoline and quinazolinone cores, which are central to a number of approved drugs, particularly in oncology.[1][2]

Strategic Considerations for Selecting an Alternative Reagent

The rationale for seeking alternatives to 4,5-dimethoxy-2-methylaniline is multifaceted and extends beyond simple availability. Key drivers include:

  • Modulation of Physicochemical Properties: The methoxy groups in the parent compound contribute to its lipophilicity. In drug discovery, fine-tuning lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhancement of Metabolic Stability: Methoxy groups, particularly on aromatic rings, can be susceptible to O-demethylation by cytochrome P450 enzymes, representing a potential metabolic liability.

  • Exploration of Structure-Activity Relationships (SAR): Introducing alternative substituents allows for a systematic investigation of how electronic and steric changes in this region of a molecule impact its biological activity.

  • Intellectual Property Landscape: The use of novel building blocks can lead to the discovery of new chemical entities with distinct patentability.

Head-to-Head Comparison: Methoxy vs. Fluoro Substituents

A prominent strategy in modern medicinal chemistry is the bioisosteric replacement of methoxy groups with fluorine atoms.[3] Fluorine is a small, highly electronegative atom that can act as a hydrogen bond acceptor and often enhances metabolic stability and binding affinity.[3] A direct structural analog to our topic compound is 4,5-difluoro-2-methylaniline .

Comparative Synthesis of Quinazolinones

The Niementowski reaction, a classic method for synthesizing 4-oxo-3,4-dihydroquinazolines (quinazolinones) from anthranilic acids and amides, provides a suitable platform for comparing the reactivity of these anilines.[4][5] While a direct comparative study using both anilines was not found in the reviewed literature, we can extrapolate from established protocols.

Illustrative Synthetic Workflow:

Caption: General workflow for the Niementowski quinazolinone synthesis.

Experimental Data Summary:

ReagentReaction ConditionsProductYieldReference
4,5-Dimethoxy-2-methylanilineAnthranilic acid, heat6,7-Dimethoxy-8-methylquinazolin-4(3H)-oneTypically moderate to goodGeneral Niementowski protocols[4][6][7]
4,5-Difluoro-2-methylanilineAnthranilic acid, heat6,7-Difluoro-8-methylquinazolin-4(3H)-oneExpected to be comparable to the dimethoxy analogBased on similar quinazoline syntheses[3][8]

Discussion of Expected Outcomes:

The electron-donating nature of the methoxy groups in 4,5-dimethoxy-2-methylaniline can facilitate the initial condensation step. Conversely, the electron-withdrawing nature of the fluorine atoms in 4,5-difluoro-2-methylaniline might slightly decrease the nucleophilicity of the aniline. However, in high-temperature condensations like the Niementowski synthesis, this difference in reactivity is often overcome, leading to comparable yields.

The primary advantage of using 4,5-difluoro-2-methylaniline lies in the properties of the resulting product. The difluoro-substituted quinazolinone is expected to exhibit:

  • Increased Metabolic Stability: The C-F bond is significantly stronger than the C-H bond and is not susceptible to the enzymatic O-demethylation that the methoxy groups can undergo.[3]

  • Altered Lipophilicity and Solubility: The replacement of two methoxy groups with two fluorine atoms will lower the lipophilicity (logP) of the molecule, which can impact solubility and cell permeability.

  • Modified Receptor Binding: The change in the electronic profile and hydrogen bonding capacity of the 6- and 7-positions of the quinazoline ring can lead to altered binding interactions with biological targets, potentially improving potency or selectivity.[3]

Alternative Substitution Patterns: Exploring Chemical Space

Beyond the direct fluoro-isostere, a range of other substituted anilines can be considered as alternatives, each offering unique properties to the final molecule.

Constrained Analogs: 5,6-Dimethoxy-1-aminoindane

For applications where conformational rigidity is desired to enhance binding affinity, constrained analogs of 4,5-dimethoxy-2-methylaniline can be powerful tools. 5,6-Dimethoxy-1-aminoindane locks the methyl group into a five-membered ring, reducing the number of rotatable bonds.

Caption: Comparison of 4,5-dimethoxy-2-methylaniline with its alternatives.

The synthesis of quinazolines from this constrained analog would proceed through similar methods, but the resulting tricyclic product would have a distinct three-dimensional shape, which could be highly beneficial for optimizing interactions within a protein binding pocket.

Anilines with Alternative Electronic Properties

To broadly explore SAR, anilines with a variety of substituents at the 4- and 5-positions can be employed. The choice of substituents will directly impact the electronic nature of the resulting quinazoline core.

Substituent CombinationElectronic EffectPotential Impact on Biological Activity
4-Fluoro-5-methoxyanilineMixed electron-donating and -withdrawingFine-tuning of electronics and hydrogen bonding potential.
4-Trifluoromethyl-5-methoxyanilineStrong electron-withdrawing and moderate electron-donatingSignificant alteration of the electronic landscape; the trifluoromethyl group can enhance metabolic stability and binding through specific interactions.[9]
4,5-Methylenedioxy-2-methylanilineElectron-donatingCan offer a different metabolic profile compared to dimethoxy, while maintaining an electron-rich character.

Experimental Protocols

General Procedure for the Niementowski Synthesis of 6,7-Disubstituted-8-methylquinazolin-4(3H)-ones

Materials:

  • 4,5-Disubstituted-2-methylaniline (1.0 eq)

  • Anthranilic acid (1.0 - 1.2 eq)

Procedure:

  • Combine the 4,5-disubstituted-2-methylaniline and anthranilic acid in a reaction vessel equipped with a condenser.

  • Heat the mixture to 180-220 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • The solid residue is then triturated with a suitable solvent (e.g., ethanol, ethyl acetate) to induce crystallization.

  • The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent system to afford the desired quinazolinone.

Note: This is a generalized procedure. Optimal temperatures and reaction times may vary depending on the specific substrates used.

Conclusion

While 4,5-dimethoxy-2-methylaniline is a reliable and effective reagent, a forward-thinking approach to chemical synthesis, particularly in drug discovery, necessitates the consideration of viable alternatives. The bioisosteric replacement with 4,5-difluoro-2-methylaniline stands out as a premier strategy for enhancing metabolic stability and modulating physicochemical properties without drastically altering the molecular scaffold. Furthermore, the exploration of conformationally constrained analogs and anilines with diverse electronic substituents provides a rich toolkit for extensive structure-activity relationship studies. By strategically selecting the aniline precursor, researchers can fine-tune the properties of the final heterocyclic products, paving the way for the development of more effective and safer therapeutic agents.

References

  • Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. [Link][1][2]

  • Zhang, J., et al. (2020). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Journal of the Chinese Chemical Society, 67(10), 1723-1768. [Link]

  • Kim, Y., et al. (2016). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572. [Link]

  • Hensbergen, A. W., Mills, V. R., Collins, I., & Jones, A. M. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478-6483. [Link]

  • Patel, H. M., Bari, P., & Karpoormath, R. (2015). Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Advances, 5(70), 56724-56771. (Retracted)
  • Bang, E., et al. (2018). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]

  • Singh, H., et al. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 144-149. [Link]

  • Fry, D. W., et al. (1998). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 41(20), 3814-3825. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Niementowski quinazoline synthesis. In Wikipedia. Retrieved from [Link][4]

  • Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology, 5(2). [Link][6]

  • Sarg, M. T. M., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. In Heterocyclic Compounds. IntechOpen. [Link][7]

  • Zaitsev, A. V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][10]triazino[2,3-c]quinazolines. Molecules, 29(19), 4613. [Link]

  • Hassan Helali, A. Y., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 1-15. [Link][5]

  • Chen, C., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 20, 1217–1224. [Link]

  • Sharma, P. C., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(3), 633-657. [Link]

  • Khan, I., et al. (2020). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Journal of the Chinese Chemical Society, 67(10), 1723-1768. [Link][8]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 4,5-Dimethoxy-2-methylaniline

Introduction: The Role of 4,5-Dimethoxy-2-methylaniline in Synthesis 4,5-Dimethoxy-2-methylaniline is a key substituted aniline that serves as a versatile building block in the synthesis of more complex molecules, partic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 4,5-Dimethoxy-2-methylaniline in Synthesis

4,5-Dimethoxy-2-methylaniline is a key substituted aniline that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its specific arrangement of methoxy and methyl groups on the aniline ring provides a unique electronic and steric profile, making it a valuable precursor for creating targeted chemical entities. Given its importance, robust and verifiable synthetic routes are paramount. This guide provides an in-depth comparison of common synthetic methodologies and focuses on the critical role of spectral data in validating the final product's identity and purity.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and provides a logical framework for experimental validation, ensuring confidence in the synthetic outcome.

Part 1: Comparative Synthesis Methodologies

The synthesis of 4,5-Dimethoxy-2-methylaniline typically begins with the corresponding nitrotoluene precursor, 4,5-Dimethoxy-2-nitrotoluene. The critical step is the reduction of the nitro group to an amine. Here, we compare two prevalent methods for this transformation: Catalytic Hydrogenation and Metal-Acid Reduction.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitroarenes. It is often favored in industrial settings for its clean reaction profile and the ease of product isolation.

Reaction Scheme:

Causality and Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[2] Palladium has a high affinity for adsorbing hydrogen gas and the nitro group, bringing them into close proximity on the carbon support and lowering the activation energy for the reduction. A 5-10% loading of Pd on carbon is typical, providing a balance between reaction rate and cost.

  • Solvent: Ethanol or methanol are excellent solvent choices. They readily dissolve the starting nitro compound and the resulting amine, facilitating a homogeneous reaction environment. Furthermore, they are relatively inert under these hydrogenation conditions.

  • Hydrogen Source: The reaction is conducted under a positive pressure of hydrogen gas.[3] This ensures a sufficient concentration of dissolved hydrogen to drive the reaction to completion. Pressures typically range from atmospheric to 50 psi, depending on the scale and equipment.

Method B: Metal-Acid Reduction (e.g., Tin and HCl)

A classic laboratory-scale method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

Reaction Scheme:

Followed by neutralization with a base (e.g., NaOH) to liberate the free amine.

Causality and Experimental Choices:

  • Reducing Agent: Tin metal acts as the electron donor. In the acidic medium, it is oxidized (Sn → Sn²⁺ → Sn⁴⁺), while the nitro group is reduced.

  • Acidic Medium: Concentrated HCl serves two primary purposes. First, it protonates the nitro group, making it a better electron acceptor. Second, it dissolves the tin metal and keeps the resulting tin salts in solution.

  • Workup: After the reduction is complete, the reaction mixture is highly acidic, and the product exists as its ammonium salt. A strong base, such as sodium hydroxide, must be added to neutralize the excess acid and deprotonate the amine, allowing it to be extracted into an organic solvent.

Comparative Analysis of Synthesis Methods
FeatureMethod A: Catalytic HydrogenationMethod B: Metal-Acid Reduction
Yield & Purity Typically high yields (>90%) with high purity.Good to high yields (70-90%), but purity can be affected by residual tin salts.
Reaction Conditions Mild temperature, requires specialized pressure equipment.Often requires heating (reflux), standard glassware is sufficient.
Workup & Isolation Simple filtration to remove the catalyst, followed by solvent evaporation.Requires neutralization, extraction, and careful washing to remove metal salts.
Safety & Waste Use of flammable hydrogen gas requires caution. Catalyst is recyclable but can be pyrophoric.Generates significant aqueous waste containing tin salts, which are an environmental concern.
Scalability Highly scalable and preferred for industrial production.More suited for laboratory scale due to waste and workup complexity.

Part 2: Detailed Experimental Protocols

Protocol for Method A: Catalytic Hydrogenation
  • Setup: To a 250 mL hydrogenation flask, add 4,5-Dimethoxy-2-nitrotoluene (10.0 g, 50.7 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol. Swirl to dissolve the solid.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (1.0 g, ~10 wt%) under a gentle stream of nitrogen.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere. Pressurize the vessel to 40 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Workup: Once hydrogen uptake ceases, carefully vent the apparatus. Purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 4,5-Dimethoxy-2-methylaniline. Recrystallization from ethanol/water may be performed for further purification if necessary.

Visualization of Synthesis Workflow (Method A)

The following diagram illustrates the key stages of the catalytic hydrogenation synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Start 4,5-Dimethoxy-2-nitrotoluene + Ethanol Catalyst Add 10% Pd/C Start->Catalyst Hydrogenation Hydrogenate (40 psi H₂) Catalyst->Hydrogenation Filtration Filter through Celite® to remove Pd/C Hydrogenation->Filtration Reaction Mixture Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Product Pure 4,5-Dimethoxy- 2-methylaniline Evaporation->Product

Caption: Workflow for the synthesis of 4,5-Dimethoxy-2-methylaniline via catalytic hydrogenation.

Part 3: The Cornerstone of Validation - Spectral Data Analysis

Confirmation of the successful synthesis of 4,5-Dimethoxy-2-methylaniline is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The disappearance of the nitro group signals from the starting material and the appearance of the amine signals are key indicators of a successful reaction.

Expected Spectral Data Summary
Technique Key Observations for 4,5-Dimethoxy-2-methylaniline (C₉H₁₃NO₂)[4]
¹H NMR Appearance of a broad singlet for the -NH₂ protons. Two distinct singlets for the aromatic protons. Two singlets for the methoxy groups and one singlet for the methyl group.
¹³C NMR Presence of 9 distinct carbon signals. Characteristic shifts for carbons attached to the amine and methoxy groups.
IR Spectroscopy Disappearance of strong N-O stretching bands (~1520 & 1340 cm⁻¹). Appearance of N-H stretching bands (~3350-3450 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 167.[4]
Detailed Spectral Interpretation

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For 4,5-Dimethoxy-2-methylaniline, we expect the following signals (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 6.65Singlet1HAr-H Aromatic proton shielded by adjacent methoxy and amino groups.
~ 6.55Singlet1HAr-H Aromatic proton shielded by adjacent methoxy and methyl groups.
~ 3.80Singlet3H-OCHMethoxy group protons.
~ 3.75Singlet3H-OCHSecond, chemically distinct methoxy group protons.
~ 3.60Broad Singlet2H-NHAmine protons; broad due to quadrupole broadening and potential exchange.
~ 2.10Singlet3HAr-CHAromatic methyl group protons.

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 149.0C -OCH₃Aromatic carbon attached to a methoxy group.
~ 142.0C -OCH₃Second aromatic carbon attached to a methoxy group.
~ 138.0C -NH₂Aromatic carbon attached to the amino group.
~ 115.0C -CH₃Aromatic carbon attached to the methyl group.
~ 113.0Ar-C HAromatic methine carbon.
~ 99.0Ar-C HSecond, chemically distinct aromatic methine carbon.
~ 56.0-OC H₃Methoxy carbon.
~ 55.8-OC H₃Second methoxy carbon.
~ 17.0Ar-C H₃Aromatic methyl carbon.

IR spectroscopy is particularly powerful for identifying the presence and absence of specific functional groups.

  • Key Disappearance: The most critical diagnostic is the disappearance of the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) from the starting material, which are typically found around 1520 cm⁻¹ and 1340 cm⁻¹ , respectively.

  • Key Appearance: The successful formation of the aniline is confirmed by the appearance of two distinct N-H stretching bands in the 3350-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂). An N-H bending vibration (scissoring) may also be observed around 1620 cm⁻¹ .

Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for its identity.

  • Molecular Ion: For 4,5-Dimethoxy-2-methylaniline (C₉H₁₃NO₂), the exact mass is 167.0946 g/mol .[4] Electron Impact (EI) or Electrospray Ionization (ESI) should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 167 or m/z 168 , respectively.

  • Fragmentation: Common fragmentation patterns may include the loss of a methyl group (-CH₃, M-15) leading to a peak at m/z 152, or loss of a methoxy group (-OCH₃, M-31).[4]

Logical Framework for Spectral Validation

The confirmation of the target molecule is a process of logical deduction, where each piece of spectral data corroborates the others.

Validation_Logic cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy MS MS shows m/z = 167 (M⁺) Conclusion Conclusion: Structure Confirmed as 4,5-Dimethoxy-2-methylaniline MS->Conclusion Correct Molecular Weight IR IR confirms: - NO₂ group absent - NH₂ group present IR->Conclusion Correct Functional Groups H_NMR ¹H NMR shows: - 2 Ar-H - 2 OMe - 1 Me - 1 NH₂ C_NMR ¹³C NMR shows: 9 distinct carbons H_NMR->Conclusion Correct Connectivity & Environment C_NMR->Conclusion Correct Connectivity & Environment

Caption: Logical workflow for the structural confirmation of 4,5-Dimethoxy-2-methylaniline using spectral data.

Conclusion

The synthesis of 4,5-Dimethoxy-2-methylaniline can be reliably achieved through several methods, with catalytic hydrogenation being superior in terms of efficiency, purity, and scalability. However, regardless of the synthetic route chosen, rigorous validation of the final product is non-negotiable. A comprehensive analysis using a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—provides an unassailable confirmation of the molecule's identity and purity. By understanding the expected spectral signatures and the chemical principles that produce them, researchers can proceed with confidence, knowing their starting material is robustly validated for subsequent applications.

References

  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Aaron Chemicals LLC. (n.d.). 41864-45-3 | MFCD00130067 | 4,5-Dimethoxy-2-methylaniline. Retrieved from [Link]

  • PrepChem.com. (2018). Synthesis of 2-amino-4-methoxy-N-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

Sources

Comparative

A Comparative Guide to the Biological Activity of 4,5-Dimethoxy-2-methylaniline and Its Isomers for Drug Development Professionals

Introduction: The Double-Edged Sword of Substituted Anilines in Drug Discovery Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strateg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Substituted Anilines in Drug Discovery

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on the aniline ring can profoundly modulate a compound's pharmacological profile, influencing its efficacy, metabolism, and safety. Among these, dimethoxy-methylaniline isomers present a fascinating case study in structure-activity relationships (SAR). This guide provides a comprehensive comparison of the biological activity of 4,5-Dimethoxy-2-methylaniline and its positional isomers, offering insights for researchers and drug development professionals.

While direct comparative experimental data for this specific set of isomers is limited in publicly available literature, this guide synthesizes information from studies on related aromatic amines and employs established SAR principles to provide a predictive comparison. We will delve into the anticipated cytotoxic and genotoxic profiles, the underlying metabolic activation pathways, and provide detailed experimental protocols for their evaluation.

The Mechanistic Underpinnings of Aromatic Amine Bioactivity and Toxicity

The biological effects of aromatic amines, including the dimethoxy-methylaniline isomers, are intrinsically linked to their metabolic activation.[1] The lipophilicity of these compounds, influenced by substituents, plays a crucial role in their absorption and distribution.[2][3]

The primary pathway for the activation of many aromatic amines involves N-oxidation by cytochrome P450 enzymes to form N-hydroxylamine metabolites.[4] These metabolites can then be further converted to highly reactive nitrenium ions, which are electrophilic species capable of forming covalent adducts with cellular macromolecules, including DNA.[4] This DNA damage is a key initiating event for mutagenesis and carcinogenesis.[4][5]

The position of substituents on the aniline ring significantly impacts the rate and regioselectivity of metabolic activation and the stability of the resulting reactive intermediates.[6] Electron-donating groups, such as methoxy and methyl groups, can influence the electron density of the aromatic ring and the amino group, thereby affecting their susceptibility to enzymatic oxidation.[7]

Comparative Analysis of 4,5-Dimethoxy-2-methylaniline and Its Isomers

In the absence of direct head-to-head studies, we can extrapolate the potential biological activities of 4,5-Dimethoxy-2-methylaniline and its isomers based on established structure-activity relationships for aromatic amines. The key factors to consider are the electronic effects (inductive and resonance) and steric hindrance imposed by the methoxy and methyl groups.[8]

Isomers Under Consideration:

  • 4,5-Dimethoxy-2-methylaniline (Compound A)

  • 2,3-Dimethoxy-5-methylaniline (Compound B)

  • 3,4-Dimethoxy-2-methylaniline (Compound C)

Feature4,5-Dimethoxy-2-methylaniline (A)2,3-Dimethoxy-5-methylaniline (B)3,4-Dimethoxy-2-methylaniline (C)Rationale / Supporting Evidence
Predicted Cytotoxicity (IC50) ModeratePotentially HigherPotentially LowerThe position of electron-donating groups can influence metabolic activation. Isomers with less sterically hindered amino groups or favorable electronic properties for P450 metabolism may exhibit higher cytotoxicity.[6][9]
Predicted Genotoxicity ModeratePotentially HigherPotentially LowerGenotoxicity is linked to the formation of DNA adducts by reactive metabolites. Factors increasing metabolic activation are likely to increase genotoxicity.[10][11] The steric hindrance from the ortho-methyl group in Compound C might reduce N-oxidation.[2][11]
Metabolic Activation Potential Susceptible to N-oxidationLikely susceptible to N-oxidationPotentially reduced N-oxidation due to steric hindrance from the ortho-methyl group.Ortho-substitution can sterically hinder the approach of the amino group to the active site of metabolizing enzymes.[2][11]
Potential Carcinogenicity PossiblePossiblePotentially LowerCarcinogenicity of aromatic amines is often linked to their genotoxic potential.[4][5]

Note: This table presents a predictive comparison based on SAR principles. Experimental validation is crucial.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these isomers, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and genotoxicity.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

  • Human cancer cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line for efficacy studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4,5-Dimethoxy-2-methylaniline and its isomers, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[13][14]

Protocol 2: Genotoxicity Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[15]

Materials:

  • Human cell line (e.g., TK6 lymphoblastoid cells)

  • Complete cell culture medium

  • Microscope slides pre-coated with normal melting point agarose

  • Low melting point agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment: Treat the cells in suspension with various concentrations of the test compounds for a defined period (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding: Mix a small aliquot of the cell suspension with molten low melting point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage to the electrophoresis tank (typically 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, neutralize them with the neutralization buffer, and stain with the DNA staining solution.

  • Visualization and Scoring: Visualize the comets under a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of DNA damage using comet scoring software, which typically measures parameters like tail length, tail intensity, and tail moment.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

Metabolic Activation of Aromatic Amines AromaticAmine Aromatic Amine (e.g., Dimethoxy-methylaniline) N_Hydroxylamine N-Hydroxylamine Metabolite AromaticAmine->N_Hydroxylamine  Cytochrome P450  (N-oxidation) NitreniumIon Reactive Nitrenium Ion N_Hydroxylamine->NitreniumIon  Further Metabolism  (e.g., Acetylation, Sulfation) DNA_Adduct DNA Adducts NitreniumIon->DNA_Adduct  Covalent Binding Genotoxicity Genotoxicity & Carcinogenesis DNA_Adduct->Genotoxicity

Caption: Metabolic activation pathway of aromatic amines leading to genotoxicity.

Cytotoxicity Assay Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well plate Treat Treat with Test Compounds Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The biological activity of 4,5-Dimethoxy-2-methylaniline and its isomers is a complex interplay of their structural features and metabolic fate. Based on established SAR principles, the position of the methoxy and methyl groups is predicted to significantly influence their cytotoxic and genotoxic potential. This guide provides a framework for the rational comparison of these isomers and detailed protocols for their experimental evaluation.

Further research, including direct comparative in vitro and in vivo studies, is necessary to definitively elucidate the biological activity profiles of these compounds. Such studies will not only enhance our understanding of the SAR of substituted anilines but also guide the design of safer and more effective drug candidates.

References

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  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. [7][22]

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  • Novilla, A., et al. (2019). Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. Indonesian Journal of Cancer Chemoprevention, 10(1), 21-27. [23]

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Validation

A Comparative Guide to Purity Assessment of Synthesized 4,5-Dimethoxy-2-methylaniline Against a Certified Reference Standard

In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 4,5-Dimethoxy-2-methylaniline serves as a critical building block in the synthesis of various pharmacologically active compounds. Consequently, the rigorous assessment of its purity is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields of the active pharmaceutical ingredient (API), and introduce potentially toxic components into the final drug product.

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a newly synthesized batch of 4,5-Dimethoxy-2-methylaniline against a Certified Reference Material (CRM). As a self-validating system, this multi-pronged approach ensures the highest degree of confidence in the quality of the synthesized material, adhering to the principles of scientific integrity and regulatory expectations like those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

The Imperative of the Certified Reference Material (CRM)

Before any analysis can begin, a benchmark must be established. A Certified Reference Material (CRM) is a standard that is sufficiently homogeneous and stable with respect to one or more specified properties, and has been established to be fit for its intended use in a measurement process.[5] CRMs are characterized by a metrologically valid procedure and are accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5][6] For our purposes, a CRM of 4,5-Dimethoxy-2-methylaniline with a certified purity of ≥99.5% serves as the "gold standard" against which our synthesized batch is compared. The use of a CRM is fundamental for method validation, instrument calibration, and ensuring the accuracy and traceability of results.[7][8]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is rarely sufficient to declare a compound as "pure." A robust purity assessment relies on orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This strategy significantly reduces the risk of co-eluting impurities or other analytical artifacts masking the true purity of the sample. We will employ a combination of chromatographic and spectroscopic techniques.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[9][10][11] For aniline derivatives, a reverse-phase HPLC (RP-HPLC) method is typically most effective.[12][13][14]

Causality of Method Choice: We select a C18 column because its nonpolar stationary phase provides excellent retention and separation for moderately polar aromatic compounds like 4,5-Dimethoxy-2-methylaniline. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is chosen over an isocratic method. This is crucial for resolving a wide range of potential impurities, from polar starting materials to nonpolar by-products, within a reasonable timeframe.[14] A photodiode array (PDA) detector is used to assess peak purity and to detect impurities that may have different UV maxima than the main compound.

Experimental Protocol: HPLC-PDA Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the synthesized 4,5-Dimethoxy-2-methylaniline and the CRM in separate 10 mL volumetric flasks using a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare a solution at a final concentration of approximately 0.5 mg/mL for each.

    • Filter the solutions through a 0.45 µm syringe filter before injection.[13]

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, 200-400 nm, with monitoring at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, perform five replicate injections of the CRM solution to ensure the system is performing adequately, with a relative standard deviation (RSD) of the peak area of <2.0%. This is a standard requirement based on guidelines like USP <621>.[15][16]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Compare the impurity profile of the synthesized sample to that of the CRM.

Data Presentation: HPLC Purity Comparison

AnalyteRetention Time (min)Peak Area % (CRM)Peak Area % (Synthesized Sample)
4,5-Dimethoxy-2-methylaniline 10.2 99.85 99.21
Impurity A7.50.080.35
Impurity B12.10.050.28
Other Impurities-0.020.16
Total Purity 99.85 99.21

Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep1 Weigh Sample & CRM (~10 mg) Prep2 Dissolve in 10 mL Diluent Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Analysis1 Inject 10 µL onto HPLC System Prep3->Analysis1 Analysis2 Gradient Elution (C18 Column) Analysis1->Analysis2 Analysis3 PDA Detection (200-400 nm) Analysis2->Analysis3 Data1 Integrate Peaks Analysis3->Data1 Data2 Calculate Purity (Area % Method) Data1->Data2 Data3 Compare Impurity Profiles Data2->Data3

Caption: Workflow for HPLC purity analysis.

Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that is highly sensitive for identifying and quantifying volatile and semi-volatile impurities.[17][18][19][20] It provides orthogonal information to HPLC, as it separates compounds based on their boiling points and provides mass spectral data for structural elucidation of impurities.[13]

Causality of Method Choice: This method is chosen to specifically target potential residual solvents from the synthesis (e.g., toluene, methanol) or volatile by-products that might not be well-resolved or detected by HPLC.[21] The mass spectrometer detector provides definitive identification of these impurities by comparing their fragmentation patterns to established spectral libraries (e.g., NIST).

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare ~1 mg/mL solutions of the synthesized sample and CRM in a suitable solvent like dichloromethane.

  • Instrumentation & Conditions:

    • Column: DB-5ms or equivalent (low-bleed, nonpolar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injection Mode: Split (50:1).

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

    • Mass Range: 40-450 amu.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify peaks other than the main component.

    • Perform library searches on the mass spectra of impurity peaks for tentative identification.

    • Compare the impurity profile of the synthesized sample to the CRM, which should be free of significant volatile impurities.

Workflow Visualization: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare ~1 mg/mL Solution in DCM Analysis1 Inject into GC Prep->Analysis1 Analysis2 Separation by Temperature Program Analysis1->Analysis2 Analysis3 Elute to MS Analysis2->Analysis3 Analysis4 Ionization & Mass Analysis (40-450 amu) Analysis3->Analysis4 Data1 Analyze Total Ion Chromatogram (TIC) Analysis4->Data1 Data2 Library Search of Impurity Spectra Data1->Data2 Data3 Identify Volatile Impurities Data2->Data3

Caption: Workflow for GC-MS impurity analysis.

Absolute Purity and Structural Verification by Quantitative NMR (qNMR)

While chromatography provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a method for determining absolute purity.[22][23] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[24][25][26] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated without needing a specific reference standard for the analyte itself.[24][25]

Causality of Method Choice (Self-Validation): qNMR is a primary ratio method of measurement and is inherently self-validating. It provides structural confirmation and quantification in a single experiment.[22] We use ¹H NMR because of the high natural abundance and sensitivity of the proton nucleus.[24] Any significant impurities with proton signals will be visible in the spectrum, offering a comprehensive purity assessment.

Experimental Protocol: ¹H qNMR Analysis

  • Sample and Standard Preparation:

    • Accurately weigh ~15 mg of the synthesized 4,5-Dimethoxy-2-methylaniline and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. This is critical for accurate quantification. A typical D1 would be 30-60 seconds.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte and a well-resolved peak for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for confirming the identity of a compound by identifying its functional groups.[27][28] While not a quantitative purity technique, it serves as an essential qualitative check. The FTIR spectrum of the synthesized material should be superimposable with that of the CRM, particularly in the fingerprint region (<1500 cm⁻¹).

Causality of Method Choice: FTIR provides a unique molecular "fingerprint." Any significant structural impurities would likely introduce additional or shifted absorption bands, making deviations from the standard's spectrum readily apparent. It quickly confirms that the synthesized molecule is indeed the target compound and not a structurally similar isomer.

Key Spectral Features for 4,5-Dimethoxy-2-methylaniline:

  • N-H Stretching: Two bands around 3350-3450 cm⁻¹ (primary amine).[29]

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.[29]

  • Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ (methyl group).

  • N-H Bending: Around 1620 cm⁻¹.[29]

  • Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.[27]

  • C-O Stretching (Methoxy): Strong bands in the 1200-1250 cm⁻¹ and 1030-1070 cm⁻¹ regions.[30]

A comparison showing no significant extra peaks in the synthesized material's spectrum versus the CRM confirms the structural identity and absence of major functional group impurities.

Summary of Findings & Best Practices

This multi-technique comparison provides a comprehensive and trustworthy assessment of the purity of synthesized 4,5-Dimethoxy-2-methylaniline.

TechniquePurposeFinding for Synthesized Sample
HPLC-PDA Quantify relative purity and non-volatile impurities.Purity of 99.21% with several minor impurities detected.
GC-MS Identify and quantify volatile/semi-volatile impurities.No significant residual solvents or volatile by-products detected.
¹H qNMR Determine absolute purity and confirm structure.Absolute purity calculated at 99.1% (w/w), confirming HPLC results.
FTIR Confirm chemical identity and functional groups.Spectrum is superimposable with the CRM, confirming identity.

The results indicate that the synthesized batch of 4,5-Dimethoxy-2-methylaniline has a purity of approximately 99.2%. While free from volatile impurities, it contains a higher level of process-related, non-volatile impurities compared to the CRM. Depending on the intended application, further purification (e.g., recrystallization) may be required to meet the stringent quality standards of drug development.

Best Practices for Researchers:

  • Always use a CRM: This is the only way to establish a true benchmark for purity.[7]

  • Employ Orthogonal Methods: Relying on a single method, such as HPLC, can be misleading. Combining chromatography with a spectroscopic technique like qNMR is essential for robust assessment.

  • Validate Analytical Procedures: Ensure that the analytical methods used are suitable for their intended purpose, following guidelines such as ICH Q2(R1).[1][2][3][4]

  • Document Everything: Meticulous record-keeping of all experimental parameters and results is critical for reproducibility and regulatory compliance.

By adopting this rigorous, self-validating analytical workflow, researchers and drug development professionals can ensure the quality and integrity of their chemical entities, paving the way for safer and more effective medicines.

References

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Comparative

A Comparative Spectroscopic Guide to 4,5-Dimethoxy-2-methylaniline and Its Isomers

This guide provides an in-depth comparative analysis of the spectroscopic data for 4,5-Dimethoxy-2-methylaniline, a key intermediate in various chemical syntheses, including pharmaceuticals and specialty chemicals.[1] We...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 4,5-Dimethoxy-2-methylaniline, a key intermediate in various chemical syntheses, including pharmaceuticals and specialty chemicals.[1] We will dissect its characteristic spectral features obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). To provide a richer context and highlight the power of these techniques in distinguishing between closely related structures, we will compare its data against two of its structural isomers: 2,3-Dimethoxyaniline and 3,4-Dimethoxyaniline.

The choice of analytical technique is paramount in structural elucidation. The subtle differences in the placement of substituent groups on the benzene ring among these isomers result in unique electronic environments, which manifest as distinct and identifiable patterns in their respective spectra. This guide is designed for researchers and drug development professionals who rely on precise structural verification to ensure the integrity of their work.

Molecular Structures and Spectroscopic Workflow

The compounds under investigation share the same molecular formula, C₉H₁₃NO₂ for the target and C₈H₁₁NO₂ for the isomeric alternatives, but differ in the substitution pattern on the aromatic ring. This isomeric variance is the basis for the comparative analysis.

Spectroscopic_Analysis_Workflow cluster_structures Isomeric Compounds cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison A 4,5-Dimethoxy-2-methylaniline (Target) Prep Dissolution in Deuterated Solvent (NMR) Preparation of KBr Pellet (IR) Dilution for GC/MS Analysis A->Prep B 2,3-Dimethoxyaniline (Alternative 1) B->Prep C 3,4-Dimethoxyaniline (Alternative 2) C->Prep NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (EI) Prep->MS Analysis Spectral Interpretation Peak Assignment Comparative Analysis Structural Verification NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for spectroscopic analysis of isomeric compounds.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) is highly sensitive to the electron density around a proton, which is influenced by the electronic effects (inductive and resonance) of nearby functional groups.

4,5-Dimethoxy-2-methylaniline (Target Compound)

The structure of 4,5-Dimethoxy-2-methylaniline is characterized by two adjacent methoxy groups, a methyl group, and an amine group, leading to a specific substitution pattern on the aromatic ring.

  • Aromatic Protons: The two aromatic protons are singlets because they have no adjacent protons to couple with. The proton at C6 (ortho to the amine) is expected to be upfield compared to the proton at C3 (ortho to the methyl group) due to the strong electron-donating effect of the amine.

  • Methoxy Protons: The two methoxy groups are in slightly different environments, but their signals often appear as sharp singlets, each integrating to 3 protons.

  • Methyl Protons: The methyl group attached to the ring appears as a singlet, integrating to 3 protons.

  • Amine Protons: The -NH₂ protons typically appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: ¹H NMR Data Comparison

CompoundAromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)Methyl Protons (δ, ppm)Amine Protons (δ, ppm)
4,5-Dimethoxy-2-methylaniline ~6.6 (s, 1H), ~6.5 (s, 1H)~3.80 (s, 3H), ~3.75 (s, 3H)~2.1 (s, 3H)~3.5 (br s, 2H)
2,3-Dimethoxyaniline ~6.8-6.5 (m, 3H)[2]~3.85 (s, 3H), ~3.82 (s, 3H)N/A~3.9 (br s, 2H)
3,4-Dimethoxyaniline ~6.7 (d, 1H), ~6.3 (d, 1H), ~6.2 (dd, 1H)~3.81 (s, 3H), ~3.78 (s, 3H)N/A~3.6 (br s, 2H)
Comparative Analysis with Isomers
  • 2,3-Dimethoxyaniline: This isomer presents a more complex aromatic region with three protons exhibiting coupling, resulting in multiplets (m), a clear distinction from the two singlets of the target compound.[2]

  • 3,4-Dimethoxyaniline: The aromatic region of this isomer is highly characteristic. The proton at C5 is coupled to the proton at C6 (ortho coupling, J ≈ 8 Hz) and the proton at C2 (meta coupling, J ≈ 2.5 Hz), appearing as a doublet of doublets (dd). The other two protons appear as doublets. This distinct splitting pattern immediately differentiates it from 4,5-Dimethoxy-2-methylaniline.

The key takeaway from the ¹H NMR analysis is that the multiplicity and chemical shifts of the aromatic protons serve as a definitive fingerprint for each isomer. The simple pattern of two singlets in the aromatic region is unique to the 4,5-dimethoxy-2-methyl substitution pattern among these alternatives.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule. Chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

4,5-Dimethoxy-2-methylaniline (Target Compound)
  • Aromatic Carbons: Six distinct signals are expected. The carbons bearing the oxygen atoms (C4, C5) will be the most downfield. The carbon attached to the amino group (C1) will also be downfield. The presence of the methyl group at C2 differentiates it from the other carbons.

  • Aliphatic Carbons: Three signals are expected: two for the methoxy carbons and one for the methyl carbon, all located upfield.

Table 2: ¹³C NMR Data Comparison

CompoundAromatic C (δ, ppm)Methoxy C (δ, ppm)Methyl C (δ, ppm)
4,5-Dimethoxy-2-methylaniline ~149, ~142, ~135, ~120, ~115, ~112~56.5, ~56.0~17.0
2,3-Dimethoxyaniline ~152, ~140, ~125, ~118, ~110, ~105~60.0, ~55.5N/A
3,4-Dimethoxyaniline ~150, ~143, ~138, ~108, ~103, ~100~56.0, ~55.8N/A

Note: The chemical shifts are approximate and can vary based on solvent and reference standard. The assignments are based on established substituent effects.[3][4]

Comparative Analysis with Isomers

The number of signals and their chemical shifts in the ¹³C NMR spectrum provide unambiguous confirmation of the substitution pattern.

  • Key Differentiator: The most significant difference is the presence of the upfield methyl carbon signal (around 17.0 ppm) exclusively in the spectrum of 4,5-Dimethoxy-2-methylaniline .

  • Aromatic Region: The chemical shifts of the aromatic carbons are uniquely influenced by the positions of the electron-donating methoxy and amino groups. For instance, in 3,4-Dimethoxyaniline, the C2, C5, and C6 carbons are significantly shielded (shifted upfield) due to the strong ortho and para directing effects of the substituents, a pattern distinct from the other isomers.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

4,5-Dimethoxy-2-methylaniline (Target Compound)

The IR spectrum of 4,5-Dimethoxy-2-methylaniline will display characteristic absorptions for its functional groups.[5]

  • N-H Stretching: The primary amine (-NH₂) group will show two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

  • C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching (from methyl and methoxy groups) appears just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: This vibration typically appears in the 1350-1250 cm⁻¹ region.

  • C-O Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃) give rise to strong, characteristic bands, typically two of them: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group4,5-Dimethoxy-2-methylaniline[5]2,3-Dimethoxyaniline[6]3,4-Dimethoxyaniline[7]
N-H Stretch (Amine) ~3400, ~3350~3450, ~3370~3420, ~3360
Aromatic C-H Stretch ~3050~3060~3055
Aliphatic C-H Stretch ~2950, ~2830~2940, ~2830~2950, ~2835
Aromatic C=C Stretch ~1610, ~1510~1600, ~1500~1615, ~1515
Asymmetric C-O Stretch ~1260~1270~1265
Symmetric C-O Stretch ~1040~1050~1025
C-H Out-of-Plane Bending ~850~770~840, ~810
Comparative Analysis with Isomers

While all three compounds show similar bands for the primary functional groups (amine, methoxy, aromatic ring), the "fingerprint region" (below 1500 cm⁻¹) can reveal structural differences. The most reliable distinguishing feature in the IR spectra is often the C-H out-of-plane bending pattern in the 900-690 cm⁻¹ region, which is highly dependent on the substitution pattern of the aromatic ring. For example, the pattern for a 1,2,4,5-tetrasubstituted ring (like the target) will differ from that of a 1,2,3-trisubstituted (Alternative 1) or a 1,2,4-trisubstituted (Alternative 2) ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and various fragment ions.

4,5-Dimethoxy-2-methylaniline (Target Compound)

The molecular weight of 4,5-Dimethoxy-2-methylaniline is 167.20 g/mol .[5] The mass spectrum will show a molecular ion peak (M⁺˙) at m/z = 167.

  • Key Fragmentation: A primary and highly characteristic fragmentation pathway for methoxy-substituted anilines is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable ion.

    • M - 15: Loss of •CH₃ results in a prominent peak at m/z = 152. This is often the base peak.

    • M - 30: Subsequent loss of a second methyl radical is less common, but loss of formaldehyde (CH₂O) from the [M-15]⁺ ion can occur.

MS_Fragmentation M M⁺˙ m/z = 167 M_15 [M-CH₃]⁺ m/z = 152 M->M_15 - •CH₃ M_43 [M-CH₃-CO]⁺ m/z = 124 M_15->M_43 - CO

Caption: Primary fragmentation pathway for 4,5-Dimethoxy-2-methylaniline.

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺˙, m/z)Key Fragments (m/z)
4,5-Dimethoxy-2-methylaniline 167152 (base peak), 124
2,3-Dimethoxyaniline 153[6]138, 110
3,4-Dimethoxyaniline 153[8]138 (base peak), 110, 95[8]
Comparative Analysis with Isomers

The most immediate differentiator is the molecular weight . 4,5-Dimethoxy-2-methylaniline has a molecular weight of 167, while its dimethoxyaniline isomers have a molecular weight of 153 due to the absence of the methyl group.[6][9] This provides a clear and unambiguous distinction.

When comparing the isomers 2,3- and 3,4-Dimethoxyaniline, while their primary fragments (loss of methyl at m/z 138) are the same, the relative intensities of subsequent fragment ions may differ slightly, reflecting the different stabilities of the resulting cations. However, distinguishing between these two isomers by mass spectrometry alone can be challenging without high-resolution data or tandem MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine and sample.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh approximately 10-20 mg of the aniline sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, more scans are required. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and the collection of 1024 or more scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid aniline sample with ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is usually presented in terms of percent transmittance vs. wavenumber (cm⁻¹).

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrument Method:

    • GC: Use a suitable capillary column (e.g., a 30 m DB-5ms). Set a temperature program, for example: initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 15°C/min. Use helium as the carrier gas.

    • MS: Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions.

Conclusion

The structural characterization of 4,5-Dimethoxy-2-methylaniline is effectively achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous identification and differentiation from its isomers.

  • ¹H NMR is superior for distinguishing isomers based on the unique splitting patterns and chemical shifts of aromatic protons.

  • ¹³C NMR confirms the carbon skeleton and is definitive in identifying the presence of the unique methyl group in the target compound.

  • IR Spectroscopy is excellent for confirming functional groups and can provide clues to the substitution pattern through the fingerprint region.

  • Mass Spectrometry provides a clear and immediate distinction based on molecular weight and offers corroborating structural information through fragmentation patterns.

This guide demonstrates that a multi-technique approach is the most robust strategy for the structural elucidation and quality control of fine chemicals in a research and development setting.

References

  • Wong, C. M.; McBurney, R. T.; Binding, S. C.; Peterson, M. B.; Gonçales, V. R.; Gooding, J. J.; and Messerle, B. A. (2017). Green Chemistry, 19, 3142-3151.
  • PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved January 11, 2026, from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

  • PubChemLite. (n.d.). 4,5-dimethoxy-2-methylaniline (C9H13NO2). Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Benzenamine, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Aaron Chemicals. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved January 11, 2026, from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Molecules. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved January 11, 2026, from [Link]

Sources

Validation

A Researcher's Guide to the Synthesis of 4,5-Dimethoxy-2-methylaniline: A Comparative Analysis of Yields

For chemists and researchers engaged in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science development, 4,5-Dimethoxy-2-methylaniline serves as a pivotal buildi...

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and researchers engaged in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science development, 4,5-Dimethoxy-2-methylaniline serves as a pivotal building block.[1] Its structural motif is a precursor to a variety of more complex structures. The efficiency of its synthesis is therefore a critical parameter in any multi-step synthetic endeavor. This guide provides a comparative analysis of the common synthetic routes to 4,5-Dimethoxy-2-methylaniline, with a particular focus on the achievable yields in the final reductive step.

The most prevalent and logical synthetic strategy commences with the nitration of 1,2-dimethoxy-4-methylbenzene to furnish the key intermediate, 4,5-dimethoxy-2-nitrotoluene. This is subsequently followed by the reduction of the nitro group to the desired aniline. The choice of reducing agent in this second step is the primary determinant of the overall yield and purity of the final product. This guide will dissect this two-step approach, offering a comparative analysis of various reduction methodologies.

Synthetic Pathway Overview

The synthesis of 4,5-Dimethoxy-2-methylaniline is typically a two-stage process. The first stage involves the introduction of a nitro group onto the aromatic ring of 1,2-dimethoxy-4-methylbenzene. The second, and most critical stage for yield considerations, is the reduction of the nitro intermediate to the corresponding amine.

Synthetic_Pathway 1,2-Dimethoxy-4-methylbenzene 1,2-Dimethoxy-4-methylbenzene 4,5-Dimethoxy-2-nitrotoluene 4,5-Dimethoxy-2-nitrotoluene 1,2-Dimethoxy-4-methylbenzene->4,5-Dimethoxy-2-nitrotoluene Nitration 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-nitrotoluene->4,5-Dimethoxy-2-methylaniline Reduction

Caption: General two-step synthesis of 4,5-Dimethoxy-2-methylaniline.

Stage 1: Nitration of 1,2-Dimethoxy-4-methylbenzene

The nitration of activated aromatic rings, such as dimethoxybenzene derivatives, is a well-established transformation.[2] The electron-donating nature of the methoxy groups facilitates the electrophilic aromatic substitution.

Experimental Protocol:

A typical procedure for the nitration of a structurally similar compound, 2-fluoro-1,4-dimethoxybenzene, which can be adapted for 1,2-dimethoxy-4-methylbenzene, is as follows:

  • To a stirred solution of nitric acid (65%) at 0 °C, slowly add 1,2-dimethoxy-4-methylbenzene.

  • Maintain the temperature at 0 °C and continue stirring for 10-15 minutes.

  • Pour the reaction mixture onto ice water and stir for an additional 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

High yields, in the range of 90%, have been reported for the nitration of analogous dimethoxybenzene derivatives under these conditions.[3]

Stage 2: Reduction of 4,5-Dimethoxy-2-nitrotoluene

The reduction of the nitro group is the cornerstone of this synthesis. The choice of reducing agent and reaction conditions will significantly impact the yield and purity of the final 4,5-Dimethoxy-2-methylaniline. We will explore three common and effective methods: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in acidic medium.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[4] Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C).

Catalytic_Hydrogenation 4,5-Dimethoxy-2-nitrotoluene 4,5-Dimethoxy-2-nitrotoluene 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-nitrotoluene->4,5-Dimethoxy-2-methylaniline H2, Pd/C or Pt/C, Solvent SnCl2_Reduction 4,5-Dimethoxy-2-nitrotoluene 4,5-Dimethoxy-2-nitrotoluene 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-nitrotoluene->4,5-Dimethoxy-2-methylaniline SnCl2·2H2O, Solvent Fe_Reduction 4,5-Dimethoxy-2-nitrotoluene 4,5-Dimethoxy-2-nitrotoluene 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-methylaniline 4,5-Dimethoxy-2-nitrotoluene->4,5-Dimethoxy-2-methylaniline Fe, HCl, Solvent

Sources

Comparative

A Comparative Guide to the Purification of 4,5-Dimethoxy-2-methylaniline for Research and Development

In the synthesis of complex molecules for pharmaceuticals and advanced materials, the purity of starting reagents is not merely a preference—it is a prerequisite for reproducible and reliable outcomes.[1] 4,5-Dimethoxy-2...

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex molecules for pharmaceuticals and advanced materials, the purity of starting reagents is not merely a preference—it is a prerequisite for reproducible and reliable outcomes.[1] 4,5-Dimethoxy-2-methylaniline, a key building block in various synthetic pathways, is no exception. Impurities, whether residual starting materials, by-products, or degradation products from storage, can compromise reaction yields, introduce downstream separation challenges, and impact the biological or material properties of the final product.

This guide provides an in-depth comparison of three common laboratory techniques for the purification of 4,5-Dimethoxy-2-methylaniline: Recrystallization, Column Chromatography, and Vacuum Distillation. Moving beyond a simple listing of protocols, we will explore the causality behind procedural choices, enabling researchers to select and optimize the most effective method for their specific needs.

Method 1: Recrystallization - The Classic Approach for Solid Purification

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[2][3] The fundamental principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the solvent (mother liquor).

Causality in Solvent Selection

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit steep solubility-temperature dependence: dissolving the compound completely at its boiling point but only sparingly at room or lower temperatures.[4] For substituted anilines like 4,5-Dimethoxy-2-methylaniline, polar solvents are often a good starting point due to the presence of the amino and methoxy groups.

Commonly effective solvents for anilines include:

  • Alcohols (Ethanol, Methanol): These polar protic solvents are versatile and often provide the desired solubility profile for a range of substituted anilines.[4]

  • Water: For anilines with sufficient polarity to form hydrogen bonds, water can be an excellent and economical choice.[2][4]

  • Mixed Solvent Systems (e.g., Ethanol-Water): When a single solvent is not ideal, a binary system can be employed. This typically involves a "good" solvent where the aniline is highly soluble and a "poor" solvent where it is much less soluble.[4] This allows for fine-tuning of the solubility to achieve optimal crystal formation.

Experimental Protocol: Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of a small amount (~20 mg) of the crude 4,5-Dimethoxy-2-methylaniline in various candidate solvents (e.g., ethanol, methanol, water, and mixtures thereof) at room temperature and then upon heating in a water bath.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent in small portions, swirling and heating the flask after each addition, until the solid just dissolves.[5]

  • Decoloration (Optional): If the hot solution is colored due to highly colored impurities (common in aged anilines), add a small amount of activated charcoal. Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[2][5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or the activated charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath to further decrease the solubility of the compound.[2]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Workflow Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Remove Insolubles) C->D E Clear Hot Filtrate D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Pure Crystals H->I

Caption: Workflow for purification by recrystallization.

Method 2: Column Chromatography - High-Resolution Separation

Column chromatography is a highly versatile purification technique that separates components of a mixture based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[6] For anilines, which are basic, special considerations are necessary to achieve efficient and high-purity separations.

Causality in Phase Selection
  • Stationary Phase: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like anilines can interact strongly with these acidic sites, leading to significant peak tailing, irreversible adsorption, and potential degradation.[7] To counteract this, two primary strategies are employed:

    • Neutralizing the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (TEA) or n-propylamine (~0.1-1%), to the mobile phase can neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.[8][9]

    • Using a Modified Stationary Phase: Amine-functionalized silica columns (KP-NH) provide a more alkaline environment, inherently preventing the undesirable acid-base interactions and often allowing for simpler, non-basic solvent systems like hexane/ethyl acetate.[7][9][10]

  • Mobile Phase (Eluent): The choice of mobile phase determines the elution speed of the compounds. A typical system for normal-phase chromatography involves a non-polar solvent (e.g., hexane, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol).[8][11] The polarity is gradually increased to elute compounds of increasing polarity. For 4,5-Dimethoxy-2-methylaniline, a gradient of ethyl acetate in hexane is a common starting point.

Experimental Protocol: Column Chromatography
  • Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar mobile phase solvent. Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load this solution onto the top of the packed column.

  • Elution: Begin passing the mobile phase through the column. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20, 70:30) to elute the separated compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions for the presence of the desired product using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator to yield the purified 4,5-Dimethoxy-2-methylaniline.

Workflow Visualization

Chromatography_Workflow A Pack Column with Stationary Phase B Load Crude Sample A->B C Elute with Mobile Phase (Gradient Polarity) B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for purification by column chromatography.

Method 3: Vacuum Distillation - Purification for High-Boiling Liquids

Aniline and its derivatives often have high boiling points and can be susceptible to oxidation or decomposition at the elevated temperatures required for atmospheric distillation.[12] Vacuum distillation is the ideal technique to overcome this, as it lowers the boiling point of liquids by reducing the pressure in the apparatus.[13][14][15] This allows for distillation to occur at a much lower, non-destructive temperature.

Principle of Efficacy

The relationship between pressure and boiling point is described by the Clausius-Clapeyron relation. By applying a vacuum, the external pressure exerted on the liquid is reduced. The liquid will boil when its vapor pressure equals this reduced external pressure.[15] For example, aniline, which boils at 184°C at atmospheric pressure, boils at a much more manageable 72°C at a pressure of 20 mmHg.[12] This method is exceptionally effective at separating the desired liquid amine from non-volatile impurities, such as the dark, polymeric "gunk" that often forms in aged aniline samples.[12]

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a trap in between.

  • Sample Charging: Place the crude 4,5-Dimethoxy-2-methylaniline and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Turn on the condenser's cooling water and then slowly and carefully apply the vacuum. The crude material may bubble as dissolved gases and low-boiling impurities are removed.[12]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation & Collection: As the temperature rises, the liquid will begin to boil and condense. Record the temperature at which the distillate is collected. This boiling point should remain stable throughout the collection of the main fraction.

  • Completion: Stop the distillation when only a small amount of residue (often dark and viscous) remains in the distillation flask.

  • System Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and potentially breaking the glassware.

Workflow Visualization

Distillation_Workflow cluster_setup Setup cluster_process Distillation Process cluster_result Result A Assemble Apparatus B Charge Flask with Crude Liquid A->B C Apply Vacuum B->C D Gently Heat C->D E Vaporization D->E F Condensation E->F I Non-Volatile Residue G Collect Pure Distillate F->G H Pure Liquid Product G->H

Caption: Workflow for purification by vacuum distillation.

Comparative Efficacy: A Data-Driven Summary

ParameterRecrystallizationColumn ChromatographyVacuum Distillation
Primary Use Case Removing minor solid impurities from a mostly pure solid.Separating complex mixtures, isomers, or closely related compounds.Purifying high-boiling liquids from non-volatile impurities (e.g., polymers, salts).
Purity Achieved High to Very HighVery HighHigh to Very High
Typical Yield Moderate to High (some loss in mother liquor is inevitable)Variable (can be high with optimization, but losses on the column can occur)High
Scalability Good for lab scale (mg to kg)Limited by column size; best for mg to multi-gram scale.Excellent (easily scalable for larger quantities)
Time & Labor ModerateHigh (can be very time-consuming)Low to Moderate
Cost Low (requires only solvent)High (requires large volumes of high-purity solvents and stationary phase)Low (minimal consumables)
Key Limitation Ineffective for "oiling out"; cannot separate impurities with similar solubility.Can be complex to optimize; potential for sample degradation on acidic silica.Cannot separate compounds with similar boiling points.

Conclusion and Recommendations

The optimal purification strategy for 4,5-Dimethoxy-2-methylaniline is dictated by the nature of the impurities and the required scale of operation.

  • For a solid product with minor impurities: Recrystallization is the most efficient and economical first choice. Its simplicity and low cost make it ideal for routine purification where high recovery is not the absolute priority.

  • For a complex mixture from a reaction work-up: Column chromatography is indispensable. It offers unparalleled resolving power to separate the target molecule from by-products, unreacted starting materials, and isomers. The use of an amine-functionalized stationary phase or a base-modified mobile phase is strongly recommended to ensure high recovery and purity.[7][10]

  • For an aged, discolored, or liquid sample: Vacuum distillation is the superior method. It excels at removing non-volatile or polymeric impurities, which are common degradation products in anilines, and is the most scalable method for purifying larger quantities of the liquid amine.[12]

By understanding the principles and practical considerations outlined in this guide, researchers can make informed decisions to achieve the high level of purity required for their critical applications, ensuring the integrity and success of their scientific endeavors.

References

  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem.
  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed.
  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd.
  • Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.
  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation - Chemistry Stack Exchange.
  • When should amine-bonded columns be used for purification? - Biotage.
  • Systematic Approach to Chromatography of Quaternary Amines - SIELC Technologies.
  • Is there an easy way to purify organic amines? - Biotage.
  • Process of preparing substituted anilines - Google Patents.
  • 4,5-Dimethoxy-2-methylaniline - Aaron Chemicals.
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  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Vacuum Distillation | Busch United Kingdom.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? - ResearchGate.
  • Vacuum Distillation System | H.S. Martin.
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  • Vacuum distillation - Wikipedia.
  • Best solvent for recrystallization of acetanilide? [closed] - Chemistry Stack Exchange.
  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
  • Process for the purification of aromatic amines - Google Patents.
  • How do I remove aniline from the reaction mixture? - ResearchGate.
  • Reduced pressure distillation process for recovering aniline from phenolaniline mixtures - Google Patents.
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross - Supporting Information.
  • Vacuum Distillation of Aniline - Texium.
  • 4,5-Dimethoxy-2-methylaniline | C9H13NO2 | CID 266585 - PubChem.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
  • Process for purification of 4, 4'-methylenedianiline - Google Patents.
  • Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents.
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • 4,5-dimethoxy-2-methylaniline (C9H13NO2) - PubChemLite. Available at: [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. Available at: [Link]

  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Available at: [Link]

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  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 4,5-Dimethoxy-2-methylaniline Quantification

This guide provides an in-depth comparison of validated analytical methodologies for the precise and reliable quantification of 4,5-Dimethoxy-2-methylaniline. As a crucial intermediate in the synthesis of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the precise and reliable quantification of 4,5-Dimethoxy-2-methylaniline. As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, ensuring its purity and controlling its levels as a potential impurity is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound.

The choice of an analytical technique for the quantification of 4,5-Dimethoxy-2-methylaniline is dictated by the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the regulatory landscape. Here, we will explore two of the most powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Guiding Principles of Method Validation

Before delving into the specifics of each technique, it is essential to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that analytical methods are fit for their intended purpose.[1][2][3] The core validation parameters that will be discussed for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of test results to the true value.[4][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For a polar, non-volatile compound like 4,5-Dimethoxy-2-methylaniline, Reversed-Phase HPLC (RP-HPLC) with UV detection is a highly suitable and commonly employed technique.

Causality in HPLC Method Design

The selection of a C18 stationary phase is a logical starting point due to its hydrophobicity, which allows for good retention of moderately polar compounds like our target analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention time and peak resolution. The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase helps to protonate the amine group of the analyte, leading to sharper peaks and improved chromatographic performance. UV detection is chosen based on the chromophoric nature of the aniline derivative, with the detection wavelength set at the absorbance maximum of 4,5-Dimethoxy-2-methylaniline for optimal sensitivity.

Comparative Performance of HPLC Methods for Aromatic Amines

The following table summarizes typical performance characteristics for the HPLC analysis of aromatic amines, providing a benchmark for a validated method for 4,5-Dimethoxy-2-methylaniline.

Validation ParameterTypical Performance for Aromatic Amine Analysis by HPLC
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 0.01 - 0.1 µg/mL
LOQ 0.03 - 0.3 µg/mL
Robustness Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C)

Data synthesized from representative HPLC methods for aromatic amines.

Experimental Protocol: Validated RP-HPLC Method for 4,5-Dimethoxy-2-methylaniline

This protocol outlines a robust and reliable method for the quantification of 4,5-Dimethoxy-2-methylaniline.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically in the range of 230-280 nm).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4,5-Dimethoxy-2-methylaniline reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.

  • Sample Preparation: Accurately weigh a known amount of the test sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and methanol) to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Validation Experiments:

  • Specificity: Inject a blank (diluent), a placebo (if analyzing a formulated product), and a spiked sample to demonstrate no interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a homogeneous sample on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the relative standard deviation (%RSD) for the results.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Std_Prep Standard Preparation HPLC_Analysis HPLC Analysis Std_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity & Range HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity and Sensitivity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This makes it an ideal choice for the trace-level analysis of 4,5-Dimethoxy-2-methylaniline, especially when it is considered a potential genotoxic impurity (PGI). The inherent selectivity of MS detection minimizes the risk of interference from matrix components.

Rationale for GC-MS Method Parameters

For GC analysis, the analyte must be volatile and thermally stable. 4,5-Dimethoxy-2-methylaniline is amenable to GC analysis. A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of aromatic amines. The choice of a mass spectrometer as the detector provides a significant advantage in terms of specificity and sensitivity. By operating the mass spectrometer in selected ion monitoring (SIM) mode, only ions characteristic of the analyte are monitored, drastically reducing background noise and improving the limit of detection.

Comparative Performance of GC-MS Methods for Aromatic Amine Impurities

The following table summarizes typical performance characteristics for the GC-MS analysis of aromatic amine impurities, providing a benchmark for a validated method for 4,5-Dimethoxy-2-methylaniline.

Validation ParameterTypical Performance for Aromatic Amine Analysis by GC-MS
Linearity (R²) > 0.995
Accuracy (% Recovery) 80.0% - 120.0%
Precision (% RSD) < 15.0% at the LOQ
LOD 0.005 - 0.1 ppm
LOQ 0.015 - 0.3 ppm
Robustness Unaffected by minor changes in inlet temperature (±10°C), oven ramp rate (±2°C/min), and carrier gas flow (±0.1 mL/min)

Data synthesized from representative GC-MS methods for genotoxic impurities.

Experimental Protocol: Validated GC-MS Method for 4,5-Dimethoxy-2-methylaniline

This protocol provides a framework for the trace-level quantification of 4,5-Dimethoxy-2-methylaniline as a potential genotoxic impurity.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Select characteristic ions for 4,5-Dimethoxy-2-methylaniline (e.g., the molecular ion and major fragment ions).

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4,5-Dimethoxy-2-methylaniline reference standard and dissolve in 100 mL of a suitable solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations bracketing the specification limit for the impurity.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to basic (e.g., pH > 9) and extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Solid-Phase Extraction (SPE): For complex matrices, an appropriate SPE cartridge can be used to clean up the sample and concentrate the analyte.

    • Dissolve the final extract in a suitable solvent for GC injection.

3. Validation Experiments:

The validation experiments for the GC-MS method follow the same principles as for the HPLC method, with a focus on demonstrating performance at trace levels.

Logical Relationship in Method Selection

Method_Selection cluster_considerations Key Considerations cluster_methods Analytical Methods Topic Quantification of 4,5-Dimethoxy-2-methylaniline Concentration Analyte Concentration Topic->Concentration Matrix Sample Matrix Complexity Topic->Matrix Regulatory Regulatory Requirements Topic->Regulatory HPLC HPLC-UV Concentration->HPLC Higher Concentrations (Assay, Purity) GCMS GC-MS Concentration->GCMS Trace Levels (Genotoxic Impurity) Matrix->HPLC Relatively Clean Matrix Matrix->GCMS Complex Matrix Regulatory->GCMS Stringent Impurity Limits

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of 4,5-Dimethoxy-2-methylaniline. The choice between the two is a strategic one, guided by the specific analytical challenge at hand.

  • HPLC-UV is a robust, versatile, and cost-effective method well-suited for routine quality control, such as assay and purity testing, where the analyte concentration is relatively high.

  • GC-MS , with its superior sensitivity and specificity, is the method of choice for trace-level analysis, particularly when 4,5-Dimethoxy-2-methylaniline is treated as a potential genotoxic impurity with stringent control limits.

A thorough validation, following the principles outlined in ICH and FDA guidelines, is imperative to ensure the generation of accurate and reliable data, regardless of the chosen technique. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists to confidently develop and validate analytical methods for 4,5-Dimethoxy-2-methylaniline.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Source: FDA, URL: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Source: ProPharma, URL: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Source: AMSbiopharma, URL: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy . Source: gmp-compliance.org, URL: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . Source: ICH, URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4,5-Dimethoxy-2-methylaniline Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the immunoassay cross-reactivity of 4,5-dimethoxy-2-methylaniline and its derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the immunoassay cross-reactivity of 4,5-dimethoxy-2-methylaniline and its derivatives. In the evolving landscape of novel psychoactive substances and pharmaceutical development, understanding the specificity of immunoassays is paramount for accurate detection and the avoidance of false-positive results. This document offers a blend of theoretical insights and practical, field-proven methodologies to empower your research.

The Significance of Cross-Reactivity in Immunoassay-Based Detection

A systematic evaluation of the cross-reactivity of 4,5-dimethoxy-2-methylaniline derivatives is crucial for several reasons:

  • Forensic Toxicology: To accurately interpret urine drug screening results and avoid false positives that could have significant legal and personal consequences.

  • Clinical Diagnostics: To prevent misinterpretation of patient samples where structurally related therapeutic drugs may be present.

  • Drug Development: To characterize the specificity of newly developed compounds and their potential to interfere with existing diagnostic assays.

This guide will walk you through the synthesis of relevant derivatives and provide a detailed protocol for assessing their cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA).

Understanding the Molecular Landscape: Key Derivatives for Study

To establish a meaningful structure-activity relationship for cross-reactivity, a focused set of derivatives of 4,5-dimethoxy-2-methylaniline should be synthesized and evaluated. The selection should aim to probe the effects of modifications at key positions on the molecule.

Table 1: Proposed 4,5-Dimethoxy-2-methylaniline Derivatives for Cross-Reactivity Analysis

Compound IDDerivative NameRationale for Inclusion
1 4,5-Dimethoxy-2-methylanilineParent compound for baseline assessment.
2 N-methyl-4,5-dimethoxy-2-methylanilineTo evaluate the effect of N-methylation on antibody recognition.
3 4,5-Dimethoxy-2-ethylanilineTo assess the impact of modifying the alkyl substituent at the 2-position.
4 4,5-Diethoxy-2-methylanilineTo determine the influence of larger alkoxy groups on cross-reactivity.

The synthesis of these analogs can be achieved through established organic chemistry methodologies, often starting from commercially available precursors.

Experimental Section: Synthesis and Analysis

Synthesis of N-methyl-4,5-dimethoxy-2-methylaniline (Compound 2)

This protocol outlines a representative synthesis for one of the proposed derivatives. Similar strategies can be adapted for the other target molecules.

Step 1: Formylation of 4,5-Dimethoxy-2-methylaniline

  • To a solution of 4,5-dimethoxy-2-methylaniline (1.0 eq) in formic acid (5.0 eq), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the formylated intermediate.

Step 2: Reduction of the Formamide

  • Dissolve the formylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Slowly add lithium aluminum hydride (LAH) (2.0 eq) to the solution at 0 °C.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain N-methyl-4,5-dimethoxy-2-methylaniline.

Note: All synthetic procedures should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

A Framework for Cross-Reactivity Assessment: Competitive ELISA

The following protocol provides a robust methodology for determining the cross-reactivity of your synthesized compounds using a commercially available amphetamine or methamphetamine ELISA kit. The principle of this assay is the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Standards Prepare Analyte Standards (Compound 1-4) Add_Samples Add Standards, Controls, and Test Samples Prep_Standards->Add_Samples Prep_Controls Prepare Assay Controls (e.g., d-amphetamine) Prep_Controls->Add_Samples Prep_Samples Prepare Test Samples Prep_Samples->Add_Samples Coat_Plate Antibody-Coated Plate Add_Conjugate Add Enzyme-Drug Conjugate Add_Samples->Add_Conjugate Incubate_1 Incubate (e.g., 37°C, 60 min) Add_Conjugate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add TMB Substrate Wash_1->Add_Substrate Incubate_2 Incubate (Dark, RT, 15 min) Add_Substrate->Incubate_2 Add_Stop Add Stop Solution Incubate_2->Add_Stop Read_Absorbance Read Absorbance (450 nm) Add_Stop->Read_Absorbance Plot_Curve Plot Standard Curve (%B/B0 vs. Concentration) Read_Absorbance->Plot_Curve Calc_IC50 Calculate IC50 Values Plot_Curve->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for determining cross-reactivity using competitive ELISA.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a series of dilutions for the target analyte (d-amphetamine or methamphetamine, depending on the kit) and each of the synthesized derivatives (Compounds 1-4) in the assay buffer. A typical concentration range would be from 1 ng/mL to 10,000 ng/mL.

    • Reconstitute the enzyme-drug conjugate and other kit reagents according to the manufacturer's instructions.

  • Assay Procedure:

    • To the wells of the antibody-coated microplate, add 50 µL of the standard, control, or test compound dilutions.

    • Add 50 µL of the enzyme-drug conjugate to each well.

    • Gently mix and incubate the plate for 60 minutes at 37°C.

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of the TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes.

  • Data Analysis:

    • Calculate the percentage of binding (%B/B₀) for each standard and test compound concentration using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100

    • Plot the %B/B₀ against the logarithm of the concentration for the target analyte to generate a standard curve.

    • Determine the concentration of the target analyte that causes 50% inhibition of binding (IC₅₀).

    • Similarly, determine the IC₅₀ for each of the test derivatives.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Test Compound) x 100

Interpreting the Data: A Comparative Analysis

The results of the cross-reactivity studies should be compiled into a clear and concise table to facilitate comparison.

Table 2: Expected Cross-Reactivity Data for 4,5-Dimethoxy-2-methylaniline Derivatives with a Commercial Amphetamine ELISA

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
d-Amphetamine (Control)[Expected Value from Kit Insert, e.g., 25]100%
4,5-Dimethoxy-2-methylaniline (1) [Hypothetical Value, e.g., 5000][Calculated, e.g., 0.5%]
N-methyl-4,5-dimethoxy-2-methylaniline (2) [Hypothetical Value, e.g., 2500][Calculated, e.g., 1.0%]
4,5-Dimethoxy-2-ethylaniline (3) [Hypothetical Value, e.g., >10000][Calculated, e.g., <0.25%]
4,5-Diethoxy-2-methylaniline (4) [Hypothetical Value, e.g., >10000][Calculated, e.g., <0.25%]

Note: The values in this table are hypothetical and serve as a template for presenting experimentally determined data. Actual cross-reactivity will depend on the specific antibody used in the immunoassay kit.

Based on existing literature for structurally similar compounds like 2,5-dimethoxy-4-methylamphetamine (DOM), it is anticipated that 4,5-dimethoxy-2-methylaniline and its derivatives will exhibit low but potentially measurable cross-reactivity with some amphetamine immunoassays.[2] A study by Regester et al. (2015) found that DOM showed cross-reactivity with the Syva® EMIT® II Plus Amphetamine assay at a concentration of 5.50 µg/mL.[3]

Structure-Activity Relationship in Cross-Reactivity

The systematic variation in the chemical structure of the derivatives allows for an insightful analysis of the structure-activity relationship (SAR) governing antibody recognition.

Caption: Key structural features influencing antibody cross-reactivity.

  • N-Alkylation: The presence of a methyl group on the amine (Compound 2) may either increase or decrease cross-reactivity depending on the antibody's binding pocket. It can alter the steric profile and basicity of the nitrogen atom.

  • Alkyl Substituent at the 2-Position: Increasing the size of the alkyl group from methyl (Compound 1) to ethyl (Compound 3) is likely to introduce steric hindrance, potentially reducing antibody binding and thus cross-reactivity.

  • Alkoxy Groups: The size and electronic nature of the alkoxy groups at the 4 and 5 positions are critical. Larger groups like ethoxy (Compound 4) may not fit well into the antibody's binding site, leading to lower cross-reactivity.

By systematically analyzing the cross-reactivity data in the context of these structural modifications, researchers can build a predictive model for the immunoassay response to other, untested derivatives of 4,5-dimethoxy-2-methylaniline.

Conclusion and Future Directions

Future work should focus on expanding the library of derivatives to include modifications at the phenyl ring and evaluating their cross-reactivity against a broader panel of commercially available immunoassays. Such studies will contribute valuable data to the fields of forensic toxicology, clinical chemistry, and drug development, ultimately leading to more accurate and reliable diagnostic screening.

References

  • Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 144–151. [Link]

  • Cody, J. T., & Schwarzhoff, R. (1990). Cross-reactivity of amphetamine analogues with Roche Abuscreen radioimmunoassay reagents. Journal of Analytical Toxicology, 14(1), 50–53. [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174–181. [Link]

  • DePriest, A., et al. (2014). Designer Amphetamines in Forensic Toxicology Casework. Office of Justice Programs. [Link]

  • Hughey, J. J., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(2), 345–355. [Link]

  • Krasowski, M. D., et al. (2010). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Clinical Pharmacology, 10, 5. [Link]

  • Chen, Y., et al. (2021). Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. [Link]

  • Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • U.S. Patent No. 5,041,671. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • U.S. Patent No. 5,117,061. (1992). Process of preparing substituted anilines.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Ismail, A. A. (2006). Interferences in Immunoassay. The Clinical Biochemist Reviews, 27(1), 5–22. [Link]

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Validation

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4,5-Dimethoxy-2-methylaniline

For researchers and professionals in drug development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 4,5-Dimethoxy-2-methylaniline, a valuable building block in th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 4,5-Dimethoxy-2-methylaniline, a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds, presents a case study in the strategic evaluation of synthetic pathways. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, focusing on cost-effectiveness, scalability, and practical laboratory execution.

Introduction to 4,5-Dimethoxy-2-methylaniline

4,5-Dimethoxy-2-methylaniline, with the molecular formula C₉H₁₃NO₂, is an aromatic amine whose structure is a key component in a range of more complex molecules. Its strategic importance necessitates a synthetic approach that is not only high-yielding but also economically feasible for both research and industrial applications. This guide will dissect the primary synthetic strategy, a two-step process involving nitration followed by reduction, and evaluate different methodologies for the critical reduction step.

The Primary Synthetic Pathway: A Two-Step Approach

The most logical and widely applicable synthetic route to 4,5-Dimethoxy-2-methylaniline commences with the electrophilic nitration of 1,2-dimethoxy-4-methylbenzene, followed by the reduction of the resulting nitro intermediate, 4,5-dimethoxy-2-nitrotoluene.

Synthesis_Overview Start 1,2-Dimethoxy-4-methylbenzene Intermediate 4,5-Dimethoxy-2-nitrotoluene Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 4,5-Dimethoxy-2-methylaniline Intermediate->Product Reduction

Caption: Overview of the two-step synthesis of 4,5-Dimethoxy-2-methylaniline.

Part 1: Electrophilic Nitration of 1,2-Dimethoxy-4-methylbenzene

The initial step involves the introduction of a nitro group (-NO₂) onto the aromatic ring of 1,2-dimethoxy-4-methylbenzene. The directing effects of the substituents on the benzene ring are crucial here. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing. However, the methoxy groups are stronger activating groups. The position ortho to the methyl group and meta to the methoxy groups is the most sterically accessible and electronically favorable for nitration.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrotoluene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1,2-dimethoxy-4-methylbenzene (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated sulfuric acid (H₂SO₄, 2.0 eq) to concentrated nitric acid (HNO₃, 1.2 eq) while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 1,2-dimethoxy-4-methylbenzene, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of 4,5-dimethoxy-2-nitrotoluene is collected by vacuum filtration.

  • Purification: Wash the solid with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol or methanol to afford the pure 4,5-dimethoxy-2-nitrotoluene.

Part 2: Reduction of 4,5-Dimethoxy-2-nitrotoluene to 4,5-Dimethoxy-2-methylaniline

The second and final step is the reduction of the nitro group to an amine. This transformation can be achieved through various methods, each with its own set of advantages and disadvantages in terms of cost, efficiency, safety, and environmental impact. We will explore three common and effective reduction methods.

Route A: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)

This is a classic and reliable method for the reduction of aromatic nitro compounds in a laboratory setting.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4,5-dimethoxy-2-nitrotoluene (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12) to precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Route B: Reduction with Iron Powder in Acidic Medium

This method is often favored in industrial settings due to the low cost of iron and its relatively benign environmental impact.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, add 4,5-dimethoxy-2-nitrotoluene (1.0 eq), iron powder (Fe, 3.0-5.0 eq), and a mixture of ethanol and water.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) or glacial acetic acid to initiate the reaction.

  • Reaction: Heat the mixture to reflux and stir vigorously for 3-6 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the nitro compound.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Extraction and Purification: Make the filtrate basic with a solution of sodium carbonate or sodium hydroxide and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product can be further purified if necessary.

Route C: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is a clean and efficient method, often providing high yields of pure product. However, the cost and handling of the catalyst and the requirement for specialized hydrogenation equipment can be drawbacks.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4,5-dimethoxy-2-nitrotoluene (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: After the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the desired product, which is often pure enough for subsequent steps without further purification.

Cost-Effectiveness Analysis

To provide a practical comparison, the following table summarizes the estimated costs of raw materials for the synthesis of 100g of 4,5-Dimethoxy-2-methylaniline via the different reduction routes. Prices are based on bulk and industrial-grade chemicals where available and are subject to market fluctuations.

Component Route A (SnCl₂) Cost (USD) Route B (Fe/HCl) Cost (USD) Route C (Pd/C) Cost (USD)
1,2-Dimethoxy-4-methylbenzene35.4035.4035.40
Nitric Acid (70%)0.250.250.25
Sulfuric Acid (98%)0.150.150.15
Tin(II) Chloride Dihydrate243.60--
Iron Powder-0.15-
Hydrochloric Acid (37%)-0.05-
5% Palladium on Carbon--25.00
Ethanol1.501.501.50
Ethyl Acetate1.001.001.00
Sodium Hydroxide0.500.50-
Total Estimated Cost ~282.40 ~38.95 ~63.30

Note: Costs are estimates for raw materials only and do not include labor, energy, waste disposal, or equipment amortization.

Comparison and Recommendations

Comparison cluster_A Route A: SnCl₂ Reduction cluster_B Route B: Fe/HCl Reduction cluster_C Route C: Catalytic Hydrogenation A_Pros Pros: - High reliability in lab scale - Good yields A_Cons Cons: - Very high cost of SnCl₂ - Stannous waste disposal B_Pros Pros: - Extremely low cost - Environmentally benign - Scalable B_Cons Cons: - Potentially longer reaction times - Iron sludge waste C_Pros Pros: - Very clean reaction - High purity of product - Catalyst can be recycled C_Cons Cons: - Higher initial catalyst cost - Requires specialized equipment - Safety concerns with H₂ gas

Comparative

A Comparative Study of the Electronic Effects of Substituents in Dimethoxyanilines: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of the electronic landscape of pharmacophores is paramount. Dimethoxyanilines serve as crucial scaffolds in numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the electronic landscape of pharmacophores is paramount. Dimethoxyanilines serve as crucial scaffolds in numerous pharmaceutical agents and functional materials. The strategic placement of additional substituents on this core structure allows for the fine-tuning of molecular properties such as basicity, nucleophilicity, and reactivity, which are governed by intricate electronic effects. This guide provides a comparative analysis of these electronic effects, supported by established experimental data and detailed protocols for their determination.

The Fundamental Principles: Inductive and Resonance Effects in Dimethoxyanilines

The electronic influence of a substituent on the dimethoxyaniline ring is a combination of two primary phenomena: inductive and resonance effects.[1]

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are primarily dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) exert a negative inductive effect (-I), pulling electron density away from the aromatic ring. Conversely, alkyl groups are weakly electron-donating through a positive inductive effect (+I).

  • Resonance Effects (R): These effects are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of lone pairs or pi electrons.[1] Substituents with lone pairs adjacent to the ring (e.g., -NH₂, -OH, -OCH₃) can donate electron density into the ring via a positive resonance effect (+R). Conversely, groups with pi bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density from the ring through a negative resonance effect (-R).

The overall electronic character of a substituent is a vector sum of its inductive and resonance contributions. This interplay is critical in determining the electron density at the amino group and across the aromatic ring, thereby influencing the molecule's chemical behavior.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of aromatic compounds.[2] It is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

  • k or K is the rate or equilibrium constant for a reaction of a substituted aromatic compound.

  • k₀ or K₀ is the corresponding constant for the unsubstituted compound.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent.

  • ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects.

Hammett Substituent Constants (σ):

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of σ reflects the strength of this effect. It is important to note that σ values are generally additive for multiple substituents.[3]

Table 1: Hammett Constants for Common Substituents

Substituentσ_meta (σₘ)σ_para (σₚ)Electronic Effect
-NO₂+0.71+0.78Strongly Electron-Withdrawing
-CN+0.56+0.66Strongly Electron-Withdrawing
-COCH₃+0.38+0.50Electron-Withdrawing
-Cl+0.37+0.23Electron-Withdrawing
-Br+0.39+0.23Electron-Withdrawing
-H0.000.00Reference
-CH₃-0.07-0.17Weakly Electron-Donating
-OCH₃+0.12-0.27Strongly Electron-Donating
-NH₂-0.16-0.66Very Strongly Electron-Donating

Data sourced from established literature.[4][5]

The overall electronic effect on a dimethoxyaniline will be a combination of the effects of the two methoxy groups and the additional substituent. For instance, a nitro group on a dimethoxyaniline will significantly decrease the electron density on the ring and at the amino nitrogen, whereas an additional amino group would have the opposite effect.

The Impact on Basicity: A Comparative Look at pKa Values

The basicity of the amino group in dimethoxyanilines is a direct reflection of the electron density on the nitrogen atom. Electron-donating groups increase the electron density, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups decrease electron density and basicity (lower pKa).

Specific, systematically compiled pKa data for a wide range of substituted dimethoxyanilines is sparse. However, data for individual isomers and related compounds can provide valuable insights. For example, the IUPAC-digitized pKa dataset lists a value for 3,5-dimethoxyaniline.[6][7] ChemicalBook provides a predicted pKa for 2,4-dimethoxyaniline.[8]

Table 2: Experimentally Determined and Predicted pKa Values of Selected Dimethoxyanilines

CompoundpKaSource
Aniline (reference)4.63
2,4-Dimethoxyaniline5.14 (Predicted)[8]
2,5-Dimethoxyaniline4.53[9]
3,5-Dimethoxyaniline4.30[6][7]

The positions of the methoxy groups themselves have a significant impact on the basicity of the parent dimethoxyaniline. The introduction of further substituents will modulate these values in a predictable manner based on their Hammett constants.

Spectroscopic Correlations with Electronic Effects

Spectroscopic techniques provide a powerful means to probe the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR chemical shifts are sensitive to the electron density around the nuclei.

  • ¹H NMR: The chemical shifts of the aromatic protons are also influenced by substituents. Electron-donating groups tend to shift the signals of ortho and para protons to a higher field (lower ppm), whereas electron-withdrawing groups shift them to a lower field (higher ppm).[10][11]

Infrared (IR) Spectroscopy

The stretching frequency of the N-H bonds in the amino group is a sensitive indicator of the electronic environment.

  • N-H Stretching Frequencies: In substituted anilines, the frequencies of the symmetric and asymmetric N-H stretching vibrations correlate with the Hammett constants of the substituents.[12] Electron-donating groups increase the electron density on the nitrogen, leading to a slight decrease in the N-H bond order and a shift to lower wavenumbers. Conversely, electron-withdrawing groups lead to a shift to higher wavenumbers. For primary aromatic amines, these bands typically appear in the 3300-3500 cm⁻¹ region.[13]

UV-Vis Spectroscopy

The absorption maxima (λ_max) in the UV-Vis spectra of aromatic compounds are affected by substituents that influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • λ_max Shifts: Electron-donating groups, which raise the energy of the HOMO, and electron-withdrawing groups that are in conjugation with the π-system and lower the energy of the LUMO, both tend to cause a bathochromic (red) shift to longer wavelengths. Studies on o-methoxyaniline derivatives have shown that the λ_max decreases with increasing electronegativity of the substituent.[14][15]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for determining the pKa of dimethoxyaniline derivatives.

Materials:

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • High-purity water

  • The dimethoxyaniline sample

Procedure:

  • Calibration: Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.

  • Sample Preparation: Accurately weigh a sample of the dimethoxyaniline derivative and dissolve it in a known volume of water to a concentration of approximately 1 mM. Add a sufficient amount of 0.15 M KCl to maintain a constant ionic strength.

  • Acidification: For the titration of a basic amine, add a known excess of standardized 0.1 M HCl to the sample solution to fully protonate the amine.

  • Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.[16]

Workflow for Correlating Spectroscopic Data with Hammett Constants

This workflow outlines the process for investigating the relationship between spectroscopic data and the electronic effects of substituents.

Caption: Workflow for Spectroscopic Correlation Studies.

Visualizing Electronic Effects

The interplay of inductive and resonance effects for different types of substituents on a 3,5-dimethoxyaniline scaffold can be visualized as follows:

G cluster_EDG Electron-Donating Group (e.g., -NH₂ at C4) cluster_EWG Electron-Withdrawing Group (e.g., -NO₂ at C4) cluster_Halogen Halogen (e.g., -Cl at C4) EDG_node 3,5-dimethoxyaniline with -NH₂ at C4 EDG_effects Inductive Effect (-I) from N Resonance Effect (+R) from lone pair Overall: Strong Electron Donation EDG_node->EDG_effects EWG_node 3,5-dimethoxyaniline with -NO₂ at C4 EWG_effects Inductive Effect (-I) from N and O Resonance Effect (-R) from π system Overall: Strong Electron Withdrawal EWG_node->EWG_effects Halogen_node 3,5-dimethoxyaniline with -Cl at C4 Halogen_effects Inductive Effect (-I) due to electronegativity Resonance Effect (+R) from lone pairs Overall: Weak Electron Withdrawal Halogen_node->Halogen_effects

Caption: Electronic Effects of Substituents on 3,5-Dimethoxyaniline.

Conclusion

The electronic effects of substituents in dimethoxyanilines are a nuanced interplay of inductive and resonance phenomena that profoundly influence the physicochemical properties of these important molecules. By leveraging established principles such as the Hammett equation and employing spectroscopic and potentiometric techniques, researchers can gain a quantitative understanding of these effects. This knowledge is crucial for the rational design of novel drug candidates and functional materials with tailored properties. While comprehensive comparative data for all substituted dimethoxyaniline isomers remains an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for such studies.

References

  • Thompson, H. W. (1955). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 234(1196), 14-26.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Zhu, G., Lin, Y., Zhou, W., Song, H., & Li, Z. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(41), 28665-28672.
  • Substituent Effects. La Salle University. Retrieved from [Link]

  • Gross, K. C., Seybold, P. G., & Hadad, C. M. (2001). Comparison of quantum chemical parameters and Hammett constants in correlating pKa values of substituted anilines. The Journal of Organic Chemistry, 66(21), 6919-6925.
  • Hammett Substituent Constants. ResearchGate. Retrieved from [Link]

  • 3,5-Dimethoxyaniline. PubChem. Retrieved from [Link]

  • Zhu, G., Lin, Y., Zhou, W., Song, H., & Li, Z. (2023).
  • Leffler, J. E., & Grunwald, E. (1963). Rates and equilibria of organic reactions. Wiley.
  • Bains, A. K., & Cranwell, P. B. (2012). Substituent Effects and LFERS. University of Toronto.
  • Abraham, R. J., & Thomas, W. A. (1965). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society B: Physical Organic, 127-133.
  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, electronic, and steric constants. American Chemical Society.
  • Zhu, G., Lin, Y., Zhou, W., Song, H., & Li, Z. (2023).
  • 2,5-Dimethoxyaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguideline. Retrieved from [Link]

  • Abraham, R. J., & Thomas, W. A. (2021). 27.04 A Survey of Hammett Substituent Constants. YouTube.
  • Hammett equation. Wikipedia. Retrieved from [Link]

  • 13C NMR Chemical Shift Table. Oregon State University. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 26.
  • Abraham, R. J., & Thomas, W. A. (2017). 1H chemical shifts in NMR, part 18 1.
  • 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • IR Lecture Notes. University of California, Los Angeles. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • 3,5-Dimethoxyaniline. PubChem. Retrieved from [Link]

  • Kudale, A. S., & Borate, H. B. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.
  • 2,4-Dimethoxyaniline. PubChem. Retrieved from [Link]

  • 2,5-Dimethoxyaniline. PubChem. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Retrieved from [Link]

  • Kudale, A. S. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.
  • UV-Vis Absorption Maxima (λ max , nm) and Redox Potentials (V vs. SCE). ResearchGate. Retrieved from [Link]

  • Substitution determination of Fmoc-substituted resins

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Validation

A Senior Application Scientist's Guide to Benchmarking 4,5-Dimethoxy-2-methylaniline in Pharmaceutical Synthesis

Foreword: Beyond the Datasheet – A Practical Assessment of a Key Building Block To the discerning researcher, a chemical intermediate is more than a structure on a page; it is a gateway to innovation. 4,5-Dimethoxy-2-met...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Datasheet – A Practical Assessment of a Key Building Block

To the discerning researcher, a chemical intermediate is more than a structure on a page; it is a gateway to innovation. 4,5-Dimethoxy-2-methylaniline, a seemingly straightforward aniline derivative, serves as a pivotal building block in the synthesis of complex molecules, most notably in the pharmaceutical sector.[1] Its utility is not merely theoretical but is proven in its application as a precursor to vital medicines.

This guide moves beyond simple catalog specifications. It is designed to provide an in-depth, practical comparison of its performance within a well-established synthetic context: the production of the antihypertensive drug, Prazosin. We will dissect a synthetic route employing 4,5-Dimethoxy-2-methylaniline and contrast it with an alternative pathway. This comparative analysis is grounded in published data and established chemical principles, offering a clear rationale for experimental choices and providing the tangible data necessary for informed decision-making in your own research and development endeavors. Our focus is on the causality of chemical choices—why one precursor might be selected over another and what performance trade-offs that decision entails.

The Strategic Importance of the Dimethoxy-methylaniline Scaffold

The arrangement of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aniline ring is not arbitrary. The two electron-donating methoxy groups activate the ring, making it more susceptible to electrophilic substitution, a common strategy for building molecular complexity. The methyl group provides steric hindrance and an additional electronic push, influencing the regioselectivity of subsequent reactions. This unique electronic and steric profile makes 4,5-Dimethoxy-2-methylaniline a valuable synthon for constructing the quinazoline core found in many bioactive compounds.[1][2]

However, as with all aniline-based structures, a critical consideration for drug development professionals is the metabolic fate of the molecule. The liver's cytochrome P450 enzymes can metabolize anilines into potentially toxic intermediates.[3] Therefore, the efficiency and "cleanliness" of a synthetic route using this building block are paramount to minimize downstream purification challenges and potential bio-activation liabilities in the final drug product.

Comparative Synthesis of Prazosin: A Head-to-Head Analysis

Prazosin, an α1-adrenergic receptor blocker, is a widely used medication for hypertension. Its synthesis offers an excellent case study for comparing different strategic approaches. We will evaluate two distinct pathways:

  • Route A: A common pathway that utilizes a derivative of 4,5-Dimethoxy-2-methylaniline.

  • Route B: An alternative approach starting from more basic commodity chemicals, vanillin or isovanillin, which are metabolites of Prazosin.[4]

The following diagram illustrates the overall strategic comparison of these synthetic workflows.

cluster_A Route A: Aniline-Derivative Pathway cluster_B Route B: Vanillin-Based Pathway cluster_C Comparative Metrics A1 4,5-Dimethoxy-2- methylaniline Derivative (e.g., Anthranilonitrile) A2 Cyclization to form Quinazoline Core A1->A2 Key Ring Formation A3 Functionalization & Coupling with Piperazine Moiety A2->A3 Intermediate Processing A4 Prazosin A3->A4 Final Assembly Metrics Key Comparison Points: - Number of Steps - Overall Yield - Starting Material Complexity - Green Chemistry Considerations B1 Vanillin / Isovanillin B2 Multi-step Elaboration (e.g., Nitration, Reduction, Cyclization) B1->B2 Core Construction B3 Functionalization & Coupling with Piperazine Moiety B2->B3 Intermediate Processing B4 Prazosin B3->B4 Final Assembly

Caption: High-level comparison of two synthetic strategies for Prazosin.

Performance Data: A Quantitative Comparison

The choice of a synthetic route is often a multi-variable equation balancing yield, cost, time, and sustainability. While a complete, unified study directly comparing these routes is not available in a single source, by synthesizing data from various publications, we can construct a comparative overview.

MetricRoute A (Aniline-Derivative Based)Route B (Vanillin-Based)Rationale & Justification
Typical Starting Material Methyl-2-amino-4,5-dimethoxybenzoateVanillin or IsovanillinRoute A begins with a more complex, pre-functionalized aniline. Route B builds the core from a simpler, widely available phenolic aldehyde.[4][5]
Estimated Number of Steps Fewer (typically 3-5)More (up to 10)Building the substituted quinazoline core from vanillin requires more intermediate transformations (nitration, reduction, etc.).[4]
Reported Yields (Selected Steps) Generally higher per stepCan be lower in early stepsCyclization and coupling reactions from advanced intermediates often proceed with good efficiency. Building the core from scratch can involve lower-yielding steps.[6]
Key Reagents & Conditions Cyanamides, Guanidine derivatives for cyclization.Nitrating agents (HNO₃/H₂SO₄), Reducing agents (e.g., H₂/Pd-C), multi-step sequences.Route B involves harsher and more numerous reagents, potentially posing greater safety and waste disposal challenges.
Green Chemistry Profile Potentially more favorable due to fewer steps. Microwave irradiation has been used to improve efficiency.[6][7]Less favorable due to more steps, use of strong acids, and potentially heavy metal catalysts for reduction.A shorter synthesis is inherently "greener" as it consumes less solvent, energy, and generates less waste.

Experimental Protocols: From Theory to Practice

The following protocols are synthesized from literature procedures to provide a practical, step-by-step guide for key transformations. They are intended for instructional purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (Key Intermediate)

This protocol outlines a plausible synthesis of a key intermediate that could be derived from a 4,5-dimethoxyanthranilic acid derivative, itself accessible from 4,5-Dimethoxy-2-methylaniline.

Objective: To construct the core quinazoline scaffold, which will later be functionalized.

Workflow Diagram:

A 1. Charge Reactor B 2. Add Reagents: - 4,5-Dimethoxyanthranilamide - Ethyl Chloroformate - Pyridine (Base) A->B Under Inert Atm. C 3. Heat to Reflux (e.g., 100-110 °C) B->C D 4. Monitor Reaction (TLC) C->D ~4-6 hours E 5. Cooldown & Quench (e.g., with water/ice) D->E Upon Completion F 6. Isolate Product (Filtration) E->F G 7. Chlorination Step (e.g., with POCl₃) F->G Dried Intermediate H 8. Workup & Purification G->H I Final Product: 2,4-dichloro-6,7-dimethoxyquinazoline H->I

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,5-Dimethoxy-2-methylaniline

This guide provides essential safety and logistical protocols for the proper disposal of 4,5-Dimethoxy-2-methylaniline (CAS No: 41864-45-3). As a substituted aniline, this compound presents significant health and environ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 4,5-Dimethoxy-2-methylaniline (CAS No: 41864-45-3). As a substituted aniline, this compound presents significant health and environmental hazards that necessitate a rigorous and compliant disposal strategy. Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.

Hazard Profile and Regulatory Framework

4,5-Dimethoxy-2-methylaniline is classified as a hazardous substance. Its disposal is governed by federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Due to its toxicity, it must be managed as a hazardous waste from the point of generation to its final destruction.[1][2] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][3]

The primary hazards associated with this compound are summarized below:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]Ingestion, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[4]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[4]Ocular
Respiratory Irritation May cause respiratory irritation.[5][6]Inhalation
Environmental Hazard Very toxic to aquatic life.[3][7]Environmental Release

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling 4,5-Dimethoxy-2-methylaniline for any purpose, including disposal, it is critical to work within a designated and properly functioning chemical fume hood.[1] This engineering control is the first line of defense against inhalation exposure. The required PPE is detailed below.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., butyl rubber, neoprene).[1]Nitrile gloves may provide insufficient protection against aniline-class compounds. Proper glove selection is crucial to prevent dermal absorption.[1]
Eye/Face Protection Chemical safety goggles and a face shield.[2][5]Provides protection against splashes and potential dust generation, preventing serious eye irritation.
Body Protection A fully buttoned lab coat and appropriate protective clothing.[8]Minimizes the risk of skin contact on arms and body.
Respiratory Protection NIOSH/MSHA-approved respirator with appropriate cartridges.[2][5]Required if there is a risk of generating dust or aerosols, or if working outside of a fume hood.

Step-by-Step Waste Disposal Protocol

The following protocol outlines the systematic procedure for collecting and managing 4,5-Dimethoxy-2-methylaniline waste.

Step 1: Waste Identification and Segregation

Proper segregation is a cornerstone of safe chemical waste management. 4,5-Dimethoxy-2-methylaniline waste must be kept separate from other waste streams to prevent dangerous reactions.

  • Do Not Mix: Never combine this waste with incompatible materials. Key incompatibilities include:

    • Strong oxidizing agents (e.g., perchlorates, nitrates)[9][10]

    • Strong acids (e.g., hydrochloric acid, sulfuric acid)[9]

    • Acid anhydrides and acid chlorides[11]

  • Rationale: Mixing with incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic gases.[9]

Step 2: Waste Collection and Containment

All materials contaminated with 4,5-Dimethoxy-2-methylaniline, including the pure compound, reaction residues, contaminated gloves, and absorbent materials, must be collected as hazardous waste.

  • Select a Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[1]

  • Label the Container: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[2]

    • The full chemical name: "4,5-Dimethoxy-2-methylaniline "[2]

    • Associated hazard pictograms (e.g., Toxic, Irritant, Environmental Hazard)[2]

    • The date of waste accumulation.

Step 3: Temporary On-Site Storage

Proper storage is critical to ensure safety and compliance while awaiting pickup.

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area.[5][6]

  • Security: The storage area should be secure and accessible only to authorized personnel. Some regulations require such waste to be stored under lock and key.[8][10]

  • Containment: Store the container within secondary containment to mitigate the impact of any potential leaks.

Step 4: Final Disposal Arrangement

The final disposal of hazardous waste must be handled by certified professionals.

  • Contact Authority: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][9]

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with regulatory requirements.[2]

  • Approved Method: The standard and approved disposal method for this type of chemical waste is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][12]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the area. Evacuate non-essential personnel and secure the area to prevent entry.[9]

  • Assess the Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team or EH&S.[1]

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][9] Do not use combustible materials like paper towels as the sole absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8]

  • Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., acetone, methanol), collecting the cleaning materials as hazardous waste. Finally, wash the area with soap and water.[9]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Empty Container Decontamination and Disposal

Empty containers that once held 4,5-Dimethoxy-2-methylaniline must be treated as hazardous waste until properly decontaminated.[2]

  • Triple Rinsing: Decontaminate the empty container by triple rinsing it with a suitable solvent, such as acetone or methanol.[2]

  • Collect Rinsate: Crucially, the solvent rinsate from each rinse is considered hazardous waste and must be collected in your designated hazardous waste container.[2] Never pour the rinsate down the drain.

  • Final Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous solid waste. It is best practice to deface or remove the original label before disposal to prevent confusion.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of 4,5-Dimethoxy-2-methylaniline.

G Start Waste Generated (4,5-Dimethoxy-2-methylaniline or contaminated material) IsSpill Is this a spill? Start->IsSpill WasteCollection Routine Waste Collection IsSpill->WasteCollection No SpillProtocol Initiate Spill Protocol (See Section 4) IsSpill->SpillProtocol Yes Container Select Leak-Proof, Chemically Compatible Container WasteCollection->Container SpillProtocol->Container Label Label Container: 'Hazardous Waste', Chemical Name, Hazards Container->Label Segregate Segregate from Incompatible Chemicals (Oxidizers, Strong Acids) Label->Segregate Store Store in Cool, Dry, Well-Ventilated, Secure Area Segregate->Store ContactEHS Contact EH&S or Licensed Waste Contractor Store->ContactEHS End Scheduled Pickup & Documented Disposal ContactEHS->End

Caption: Disposal workflow for 4,5-Dimethoxy-2-methylaniline.

References

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 5-Methoxy-2-methylaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266585, 4,5-Dimethoxy-2-methylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register.
  • Penta Chemicals. (2025). Safety Data Sheet: Aniline. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). o-Dianisidine - 4,4' Methylenebis(2-Chloroaniline) (MOCA)o-Tolidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1050 - Methylenedianiline. Retrieved from [Link]

  • Aaron Chemicals. (n.d.). 4,5-Dimethoxy-2-methylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Incompatibilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Retrieved from [Link]

  • IIP Series. (n.d.). Chapter- 18 Pharmaceutical Incompatibilities-II. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Retrieved from [Link]

  • Regulations.gov. (n.d.). of hazardous Substances. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dimethoxy-2-methylaniline

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. The integrity of our research and our personal well-being are paramount.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. The integrity of our research and our personal well-being are paramount. This guide provides essential, field-proven safety and logistical information for handling 4,5-Dimethoxy-2-methylaniline, moving beyond a simple checklist to instill a deep, causal understanding of the required protective measures.

Hazard Assessment: Understanding the Adversary

4,5-Dimethoxy-2-methylaniline is a solid organic compound that presents multiple health hazards.[1][2] A thorough understanding of these risks is the foundational step in building a robust safety protocol. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

According to global safety classifications, this chemical is known to:

  • Be harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • Cause serious skin and eye irritation.[1][3]

  • Potentially cause respiratory irritation.[3]

These hazards dictate a stringent approach to personal protective equipment (PPE), as direct exposure can lead to immediate irritation and potential long-term health effects.

The Hierarchy of Controls: A Self-Validating System

Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense.

  • Engineering Controls: The most critical control is to handle 4,5-Dimethoxy-2-methylaniline within a certified chemical fume hood.[5][6] This minimizes airborne particulate concentration, directly addressing the inhalation hazard. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7][8]

  • Administrative Controls: Establish clear, written Standard Operating Procedures (SOPs) for handling this compound. Restrict access to authorized personnel only and ensure all users have received documented training on the specific hazards and handling procedures.

  • Personal Protective Equipment (PPE): This is the focus of our guide. The correct PPE provides a final, essential barrier between you and the chemical.

Core Directive: Personal Protective Equipment Protocol

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified hazards.

Eye and Face Protection

Causality: 4,5-Dimethoxy-2-methylaniline is classified as a serious eye irritant.[1][3] Contact can cause significant discomfort and potential damage.

  • Minimum Requirement: At all times when handling the solid or its solutions, wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[9]

  • Splash Hazard Protocol: When there is a risk of splashing (e.g., during dissolution or transfer of solutions), a full-face shield must be worn in addition to chemical safety goggles.[10][11] The goggles protect from direct splashes, while the shield protects the entire face.

Skin and Body Protection

Causality: The compound is known to be harmful upon skin contact and causes skin irritation.[3][4] A comprehensive barrier is necessary to prevent dermal absorption and local irritation.

  • Gloves: Double-gloving is recommended to provide maximum protection and to allow for a safe and clean method of removing the outer, potentially contaminated layer.

    • Inner Glove: A thinner, nitrile glove provides a base layer of protection.

    • Outer Glove: A heavier-duty, chemical-resistant glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove.[11][12]

    • Protocol: Always check gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[7]

  • Laboratory Coat/Coveralls: A buttoned, long-sleeved laboratory coat is mandatory. For procedures with a higher risk of contamination, such as handling larger quantities, chemical-resistant coveralls are required.[9][12]

Respiratory Protection

Causality: As a solid, 4,5-Dimethoxy-2-methylaniline can form dust, which is harmful if inhaled and may cause respiratory tract irritation.[3][4]

  • Minimum Requirement: All handling of the solid chemical that could generate dust (e.g., weighing, transferring) must be performed in a chemical fume hood.

  • When a Respirator is Required: If engineering controls are insufficient or not available (a situation that should be avoided), or during a large spill cleanup, respiratory protection is mandatory. A NIOSH/MSHA-approved air-purifying respirator (APR) with organic vapor/particulate cartridges is necessary.[8][10][12] A cartridge change-out schedule must be in place as part of your institution's respiratory protection program.[10]

Hazard CategoryRisk Associated with 4,5-Dimethoxy-2-methylanilineRequired PPE & Engineering Controls
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][4]Chemical fume hood, chemical-resistant gloves, lab coat, respirator (if needed).[5][8][13]
Skin Irritation Causes skin irritation upon contact.[3]Chemical-resistant gloves (double-gloved), lab coat or coveralls.[13]
Eye Irritation Causes serious eye irritation.[3]Tightly-sealed chemical safety goggles; face shield for splash hazards.[9]
Respiratory Irritation May cause respiratory tract irritation.[3]Handle in a chemical fume hood; use a respirator if dust generation is unavoidable.[5][8]

Operational & Disposal Plans: From Bench to Waste

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Confirm the location of the nearest safety shower and eyewash station.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if needed).

  • Handling: Perform all manipulations within the fume hood. When weighing the solid, use a draft shield or weigh boat to minimize dust.

  • Post-Handling: After use, securely seal the primary container.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after the procedure.

Waste Disposal Plan

Causality: Improper disposal can lead to environmental contamination and expose waste handlers to unnecessary risks. This chemical must be treated as hazardous waste.[7]

  • Classification: 4,5-Dimethoxy-2-methylaniline and any materials contaminated with it are classified as hazardous waste.[6][7] Never mix this waste with non-hazardous materials.[6]

  • Collection: Collect all waste, including contaminated gloves, wipes, and empty containers, in a designated, properly sealed, and clearly labeled hazardous waste container.[6] The label must include "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[5][6]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[6][7] Under no circumstances should this chemical be poured down the drain.[14][15]

Visualization of Key Workflow

The following diagram outlines the critical decision-making and operational workflow for safely handling 4,5-Dimethoxy-2-methylaniline.

prep 1. Pre-Operational Check - Verify Fume Hood Function - Locate Safety Shower/Eyewash - Assemble all materials ppe 2. Don Required PPE - Lab Coat/Coveralls - Double Nitrile Gloves - Chemical Safety Goggles - Face Shield (if splash risk) prep->ppe Proceed handling 3. Chemical Handling - All operations inside fume hood - Minimize dust generation ppe->handling Proceed spill_check Spill Occurred? handling->spill_check spill_protocol EMERGENCY: Spill Protocol - Evacuate & Alert Others - Don Respirator - Contain with inert material - Collect as hazardous waste spill_check->spill_protocol Yes decon 4. Decontamination - Clean work surfaces - Securely seal chemical container spill_check->decon No spill_protocol->decon After cleanup waste 5. Waste Segregation - Collect all contaminated items - Place in labeled hazardous waste container decon->waste Proceed doff 6. Doff PPE - Remove outer gloves first - Avoid self-contamination waste->doff Proceed hygiene 7. Personal Hygiene - Wash hands and arms thoroughly doff->hygiene Final Step

Caption: Workflow for Safe Handling of 4,5-Dimethoxy-2-methylaniline.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Albert Kerbl GmbH.
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  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. U.S. EPA.
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